molecular formula C5H6F2N2O B177748 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol CAS No. 129922-58-3

3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol

Cat. No.: B177748
CAS No.: 129922-58-3
M. Wt: 148.11 g/mol
InChI Key: VEIPKLIIXBPVCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-ol is a chemical reagent of significant interest in organic and agrochemical research, primarily serving as a versatile synthetic intermediate. The pyrazole scaffold is a privileged structure in medicinal and agricultural chemistry, known for its presence in compounds with diverse biological activities . This specific derivative is part of a critical class of pyrazole compounds that are investigated for their potential as precursors to Succinate Dehydrogenase Inhibitor (SDHI) fungicides . Such inhibitors target a key enzyme in the mitochondrial respiration chain of fungi and have become a cornerstone of modern crop protection . Researchers value this compound for developing novel active ingredients that can control resistant fungal strains. The structural motif of a difluoromethyl group on a pyrazole ring is a common feature in several commercial fungicides, underscoring its importance in structure-activity relationship (SAR) studies aimed at optimizing efficacy and spectrum of action . The exploration of pyrazole derivatives like this compound continues to be a vibrant area of research for addressing challenges in sustainable agriculture .

Properties

IUPAC Name

5-(difluoromethyl)-2-methyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2O/c1-9-4(10)2-3(8-9)5(6)7/h2,5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIPKLIIXBPVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562192
Record name 5-(Difluoromethyl)-2-methyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129922-58-3
Record name 5-(Difluoromethyl)-2-methyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A-1 Technical Guide to 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of 3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-ol, a fluorinated heterocyclic compound of significant interest in modern chemistry. The incorporation of a difluoromethyl (CHF₂) group into the pyrazole scaffold imparts unique electronic properties that are highly valuable in the design of bioactive molecules, particularly in the agrochemical and pharmaceutical sectors. This document details the compound's fundamental chemical and physical properties, explores its tautomeric nature, outlines a robust synthetic pathway, provides a standard analytical protocol, and discusses its primary application as a key synthetic intermediate. The insights herein are intended to equip researchers and developers with the foundational knowledge required to effectively utilize this versatile building block in their work.

Chemical Identity and Structural Elucidation

This compound is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The strategic placement of a methyl group at the N1 position and a difluoromethyl group at the C3 position creates a scaffold with significant potential for further functionalization.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 129922-58-3[1]
Molecular Formula C₅H₆F₂N₂ON/A
Molecular Weight 164.11 g/mol [2]
MDL Number MFCD16619807[1]
Tautomerism: The Pyrazolol-Pyrazolone Equilibrium

A critical chemical feature of this compound is its existence in multiple tautomeric forms. While named as a pyrazol-5-ol, it exists in equilibrium with its pyrazolone isomers. This keto-enol type tautomerism is fundamental to its reactivity and biological interactions. The equilibrium is influenced by factors such as solvent polarity, pH, and temperature. The aromaticity of the pyrazol-5-ol form provides considerable stability.[3]

Caption: Tautomeric equilibrium of the pyrazole core.

Physicochemical Properties

The physicochemical properties of a compound are paramount for predicting its behavior in both chemical reactions and biological systems. The difluoromethyl group significantly influences these parameters compared to a non-fluorinated methyl or trifluoromethyl analogue.

PropertyValueImplication for Research & Development
Molecular Weight 164.11 g/mol Low molecular weight makes it an ideal fragment for building larger, more complex molecules in drug discovery programs.
Calculated XLogP3 0.8A low LogP value suggests good aqueous solubility and potentially limited passive diffusion across biological membranes. This is a key parameter for formulation and bioavailability studies. A structurally similar compound, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, has a similar calculated XLogP3 of 0.8.[4]
Hydrogen Bond Donors 1The hydroxyl group can act as a hydrogen bond donor, influencing solubility and interactions with biological targets.
Hydrogen Bond Acceptors 3The two nitrogen atoms and the oxygen atom can act as hydrogen bond acceptors, contributing to its solubility and binding affinity.

Note: Experimental data for pKa and precise solubility were not available in the searched literature. These values would need to be determined empirically.

Synthesis and Reactivity

The synthesis of pyrazole derivatives is a well-established field in organic chemistry.[5] The most common and robust method for creating the 1,3,5-substituted pyrazole core of the title compound is through the condensation of a β-ketoester with a substituted hydrazine, a variant of the Knorr pyrazole synthesis.[6]

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the N-N and N-C bonds of the pyrazole ring, revealing two key starting materials: methylhydrazine and an appropriate difluoromethyl-substituted β-ketoester , such as ethyl 4,4-difluoro-3-oxobutanoate.

Causality Behind Reagent Choice:

  • Ethyl 4,4-difluoro-3-oxobutanoate: This precursor contains the required difluoromethyl group and the 1,3-dicarbonyl moiety necessary for cyclization. The ethyl ester is a good leaving group during the intramolecular nucleophilic attack.

  • Methylhydrazine: This provides the N1-methyl group and the second nitrogen for the heterocycle. Its differential nucleophilicity (the substituted nitrogen is less nucleophilic) helps control the regioselectivity of the initial condensation.

  • Acid Catalyst (e.g., Acetic Acid): A catalytic amount of acid is often used to activate the carbonyl groups of the β-ketoester, facilitating the initial condensation with hydrazine to form a hydrazone intermediate.[6]

SynthesisWorkflow Reactant1 Ethyl 4,4-difluoro- 3-oxobutanoate Catalyst + Acetic Acid (cat.) Ethanol, Reflux Reactant1->Catalyst Reactant2 Methylhydrazine Reactant2->Catalyst Intermediate Hydrazone Intermediate Catalyst->Intermediate Condensation Product 3-(Difluoromethyl)-1-Methyl- 1H-pyrazol-5-ol Intermediate->Product Intramolecular Cyclization

Caption: Generalized synthetic workflow via Knorr condensation.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative procedure based on standard methods for pyrazole synthesis.[6][7] Researchers must adapt and optimize conditions based on laboratory-specific equipment and safety protocols.

Objective: To synthesize this compound.

Materials:

  • Ethyl 4,4-difluoro-3-oxobutanoate (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount, ~3-5 drops)

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl 4,4-difluoro-3-oxobutanoate (1.0 eq) in ethanol.

  • Reagent Addition: Add methylhydrazine (1.1 eq) to the solution, followed by the catalytic amount of glacial acetic acid.

    • Scientist's Note: The slight excess of methylhydrazine ensures complete consumption of the limiting β-ketoester. The reaction is typically exothermic upon initial addition.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketoester spot is no longer visible.

  • Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography to obtain the final product.

Self-Validation: The identity and purity of the synthesized compound must be confirmed using analytical techniques as described in Section 4.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound.

Standard Analytical Workflow
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the N-methyl group (singlet, ~3.5-4.0 ppm), the pyrazole ring proton (singlet, ~5.5-6.0 ppm), and the difluoromethyl proton (triplet, ~6.5-7.0 ppm due to coupling with fluorine). The hydroxyl proton may be a broad singlet or may exchange with the solvent.

    • ¹⁹F NMR: Will show a doublet corresponding to the CHF₂ group, confirming the fluorine environment.

    • ¹³C NMR: Will provide the carbon skeleton fingerprint.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Protocol: Purity Determination by HPLC

Objective: To assess the purity of the synthesized this compound.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The acidic mobile phase ensures that the pyrazole is in a consistent protonation state, leading to sharp, reproducible peaks.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Prep: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of water and acetonitrile.

Expected Result: A pure sample should yield a single major peak at a characteristic retention time. Purity is calculated based on the area percentage of the main peak.

Applications in Synthesis

The primary value of this compound lies in its role as a versatile synthetic intermediate. It is a precursor to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) , a crucial building block for a new generation of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[8]

Many highly effective commercial fungicides, including fluxapyroxad, bixafen, and sedaxane, are amides derived from this pyrazole carboxylic acid core.[9][10] The difluoromethyl group is critical to their biological activity.

ApplicationPathway Start 3-(Difluoromethyl)-1-Methyl- 1H-pyrazol-5-ol Intermediate1 Functionalization at C4 (e.g., Vilsmeier-Haack) Start->Intermediate1 Intermediate2 4-Formyl-3-(difluoromethyl)- 1-methyl-1H-pyrazole Intermediate1->Intermediate2 Intermediate3 Oxidation Intermediate2->Intermediate3 KeyBuildingBlock 3-(Difluoromethyl)-1-methyl-1H- pyrazole-4-carboxylic acid (DFPA) Intermediate3->KeyBuildingBlock FinalProducts SDHI Fungicides (e.g., Fluxapyroxad, Bixafen) KeyBuildingBlock->FinalProducts Amide Coupling

Caption: Synthetic utility as a precursor to SDHI fungicides.

The transformation to the key carboxylic acid intermediate often involves functionalization at the C4 position of the pyrazole ring, for example, through a Vilsmeier-Haack formylation followed by oxidation.[8] The reactivity of the pyrazol-5-ol tautomer is key to directing electrophilic substitution to the C4 position.

Conclusion

This compound is more than a simple heterocycle; it is a strategically designed building block whose value is defined by the unique electronic contributions of its difluoromethyl substituent. Its robust synthesis, well-defined chemical properties, and critical role as a precursor to high-value agrochemicals make it a compound of significant industrial and academic importance. This guide has provided the core technical knowledge necessary for researchers to understand and effectively leverage this compound in the development of next-generation chemical products.

References

  • BenchChem. (n.d.). Synthesis of Pyrazole Derivatives from β-Keto Esters. BenchChem Application Notes.
  • Barattini, F., et al. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS.
  • Kamal, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 125.
  • Brauch, S., & van der Westhuyzen, R. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1146–1205.
  • Kamal, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. ResearchGate.
  • ResearchGate. (n.d.). Biologically active pyrazolone and pyrazole derivatives.
  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Quiralte, J., et al. (2002). Hypersensitivity to pyrazolones. Allergy, 57(2), 175-176.
  • Wang, Y., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 224, 113719.
  • National Center for Biotechnology Information. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. PubChem Compound Database.
  • Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 5(2), 1639-1653.
  • Taylor & Francis. (n.d.). Pyrazolone – Knowledge and References.
  • National Center for Biotechnology Information. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. PubChem Compound Database.
  • Patent WO2017084995A1. (2017). Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
  • Manivannan, V., & Ilavarasan, R. (2012). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research, 4(12), 5039-5045.
  • Patel, P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti-Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Scientific Innovation, 1(6), 28-33.
  • European Patent Office. (2016). Method for preparation of 1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-ol. EP 3317254 B1.
  • Google Patents. (n.d.). Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
  • Reddit. (2023). Tautomers of 3-methyl-5-pyrazolone. r/OrganicChemistry.
  • El-Sawy, E. R., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-13.
  • Gümrükcüoğlu, I., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(11), 2942.
  • Rahayu, R., et al. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Public Health in Africa, 13(s1).
  • Wang, H., et al. (2014). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 19(12), 21035-21047.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • CAS Common Chemistry. (n.d.). Cobalt phosphate (Co3(PO4)2).

Sources

3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol CAS number 129922-58-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol (CAS 129922-58-3): A Key Intermediate in Modern Chemistry

Executive Summary

This guide provides a comprehensive technical overview of this compound, CAS number 129922-58-3. This compound is a highly significant heterocyclic building block, primarily valued for its role as a synthetic intermediate in the development of high-value agrochemicals and potentially pharmaceuticals. The strategic incorporation of a difluoromethyl group onto the robust pyrazole scaffold imparts unique electronic properties that are sought after in modern drug and pesticide discovery. This document details the compound's physicochemical properties, a robust synthesis protocol based on the Knorr pyrazole condensation, its mechanistic underpinnings, key applications as a precursor to functionalized pyrazoles, and essential safety and handling guidelines. It is intended for an audience of research scientists and professionals in the fields of chemical synthesis and drug development.

The Strategic Importance of the Fluorinated Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal, agricultural, and materials chemistry.[1] As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, it serves as a "privileged scaffold," meaning its structure is frequently found in biologically active compounds.[2][3] Pyrazole-containing molecules exhibit a vast spectrum of activities, including anti-inflammatory, anticancer, antibacterial, and fungicidal properties.[4][5]

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. The difluoromethyl (-CHF₂) group, in particular, is a valuable substituent in molecular design. It is a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl or thiol groups, often leading to enhanced metabolic stability and improved binding affinity to biological targets. The compound this compound is a direct precursor to other vital intermediates, most notably 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which is the key building block for a new class of highly effective succinate dehydrogenase inhibitor (SDHI) fungicides. This direct lineage to commercially significant products underscores the industrial relevance of the title compound.

Physicochemical Properties and Characterization

The fundamental properties of this compound are summarized below. While a complete, publicly available dataset of its analytical characterization is limited, this section outlines the expected spectroscopic signatures based on its structure and data from closely related analogues.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 129922-58-3[6][7]
Molecular Formula C₅H₆F₂N₂O[6]
Molecular Weight 148.11 g/mol [6]
Appearance Expected to be a solid (e.g., crystalline powder)[4][8]
Purity Commercially available up to 95%[6]
Storage 2-8 °C, under inert atmosphere[6]
SMILES FC(C1=NN(C(=C1)O)C)F[6]
Spectroscopic Characterization (Predicted)

A full structural confirmation would rely on a combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy.

  • ¹H NMR: The proton NMR spectrum is expected to show three key signals:

    • A singlet for the N-methyl (N-CH₃) protons, likely in the 3.5-4.0 ppm range.

    • A singlet for the pyrazole ring proton (C4-H), expected around 5.5-6.0 ppm.

    • A characteristic triplet for the difluoromethyl proton (-CHF₂), resulting from coupling to the two fluorine atoms (²JH-F), typically appearing further downfield, around 6.5-7.5 ppm.

  • ¹³C NMR: The carbon spectrum would show five distinct signals. The carbon of the difluoromethyl group (-CHF₂) will appear as a triplet due to one-bond C-F coupling (¹JC-F). The other four carbons (N-CH₃, C3, C4, C5) will also be present in their expected regions.

  • ¹⁹F NMR: The fluorine NMR spectrum provides a simple and powerful confirmation, expected to show a doublet corresponding to the two equivalent fluorine atoms, split by the single proton (²JF-H).

  • Mass Spectrometry (MS): Electron impact or electrospray ionization would show a molecular ion peak (M⁺) or protonated molecular ion ([M+H]⁺) at m/z ≈ 148 or 149, respectively, confirming the molecular weight.

Synthesis and Mechanism

The most direct and industrially relevant synthesis of this compound is achieved via the Knorr pyrazole synthesis . This classic condensation reaction involves a 1,3-dicarbonyl compound and a hydrazine derivative.[5][9] In this specific case, the reactants are Ethyl 4,4-difluoro-3-oxobutanoate and methylhydrazine.

Reaction Mechanism

The reaction proceeds through a well-established pathway. Under acidic or neutral conditions, the more nucleophilic nitrogen of methylhydrazine attacks one of the carbonyl carbons of the ethyl 4,4-difluoro-3-oxobutanoate. This is followed by a cyclization and dehydration cascade to yield the stable aromatic pyrazole ring.

  • Initial Condensation: The primary amine of methylhydrazine attacks the more electrophilic ketone carbonyl, forming a hydrazone intermediate.

  • Tautomerization: The hydrazone can tautomerize to a more stable enamine.

  • Cyclization: The secondary nitrogen of the hydrazine moiety performs an intramolecular attack on the remaining carbonyl (the ester group).

  • Dehydration/Elimination: The resulting tetrahedral intermediate collapses, eliminating a molecule of water and ethanol to form the final, stable this compound.

The regioselectivity (i.e., the formation of the 3-difluoromethyl isomer over the 5-difluoromethyl isomer) is influenced by the reaction conditions, such as pH and temperature, and the relative reactivity of the two carbonyl groups.[4][8]

Synthesis_Mechanism Reactants Ethyl 4,4-difluoro-3-oxobutanoate + Methylhydrazine Step1 Nucleophilic Attack (Hydrazone Formation) Reactants->Step1 Intermediate1 Hydrazone/ Enamine Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Cyclic Intermediate Step2->Intermediate2 Step3 Dehydration & Ethanol Elimination Intermediate2->Step3 Product 3-(Difluoromethyl)-1-Methyl- 1H-pyrazol-5-ol Step3->Product

Fig 1. Simplified workflow of the Knorr pyrazole synthesis.
Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of analogous fluorinated pyrazoles and represents a robust method for laboratory-scale preparation.[4][8]

Materials:

  • Ethyl 4,4-difluoro-3-oxobutanoate

  • Methylhydrazine (40% aqueous solution)

  • Sulfuric acid (concentrated, used catalytically)

  • Water (deionized)

  • A suitable solvent (e.g., ethanol, or reaction can be run in aqueous medium)

Procedure:

  • Reactor Setup: To a 500 mL double-walled glass reactor equipped with a mechanical stirrer, condenser, and dropping funnel, add ethyl 4,4-difluoro-3-oxobutanoate (1.0 eq) and water.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.10 eq).

  • Heating: Heat the mixture to 85 °C with constant stirring.

  • Reactant Addition: Add 40% aqueous methylhydrazine (1.1 eq) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature is maintained at 85-90 °C. The reaction is exothermic.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 85-90 °C for an additional 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Distillation: Once the reaction is complete, arrange the apparatus for distillation. Distill off a portion of the solvent/water at ambient pressure to help drive the reaction to completion and remove volatile byproducts.

  • Workup - Crystallization: Cool the remaining reaction mixture slowly to 10 °C. The product should crystallize out of the solution.

  • Isolation: Collect the solid product by filtration.

  • Purification: Wash the filter cake with cold water to remove any residual salts or impurities. Dry the product under vacuum at 50 °C to yield this compound.

Applications in Synthetic Chemistry

This compound is not typically an end-product but rather a versatile intermediate for creating more complex molecules. Its primary utility lies in its potential for further functionalization.

Precursor to Agrochemicals

The most significant application is its role as a potential precursor to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This carboxylic acid is the amide-forming component of several blockbuster SDHI fungicides, including Bixafen, Fluxapyroxad, and Isopyrazam. The pyrazol-5-ol can be converted to a pyrazole-5-halide or triflate, which can then undergo functionalization at the 4-position, followed by conversion of the 5-position to the desired group or direct oxidation pathways.

Synthetic_Utility Start 3-(Difluoromethyl)-1-Methyl- 1H-pyrazol-5-ol Step1 Functional Group Interconversion (e.g., Halogenation) Start->Step1 Intermediate Activated Pyrazole (e.g., 5-chloro-pyrazole) Step1->Intermediate Step2 C4-Functionalization (e.g., Vilsmeier-Haack) Intermediate->Step2 Intermediate2 4-Formyl-5-chloro-pyrazole Step2->Intermediate2 Step3 Oxidation Intermediate2->Step3 Product 3-(Difluoromethyl)-1-Methyl- 1H-pyrazole-4-carboxylic Acid Step3->Product Step4 Amide Coupling Product->Step4 FinalProduct SDHI Fungicides (e.g., Bixafen) Step4->FinalProduct

Sources

Structure of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol: Synthesis, Characterization, and Potential Applications

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry, forming the structural basis for a multitude of bioactive compounds. This guide provides a detailed technical overview of this compound, a fluorinated heterocyclic compound of significant interest. While literature specifically detailing this molecule is nascent, this document synthesizes information from closely related analogs and foundational synthetic principles to offer a comprehensive perspective for researchers, chemists, and professionals in drug and pesticide development. We will explore its structural attributes, plausible synthetic pathways with detailed protocols, analytical characterization techniques, and its potential biological significance by drawing parallels to structurally similar, well-documented molecules. This guide is structured to provide both foundational knowledge and practical insights, empowering further research and application development.

Part 1: The Pyrazole Scaffold: A Privileged Structure in Chemical Sciences

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in drug discovery.[1][2] Its structural versatility and ability to participate in various non-covalent interactions have led to its incorporation into a wide range of clinically successful drugs.[1][3] Notable examples include the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and sildenafil for erectile dysfunction.[3] The biological activities associated with pyrazole derivatives are extensive, encompassing anti-inflammatory, antimicrobial, anticancer, antiviral, and neuroprotective properties.[2][4]

The subject of this guide, this compound, incorporates two key structural modifications that are highly significant in modern chemistry:

  • The Pyrazol-5-ol Core: This substructure can exist in several tautomeric forms (CH, NH, and OH forms), which influences its chemical reactivity and biological interactions.

  • The Difluoromethyl (CHF₂) Group: The incorporation of fluorine is a widely used strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group, in particular, can act as a bioisostere for hydroxyl or thiol groups and can influence the acidity of neighboring protons.

The related scaffold, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), is a crucial building block for a new class of highly effective fungicides known as succinate dehydrogenase inhibitors (SDHIs), underscoring the agricultural importance of this specific structural motif.[5][6]

Part 2: Physicochemical and Structural Properties

While comprehensive experimental data for this compound is not widely published, its fundamental properties can be cataloged from available chemical databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 129922-58-3[7]
Molecular Formula C₅H₆F₂N₂O[8]
Molecular Weight 148.11 g/mol N/A
MDL Number MFCD16619807[7]
Tautomerism

A critical aspect of the pyrazol-5-ol ring system is its existence as a mixture of tautomers. In solution, it can equilibrate between the pyrazol-5-ol form (OH-form), the pyrazolin-5-one form (CH-form), and the pyrazolidin-5-one form (NH-form). The predominant tautomer depends on the solvent, pH, and temperature. This equilibrium is crucial as it dictates the molecule's reactivity and its interactions with biological targets.

tautomers This compound (OH-form) This compound (OH-form) 1-Methyl-3-(difluoromethyl)-1,2-dihydro-3H-pyrazol-3-one (CH-form) 1-Methyl-3-(difluoromethyl)-1,2-dihydro-3H-pyrazol-3-one (CH-form) This compound (OH-form)->1-Methyl-3-(difluoromethyl)-1,2-dihydro-3H-pyrazol-3-one (CH-form) Keto-Enol Tautomerism 1-Methyl-3-(difluoromethyl)-pyrazolidin-5-one (NH-form) 1-Methyl-3-(difluoromethyl)-pyrazolidin-5-one (NH-form) 1-Methyl-3-(difluoromethyl)-1,2-dihydro-3H-pyrazol-3-one (CH-form)->1-Methyl-3-(difluoromethyl)-pyrazolidin-5-one (NH-form) Amide-Iminol Tautomerism

Caption: Tautomeric forms of the pyrazol-5-ol core.

Part 3: Synthesis and Manufacturing Pathways

The synthesis of pyrazol-5-ol derivatives is a well-established field in organic chemistry. The most common and robust method is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[9]

General Synthetic Workflow

The synthesis of this compound would logically proceed via the cyclocondensation of a difluoromethyl-substituted β-ketoester, namely ethyl 4,4-difluoroacetoacetate, with methylhydrazine.

synthesis_workflow cluster_reactants Starting Materials cluster_process Process cluster_product Product Ethyl 4,4-difluoroacetoacetate Ethyl 4,4-difluoroacetoacetate Cyclocondensation Cyclocondensation Ethyl 4,4-difluoroacetoacetate->Cyclocondensation Methylhydrazine Methylhydrazine Methylhydrazine->Cyclocondensation This compound This compound Cyclocondensation->this compound mechanism cluster_disease Pathological Condition (e.g., ALS, Stroke) cluster_drug Potential Therapeutic Intervention Oxidative_Stress Oxidative_Stress ROS_RNS Increased Reactive Oxygen/ Nitrogen Species (ROS/RNS) Oxidative_Stress->ROS_RNS Neuronal_Damage Neuronal Damage & Death ROS_RNS->Neuronal_Damage Pyrazolol_Compound This compound (Hypothesized) Scavenging Radical Scavenging Pyrazolol_Compound->Scavenging Scavenging->ROS_RNS Inhibits Neuroprotection Neuroprotection Scavenging->Neuroprotection Neuroprotection->Neuronal_Damage Reduces

Sources

Spectroscopic Data for 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-ol is a heterocyclic compound of significant interest within the fields of pharmaceutical and agrochemical research. The unique combination of a pyrazole core, a difluoromethyl group, and a hydroxyl moiety imparts specific physicochemical properties that are crucial for its biological activity. Pyrazole derivatives are known to exhibit a wide range of pharmacological effects, and the introduction of fluorine atoms often enhances metabolic stability and binding affinity.[1][2] This guide provides an in-depth analysis of the expected spectroscopic data for this molecule, offering a predictive framework for its characterization based on fundamental principles and comparative data from analogous structures. Understanding the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological processes.

Molecular Structure and Tautomerism

A critical consideration for the spectroscopic analysis of this compound is the potential for tautomerism. The presence of the hydroxyl group on the pyrazole ring allows for the existence of different tautomeric forms, primarily the -ol and -one forms. This equilibrium is influenced by factors such as the solvent, temperature, and pH. The predominant tautomer will dictate the observed spectroscopic features. For the purpose of this guide, we will consider the spectroscopic characteristics of both the hydroxyl and keto forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound, considering the potential tautomeric forms.

Experimental Protocol: NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence the tautomeric equilibrium.

    • Filter the solution into a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Referencing: Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

    • Referencing: Calibrate the chemical shift scale to the solvent peaks.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will show distinct signals for each proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
OH (hydroxyl) 5.0 - 10.0Singlet (broad)-Chemical shift is highly dependent on solvent and concentration. Will exchange with D₂O.
CH (pyrazole ring) 5.5 - 6.5Singlet-The proton on the pyrazole ring.
N-CH₃ (methyl) 3.5 - 4.0Singlet-The methyl group attached to the nitrogen atom.
CHF₂ (difluoromethyl) 6.0 - 7.5Triplet~55 Hz (²JH-F)The proton of the difluoromethyl group will be split into a triplet by the two fluorine atoms.[3]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (in ¹³C-{¹H} coupled spectrum) Coupling Constant (J, Hz) Notes
C=O (keto form) 160 - 170Singlet-This signal will only be present if the keto tautomer is significant.
C-OH (hydroxyl form) 150 - 160Singlet-Carbon bearing the hydroxyl group.
C-CHF₂ (pyrazole ring) 140 - 150TripletHigh (¹JC-F)The carbon attached to the difluoromethyl group will show a large one-bond coupling to fluorine.
C-H (pyrazole ring) 95 - 105DoubletHigh (¹JC-H)The protonated carbon of the pyrazole ring.
CHF₂ (difluoromethyl) 110 - 120TripletHigh (¹JC-F)The difluoromethyl carbon will be split into a triplet by the two fluorine atoms.
N-CH₃ (methyl) 30 - 40QuartetHigh (¹JC-H)The methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar molecule.

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.

  • Mode: Both positive and negative ion modes should be explored. In positive mode, the protonated molecule [M+H]⁺ will be observed. In negative mode, the deprotonated molecule [M-H]⁻ will be observed.

  • Fragmentation Analysis (MS/MS): Collision-induced dissociation (CID) of the parent ion can be performed to obtain structural information from the fragment ions.

Predicted Mass Spectrum
  • Molecular Ion: The exact mass of this compound (C₅H₆F₂N₂O) is 160.0452 g/mol . A high-resolution mass spectrum should show a molecular ion peak corresponding to this mass.

  • Key Fragmentation Pathways: The fragmentation of pyrazole derivatives often involves the loss of small neutral molecules.[1][4]

    • Loss of CO: In the keto tautomer, a characteristic loss of carbon monoxide (28 Da) from the molecular ion is expected.

    • Loss of N₂: Cleavage of the pyrazole ring can lead to the loss of a nitrogen molecule (28 Da).

    • Loss of CHF₂: The difluoromethyl group can be lost as a radical (·CHF₂, 51 Da).

    • Loss of H₂O: Dehydration from the hydroxyl group may occur.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid or liquid samples. Alternatively, a KBr pellet can be prepared for solid samples.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000 - 400 cm⁻¹.

Predicted IR Spectrum

The IR spectrum will be highly dependent on the predominant tautomeric form.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Notes
O-H stretch (hydroxyl) 3200 - 3600BroadPresent in the -ol tautomer. The broadness is due to hydrogen bonding.[5]
N-H stretch (keto) 3100 - 3300MediumMay be present in the keto tautomer.
C-H stretch (aromatic/methyl) 2850 - 3100Medium-StrongC-H vibrations of the pyrazole ring and the methyl group.
C=O stretch (keto) 1650 - 1700StrongA strong absorption in this region would be indicative of the keto tautomer.[6]
C=N stretch (pyrazole ring) 1500 - 1600Medium-StrongStretching vibrations of the pyrazole ring.
C-F stretch 1000 - 1200StrongStrong absorptions due to the C-F bonds of the difluoromethyl group.

Visualization of Key Structural Features

The following diagram illustrates the molecular structure of this compound and its potential tautomeric equilibrium.

Caption: Tautomeric equilibrium between the hydroxyl and keto forms of this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining theoretical predictions with comparative data from related structures, researchers can confidently identify and characterize this important molecule. The key to accurate interpretation lies in the careful consideration of its tautomeric equilibrium, which significantly influences the NMR and IR spectra. The provided experimental protocols serve as a foundation for obtaining high-quality data, which is essential for advancing research in drug discovery and development.

References

  • The Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information.
  • SpectraBase. (n.d.). 1-methyl-3-(trifluoromethyl)pyrazol-5-ol, 2,4-dichlorobenzenesulfonate.
  • RSC Publishing. (2023). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst.
  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.
  • SpectraBase. (n.d.). 1-METHYL-5-TRIFLUOROMETHYL-1H-PYRAZOL-3-OL.
  • Open Research Library. (2021). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • SpectraBase. (n.d.). Difluoro-trifluoromethyl-phosphine.
  • PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
  • Journal of the American Chemical Society. (1964). Nuclear Magnetic Resonance Spectra of Aryl Difluoromethyl Ethers.
  • National Institutes of Health. (2021). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole.
  • ResearchGate. (2021). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one.
  • National Institutes of Health. (2009). 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol.
  • ResearchGate. (2002). Calculated and experimental 13C NMR chemical shifts.
  • National Institutes of Health. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution.
  • ResearchGate. (2020). Scheme 15. Fragmentation of the [M NO2]+ of methyl-1-nitropyrazoles....
  • MDPI. (2020). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.
  • ResearchGate. (2010). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.
  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.
  • Journal of the Chemical Society, Perkin Transactions 2. (1993). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study.
  • ResearchGate. (2018). A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles.
  • ResearchGate. (2019). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).
  • Semantic Scholar. (2000). Synthesis of new trifluoromethyl-containing 1-(3,5-dialkyl-4-hydroxybenzyl)-pyrazole and.
  • Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups.
  • SlideShare. (2012). Ion fragmentation of small molecules in mass spectrometry.
  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts.
  • SpectraBase. (n.d.). 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOL-3-OL.
  • Synform. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides.
  • ResearchGate. (2000). 1H and 13C NMR study of perdeuterated pyrazoles.
  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.
  • ResearchGate. (2001). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

Sources

A Comprehensive Technical Guide to the Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of a Fluorinated Heterocycle

In the landscape of modern agrochemistry, the synthesis of specific heterocyclic scaffolds is of paramount importance. Among these, 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-ol stands out as a critical intermediate in the production of a new generation of succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2] These potent agrochemicals are vital for controlling a broad spectrum of fungal diseases in crops, ensuring global food security. The incorporation of a difluoromethyl group (-CF2H) is a key structural feature, as the unique properties of fluorine, such as its high electronegativity, can significantly enhance the biological activity and metabolic stability of the final product.[3]

This in-depth technical guide provides a comprehensive overview of the primary and alternative synthesis pathways for this compound. It is intended for researchers, scientists, and professionals in the fields of drug development and agrochemical synthesis, offering not just procedural steps but also the underlying chemical principles and field-proven insights.

Primary Synthesis Pathway: The Knorr Pyrazole Synthesis

The most established and widely utilized method for the synthesis of this compound is a variation of the classic Knorr pyrazole synthesis.[4] This robust reaction involves the condensation of a β-keto ester with a hydrazine derivative.[5] In this specific case, the key precursors are ethyl 4,4-difluoro-3-oxobutanoate and methylhydrazine.

Part 1: Synthesis of the Key Precursor, Ethyl 4,4-difluoro-3-oxobutanoate

The synthesis of the difluorinated β-keto ester is the crucial first stage. A common and efficient method is the Claisen condensation of ethyl difluoroacetate with ethyl acetate.

Reaction Principle: The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the α-carbon of ethyl acetate to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of ethyl difluoroacetate. Subsequent loss of the ethoxide leaving group yields the desired β-keto ester.[6][7]

Experimental Protocol: Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate

  • Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet is charged with ethyl acetate.

  • Base Addition: Sodium ethoxide is added to the ethyl acetate with stirring under a nitrogen atmosphere. The mixture is then cooled to approximately 5°C.

  • Addition of Ethyl Difluoroacetate: Ethyl difluoroacetate is added dropwise from the dropping funnel, maintaining the internal temperature between 10 and 25°C.[6]

  • Reaction Progression: After the addition is complete, the reaction mixture is heated to 65°C and stirred for 2 hours to ensure complete reaction.[6]

  • Workup: The mixture is cooled to 20°C, and sulfuric acid is carefully added to neutralize the base and precipitate sodium hydrogensulfate. The solid is removed by filtration, and the filtrate, containing the desired product, is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[6][7]

Table 1: Representative Reaction Parameters for Ethyl 4,4-difluoro-3-oxobutanoate Synthesis

ParameterValueReference
Ethyl Acetate (mol eq)2.65[6]
Sodium Ethoxide (mol eq)1.1[6]
Ethyl Difluoroacetate (mol eq)1.0[6]
Reaction Temperature10-65°C[6]
Reaction Time~4 hours[6]
Yield~95%[6]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination Ethyl Acetate Ethyl Acetate Enolate Enolate Ethyl Acetate->Enolate Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide Intermediate Intermediate Enolate->Intermediate Nucleophilic Attack Ethyl Difluoroacetate Ethyl Difluoroacetate Ethyl Difluoroacetate->Intermediate Product Ethyl 4,4-difluoro-3-oxobutanoate Intermediate->Product - Ethoxide

Caption: The cyclocondensation reaction to form the pyrazole ring.

Alternative Synthesis Pathways

While the Knorr synthesis is the predominant method, other strategies for the synthesis of difluoromethylated pyrazoles have been developed, offering alternative approaches that may be advantageous in certain contexts.

[3+2] Cycloaddition Reactions

An alternative and efficient method for the construction of the pyrazole ring is through a [3+2] cycloaddition reaction. This approach involves the reaction of in situ generated nitrile imines with suitable dipolarophiles. [8][9][10]For the synthesis of difluoromethylated pyrazoles, difluoroacetohydrazonoyl bromides are used as precursors to the difluoromethylated nitrile imines. [11] Reaction Principle: The difluoroacetohydrazonoyl bromide is treated with a base, such as triethylamine, to generate a difluoromethylated nitrile imine in situ. This reactive intermediate then undergoes a [3+2] cycloaddition with an alkyne or a suitably substituted alkene to form the pyrazole or pyrazoline ring, respectively. [9][10] Diagram 3: [3+2] Cycloaddition Pathway

G Precursor Difluoroacetohydrazonoyl Bromide Nitrile Imine Difluoromethylated Nitrile Imine (in situ) Precursor->Nitrile Imine Base Base Base (e.g., Et3N) Product Difluoromethylated Pyrazole Nitrile Imine->Product Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Product [3+2] Cycloaddition

Caption: General scheme for the [3+2] cycloaddition synthesis of difluoromethylated pyrazoles.

A Novel Industrial Route

Recognizing the growing demand for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (a derivative of the title compound), researchers at Asahi Glass Company (now AGC Inc.) developed a novel and cost-effective industrial synthesis. [2]This route utilizes an acetyl pyrazole as a key intermediate.

Key Steps of the Novel Route:

  • Formation of Dimethylaminovinyl Methyl Ketone (DMAB): This starting material is prepared from acetone, ethyl formate, and dimethylamine. [2]2. Difluoroacetylation: DMAB is then difluoroacetylated using difluoroacetyl fluoride. [2]3. Cyclization: The resulting intermediate is cyclized with methylhydrazine to form an acetyl pyrazole. The addition of dimethylamine in this step is crucial for controlling the formation of isomers. [2]4. Oxidation: The acetyl group is then oxidized to a carboxylic acid using sodium hypochlorite, with the product itself acting as a phase-transfer catalyst. [2] This innovative pathway highlights the continuous efforts in process chemistry to develop more efficient, scalable, and cost-effective methods for the production of high-value chemical intermediates.

Conclusion

The synthesis of this compound is a well-established process that is crucial for the agrochemical industry. The Knorr pyrazole synthesis, involving the condensation of ethyl 4,4-difluoro-3-oxobutanoate with methylhydrazine, remains the primary and most practical route. Careful control of reaction conditions is essential to maximize the yield of the desired regioisomer. Alternative methods, such as [3+2] cycloaddition reactions and innovative industrial processes, provide valuable options and demonstrate the ongoing evolution of synthetic organic chemistry. This guide has provided a detailed overview of these synthetic strategies, equipping researchers and professionals with the knowledge to approach the synthesis of this important molecule with a solid understanding of the underlying principles and practical considerations.

References

  • Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters - Benchchem.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH.
  • Synthesis of difluoromethyl pyrazolines and pyrazoles via [3+2] cycloaddition reaction.
  • Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters.
  • Ethyl 4,4-difluoro-3-oxobutanoate synthesis - ChemicalBook.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.
  • Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing).
  • Process For The Preparation Of 4,4 Difluoro 3 Oxobutanoic Acid Esters - Quick Company.
  • Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides | The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides | Request PDF - ResearchGate.
  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions - eGrove - University of Mississippi.
  • synthesis-of-ring-fused-difluoromethyl-pyrazolines-and-pyrazoles-by-cycloaddition-of-difluoroacetohydrazonoyl-bromides-with-cyclic-unsaturated-carbonyl-compounds - Ask this paper | Bohrium.
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia.
  • Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides.
  • METHOD FOR PREPARATION OF 1-METHYL-3-(TRIFLUOROMETHYL)-1HPYRAZOL-5-OL - European Patent Office - EP 3317254 B1.
  • WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
  • 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol - PubChem.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher.
  • Application Notes and Protocols: Reaction of Ethyl 2,2-dibromo-3-oxobutanoate with Hydrazine Derivatives - Benchchem.

Sources

A Technical Guide to the Starting Materials for the Synthesis of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-ol and its tautomer, 3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one, represent a critical structural motif in modern agrochemistry. It serves as a key building block for a new class of fungicides, specifically succinate dehydrogenase inhibitors (SDHI).[1] The growing demand for these advanced fungicides necessitates a robust, scalable, and economically viable synthetic pathway to this pyrazole core. This technical guide provides an in-depth examination of the primary starting materials and the core synthetic strategy for producing this compound. We will dissect the synthesis of the requisite precursors and detail the established cyclocondensation reaction that forms the heterocyclic core, providing field-proven insights for researchers, chemists, and professionals in drug and pesticide development.

The Core Synthetic Strategy: Knorr Pyrazole Synthesis

The most direct and industrially significant route to the this compound scaffold is a variation of the classic Knorr pyrazole synthesis.[2] This powerful reaction involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[3][4] The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular nucleophilic attack and cyclization to form the stable pyrazole ring.[2]

For the target molecule, the synthesis relies on two key starting materials:

  • A Difluoromethylated β-Ketoester: Ethyl 4,4-difluoro-3-oxobutanoate provides the four-carbon backbone, including the critical difluoromethyl group.

  • A Substituted Hydrazine: Methylhydrazine serves as the dinucleophilic component, incorporating the two nitrogen atoms and the N1-methyl group into the final ring structure.

The overall transformation is outlined below.

G cluster_0 Starting Materials Ketoester Ethyl 4,4-difluoro-3-oxobutanoate Product This compound Ketoester:e->Product:w + Hydrazine Methylhydrazine Hydrazine:e->Product:w

Figure 1: Core cyclocondensation pathway.

Key Starting Material 1: Ethyl 4,4-difluoro-3-oxobutanoate

Ethyl 4,4-difluoro-3-oxobutanoate (also known as ethyl difluoroacetoacetate) is the cornerstone precursor that installs the difluoromethyl moiety. Its synthesis is typically achieved via a Claisen condensation reaction.

Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate

The standard synthesis involves the base-mediated condensation of ethyl difluoroacetate with ethyl acetate .[5][6] A strong base, such as sodium ethoxide, is required to deprotonate the α-carbon of ethyl acetate, generating an enolate that subsequently attacks the carbonyl of ethyl difluoroacetate.

G cluster_start Precursors EthDF Ethyl Difluoroacetate Product Ethyl 4,4-difluoro-3-oxobutanoate EthDF:e->Product:w + EthAc Ethyl Acetate EthAc:e->Product:w Base Sodium Ethoxide Base->Product Catalyst

Figure 2: Synthesis of the β-ketoester precursor.

The selection of sodium ethoxide as the base is critical; weaker bases can lead to unsatisfactory yields for large-scale production.[6] The reaction is typically performed at reduced temperatures to control exothermicity and improve selectivity, followed by heating to drive the reaction to completion.[5]

Experimental Protocol: Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate

This protocol is adapted from established literature procedures.[5][7]

Materials:

Reagent Molar Mass ( g/mol ) Quantity (mol) Quantity (g)
Ethyl Acetate 88.11 0.53 45.9
Sodium Ethoxide 68.05 0.22 15.0
Ethyl Difluoroacetate 124.08 0.20 24.9

| Sulfuric Acid (98%) | 98.08 | 0.20 | 20.4 |

Procedure:

  • Charge a reaction vessel with ethyl acetate (0.53 mol) at 25°C.

  • Add sodium ethoxide (0.22 mol) to the ethyl acetate with stirring.

  • Cool the resulting suspension to 5°C.

  • Slowly add ethyl difluoroacetate (0.20 mol) over 2 hours, maintaining the internal temperature between 10°C and 25°C.[5]

  • After the addition is complete, heat the reaction mixture to 65°C and stir for 2 hours.[5]

  • Cool the mixture to 20°C.

  • Carefully add 98% sulfuric acid (0.20 mol) over 20 minutes, keeping the temperature between 20-25°C. A thick suspension will form as sodium hydrogensulfate precipitates.

  • Filter off the precipitated salt and wash the solid with fresh ethyl acetate.

  • The combined filtrate contains the desired product, Ethyl 4,4-difluoro-3-oxobutanoate. The product can be purified further by distillation under reduced pressure. Yields of over 95% have been reported for this process.[5]

Key Starting Material 2: Methylhydrazine

Methylhydrazine (CH₃NHNH₂) is the second essential precursor. It is a highly reactive, bifunctional nucleophile that forms the pyrazole backbone.

Synthesis and Availability

Methylhydrazine can be synthesized through various methods, including:

  • Methylation of Hydrazine: Direct methylation of hydrazine hydrate with agents like dimethyl sulfate, often using a protecting agent to prevent over-methylation.[8]

  • From Hydroxylamine-O-sulfonic acid: Reaction with methylamine is a known route to synthesize methylhydrazine.[9]

  • One-Step Alkylation: Patented processes describe the direct alkylation of hydrazine hydrate with methanol under catalytic conditions.[10]

For laboratory and industrial applications, methylhydrazine is commonly available as an aqueous solution (e.g., 40% w/w) or as a more stable salt, such as methylhydrazine sulfate.[11][12] The choice between the free base and the salt often depends on the specific reaction conditions and the desired pH control.

The Final Step: Cyclocondensation Protocol

The reaction of Ethyl 4,4-difluoro-3-oxobutanoate with methylhydrazine yields the target pyrazole. The regioselectivity of this reaction is crucial, as two isomers can potentially form. However, reaction conditions can be optimized to strongly favor the desired this compound isomer.

Experimental Protocol: Synthesis of this compound

This protocol is a representative synthesis based on analogous procedures for fluorinated pyrazoles.[12][13][14]

Materials:

Reagent Molar Mass ( g/mol ) Moles (eq) Quantity
Ethyl 4,4-difluoro-3-oxobutanoate 166.11 1.0 (e.g., 0.5 mol, 83.1 g)
Methylhydrazine (40% aq. soln.) 46.07 (as pure) 1.1 (e.g., 0.55 mol, 63.3 g)

| Water | 18.02 | - | As needed |

Procedure:

  • Charge a suitable reactor with Ethyl 4,4-difluoro-3-oxobutanoate (1.0 eq).

  • Heat the starting material to approximately 85-90°C.[12]

  • Add the aqueous methylhydrazine solution (1.1 eq) dropwise over 1-2 hours, maintaining the reaction temperature in the 90-95°C range. The reaction is exothermic.

  • After the addition is complete, stir the reaction mixture at 90-95°C for an additional 2 hours to ensure full conversion.[12]

  • During the reaction, ethanol is formed as a byproduct. To facilitate product isolation, distill off the ethanol and some water from the reaction mixture.[14]

  • After distillation, add fresh water to the mixture and cool it slowly to 0-10°C to induce crystallization.

  • Collect the precipitated solid product by filtration.

  • Wash the filter cake with cold water and dry under vacuum to yield this compound as a solid.

Causality and Optimization:

  • Temperature Control: Maintaining a high temperature (e.g., >80°C) is critical for achieving high regioselectivity, favoring the desired isomer over the 1-methyl-5-(difluoromethyl) alternative.[12]

  • Stoichiometry: A slight excess of methylhydrazine ensures complete consumption of the more valuable β-ketoester.

  • Workup: The crystallization from water is an efficient purification step, leveraging the product's lower solubility in cold water compared to the remaining impurities.

Conclusion

The synthesis of this compound is a well-established process rooted in the principles of the Knorr pyrazole synthesis. The pathway is defined by two commercially available or readily synthesizable starting materials: Ethyl 4,4-difluoro-3-oxobutanoate and methylhydrazine . The Claisen condensation to produce the fluorinated β-ketoester and the subsequent cyclocondensation with methylhydrazine are both high-yielding and scalable reactions. A thorough understanding of these precursors and the careful control of reaction parameters, particularly temperature during the cyclization step, are paramount to achieving high yield and isomeric purity. This robust synthetic foundation ensures a reliable supply of this vital intermediate for the development of next-generation agrochemicals.

References

  • Schmidt, T., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • Bakanas, I. J., & Moura-Letts, G. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. European Journal of Organic Chemistry, 2016(32), 5345-5349.
  • Schmidt, T., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • Organic Syntheses Procedure. (n.d.). Hydrazine, methyl-, sulfate. Organic Syntheses.
  • CN101402586A - The synthetic method of monomethylhydrazine. (2009). Google Patents.
  • Mali, V., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
  • Sisler, H. H., et al. (1980). Synthesis of methylhydrazine and 1,1-dimethylhydrazine by the reactions of hydroxylamine-O-sulfonic acid with methyl-. Inorganic Chemistry, 19(9), 2846-2848.
  • Quick Company. (n.d.). Process For The Preparation Of 4,4 Difluoro 3 Oxobutanoic Acid Esters. Quick Company.
  • CN109503418B - Preparation process of methylhydrazine. (2021). Google Patents.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
  • Karrouchi, K., et al. (2018).
  • CN106543026B - A kind of preparation method of methyl hydrazine. (2019). Google Patents.
  • University of Mississippi. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove.
  • Favi, G., et al. (2021). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. The Journal of Organic Chemistry, 87(1).
  • EP2262756B1 - Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates. (2012). Google Patents.
  • ResearchGate. (n.d.). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... ResearchGate.
  • CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate. (2011). Google Patents.
  • WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (2014). Google Patents.
  • WO 2009/106619 A1. (2009). Google Patents.
  • METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF. (2016). Google Patents.
  • WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. (2017). Google Patents.
  • Tairov, M., et al. (2021). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Journal of Fluorine Chemistry, 242, 109703.
  • EP 3317254 B1 - METHOD FOR PREPARATION OF 1-METHYL-3-(TRIFLUOROMETHYL)-1HPYRAZOL-5-OL. (2018). European Patent Office.
  • Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. (2018). Google Patents.
  • ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ResearchGate.
  • National Institutes of Health. (n.d.). Acetamiprid. PubChem.
  • Chemsrc. (n.d.). Acetamiprid | CAS#:135410-20-7. Chemsrc.
  • National Institutes of Health. (n.d.). 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol. PMC.
  • Wang, B., et al. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. Heteroatom Chemistry.
  • University of Hertfordshire. (n.d.). Acetamiprid. AERU.

Sources

3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol

Executive Summary

This technical guide provides a comprehensive analysis of the plausible mechanism of action for this compound. In the absence of direct experimental data for this specific molecule, this document synthesizes information from structurally analogous compounds to formulate a primary hypothesis centered on the inhibition of succinate dehydrogenase (SDH), a critical enzyme in cellular respiration. This guide is intended for researchers, scientists, and drug development professionals, offering a robust theoretical framework and actionable experimental protocols to investigate this promising chemical entity.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone in medicinal chemistry and agrochemical development, celebrated for its versatile pharmacological profile.[1][2] Derivatives of pyrazole are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, and antifungal properties.[3][4] This functional diversity stems from the pyrazole core's ability to engage with a multitude of biological targets through various non-covalent interactions.

The subject of this guide, this compound, possesses a substitution pattern—specifically the 3-(difluoromethyl)-1-methyl pyrazole core—that is strongly associated with a potent and well-defined mechanism of action in a highly successful class of commercial fungicides. This guide posits that the primary mechanism of action for this compound is the inhibition of succinate dehydrogenase (Mitochondrial Complex II), drawing from the extensive evidence available for its close structural relatives.

The Established Precedent: Pyrazole Carboxamides as Succinate Dehydrogenase Inhibitors (SDHIs)

A significant class of modern fungicides is built upon the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide scaffold.[5] These compounds are potent inhibitors of succinate dehydrogenase (SDH), an enzyme complex with a unique dual role in cellular metabolism.[6][7]

The Critical Role of Succinate Dehydrogenase (SDH)

Succinate dehydrogenase (also known as Complex II) is a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC).[8][9][10]

  • In the TCA Cycle: SDH catalyzes the oxidation of succinate to fumarate.

  • In the ETC: It transfers electrons from succinate directly to the ubiquinone pool, which are then passed to Complex III, contributing to the generation of the proton gradient necessary for ATP synthesis.[11]

Inhibition of SDH effectively halts cellular respiration at a critical juncture, leading to a rapid depletion of cellular energy and ultimately, cell death.[7] This makes it an excellent target for antimicrobial agents.

Mechanism of SDHI Fungicides

The fungicidal activity of pyrazole carboxamides is achieved by their binding to the ubiquinone binding site (Q-site) of the SDH complex.[9] This binding event physically obstructs the natural substrate, ubiquinone, from docking and accepting electrons from the iron-sulfur clusters of the SDHB subunit. The result is a complete shutdown of electron flow from succinate, disrupting the entire respiratory process.[6]

The table below lists several commercial fungicides that share the core pyrazole structure, underscoring the success of targeting SDH with this chemical class.

Compound Name Year of First Registration Developer
Bixafen2011Bayer
Isopyrazam2010Syngenta
Sedaxane2011Syngenta
Fluxapyroxad2012BASF
Benzovindiflupyr2012Syngenta

Data sourced from publications on SDHI fungicides.[5]

Mitochondrial_ETC cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate ComplexII Complex II (SDH) Succinate->ComplexII e- Fumarate Fumarate ComplexI Complex I UQ Ubiquinone Pool ComplexI->UQ e- ComplexII->UQ e- ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ Gradient UQ->ComplexIII e- CytC->ComplexIV e- Inhibitor 3-(Difluoromethyl)- 1-Methyl-1H-pyrazol-5-ol (Hypothesized) Inhibitor->ComplexII Inhibition

Caption: Hypothesized inhibition of the mitochondrial electron transport chain.

Putative Mechanism of this compound

The structural similarity between this compound and the core of SDHI fungicides is striking. The primary hypothesis is that it functions through the same mechanism: inhibition of succinate dehydrogenase.

Structural Analysis and Bioisosterism

The key difference lies in the substituent at position 5 of the pyrazole ring—a hydroxyl group (-ol) in our target compound, versus the 4-carboxamide moiety in the fungicides. In medicinal chemistry, a hydroxyl group can sometimes act as a bioisostere for a carboxylic acid.[12][13] Bioisosteres are functional groups that, due to similar physical or chemical properties, can produce broadly similar biological effects.[14][15] It is plausible that the 5-hydroxyl group can engage in similar hydrogen bonding interactions within the SDH active site as the amide group of the established fungicides, thereby eliciting an inhibitory effect.

Caption: Comparison of the core structures.

Alternative Plausible Mechanisms

While SDH inhibition is the most probable mechanism of action, the inherent versatility of the pyrazole scaffold warrants consideration of other potential biological targets. Numerous pyrazole derivatives have been reported to interact with other enzyme systems.[2][3]

  • Cyclooxygenase (COX) Inhibition: Certain pyrazole analogs are potent inhibitors of COX enzymes, forming the basis of non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib.[3]

  • Protein Kinase Inhibition: The pyrazole structure is a common feature in many small-molecule kinase inhibitors developed for oncology, targeting enzymes like CDKs.

  • Carbonic Anhydrase Inhibition: Some pyrazole-sulfonamide derivatives have shown inhibitory activity against carbonic anhydrases, which are involved in various physiological processes.

These alternative mechanisms represent secondary, though less likely, avenues of investigation should the primary hypothesis of SDH inhibition prove incomplete.

Proposed Experimental Validation

To move from a putative to a confirmed mechanism of action, a series of targeted experiments are required. The following protocols provide a self-validating system to rigorously test the hypothesis of SDH inhibition.

Protocol 1: In Vitro Succinate Dehydrogenase Inhibition Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of isolated SDH.

Methodology:

  • Isolation of Mitochondria: Isolate mitochondria from a suitable source (e.g., bovine heart, rat liver, or a relevant fungal species) using differential centrifugation.

  • Enzyme Activity Measurement: The activity of SDH can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or the production of a colored formazan product from tetrazolium salts like MTT.

  • Inhibition Assay: a. Prepare a series of dilutions of the test compound, this compound. b. In a 96-well plate, add the mitochondrial preparation, the reaction buffer, succinate (as the substrate), and the artificial electron acceptor. c. Add the test compound at various concentrations to the experimental wells. Include a known SDH inhibitor (e.g., malonate or fluxapyroxad) as a positive control and a vehicle (e.g., DMSO) as a negative control. d. Initiate the reaction and monitor the change in absorbance over time at the appropriate wavelength.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Protocol 2: Cellular Respiration Assay

Objective: To assess the impact of the compound on mitochondrial respiration in intact cells.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., a fungal strain, or a mammalian cell line like HepG2) to a suitable confluency.

  • Oxygen Consumption Rate (OCR) Measurement: Utilize an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the OCR.

  • Experimental Setup: a. Seed the cells in the specialized microplate. b. After cell attachment, replace the culture medium with the assay medium. c. Pre-load the injection ports of the sensor cartridge with the test compound, a known Complex I inhibitor (e.g., rotenone), a known SDH inhibitor (positive control), and ATP synthase inhibitor (e.g., oligomycin).

  • Assay Execution: a. Measure the basal OCR. b. Inject this compound and monitor the change in OCR. A significant decrease would suggest inhibition of the electron transport chain. c. Subsequent injections of other inhibitors can help to dissect the specific site of action. A lack of further OCR reduction after the addition of a known SDH inhibitor would strongly support a shared target.

  • Data Analysis: Analyze the OCR data to determine the effect of the compound on basal respiration, ATP-linked respiration, and maximal respiration.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell Cell-Based Validation start Hypothesis: Inhibition of SDH protocol1 Protocol 1: SDH Enzyme Assay start->protocol1 protocol2 Protocol 2: Cellular Respiration Assay start->protocol2 isolate_mito Isolate Mitochondria run_assay Run Spectrophotometric Assay with Compound isolate_mito->run_assay calc_ic50 Calculate IC50 Value run_assay->calc_ic50 confirm_direct confirm_direct calc_ic50->confirm_direct Direct Inhibition? culture_cells Culture Cells run_ocr Measure Oxygen Consumption Rate (OCR) culture_cells->run_ocr analyze_ocr Analyze Effect on Respiration run_ocr->analyze_ocr confirm_cellular confirm_cellular analyze_ocr->confirm_cellular Respiration Blocked? conclusion Conclusion: Mechanism Confirmed confirm_direct->conclusion Yes confirm_cellular->conclusion Yes

Caption: Workflow for experimental validation of the mechanism.

Conclusion

Based on robust evidence from structurally analogous compounds, the primary hypothesized mechanism of action for this compound is the inhibition of succinate dehydrogenase (Mitochondrial Complex II). The presence of the 3-(difluoromethyl)-1-methyl pyrazole core strongly suggests an interaction with the ubiquinone binding site of the SDH enzyme, leading to the disruption of cellular respiration. While alternative mechanisms associated with the versatile pyrazole scaffold exist, they represent secondary possibilities. The experimental protocols outlined in this guide provide a clear and scientifically rigorous path to validate this hypothesis and fully characterize the biological activity of this compound. Confirmation of this mechanism could position this compound as a valuable candidate for further development in fields requiring the modulation of cellular metabolism, most notably in agrochemicals and potentially in human therapeutics.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.
  • El-Gohary, N. S., & Shaaban, M. R. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry, 9(12), 1335–1359.
  • G. S. S. R. K. S. N. K. Devarakonda, et al. (2023). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
  • Al-Azmi, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(8), 1888.
  • D. K. Kumar, et al. (2023). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Discovery Today.
  • Patsnap Synapse. (2024). What are SDH2 inhibitors and how do they work? Patsnap.
  • Bénit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. Antioxidants, 12(2), 498.
  • Rasponi, M., et al. (2014). Inhibition of succinate dehydrogenase by the mitochondrial chaperone TRAP1 has anti-oxidant and anti-apoptotic effects on tumor cells. Cell Death & Disease, 5, e1373.
  • ResearchGate. (n.d.). Structural modification area in succinate dehydrogenase inhibitor (SDHI) fungicides. ResearchGate.
  • Bénit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. Antioxidants, 12(2), 498.
  • Al-Azmi, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(8), 1888.
  • de Assis, D. A., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 654386.
  • Kumar, V., et al. (2013). Pharmacological activities of pyrazolone derivatives. Der Pharma Chemica, 5(6), 196-204.
  • G. Mariappan, et al. (2011). The diverse pharmacological importance of Pyrazolone Derivatives: A Review. Journal of Chemical and Pharmaceutical Research, 3(2), 12-23.
  • Wikipedia. (n.d.). Succinate dehydrogenase. Wikipedia.
  • ResearchGate. (n.d.). General structures of commercial succinate dehydrogenase inhibitor fungicides and some representatives. ResearchGate.
  • Bénit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. Antioxidants, 12(2), 498.
  • Bayot, M.-L., & Rustin, P. (2016). The assembly of succinate dehydrogenase: a key enzyme in bioenergetics. Cellular and Molecular Life Sciences, 73(10), 2025–2038.
  • Matrix Fine Chemicals. (n.d.). 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-OL. Matrix Fine Chemicals.
  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia.
  • PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. PubChem.

Sources

The Biological Versatility of the Pyrazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Executive Summary

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including metabolic stability and the capacity for hydrogen bonding, have established it as a "privileged scaffold."[3][4][5] This guide provides a comprehensive technical overview of the diverse biological activities of pyrazole-containing compounds, intended for researchers, medicinal chemists, and drug development professionals. We will explore the key therapeutic areas where pyrazoles have made a significant impact, delve into the molecular mechanisms of action, detail structure-activity relationships, and provide validated experimental protocols for their evaluation. This document is designed not merely as a review, but as a functional guide to understanding and leveraging the pyrazole core in the design of next-generation therapeutics.

The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

First synthesized by Ludwig Knorr in 1883, the pyrazole ring is a bioisostere for various aromatic and heterocyclic systems, offering a strategic advantage in drug design.[1] Its structure allows for substitution at multiple positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties.[6] Unlike more lipophilic arenes like benzene, the pyrazole nucleus can reduce lipophilicity and improve water solubility, while also acting as both a hydrogen bond donor and acceptor, enhancing target-binding interactions.[7] This versatility has led to the development of numerous FDA-approved drugs across a wide spectrum of diseases, including the anti-inflammatory agent Celecoxib, the anti-cancer drug Ruxolitinib, and the anti-obesity drug Rimonabant.[5][6][7]

Key Biological Activities and Mechanisms of Action

The therapeutic potential of pyrazole derivatives is remarkably broad, spanning anti-inflammatory, anticancer, antimicrobial, and other activities.[1][6][8]

Anti-inflammatory Activity: Selective COX-2 Inhibition

The most prominent example of a pyrazole-based anti-inflammatory drug is Celecoxib.[9][10] Its mechanism hinges on the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme upregulated at sites of inflammation that is responsible for converting arachidonic acid into prostaglandins—key mediators of pain and inflammation.[11][12] Unlike non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme (which has a protective role in the gastric mucosa), Celecoxib's selectivity for COX-2 reduces the risk of gastrointestinal side effects.[10][12] This selectivity is achieved because its sulfonamide side chain binds to a hydrophilic pocket present in COX-2 but not in COX-1.[10]

COX_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Inhibits

Caption: Mechanism of Celecoxib as a selective COX-2 inhibitor.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Pyrazole derivatives have emerged as powerful agents in oncology, primarily through the inhibition of protein kinases that are critical for cancer cell growth and survival.[2][13][14][15]

The JAK/STAT signaling pathway is crucial for cell growth and immunity, and its abnormal activation is linked to various cancers and inflammatory diseases.[16][17] Pyrazole-based compounds, such as Ruxolitinib, are potent inhibitors of JAK1 and JAK2.[18][19] Ruxolitinib binds to the ATP-binding site of the JAK kinase domain, preventing the phosphorylation and subsequent activation of STAT proteins, which in turn halts the transcription of genes involved in proliferation and inflammation.[16] The design of these inhibitors often involves a pyrazole core linked to a pyrrolo[2,3-d]pyrimidine scaffold.[18]

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Transcription Gene Transcription (Proliferation, Inflammation) STAT_P->Transcription Induces Ruxolitinib Ruxolitinib (Pyrazole Derivative) Ruxolitinib->JAK Inhibits

Caption: Pyrazole-based inhibition of the JAK/STAT signaling pathway.

Deregulation of the cell cycle is a hallmark of cancer, and CDKs are central regulators of this process.[20] Pyrazole scaffolds have been instrumental in developing inhibitors for various CDKs, particularly CDK2, CDK4, and CDK6.[20][21][22] These inhibitors compete with ATP to bind to the kinase domain of the CDK/cyclin complex, preventing the phosphorylation of target proteins like the retinoblastoma protein (Rb). This action induces cell cycle arrest, typically at the G1/S transition, and can trigger apoptosis.[21][22][23]

Table 1: Examples of Pyrazole-based Kinase Inhibitors and Their Targets

Compound Class Target Kinase Example Compound IC₅₀ Reference
Pyrazole-Indole CDK2 Compound 33 0.074 µM [13]
Pyrazole Carbaldehyde PI3K Compound 43 0.25 µM (MCF7 cells) [13]
4-Amino-(1H)-pyrazole JAK1/2/3 Compound 3f 3.4, 2.2, 3.5 nM [16][17]
Pyrazoyl Urea p38 MAPK BIRB-796 - [18][24]

| Polysubstituted Pyrazole | DNA Intercalator | Compound 59 | 2 µM (HepG2 cells) |[13] |

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer.[25] Pyrazole urea-based compounds have been developed as potent p38 MAPK inhibitors.[24] These inhibitors function as Type II inhibitors, binding to an allosteric site and stabilizing the kinase in an inactive "DFG-out" conformation, which prevents ATP binding and subsequent kinase activation.[18][25]

Antimicrobial Activity

The pyrazole scaffold is also prevalent in compounds with significant antibacterial and antifungal properties.[26][27][28] These derivatives have shown efficacy against a range of pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[3][29][30] While mechanisms can vary, some pyrazole derivatives are known to inhibit essential bacterial enzymes, such as DNA gyrase, which is critical for DNA replication.[30]

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound Class Target Organism Activity Metric (MIC) Reference
1,3-diphenyl pyrazoles S. aureus, E. coli 1–8 µg/mL [30]
Hydrazones C. albicans, S. aureus 2.9–7.8 µg/mL, 62.5-125 µg/mL [26]

| Pyrazole-thiazole hybrids | MRSA | <0.2 µM (MBC) |[30] |

Other Activities: Agrochemicals and CNS Agents

Beyond human therapeutics, pyrazole derivatives are widely used in agriculture as herbicides and insecticides.[6][31] They often target enzymes unique to plants or insects, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) in plants.[31] In neuroscience, pyrazole derivatives like Rimonabant were developed as cannabinoid receptor 1 (CB1) antagonists, demonstrating the scaffold's ability to interact with G-protein coupled receptors.[6][32][33][34]

Principles of Structure-Activity Relationship (SAR)

The design of potent and selective pyrazole-based drugs relies on a deep understanding of SAR. Key structural modifications on the pyrazole ring dictate the compound's biological activity.[15]

  • Substitution at N1: This position is critical for tuning selectivity and pharmacokinetic properties. Large or aromatic substituents at N1 are often found in kinase inhibitors and CB1 antagonists.[32][33]

  • Substitution at C3: This position frequently bears groups capable of hydrogen bonding, such as carboxamides or ureas, which are crucial for anchoring the molecule into the active site of the target protein.[32][33]

  • Substitution at C5: This position often accommodates a substituted phenyl ring or other bulky lipophilic groups that can occupy hydrophobic pockets within the target, significantly enhancing potency.[32][33]

For example, in the development of CB1 antagonists, potent activity required a para-substituted phenyl ring at the C5 position, a carboxamide at the C3 position, and a 2,4-dichlorophenyl group at the N1 position.[32][33]

Key Experimental Protocols

The translation of pyrazole chemistry into biologically active leads requires robust and validated experimental workflows.

Workflow Synthesis 1. Chemical Synthesis (e.g., Knorr Cyclocondensation) Purification 2. Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening 3. In Vitro Biological Screening (Enzyme/Cell-based Assays) Purification->Screening SAR 4. SAR Analysis (Identify Key Moieties) Screening->SAR Optimization 5. Lead Optimization (Iterative Synthesis & Testing) SAR->Optimization Optimization->Synthesis Design New Analogs Vivo 6. In Vivo Testing (Animal Models) Optimization->Vivo

Caption: A generalized workflow for pyrazole-based drug discovery.

General Synthesis of 1,3,5-Trisubstituted Pyrazoles

A common and versatile method for synthesizing the pyrazole core is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6] This approach allows for significant diversity in the final product.

Methodology:

  • Reactant Preparation: Dissolve one equivalent of a substituted 1,3-diketone (e.g., 1-phenyl-1,3-butanedione) in a suitable solvent such as ethanol or acetic acid.

  • Hydrazine Addition: Add 1.1 equivalents of a substituted hydrazine (e.g., phenylhydrazine) to the solution. The choice of hydrazine determines the N1 substituent on the final pyrazole ring.

  • Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality Note: Heating provides the activation energy needed for the initial condensation and subsequent cyclization/dehydration steps.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure trisubstituted pyrazole.

In Vitro Assay for Kinase Inhibition (General Protocol)

This protocol describes a general method for determining the IC₅₀ of a pyrazole compound against a target protein kinase using a fluorescence-based assay.

Materials:

  • Purified recombinant target kinase.

  • Specific peptide substrate for the kinase.

  • ATP (Adenosine triphosphate).

  • Test pyrazole compounds dissolved in DMSO.

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Fluorescence-based kinase assay kit (e.g., ADP-Glo™).

  • 384-well microplates.

Procedure:

  • Compound Preparation: Serially dilute the test pyrazole compounds in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Reaction Setup: In a 384-well plate, add the kinase, the peptide substrate, and the test compound at its various concentrations. Allow a brief pre-incubation period (10-15 minutes). Causality Note: This pre-incubation allows the inhibitor to bind to the kinase before the competitive substrate (ATP) is introduced.

  • Initiate Reaction: Add a solution of ATP to each well to start the kinase reaction. The final ATP concentration should be at or near its Km value for the specific kinase to ensure competitive binding conditions.

  • Incubation: Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP or the generated ADP using a fluorescence-based detection reagent as per the kit manufacturer's instructions. The signal is inversely proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a pyrazole compound that prevents visible growth of a target microorganism.

Materials:

  • Test pyrazole compounds dissolved in DMSO.

  • Bacterial or fungal strain of interest.

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Sterile 96-well microplates.

  • Positive control antibiotic (e.g., Ciprofloxacin) and negative control (DMSO).

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism from an overnight culture, adjusted to a specific optical density (e.g., 0.5 McFarland standard).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include wells with medium and inoculum only (growth control), medium only (sterility control), and a standard antibiotic (positive control).

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in addressing complex biological challenges.[3] Its continued prevalence in newly approved drugs underscores its metabolic stability and versatile binding capabilities.[3][7] Future research will likely focus on several key areas: expanding the application of pyrazoles against novel biological targets, particularly within the "dark kinome"; designing pyrazole-based PROTACs (Proteolysis Targeting Chimeras) to induce targeted protein degradation rather than just inhibition; and leveraging computational methods and machine learning to predict the biological activities of novel pyrazole derivatives more accurately.[15][35] The rich history and proven success of this scaffold ensure that it will remain a central element in the drug discovery toolbox for the foreseeable future.

References

  • Celecoxib - St
  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (URL: [Link])
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed. (URL: [Link])
  • Celecoxib - Wikipedia. (URL: [Link])
  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: [Link])
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Public
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (URL: [Link])
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: [Link])
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Deriv
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. (URL: [Link])
  • Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candid
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC - NIH. (URL: [Link])
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL: [Link])
  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate | Journal of Medicinal Chemistry - ACS Public
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Tre
  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (URL: [Link])
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (URL: [Link])
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Public
  • Full article: Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current St
  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candid
  • (PDF)
  • Synthesis, crystal structure, and activity of pyrazole inhibitors of p38 map kinase. (URL: [Link])
  • Synthesis and Herbicidal Activity of Some Novel Pyrazole Deriv
  • Mini review on anticancer activities of Pyrazole Deriv
  • Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. (URL: [Link])
  • Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (URL: [Link])
  • What is the mechanism of Celecoxib?
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors | Journal of Agricultural and Food Chemistry - ACS Public
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - ProQuest. (URL: [Link])
  • 1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors. (URL: [Link])
  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (URL: [Link])
  • Antibacterial pyrazoles: tackling resistant bacteria. - Semantic Scholar. (URL: [Link])
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. (URL: [Link])
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (URL: [Link])
  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 | Journal of Medicinal Chemistry - ACS Public
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (URL: [Link])
  • Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents - ResearchG
  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Upd
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists - ACS Public
  • Examples of pyrazole‐containing drugs and their pharmacological activities.

Sources

A Technical Guide to the Application of Difluoromethyl Pyrazoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry. Among these, the difluoromethyl (CF2H) group has emerged as a particularly valuable substituent for modulating the physicochemical and pharmacological properties of drug candidates. When combined with privileged heterocyclic scaffolds like pyrazole, the resulting difluoromethyl pyrazoles represent a promising class of compounds with broad therapeutic potential. This technical guide provides an in-depth analysis of the synthesis, biological activities, and structure-activity relationships (SAR) of difluoromethyl pyrazoles. We will explore the unique attributes of the CF2H group as a "lipophilic hydrogen bond donor" and its role as a bioisosteric replacement for common functional groups. Through detailed case studies in anti-inflammatory and oncology research, this guide will illuminate the rationale behind the design of these molecules and provide practical insights for researchers in drug discovery and development.

Introduction: The Strategic Synergy of Pyrazole and the Difluoromethyl Group

The intersection of two powerful concepts in medicinal chemistry—privileged structures and fluorine chemistry—provides the foundation for the growing interest in difluoromethyl pyrazoles.

1.1 The Pyrazole Core: A Privileged Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug discovery.[1][2] Its presence in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the analgesic Difenamizole, attests to its versatility.[2][3] The pyrazole core offers several advantages:

  • Structural Rigidity: It provides a stable and predictable framework for orienting substituents towards their biological targets.

  • Hydrogen Bonding: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with protein active sites.

  • Modulation of Physicochemical Properties: The pyrazole ring itself can act as a bioisostere for an aryl group, improving properties like lipophilicity and solubility.[3]

Over 50 pyrazole-containing synthetic medicines are on the market globally, highlighting the scaffold's importance in pharmaceutical chemistry.[1][3]

1.2 The Difluoromethyl Group: A Unique Modulator

The difluoromethyl (CF2H) group is more than just a fluorinated analogue of a methyl group; it possesses a unique combination of properties that medicinal chemists can leverage to optimize drug candidates.[4][5]

  • Bioisosterism: The CF2H group is considered a metabolically stable bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.[4][5][6] This allows for the replacement of these often metabolically labile groups, potentially improving a drug's pharmacokinetic profile.

  • Lipophilic Hydrogen Bond Donor: While the C-H bond is typically not a hydrogen bond donor, the two highly electronegative fluorine atoms in the CF2H group make the hydrogen atom acidic enough to form hydrogen bonds with acceptor groups.[7][8][9] This unique ability to act as a lipophilic hydrogen bond donor can introduce new, favorable interactions with a target protein while simultaneously enhancing membrane permeability.[4][10]

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the CF2H group highly resistant to metabolic oxidation.[11] This can block metabolic hotspots, increase a drug's half-life, and reduce the required dose.[11]

  • Tuning Physicochemical Properties: The introduction of a CF2H group can alter a molecule's pKa, dipole moment, and lipophilicity (logP), thereby modulating its biological activity and pharmacokinetic properties.[4]

The combination of the robust, versatile pyrazole scaffold with the unique modulating properties of the difluoromethyl group creates a powerful strategy for developing novel therapeutics across a range of diseases.

Synthetic Strategies for Difluoromethyl Pyrazoles

The synthesis of difluoromethyl pyrazoles can be broadly approached in two ways: by constructing the pyrazole ring from a difluoromethyl-containing precursor or by adding the difluoromethyl group to a pre-existing pyrazole scaffold (late-stage difluoromethylation).

2.1 Ring Formation Strategies

A common and efficient method involves the cyclization of difluoromethylated building blocks. For instance, fully substituted difluoromethylpyrazoles can be synthesized under mild conditions by the cyclization of difluoroacetohydrazonoyl bromides with active methylene compounds like 2-acylacetonitriles or malononitrile.[12] This approach offers high regioselectivity and good yields.[12]

A representative synthetic workflow is depicted below:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Hydrolysis A Difluoroacetoacetic Acid Ester D Difluoromethylated Pyrazole Ester A->D 1. Acetic Anhydride 2. Methyl Hydrazine B Triethyl Orthoformate B->D C Methyl Hydrazine C->D F 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid D->F Hydrolysis E Sodium Hydroxide (NaOH) E->F

Caption: General workflow for the synthesis of a difluoromethyl pyrazole carboxylic acid intermediate.

2.2 Late-Stage Difluoromethylation

Introducing the CF2H group at a later stage of the synthesis is highly attractive for rapidly creating analogues of complex molecules.[13] Radical difluoromethylation has emerged as a powerful tool for this purpose. Reagents such as zinc difluoromethanesulfinate (DFMS, Zn(SO2CF2H)2) can generate CF2H radicals under mild, open-flask conditions, which then react with heteroarenes like pyrazoles.[9][14] Photocatalysis, often using iridium or ruthenium catalysts under blue LED irradiation, can also generate CF2H radicals from precursors like bromodifluoromethane.[4]

Exemplary Protocol: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

This protocol is adapted from a general method reported for the synthesis of this key intermediate used in the production of several fungicides.[15]

Objective: To synthesize 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Materials:

  • Ethyl 4,4-difluoro-3-oxobutanoate

  • Triethyl orthoformate

  • Acetic anhydride

  • Methyl hydrazine

  • Sodium hydroxide

  • Ethanol

  • Hydrochloric acid

  • Standard laboratory glassware and purification equipment (rotary evaporator, chromatography column)

Procedure:

  • Step 1: Formation of the Pyrazole Ester.

    • In a round-bottom flask equipped with a reflux condenser, combine ethyl 4,4-difluoro-3-oxobutanoate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).

    • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the volatile components under reduced pressure using a rotary evaporator.

    • Dissolve the crude intermediate in ethanol. Cool the solution in an ice bath.

    • Slowly add methyl hydrazine (1.1 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the solvent under reduced pressure. Purify the crude product via column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate.

  • Step 2: Hydrolysis to the Carboxylic Acid.

    • Dissolve the purified pyrazole ester from Step 1 in a mixture of ethanol and water.

    • Add sodium hydroxide (2.0 eq) and heat the mixture to 50-60 °C.

    • Stir for 2-4 hours, monitoring the hydrolysis by TLC.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Therapeutic Applications & Mechanistic Insights

The unique properties of difluoromethyl pyrazoles have been exploited in several therapeutic areas, most notably in the development of anti-inflammatory agents and kinase inhibitors for oncology.

3.1 Anti-Inflammatory Agents: Selective COX-2 Inhibition

The cyclooxygenase (COX) enzymes are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). Selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform is a critical strategy to reduce gastrointestinal side effects.

A notable example is the compound FR140423 , a difluoromethyl pyrazole derivative.[16] In recombinant human cyclooxygenase enzyme assays, FR140423 was found to be 150 times more selective for COX-2 than for COX-1.[16] This high selectivity translates into potent anti-inflammatory effects in vivo, with two- to three-fold greater potency than indomethacin in carrageenin-induced paw edema models, but without inducing gastric lesions.[16]

The difluoromethyl group at the 3-position of the pyrazole ring is crucial for this activity. It is believed to occupy a similar space as the trifluoromethyl group in Celecoxib, fitting into a hydrophobic side pocket of the COX-2 active site, which contributes to both potency and selectivity.

G cluster_0 Inflammatory Stimuli cluster_1 COX-2 Pathway cluster_2 Physiological Effect Arachidonic Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic Acid->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs Metabolism Inflammation Inflammation & Pain PGs->Inflammation Inhibitor Difluoromethyl Pyrazole (e.g., FR140423) Inhibitor->COX2 Selective Inhibition

Caption: Mechanism of action for difluoromethyl pyrazole-based COX-2 inhibitors.

3.2 Dual COX-2/5-LOX Inhibition

For enhanced anti-inflammatory activity, researchers have pursued dual inhibition of both the COX-2 and 5-lipoxygenase (5-LOX) pathways. Analogues of Celecoxib have been designed where the tolyl group is replaced by an N-difluoromethyl-1,2-dihydropyrid-2-one moiety, which acts as a 5-LOX pharmacophore.[17][18][19]

One such compound, 1-(4-Aminosulfonylphenyl)-5-[4-(1-difluoromethyl-1,2-dihydropyrid-2-one)]-3-trifluoromethyl-1H-pyrazole , demonstrated potent dual inhibitory activity and good in vivo anti-inflammatory effects.[17][18]

CompoundTarget(s)In Vitro Activity (IC50)In Vivo Efficacy (ED50)Reference
FR140423 COX-2150x selective vs. COX-12-3x more potent than indomethacin[16]
Celecoxib Analogue (11b) COX-2 / 5-LOXCOX-2: 0.19-0.73 µM27.7 mg/kg (po)[17][18][19]
Celecoxib (Reference) COX-2COX-2: 0.07 µM10.8 mg/kg (po)[17][19]
Ibuprofen (Reference) COX-1/COX-2-67.4 mg/kg (po)[17][18]

3.3 Kinase Inhibitors in Oncology

Protein kinases are critical targets in oncology, and pyrazole-based kinase inhibitors are numerous.[20] The introduction of a difluoromethyl group can enhance target affinity and improve pharmacokinetic properties. For example, difluoromethyl groups have been incorporated into 4-anilinoquinoline kinase inhibitor motifs.[21] The CF2H group's ability to act as a hydrogen bond donor can create additional interactions within the ATP-binding pocket of the kinase, leading to increased potency and selectivity.[7]

Structure-Activity Relationship (SAR) Insights

The causality behind the efficacy of difluoromethyl pyrazoles can be understood through their structure-activity relationships.

  • Position of the CF2H Group: The placement of the difluoromethyl group on the pyrazole ring is critical. In many COX-2 inhibitors and kinase inhibitors, substitution at the 3-position allows the CF2H group to project into key hydrophobic or polar pockets of the enzyme active site.

  • Bioisosteric Replacement: Replacing a metabolically vulnerable group, such as a phenol hydroxyl, with a CF2H group often maintains or improves binding affinity while significantly increasing metabolic stability.[4][5] This is due to the CF2H group's ability to mimic the hydrogen-bonding capacity of the hydroxyl group while being resistant to oxidation.[7]

  • Lipophilicity and Permeability: The CF2H group generally increases lipophilicity, which can improve a compound's ability to cross cell membranes and reach its intracellular target.[4][10] However, the effect on lipophilicity is context-dependent and can be influenced by other functional groups on the molecule.[7][22]

Future Outlook and Challenges

The application of difluoromethyl pyrazoles in medicinal chemistry is a burgeoning field. Future research is likely to focus on several key areas:

  • New Therapeutic Targets: Exploring the utility of this scaffold against other target classes, such as GPCRs, ion channels, and epigenetic targets.

  • Advanced Synthetic Methods: The development of more efficient and regioselective late-stage difluoromethylation techniques will accelerate the exploration of chemical space and the optimization of lead compounds.[13][14]

  • Understanding Pharmacokinetics: Further studies are needed to fully understand how the CF2H group influences ADME (absorption, distribution, metabolism, and excretion) properties in complex biological systems.

The primary challenge remains the efficient and controlled introduction of the difluoromethyl group into complex molecular architectures. As synthetic methodologies continue to advance, the path to novel difluoromethyl pyrazole-based therapeutics will become increasingly accessible.

Conclusion

Difluoromethyl pyrazoles represent a highly promising class of molecules for drug discovery. The combination of a privileged pyrazole core with the unique physicochemical properties of the difluoromethyl group provides a powerful platform for designing potent, selective, and metabolically robust drug candidates. The ability of the CF2H group to act as a lipophilic hydrogen bond donor and a stable bioisostere for common functional groups offers medicinal chemists a versatile tool for lead optimization. As demonstrated in the fields of inflammation and oncology, this chemical class has already yielded compounds with significant therapeutic potential, and its continued exploration is certain to deliver the next generation of innovative medicines.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
  • Anti-inflammatory and analgesic effects of a novel pyrazole deriv
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
  • Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore. Semantic Scholar.
  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones.
  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflamm
  • Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity.
  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept.
  • Difluoromethyl
  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethyl
  • The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept.
  • An insight into pyrazole-containing compounds: Synthesis and pharmacological activities (2022). SciSpace.
  • Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry.
  • Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University.
  • A New Reagent for Direct Difluoromethylation.
  • Synthesis of Difluoromethylpyrazoles from Difluoroacetohydrazonoyl Bromides and Nitriles. Synfacts.
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia.
  • Examples of difluoromethyl use in kinase inhibitors (4,5)..
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

Sources

3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol Derivatives and Analogs: Synthesis, Properties, and Applications

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1][2] This guide focuses on a specific, highly functionalized class: this compound and its derivatives. The incorporation of a difluoromethyl (CHF₂) group significantly modulates the molecule's physicochemical properties, enhancing metabolic stability, lipophilicity, and target-binding affinity—a strategy widely employed in modern drug design.[3] These compounds serve as critical intermediates and active ingredients in developing next-generation fungicides, herbicides, and pharmaceuticals.[4][5] This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, structure-activity relationships (SAR), and key applications of this important chemical scaffold, grounded in field-proven insights and authoritative references.

Chapter 1: Introduction to the Pyrazole Scaffold

The Pyrazole Core: A Privileged Structure

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a fundamental building block in bioactive compounds.[1] Its structural rigidity, capacity for hydrogen bonding (as both donor and acceptor), and dipole moment make it an ideal scaffold for interacting with diverse biological targets. Numerous marketed drugs, such as the anti-inflammatory celecoxib and the analgesic dipyrone, feature the pyrazole core, attesting to its therapeutic significance.[1][6] In agriculture, pyrazole amides have revolutionized crop protection, particularly as potent fungicides.[4]

The Role of Fluorine: Impact of the Difluoromethyl (CHF₂) Group

The strategic introduction of fluorine-containing functional groups is a pillar of modern medicinal chemistry. The difluoromethyl group (CHF₂), in particular, offers a unique balance of properties. It is a strong electron-withdrawing group that can alter the acidity of nearby protons and engage in favorable electrostatic interactions with enzyme active sites.[7] Crucially, the C-F bond is exceptionally stable, making the CHF₂ group resistant to metabolic degradation, thereby increasing the in-vivo half-life of a drug candidate.[3] Compared to the more common trifluoromethyl (CF₃) group, the CHF₂ group retains a hydrogen atom that can act as a weak hydrogen bond donor, providing an additional point of interaction with biological targets.

Tautomerism of the Core Structure

The this compound scaffold exists in a state of tautomeric equilibrium with its corresponding pyrazolone form: 3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one. The predominant tautomer is influenced by the solvent, pH, and the nature of substituents. In many contexts, particularly in the solid state and non-polar solvents, the pyrazolone form is favored.[8] Understanding this equilibrium is critical, as the different tautomers present distinct pharmacophores and may interact with biological targets differently.

Chapter 2: Synthetic Strategies and Methodologies

The cornerstone of pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine. For the target scaffold, this involves the regioselective reaction of a difluoromethyl-containing β-ketoester with methylhydrazine.

Causality in Synthetic Design: Achieving Regioselectivity

The reaction of an unsymmetrical β-ketoester with methylhydrazine can theoretically yield two regioisomers. The key to directing the synthesis towards the desired 3-(difluoromethyl)-1-methyl isomer lies in controlling the initial nucleophilic attack. The more electrophilic carbonyl carbon is preferentially attacked by the more nucleophilic nitrogen of methylhydrazine. In ethyl 4,4-difluoroacetoacetate, the carbonyl adjacent to the difluoromethyl group is rendered more electrophilic by the strong inductive effect of the fluorine atoms. This directs the initial attack of the substituted nitrogen of methylhydrazine, ultimately leading to the desired product after cyclization and dehydration. The choice of reaction conditions, such as solvent and base, is critical to optimize this selectivity and minimize the formation of the undesired 5-(difluoromethyl) isomer.[9]

Detailed Protocol: Synthesis of the 3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-one Core

This protocol is adapted from established procedures for analogous trifluoromethyl compounds and optimized for the difluoromethyl core.[9][10][11]

Objective: To synthesize 3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one with high regioselectivity.

Materials:

  • Ethyl 4,4-difluoroacetoacetate (1.0 eq)

  • Methylhydrazine (aqueous solution, 40% w/w, 1.1 eq)

  • Ethanol (as solvent)

  • Weak base (e.g., Potassium Carbonate, K₂CO₃, catalytic amount)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4,4-difluoroacetoacetate and ethanol.

  • Base Addition: Add a catalytic amount of potassium carbonate to the mixture. This weak base facilitates the reaction without promoting significant side reactions.[9]

  • Hydrazine Addition: While stirring at room temperature (20-25°C), add the aqueous solution of methylhydrazine dropwise over 30 minutes. The controlled addition is crucial to manage the exothermic nature of the reaction.

  • Reaction Progression: After the addition is complete, heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one.

Derivatization Strategies

The synthesized pyrazolone core is a versatile intermediate for creating extensive libraries of analogs. A common and highly valuable derivatization is the introduction of a carboxylic acid or amide functionality at the C4 position, a key feature in many SDHI fungicides.[4]

Workflow for Core Synthesis and Derivatization

G cluster_0 Core Synthesis cluster_1 C4-Position Derivatization Ketoester Ethyl 4,4-Difluoroacetoacetate Core 3-(CHF2)-1-Me-Pyrazol-5-one Ketoester->Core 1. K2CO3, EtOH 2. Reflux Hydrazine Methylhydrazine Hydrazine->Core Vilsmeier Vilsmeier-Haack (POCl3, DMF) Core->Vilsmeier Carboxylate Alkyl 3-(CHF2)-1-Me-Pyrazole- 4-carboxylate Vilsmeier->Carboxylate Oxidation & Esterification Amide Pyrazole-4-carboxamide Derivatives Carboxylate->Amide Amidation with R-NH2

Caption: Synthetic workflow for the pyrazolone core and subsequent C4-derivatization.

Chapter 3: Physicochemical Properties and Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic techniques provides a complete picture of the molecular architecture.

Spectroscopic Characterization

The unique structural features of this compound derivatives give rise to distinct spectroscopic signatures.

  • ¹H NMR: The proton of the difluoromethyl group (CHF₂) is highly characteristic, appearing as a triplet due to coupling with the two fluorine atoms.

  • ¹⁹F NMR: This is a critical technique for confirming the presence of the difluoromethyl group, which will appear as a doublet due to coupling with the single proton.

  • ¹³C NMR: The carbon of the CHF₂ group will also show coupling to the attached fluorine atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition with high accuracy.

Data Type Characteristic Signature for Core Structure
¹H NMR δ ~6.2 ppm (t, 1H, J ≈ 54 Hz, CHF₂)
δ ~3.9 ppm (s, 3H, N-CH₃)
δ ~2.4 ppm (s, 2H, CH₂ at C4)
¹⁹F NMR δ ~-110 ppm (d, 2F, J ≈ 54 Hz, CF₂H)
IR (cm⁻¹) ~1700 (C=O stretch of pyrazolone), ~2900 (C-H stretch)
Table 1: Expected Spectroscopic Data for the 3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-one Core.[12]

Chapter 4: Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is the foundation of rational drug and pesticide design. For this class of pyrazoles, SAR studies reveal critical insights.

  • The C3-CHF₂ Group: This group is often essential for potent activity. It acts as a metabolically robust, lipophilic substituent that can fit into hydrophobic pockets of target enzymes. Its electron-withdrawing nature can enhance binding through electrostatic interactions.[3][7]

  • The N1-Methyl Group: This substituent typically increases lipophilicity, which can improve membrane permeability and bioavailability. It also blocks a potential site of metabolism.

  • C4-Substituents: For applications like SDHI fungicides, the C4 position is a key point for derivatization. Attaching a carboxamide linker connected to a substituted phenyl ring is a common and highly effective strategy. The nature of the substituents on the phenyl ring fine-tunes the compound's spectrum of activity, potency, and systemic properties.[4]

  • C5-Position: In the pyrazol-5-ol tautomer, the hydroxyl group can act as a hydrogen bond donor. When derivatized to form an ether or ester, this position can be used to modulate the compound's pharmacokinetic profile.

SAR Logical Relationships

G center Biological Activity (e.g., Fungicidal Potency) C3 C3-CHF2 Group C3->center Enhances Target Binding & Metabolic Stability N1 N1-Methyl Group N1->center Increases Lipophilicity & Bioavailability C4 C4-Amide/Aryl Group C4->center Fine-tunes Potency & Spectrum of Activity C5 C5-OH/OR Group C5->center Modulates Pharmacokinetics

Caption: Key structural elements influencing the biological activity of pyrazole derivatives.

Chapter 5: Key Applications and Mechanisms of Action

The versatility of the this compound scaffold has led to its application in diverse fields, most notably in agriculture and medicine.

In Agrochemicals: Succinate Dehydrogenase Inhibitors (SDHIs)

Many of the most successful modern fungicides are pyrazole-carboxamides that function as Succinate Dehydrogenase Inhibitors (SDHIs).[4]

Mechanism of Action: SDHIs target Complex II of the mitochondrial respiratory chain in fungi. By binding to the ubiquinone-binding site of the succinate dehydrogenase (SDH) enzyme, they block the electron transport chain. This interruption halts the production of ATP, the cell's primary energy currency, leading to the inhibition of fungal spore germination and mycelial growth.[4] The 3-(difluoromethyl)pyrazole core serves as a critical anchor for binding within the enzyme's active site.

SDHI Mechanism in Fungal Respiration

G cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Complex II (SDH) UQ Ubiquinone (UQ) Fumarate->UQ e- transfer C3 Complex III UQ->C3 e- transfer ATP ATP Production C3->ATP Inhibitor Pyrazole SDHI Fungicide Inhibitor->UQ BLOCKS Death FUNGAL CELL DEATH ATP->Death Depletion Leads To

Sources

Role of the difluoromethyl group in pharmaceutical compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of the Difluoromethyl Group in Pharmaceutical Compounds

Foreword: Beyond Classical Bioisosteres

For decades, medicinal chemists have relied on a well-established toolkit of functional groups to optimize lead compounds. The strategic replacement of a hydrogen atom with fluorine or a methyl group with a trifluoromethyl (CF₃) group are hallmark strategies for enhancing metabolic stability and modulating lipophilicity.[1] However, these modifications, while powerful, can sometimes lead to drastic and undesirable shifts in a compound's properties. The trifluoromethyl group, for instance, is highly lipophilic and lacks any hydrogen-bonding capacity.

This guide focuses on a more nuanced player that has rapidly gained prominence: the difluoromethyl (CF₂H) group. Occupying a unique physicochemical space between its methyl and trifluoromethyl cousins, the CF₂H group offers a sophisticated method for fine-tuning molecular properties. It is not merely a stability-enhancing appendage; it is an active participant in molecular interactions, most notably through its capacity to act as a weak hydrogen bond donor.[2][3][4] This "lipophilic hydrogen bond donor" characteristic allows it to serve as a metabolically robust bioisostere for hydroxyl, thiol, and amine groups, opening new avenues for drug design.[2][5][6][7]

As a Senior Application Scientist, my objective here is not to provide a simple catalog of facts, but to deliver a field-proven guide that explains the causality behind the effects of the CF₂H group. We will explore its fundamental properties, the strategic rationale for its use, practical methods for its incorporation, and its tangible impact on pharmacokinetic profiles, empowering you to leverage this versatile group in your own drug discovery campaigns.

The Unique Physicochemical Profile of the Difluoromethyl Group

The utility of the CF₂H group stems from a unique combination of electronic, steric, and interactive properties that differentiate it from other common functional groups. Understanding these nuances is the foundation for its rational application in drug design.

A Tale of Two Properties: Lipophilicity and Hydrogen Bonding

The most compelling feature of the CF₂H group is its dual character. Unlike the purely lipophilic CF₃ group or the polar hydroxyl group, the CF₂H group blends moderate lipophilicity with the capacity to form hydrogen bonds.

  • Lipophilicity (LogP): The effect of a CH₃/CF₂H exchange on lipophilicity is highly context-dependent. While often considered a lipophilicity-enhancing group, the actual change in LogP can range from a slight decrease (-0.1) to a moderate increase (+0.4) depending on the electronic environment of the rest of the molecule.[5][6][8] This variability provides a key advantage, allowing for more subtle modulation of a compound's solubility and permeability profile compared to the consistently large lipophilicity increase imparted by a CF₃ group.[1][9][10] For instance, attaching electron-withdrawing groups to an aromatic ring bearing a difluoromethyl group can actually decrease lipophilicity relative to its methyl analog.[11]

  • Hydrogen Bond Donor Capability: The strong electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond, rendering the hydrogen atom sufficiently acidic to act as a hydrogen bond (HB) donor.[3][4][12][13] This is a defining characteristic not present in methyl or trifluoromethyl groups.[2] The HB donor strength has been quantified using Abraham's solute ¹H NMR analysis, which shows that ArOCF₂H and ArSCF₂H have a hydrogen bond acidity (A value ≈ 0.10) similar to that of thiophenol (A ≈ 0.12) and aniline (A ≈ 0.07), though weaker than a typical phenol or alcohol.[8][14][15]

The following diagram illustrates the logical relationship between the core properties of the CF₂H group and its influence on key drug attributes.

G A Physicochemical Properties of CF2H Group B Moderate & Tunable Lipophilicity C Weak Hydrogen Bond Donor D High C-F Bond Strength E Bioisosterism (OH, SH, NH) G Improved Membrane Permeability (e.g., BBB) B->G Influences H Enhanced Target Binding Affinity C->H Enables I Increased Metabolic Stability (Longer Half-Life) D->I Confers J Maintained/Improved Potency E->J Allows F Pharmacokinetic Outcomes

Core CF₂H properties and their impact on drug development.
Comparative Physicochemical Data

To rationally design a drug candidate, it is essential to understand the quantitative differences between the CF₂H group and its common counterparts. The table below summarizes key parameters.

Property-CH₃-CF₂H-CF₃-OH
Hansch π Value +0.56+0.2 to +0.4 (Context-dependent)[5]+0.88[1]-0.67
Hydrogen Bond Acidity (A) < 0.01[14][15]~0.08 - 0.13[6][8]0~0.37 (Phenol)
H-Bond Capability NoneDonorNoneDonor & Acceptor
Primary Metabolic Fate C-H OxidationResistant to OxidationHighly ResistantGlucuronidation, Sulfation
Inductive Effect (σI) -0.01+0.26[3]+0.42+0.30[3]

The Difluoromethyl Group as a Strategic Bioisostere

Bioisosteric replacement is a cornerstone of lead optimization. The CF₂H group's unique ability to function as a metabolically stable mimic of common polar functional groups is arguably its most powerful application in medicinal chemistry.[7][11]

The rationale is straightforward: key interactions between a drug and its target are often mediated by hydrogen bonds from hydroxyl, thiol, or amide groups. However, these same groups are frequently sites of metabolic liability, leading to rapid clearance and poor bioavailability. By replacing an -OH or -SH group with -CF₂H, it is often possible to preserve the crucial hydrogen bond interaction while simultaneously blocking metabolic degradation at that position.[2][16]

Bioisosteric replacement of -OH with -CF₂H to enhance metabolic stability.

This strategy offers several distinct advantages:

  • Blocks Oxidative Metabolism: The high strength of the C-F bond makes the difluoromethyl group resistant to oxidation by cytochrome P450 enzymes, a common metabolic pathway for benzylic and allylic positions.[1][2]

  • Improved Pharmacokinetics: By preventing rapid metabolism, the drug's half-life is extended, potentially leading to a lower required dose and less frequent administration.[2]

  • Enhanced CNS Penetration: In some cases, the increased lipophilicity relative to a hydroxyl group can facilitate passage across the blood-brain barrier, which is critical for drugs targeting the central nervous system.[2]

Synthetic Strategies and Methodologies

The theoretical benefits of the CF₂H group can only be realized through efficient and reliable synthetic methods. Over the past few decades, a variety of difluoromethylation techniques have been developed, broadly categorized as nucleophilic, electrophilic, and radical-based transformations.[2][17]

The selection of a specific method depends on the substrate, desired regioselectivity, and tolerance of other functional groups. Photoredox catalysis, for example, has emerged as a powerful tool for direct C-H difluoromethylation under mild conditions.[18][19]

For the common task of converting a phenol to a difluoromethyl ether, the use of sodium chlorodifluoroacetate as a difluorocarbene precursor is a robust, scalable, and operationally simple method.[20]

Experimental Protocol: Difluoromethylation of a Phenol

This protocol describes a chromatography-free method for the synthesis of an aryl difluoromethyl ether from a phenol using sodium chlorodifluoroacetate.

Materials:

  • Substituted Phenol (1.0 equiv)

  • Sodium Chlorodifluoroacetate (2.0 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Hexanes

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add the substituted phenol (1.0 equiv), sodium chlorodifluoroacetate (2.0 equiv), and potassium carbonate (2.0 equiv).

  • Solvent Addition: Add a 1:1 mixture of acetonitrile and water (e.g., 10 mL per 1 mmol of phenol).

  • Heating: Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL per 1 mmol of phenol) to dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with hexanes or ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[20]

  • Analysis: The crude product is often of high purity. Confirm the structure and purity using NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR).[21]

The following diagram outlines this experimental workflow.

Workflow start Start reagents Combine Phenol, Sodium Chlorodifluoroacetate, & K₂CO₃ in Flask start->reagents solvent Add 1:1 CH₃CN/H₂O Solvent Mixture reagents->solvent heat Heat to 80°C Stir for 4-6h solvent->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Cool to RT Add Water (Quench) monitor->workup Complete extract Extract with Organic Solvent (3x) workup->extract wash Wash Combined Organics with H₂O and Brine extract->wash dry Dry over Na₂SO₄, Filter wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate analyze Analyze Product by NMR Spectroscopy concentrate->analyze end End analyze->end

Experimental workflow for the synthesis of aryl difluoromethyl ethers.

Conclusion and Future Outlook

The difluoromethyl group is far more than an esoteric fluorinated motif; it is a strategic tool that provides medicinal chemists with a level of nuance and control not achievable with more traditional functional groups. Its unique ability to act as a lipophilic hydrogen bond donor allows for the bioisosteric replacement of metabolically vulnerable groups, preserving target affinity while significantly enhancing pharmacokinetic properties.[2][7][11] The context-dependent modulation of lipophilicity further adds to its versatility, enabling the fine-tuning of a drug's ADME profile.

As synthetic methodologies for difluoromethylation become more robust, accessible, and amenable to late-stage functionalization, we can expect to see even broader application of this group in drug discovery pipelines.[14][22] Furthermore, its use is expanding into other advanced applications, such as the development of novel PET imaging agents where the introduction of ¹⁸F-labeled CF₂H groups can provide metabolically stable radiotracers for in vivo studies.[16][19][23] For the modern drug development professional, a deep understanding of the properties and strategic application of the difluoromethyl group is no longer optional—it is essential for designing the next generation of effective and safe therapeutics.

References

  • Zafrani, Y., Yeffet, D., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]
  • Carreño, N., et al. (2024).
  • Zafrani, Y., Yeffet, D., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept.
  • Zafrani, Y., Yeffet, D., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept.
  • Wang, F., et al. (2019). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry. [Link]
  • Barabe, F., et al. (2019). A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds. Organic Letters. [Link]
  • Postupalenko, V. Y., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.
  • Müller, K. (2022). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA. [Link]
  • Shang, J., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones.
  • Xu, Z., et al. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. ACS Omega. [Link]
  • Wang, T., et al. (2023). Radiodifluoromethylation of well-functionalized molecules.
  • Ni, C., et al. (2021). Synthesis of Difluoromethylated Compounds. Accounts of Chemical Research. [Link]
  • Sessler, C. D., et al. (2017). CF2H, a Hydrogen Bond Donor.
  • Gandioso, A., et al. (2020).
  • Jones, A. M., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses. [Link]
  • Tran, V. H., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors.
  • ChemistryViews. (2017). Hydrogen Bonds Involving CF2H. ChemistryViews. [Link]
  • Carboni, A., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
  • ResearchGate. (2021). (A) Hydrogen bond acidity of difluoromethyl compounds. (B)...
  • ResearchGate. (2025). The Difluoromethyl Group as a Hydrogen Bond Donor.
  • Tissot, M., et al. (2019). Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging. PubMed Central. [Link]
  • Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences. [Link]
  • Saphier, S. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry. [Link]
  • Pretze, M., et al. (2019). Methods to Increase the Metabolic Stability of 18F-Radiotracers. PubMed Central. [Link]
  • Mossine, A. V., et al. (2021). Advances in [18F]Trifluoromethylation Chemistry for PET Imaging. Semantic Scholar. [Link]
  • Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of... Chemistry – An Asian Journal. [Link]
  • Chen, Y-S., et al. (2025). A Novel Arene Trifluoromethyl-Based 18F-Labeling Strategy for Enhanced Biomolecular Tracer Development in PET Imaging. Molecular Pharmaceutics. [Link]

Sources

An In-depth Technical Guide on the Safe Handling of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling protocols for 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol, a key intermediate in the synthesis of fungicides.[1] Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.

Section 1: Compound Identification and Physicochemical Properties

A thorough understanding of the compound's properties is fundamental to safe handling.

PropertyValueSource
Chemical Name This compoundApollo Scientific[2]
CAS Number 129922-58-3Apollo Scientific[2]
Molecular Formula C5H6F2N2OAngene Chemical[3]
Molecular Weight 148.1107 g/mol Angene Chemical[3]
Appearance SolidSigma-Aldrich[4]
Melting Point 200–201°CWikipedia[1]

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following GHS classifications have been identified for similar compounds, and it is prudent to handle the target compound with the same level of caution.

  • Acute Toxicity, Oral (Category 3 or 4): Toxic or harmful if swallowed.[3][5][6][7][8]

  • Skin Irritation (Category 2): Causes skin irritation.[3][5][6][8][9]

  • Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[3][5][6][7][8][9]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[5][6][8][9]

Signal Word: Danger or Warning[3][5][6][8][9]

Hazard Statements:

  • H301/H302: Toxic/Harmful if swallowed.[3][5][6][7][8]

  • H315: Causes skin irritation.[3][5][6][8][9]

  • H319: Causes serious eye irritation.[3][5][6][7][8][9]

  • H335: May cause respiratory irritation.[5][6][8][9]

Section 3: Core Safety Directives and Handling Protocols

The following protocols are designed to mitigate the risks identified in Section 2.

The primary method for controlling exposure to hazardous materials is through robust engineering controls.

  • Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[9] This is critical to prevent the inhalation of any dust or aerosols.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[5][9]

Appropriate PPE is mandatory when handling this compound.

  • Eye and Face Protection: Wear safety glasses with side shields or goggles that conform to EN166 standards.[10] A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[5][10] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.[9][11]

  • Skin and Body Protection: A lab coat or other protective clothing that covers all exposed skin is required.[9] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a full-face respirator with appropriate cartridges should be used.[5]

Adherence to good laboratory practices is essential to prevent accidental exposure.

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[5][9]

  • Prevent Inhalation and Ingestion: Do not breathe dust, fumes, or vapors.[5][9] Eating, drinking, and smoking are strictly prohibited in the laboratory.[5][9]

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[5][9]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[5][9][10]

Section 4: Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

  • If Swallowed: Do NOT induce vomiting.[9][12] Rinse the mouth with water and immediately call a poison control center or physician.[5][7][12]

  • If Inhaled: Move the person to fresh air.[5][9] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[5][9] Remove all contaminated clothing. If skin irritation persists, consult a physician.[12]

  • In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5][9][12] Remove contact lenses if present and easy to do.[5][9] Seek immediate medical attention from an ophthalmologist.

  • Personal Precautions: Evacuate the area and ensure adequate ventilation.[5] Do not walk through spilled material.[12] Wear the appropriate PPE as described in Section 3.2.

  • Containment and Cleanup: Prevent the spill from entering drains or waterways.[5][9] For solid spills, carefully sweep or scoop the material into a suitable, labeled container for disposal without creating dust.[13] For liquid spills, absorb with an inert material such as sand or vermiculite and place in a sealed container for disposal.[9][12]

  • Decontamination: Clean the spill area thoroughly after the material has been removed.

Section 5: Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory and protecting the environment.

  • Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[5][9][10][14]

  • Incompatible Materials: Store away from oxidizing agents and foodstuff containers.[5][10][15]

  • Security: For highly toxic materials, it is recommended to store them in a locked cabinet or area.[5][9]

  • Waste Management: Dispose of the compound and any contaminated materials as hazardous waste.[9] All disposal practices must comply with local, state, and federal regulations.

  • Containers: Do not reuse empty containers. They should be treated as hazardous waste and disposed of accordingly.

Section 6: Experimental Workflow and Logic Diagrams

To further clarify the safety protocols, the following diagrams illustrate the necessary steps and decision-making processes.

SOP_Handling cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal Prep1 Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prep2 Verify Fume Hood is Operational Prep1->Prep2 Handle1 Weigh and Transfer Compound Prep2->Handle1 Handle2 Prepare Solution Handle1->Handle2 Clean1 Decontaminate Glassware and Surfaces Handle2->Clean1 Clean2 Dispose of Waste in Labeled Container Clean1->Clean2 Clean3 Remove PPE and Wash Hands Clean2->Clean3

Caption: Standard Operating Procedure for handling this compound.

Emergency_Response Exposure Exposure Event? Skin Skin Contact? Exposure->Skin Yes Eyes Eye Contact? Exposure->Eyes Yes Inhalation Inhalation? Exposure->Inhalation Yes Ingestion Ingestion? Exposure->Ingestion Yes WashSkin Wash with Soap and Water Skin->WashSkin RinseEyes Rinse with Water for 15 min Eyes->RinseEyes FreshAir Move to Fresh Air Inhalation->FreshAir RinseMouth Rinse Mouth, Do NOT Induce Vomiting Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention WashSkin->SeekMedical RinseEyes->SeekMedical FreshAir->SeekMedical RinseMouth->SeekMedical

Caption: Decision tree for emergency response to exposure incidents.

Section 7: References

  • PubChem. 3-(Difluoromethyl)-1-methyl-1 H-pyrazole-4-carbonyl chloride. [Link]

  • PubChem. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. [Link]

  • SNF Inc. (2017). SAFETY DATA SHEET. [Link]

  • Monogel. (2023). SAFETY DATA SHEET. [Link]

  • Angene Chemical. (2024). Safety Data Sheet. [Link]

  • Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

  • Capot Chemical. (2013). MSDS of 5-Chloro-3-(difluoromethyl)-1-Methyl-1H-pyrazole-4-carbaldehyde. [Link]

  • LookChem. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol Safety Data Sheets(SDS). [Link]

  • ANIQ. (2000). MATERIAL SAFETY DATA SHEET. [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol is a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. Its structural features, including the pyrazole core, a methyl group, and a difluoromethyl moiety, suggest a unique combination of physicochemical properties that can significantly influence its behavior in biological systems. A thorough understanding of its solubility profile is paramount for advancing this molecule through the development pipeline, from early-stage screening to formulation and preclinical studies.

This technical guide provides a comprehensive analysis of the solubility of this compound. We will delve into its physicochemical characteristics, explore its solubility in various aqueous and organic solvents, and examine the influence of environmental factors such as pH and temperature. Furthermore, this guide will detail the established methodologies for experimentally determining its solubility, providing a framework for researchers to generate reliable and reproducible data.

Physicochemical Properties and Tautomerism

The solubility of a compound is intrinsically linked to its fundamental physicochemical properties. For this compound, several key parameters dictate its interaction with different solvent systems. The presence of the difluoromethyl (-CF₂H) group, a lipophilic hydrogen bond donor, is a critical feature. This group can modulate properties such as lipophilicity, metabolic stability, and binding interactions.[1]

An important consideration for pyrazol-5-ols is the potential for tautomerism. This compound can exist in equilibrium between the -OH (enol) form, the -NH (amide) form, and a zwitterionic form. The predominant tautomer can be influenced by the solvent environment and pH, which in turn will affect its solubility.[2]

Predicted Physicochemical Properties:

While experimental data for the target molecule is limited, we can infer some properties from close structural analogs. For instance, the analog 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has a predicted XLogP3 of 0.8, suggesting moderate lipophilicity.[3] The difluoromethyl group in our target molecule is generally considered to be a bioisostere for hydroxyl or thiol groups and can act as a lipophilic hydrogen bond donor, influencing its overall physicochemical profile.[1]

Aqueous and Organic Solubility Profile

A comprehensive solubility profile across a range of solvents is crucial for various stages of drug development. High aqueous solubility is often desirable for oral bioavailability, while solubility in organic solvents is important for synthesis, purification, and the preparation of stock solutions for in vitro assays.

Due to the lack of direct experimental solubility data for this compound, the following table provides an estimated solubility profile based on data from structurally similar compounds and general principles of solubility. For example, the related compound 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has a reported aqueous solubility of 8200 mg/L at pH 7, suggesting that the core pyrazole structure with a difluoromethyl group can exhibit significant aqueous solubility.

Table 1: Estimated Solubility of this compound in Various Solvents at Room Temperature

SolventTypeEstimated SolubilityRationale/Comments
Aqueous
Water (pH 7.0)Polar ProticModerately SolubleBased on the aqueous solubility of the analog 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid. The presence of the polar pyrazol-5-ol moiety contributes to water solubility.
Phosphate-Buffered Saline (PBS)Aqueous BufferModerately SolubleSimilar to water, with potential for slight variations due to ionic strength.
Organic
EthanolPolar ProticSoluble"Like dissolves like" principle; the molecule has polar groups capable of hydrogen bonding with ethanol.
Dimethyl Sulfoxide (DMSO)Polar AproticHighly SolubleDMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[4]
AcetonePolar AproticSolubleGood solvent for many polar organic compounds.
AcetonitrilePolar AproticSolubleCommonly used in reversed-phase HPLC, suggesting solubility.
Dichloromethane (DCM)NonpolarSparingly SolubleLower solubility expected due to the significant polarity difference between the compound and the solvent.
HexaneNonpolarInsolubleThe molecule's polarity makes it unlikely to dissolve in a nonpolar alkane solvent.

Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several external factors. Understanding these dependencies is critical for controlling and optimizing its behavior in different applications.

The Critical Role of pH

As a pyrazol-5-ol, the compound is expected to be a weak acid. The hydroxyl group on the pyrazole ring can be deprotonated at higher pH values, forming a more polar and, consequently, more water-soluble phenolate-like anion. Conversely, at lower pH values, the molecule will exist predominantly in its neutral form, which is expected to be less soluble in aqueous media.[5]

The relationship between pH, pKa, and the solubility of an ionizable compound can be described by the Henderson-Hasselbalch equation.[6] A precise pH-solubility profile is essential for predicting its behavior in the variable pH environments of the gastrointestinal tract.[7]

The Influence of Temperature

The effect of temperature on solubility is governed by the enthalpy of the solution. For most solid organic compounds, the dissolution process is endothermic, meaning that solubility increases with increasing temperature.[8] This relationship is important for processes such as crystallization, formulation, and storage. It is crucial to determine the temperature-solubility profile to ensure the physical stability of solutions and prevent precipitation upon cooling.

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, experimental measurement is essential. The "gold standard" for determining the thermodynamic (or equilibrium) solubility is the shake-flask method .[9] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, providing a true representation of its intrinsic solubility under specific conditions.[10]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of thermodynamic solubility using the shake-flask method followed by quantification via High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11][12]

1. Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, PBS, ethanol) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure equilibrium is reached with the undissolved compound.[13] b. Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This is typically 24 to 48 hours.[14] The agitation can be achieved using a shaker or a magnetic stirrer.

2. Separation of Solid and Liquid Phases: a. After the equilibration period, allow the suspension to settle. b. Separate the saturated solution from the undissolved solid. This is a critical step to avoid including solid particles in the analysis. Common methods include: i. Centrifugation: Pellet the excess solid, then carefully aspirate the supernatant. ii. Filtration: Use a syringe filter with a low-binding membrane (e.g., PTFE) to separate the solid.

3. Quantification by HPLC-UV: a. Prepare a series of standard solutions of the compound in the same solvent with known concentrations. b. Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area from the UV detector against the concentration. c. Dilute the saturated solution (supernatant or filtrate) with the solvent to bring its concentration within the linear range of the calibration curve. d. Inject the diluted saturated solution into the HPLC system and record the peak area. e. Calculate the concentration of the diluted solution using the calibration curve and then multiply by the dilution factor to determine the solubility of the compound in the original saturated solution.

G cluster_prep 1. Preparation of Saturated Solution cluster_sep 2. Phase Separation cluster_quant 3. Quantification (HPLC-UV) A Add excess solid to solvent B Agitate at constant temperature (24-48h) A->B C Centrifugation or Filtration B->C F Dilute saturated solution C->F D Prepare standard solutions E Generate calibration curve D->E H Calculate solubility E->H G Inject and analyze sample F->G G->H

Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.
Kinetic vs. Thermodynamic Solubility

It is important to distinguish between thermodynamic and kinetic solubility. Kinetic solubility is often measured in high-throughput screening settings where a compound is introduced from a DMSO stock solution into an aqueous buffer, and the point of precipitation is detected.[4] This method is faster but can often overestimate the true solubility as it may represent the solubility of a metastable or amorphous form of the compound.[15] Thermodynamic solubility , as determined by the shake-flask method, represents the equilibrium state and is a more reliable measure for lead optimization and formulation development.[12]

Implications for Drug Development

The solubility profile of this compound has significant implications for its development as a potential therapeutic agent:

  • Bioavailability: Adequate aqueous solubility is a prerequisite for oral absorption. If the intrinsic solubility is low, formulation strategies such as salt formation (by deprotonating the pyrazol-5-ol), particle size reduction, or the use of solubility enhancers may be necessary.

  • Formulation: Knowledge of the solubility in various pharmaceutically acceptable solvents is essential for developing both oral and parenteral dosage forms.

  • In Vitro Assays: To obtain reliable data from biological assays, the compound must remain in solution at the tested concentrations. The use of co-solvents like DMSO is common, but their concentration should be minimized to avoid artifacts.

  • Toxicology Studies: The achievable concentrations in dosing vehicles for toxicology studies are dictated by the compound's solubility.

Conclusion

While direct experimental data for this compound remains to be fully elucidated in the public domain, this guide provides a comprehensive framework for understanding and evaluating its solubility profile. Based on the analysis of its structural features and data from close analogs, it is predicted to be a compound with moderate aqueous solubility that is likely pH-dependent, and good solubility in polar organic solvents. The presence of the difluoromethyl group is expected to favorably influence its drug-like properties.

For researchers and drug developers, the experimental determination of the thermodynamic solubility using the shake-flask method, along with a detailed pH-solubility profile, is a critical next step. The methodologies and principles outlined in this guide provide a robust foundation for these investigations, paving the way for the successful advancement of this promising molecule.

References

  • A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantific
  • Optimizing solubility: kinetic versus thermodynamic solubility tempt
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy. Biomedical and Pharmacology Journal. [Link]
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
  • Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large D
  • Comment regarding the paper “Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions”.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
  • (PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook.
  • Machine Learning for Solubility Prediction. OUCI. [Link]
  • Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility.
  • 13.3: Factors Affecting Solubility. Chemistry LibreTexts. [Link]
  • pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability.
  • Mechanochemical difluoromethylation of (thio)phenols and N ‐heterocycles.
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. [Link]
  • Direct C–H difluoromethylation of heterocycles via organic photoredox c
  • Thermodynamic Solubility Assay. Evotec. [Link]
  • WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
  • 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. PubChem. [Link]
  • 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol. PMC. [Link]
  • Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Synform. [Link]
  • 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid. PubChem. [Link]
  • 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-OL | CAS 122431-37-2.
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Chemsrc. [Link]
  • Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipit
  • 3-Difluormethyl-5-carbomethoxy-2,4-pyrazole: Molecular mechanism of the formation and molecular docking study.
  • (PDF) Study of pH-dependent drugs solubility in water.

Sources

An In-depth Technical Guide to the Stability and Storage of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol, a key heterocyclic intermediate in the synthesis of pharmaceuticals and agrochemicals. Drawing upon established principles of chemical stability, data from analogous pyrazole derivatives, and regulatory guidance, this document offers a framework for researchers, scientists, and drug development professionals to ensure the integrity and longevity of this compound. The guide delves into the inherent stability of the pyrazole core, explores potential degradation pathways including hydrolysis, oxidation, and photolysis, and provides detailed protocols for handling, storage, and stability testing.

Introduction: The Significance of this compound

This compound belongs to the pyrazole class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry and agrochemical research.[1][2] The pyrazole nucleus is a five-membered aromatic ring containing two adjacent nitrogen atoms, which imparts a unique combination of chemical properties, including metabolic stability.[1] The incorporation of a difluoromethyl (-CHF₂) group at the 3-position is a common strategy in modern drug design to modulate physicochemical properties such as lipophilicity and metabolic stability, often leading to enhanced biological activity.[3][4] This compound serves as a critical building block for the synthesis of various active pharmaceutical ingredients (APIs) and fungicides.[3][4] Given its role as a precursor, understanding and controlling its stability is paramount to ensuring the quality, efficacy, and safety of the final products.

Chemical Stability Profile

The overall stability of this compound is governed by the interplay of its constituent functional groups: the aromatic pyrazole ring, the difluoromethyl group, the methyl group, and the hydroxyl group.

The Robust Pyrazole Core

The pyrazole ring is an aromatic heterocycle, which confers significant inherent stability.[5] This aromaticity makes the ring resistant to non-specific degradation under typical laboratory conditions. However, the electron distribution within the ring can influence its susceptibility to specific chemical reactions.

Potential Degradation Pathways

While generally stable, this compound can be susceptible to degradation under specific stress conditions. The primary pathways of concern are hydrolysis, oxidation, and photolysis.

The difluoromethyl group can be susceptible to hydrolysis under certain pH conditions, although it is generally more stable than a trichloromethyl group. The presence of the electron-withdrawing fluorine atoms can make the adjacent carbon atom electrophilic and thus a target for nucleophilic attack by water or hydroxide ions. However, studies on related fluorinated pyrazoles used in fungicides suggest that the pyrazole ring itself is relatively stable to hydrolysis.[6]

  • Acidic Conditions: In strongly acidic media, protonation of the pyrazole ring nitrogens could potentially activate the ring towards nucleophilic attack, though this is generally not a major degradation pathway for the core structure.

  • Neutral Conditions: The compound is expected to exhibit good stability at neutral pH.

  • Alkaline Conditions: Under strongly basic conditions, deprotonation of the hydroxyl group could occur, forming a phenoxide-like species. While this may alter its reactivity, significant degradation of the core structure is not anticipated under mild basic conditions. However, extreme pH and high temperatures could promote hydrolysis of the difluoromethyl group.

The pyrazole ring is generally resistant to mild oxidation.[7] However, the presence of the hydroxyl group and the methyl group provides potential sites for oxidative attack. Strong oxidizing agents could potentially lead to the formation of corresponding ketones or further degradation products. It is crucial to avoid contact with strong oxidizers during storage and handling.

Many organic molecules are susceptible to degradation upon exposure to ultraviolet (UV) or visible light. Pyrazole-containing fungicides have been shown to undergo photodegradation.[6] The aromatic nature of the pyrazole ring suggests it can absorb UV radiation, which could lead to photochemical reactions. Potential photodegradation pathways could involve radical-mediated reactions or rearrangements. To ensure the integrity of this compound, it should be protected from light.

Recommended Storage and Handling Protocols

Based on the chemical stability profile and safety data for similar compounds, the following storage and handling procedures are recommended to maintain the quality and safety of this compound.

Storage Conditions

To minimize degradation, the compound should be stored under controlled conditions that mitigate exposure to heat, light, moisture, and oxygen.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.Minimizes the rate of potential thermal degradation and hydrolytic reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidative degradation.
Light Store in a light-resistant container (e.g., amber glass vial).Protects against photolytic degradation.
Container Use a tightly sealed, non-reactive container (e.g., glass or fluoropolymer-lined).Prevents contamination and reaction with container materials.
Handling Procedures

Proper handling is essential to ensure user safety and prevent contamination of the compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Dispensing: Use clean, dry spatulas and equipment for weighing and transferring the solid. Avoid creating dust.

  • Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.

Experimental Workflow for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.

Stability_Testing_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC Stability-Indicating HPLC Method (Assay and Impurity Profile) Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->HPLC Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->HPLC Photo Photolytic Stress (ICH Q1B conditions) Photo->HPLC LCMS LC-MS/MS (Degradant Identification) HPLC->LCMS Characterize Peaks Kinetics Degradation Kinetics (Rate Constant, Half-life) HPLC->Kinetics MassBalance Mass Balance Calculation HPLC->MassBalance Pathway Degradation Pathway (Structure Elucidation) LCMS->Pathway

Figure 1: A generalized workflow for conducting forced degradation studies on this compound.

Protocol for a Forced Degradation Study
  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) and heat at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.

    • Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80 °C) in a stability chamber.

    • Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

  • Analysis:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.

    • Analyze the stressed samples at various time points to monitor the degradation process.

    • Use LC-MS/MS to identify the mass of the degradation products and elucidate their structures.

  • Data Evaluation:

    • Calculate the percentage of degradation and determine the degradation kinetics.

    • Propose the degradation pathways based on the identified products.

    • Ensure mass balance is achieved to account for all degradation products.

Logical Relationships in Stability

The stability of this compound is a multifactorial issue where intrinsic molecular properties and extrinsic environmental factors are interconnected.

Stability_Factors cluster_intrinsic Intrinsic Molecular Properties cluster_extrinsic Extrinsic Environmental Factors cluster_degradation Degradation Outcomes Pyrazole Aromatic Pyrazole Ring (High Inherent Stability) Degradation Chemical Degradation Pyrazole->Degradation resists CHF2 Difluoromethyl Group (Potential for Hydrolysis) CHF2->Degradation influences OH Hydroxyl Group (Oxidation Site, Acidity) OH->Degradation influences Me Methyl Group (Oxidation Site) Me->Degradation influences Temp Temperature Temp->Degradation accelerates Light Light (UV/Vis) Light->Degradation induces pH pH pH->Degradation catalyzes Oxygen Oxygen/Oxidants Oxygen->Degradation causes Moisture Moisture Moisture->Degradation enables Impurities Formation of Impurities Degradation->Impurities Loss Loss of Potency Degradation->Loss

Figure 2: Interplay of intrinsic and extrinsic factors influencing the stability of this compound.

Conclusion

This compound is a valuable chemical intermediate with a generally stable profile attributed to its aromatic pyrazole core. However, the presence of the difluoromethyl and hydroxyl groups introduces potential, albeit manageable, liabilities towards hydrolysis and oxidation, respectively. Furthermore, as with many complex organic molecules, photostability is a key consideration. By implementing the recommended storage and handling protocols, which emphasize protection from heat, light, moisture, and oxidative conditions, the integrity of this compound can be effectively preserved. For critical applications in pharmaceutical and agrochemical development, conducting thorough forced degradation studies is strongly advised to fully characterize its stability and ensure the development of robust formulations and processes.

References

  • EFSA (European Food Safety Authority), 2017. Peer review of the pesticide risk assessment of the active substance isopyrazam. EFSA Journal, 15(12), p.e05092.
  • Fustero, S., Sánchez-Roselló, M., Barrio, P. and Simón-Fuentes, A., 2011. From 2000 to 2010: a fruitful decade for the synthesis of pyrazoles. Chemical reviews, 111(11), pp.6984-7034.
  • Elguero, J., 1996. Pyrazoles and their Benzo Derivatives.
  • U.S. Food and Drug Administration. ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Yet, L., 2023. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 14(7), pp.1207-1240.
  • Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Song, Y., et al. 2017. Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 65(28), pp.5757-5766.
  • Thomas, J., et al. 2020. Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Journal of Molecular Structure, 1202, p.127269.
  • Reed, J. R., et al. 2017. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Drug Metabolism and Disposition, 45(10), pp.1077-1086.
  • Zhang, M., et al. 2021. Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), pp.205-214.
  • Chen, Y., et al. 2023. Overview of commercialized pyrazole carboxamide and benzimidazole fungicides. Pest Management Science.

Sources

Methodological & Application

Experimental protocol for 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol

Introduction: The Significance of a Core Fungicidal Scaffold

This compound is a critical heterocyclic building block in modern agrochemistry. It serves as the key precursor for a significant class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[1][2] These fungicides rely on the specific pyrazole carboxamide structure derived from this intermediate to effectively control a broad spectrum of fungal diseases in major crops.[2] The growing demand for advanced and effective crop protection agents necessitates a robust, well-understood, and reproducible synthetic protocol for this vital intermediate.

This document provides a comprehensive guide for the synthesis of this compound, intended for researchers, chemists, and process development professionals. The protocol is grounded in the principles of the Knorr pyrazole synthesis, detailing a two-step process that begins with the synthesis of a key precursor, ethyl 4,4-difluoro-3-oxobutanoate, followed by its cyclocondensation with methylhydrazine.[3][4][5] This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety imperatives, and analytical validation required for successful synthesis.

Synthetic Strategy and Reaction Mechanism

The synthesis is achieved through a classical cyclocondensation reaction, a cornerstone method for forming pyrazole rings.[3][4][6] The overall strategy involves two primary stages:

  • Claisen Condensation: Synthesis of the β-ketoester, ethyl 4,4-difluoro-3-oxobutanoate, via the condensation of ethyl difluoroacetate and ethyl acetate.[7][8]

  • Knorr Pyrazole Synthesis: The regioselective cyclocondensation of the synthesized ethyl 4,4-difluoro-3-oxobutanoate with methylhydrazine to form the target pyrazole ring.[3][4]

The mechanism for the key cyclocondensation step proceeds as follows:

  • Nucleophilic Attack: The more nucleophilic nitrogen of methylhydrazine attacks one of the carbonyl carbons of the β-ketoester, ethyl 4,4-difluoro-3-oxobutanoate.

  • Intermediate Formation: This attack leads to the formation of a hydrazone intermediate.

  • Intramolecular Cyclization: The remaining nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the second carbonyl carbon.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to yield the stable, aromatic this compound ring system.

A critical consideration in this synthesis is regioselectivity. The use of an unsymmetrical hydrazine (methylhydrazine) and an unsymmetrical β-ketoester can potentially lead to the formation of two regioisomers.[4][9] However, reaction conditions, including temperature and the choice of solvent, can be optimized to favor the desired isomer, this compound, over the alternative 1-methyl-5-(difluoromethyl)-1H-pyrazol-3-ol.[10][11]

Synthetic_Pathway A Ethyl Difluoroacetate + Ethyl Acetate B Ethyl 4,4-difluoro-3-oxobutanoate (β-Ketoester) A->B  Claisen Condensation (Sodium Ethoxide) D This compound (Target Compound) B->D  Cyclocondensation (Knorr Synthesis) C Methylhydrazine C->D  Cyclocondensation (Knorr Synthesis)

Caption: Overall two-stage synthetic pathway.

Safety First: Handling Hazardous Reagents

Chemical synthesis requires stringent adherence to safety protocols. Several reagents used in this procedure are hazardous and must be handled with extreme care in a controlled laboratory environment.

  • Methylhydrazine: This reagent is highly flammable, extremely toxic by inhalation, ingestion, and skin contact, corrosive, and a suspected carcinogen.[12][13][14][15][16]

    • Handling: Always handle methylhydrazine in a certified chemical fume hood.[14] All equipment must be properly grounded to prevent static discharge.[13][14]

    • PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., Tychem®), splash-proof goggles, a face shield, and a flame-retardant lab coat.[12][14][15]

    • Spills & Exposure: Emergency shower and eyewash stations must be immediately accessible.[12] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[14] For inhalation, move the victim to fresh air immediately.[13]

  • Sodium Ethoxide: A strong base that is corrosive and reacts violently with water. Handle in a dry, inert atmosphere.

  • Ethyl 4,4-difluoro-3-oxobutanoate: This compound is a combustible liquid and causes skin and serious eye irritation.[17][18] Avoid contact with skin and eyes.

Detailed Experimental Protocols

Part 1: Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate

This procedure details the Claisen condensation to form the necessary β-ketoester precursor.[7][8]

Materials & Reagents:

  • Sodium ethoxide (98%)

  • Ethyl acetate (anhydrous)

  • Ethyl difluoroacetate (99%)

  • Sulfuric acid (98%)

  • Round-bottom flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Cooling bath (ice-water)

  • Addition funnel

Procedure:

  • Reaction Setup: Charge a dry round-bottom flask with ethyl acetate (2.65 eq.).

  • Base Addition: While stirring, carefully add sodium ethoxide (1.1 eq.) to the ethyl acetate at room temperature (25°C).

  • Cooling: Cool the resulting suspension to approximately 5°C using an ice-water bath.

  • Substrate Addition: Slowly add ethyl difluoroacetate (1.0 eq.) dropwise via an addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 25°C.

  • Reaction: After the addition is complete, remove the cooling bath and heat the reaction mixture to 65°C. Maintain this temperature with stirring for 2 hours.

  • Cooling: Cool the reaction mixture back down to 20°C.

  • Acidification & Workup: Slowly add 98% sulfuric acid (1.0 eq.) to the mixture over 20 minutes, maintaining the temperature between 20-25°C. A thick precipitate of sodium bisulfate will form.

  • Filtration: Filter the suspension to remove the precipitated salt. Wash the solid filter cake with a small amount of ethyl acetate.

  • Isolation: The combined filtrate contains the desired product, ethyl 4,4-difluoro-3-oxobutanoate. The solvent can be removed under reduced pressure to yield the crude product, which can be purified by vacuum distillation. A typical yield is around 95%.[7]

Part 2: Synthesis of this compound

This protocol describes the key cyclocondensation step to form the final product.

Materials & Reagents:

  • Ethyl 4,4-difluoro-3-oxobutanoate (from Part 1)

  • Methylhydrazine (40% aqueous solution or anhydrous)

  • Ethanol or Acetic Acid (as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl 4,4-difluoro-3-oxobutanoate (1.0 eq.) in the chosen solvent (e.g., ethanol).

  • Reagent Addition: IN A FUME HOOD , carefully and slowly add methylhydrazine (1.1 eq.) to the stirred solution. The reaction can be exothermic; addition at a controlled temperature (e.g., 10-20°C) may be necessary to improve regioselectivity.[11]

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-5 hours.[10][11]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Crystallization & Isolation: Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath (0-10°C) to induce crystallization of the product.[10]

  • Filtration: Collect the crystallized solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold water or an appropriate cold solvent to remove impurities.

  • Drying: Dry the product under vacuum at a moderate temperature (e.g., 50-60°C) to yield this compound as a solid.[11]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Ketoester in Solvent prep2 Cool Reaction Vessel (e.g., 10-20°C) prep1->prep2 react1 Slowly Add Methylhydrazine (1.1 eq) prep2->react1 react2 Heat to Reflux (80-90°C, 2-5h) react1->react2 react3 Monitor by TLC react2->react3 workup1 Cool to RT, then Cool in Ice Bath (0-10°C) react3->workup1 workup2 Collect Solid by Vacuum Filtration workup1->workup2 workup3 Wash with Cold Solvent workup2->workup3 workup4 Dry Product Under Vacuum workup3->workup4

Caption: Experimental workflow for the cyclocondensation step.

Quantitative Data and Characterization

The following table summarizes the stoichiometry for the primary cyclocondensation reaction (Part 2).

Reactant Molecular Weight ( g/mol ) Equivalents Example Mass (g) Example Moles (mol)
Ethyl 4,4-difluoro-3-oxobutanoate166.121.010.00.060
Methylhydrazine46.071.13.040.066
Product MW ( g/mol ) Theoretical Yield (g) Observed Yield (%)
This compound160.129.61Typically >85%

Analytical Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the presence of methyl, pyrazole ring, and difluoromethyl protons with appropriate chemical shifts and coupling.

  • ¹³C NMR: To verify the carbon skeleton of the molecule.

  • ¹⁹F NMR: To confirm the presence and chemical environment of the difluoromethyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product.

References

  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
  • METHYL HYDRAZINE HAZARD SUMMARY. New Jersey Department of Health. [Link]
  • One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles.
  • Material Safety Data Sheet - Methylhydrazine, 98%. Cole-Parmer. [Link]
  • Ethyl 2-(ethoxymethylene)
  • Process For The Preparation Of 4,4 Difluoro 3 Oxobutanoic Acid Esters. Quick Company. [Link]
  • SAFETY DATA SHEET - Methyl hydrazine. Chem Service. [Link]
  • Ethyl 4-chloro-4,4-difluoro-3-oxobutano
  • Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates.
  • Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.
  • METHOD FOR PREPARATION OF 1-METHYL-3-(TRIFLUOROMETHYL)-1HPYRAZOL-5-OL.
  • Method for synthesizing ethyl 4,4-difluoroacetoacetate.
  • WO 2009/106619 A1.
  • Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Thieme. [Link]
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]
  • 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. PubChem. [Link]
  • Reaction of Ethyl 4-Halo-3-oxobutanoate with Diethyl Malonate, Methyl Cyanoacetate, and Malononitrile. Consensus. [Link]

Sources

Application Note: A Dual-Strategy Chromatographic Approach for the High-Purity Purification of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-ol is a pivotal fluorinated heterocyclic building block in the synthesis of modern agrochemicals and pharmaceuticals. Its inherent polarity, potential for tautomerism, and the formation of closely-related structural isomers during synthesis present significant purification challenges. This application note presents a comprehensive, two-stage chromatographic strategy designed to achieve high purity (>99%) of the target compound. The protocol first employs a robust Normal Phase (NP) flash chromatography method for bulk purification from the crude reaction mixture, effectively removing non-polar impurities and a significant portion of isomeric byproducts. Subsequently, a high-resolution Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is detailed for the final polishing of semi-purified fractions, ensuring the removal of trace-level regioisomers. The causality behind the selection of stationary phases, mobile phases, and key parameters is discussed, providing a scientifically grounded and reproducible workflow for researchers in synthetic chemistry and drug development.

Introduction: The Purification Challenge

The pyrazole scaffold is a cornerstone in medicinal chemistry, present in numerous established drugs.[1][2] The introduction of a difluoromethyl (-CHF₂) group can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated pyrazoles highly sought-after intermediates.[3] this compound is a key precursor for a new generation of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[4][5]

The primary synthetic route to this class of compounds involves the cyclocondensation of a substituted hydrazine (e.g., methylhydrazine) with a difluorinated 1,3-dicarbonyl equivalent.[1][6][7] A well-documented challenge of this reaction is the potential for the formation of a regioisomeric byproduct, 5-(difluoromethyl)-1-methyl-1H-pyrazol-3-ol.[3][6][8] Due to their similar physicochemical properties, separating these isomers is non-trivial and requires a highly selective purification strategy. Furthermore, the pyrazol-5-ol moiety can exist in tautomeric equilibrium with its corresponding pyrazolone form, which can lead to peak broadening and other chromatographic artifacts if not properly controlled.

This guide provides a validated, dual-method approach to overcome these challenges, leveraging the orthogonal selectivity of normal phase and reversed-phase chromatography.

Strategic Overview: A Two-Stage Purification Workflow

A single chromatographic step is often insufficient to achieve the stringent purity requirements for pharmaceutical and agrochemical intermediates. Our strategy employs a sequential purification workflow, as illustrated below, to systematically remove different classes of impurities.

Purification_Workflow A Crude Synthetic Mixture (Target, Regioisomer, Starting Materials) B Stage 1: Bulk Purification Normal Phase Flash Chromatography A->B Removes non-polar & less polar impurities C Semi-Pure Fractions (Target + Trace Regioisomer) B->C Collect target-rich fractions F Waste (Non-polar impurities, excess reagents) B->F D Stage 2: High-Purity Polishing Reversed-Phase HPLC C->D Separates closely related isomers E Pure this compound (>99% Purity) D->E Collect pure fractions G Waste (Trace regioisomer) D->G

Figure 1: Overall two-stage purification strategy.

Physicochemical Properties of the Analyte

Understanding the target molecule is critical for method development. While specific experimental data for this compound is scarce, its properties can be inferred from its structure and closely related analogues like its trifluoromethyl counterpart.[9]

PropertyValue / CharacteristicRationale for Chromatographic Approach
Molecular Formula C₅H₆F₂N₂O-
Molecular Weight 148.11 g/mol Suitable for both NP and RP chromatography.
Polarity PolarThe hydroxyl group and pyrazole ring nitrogens confer significant polarity, making it soluble in polar organic solvents. This dictates the use of a polar mobile phase in RP-HPLC and a less polar mobile phase in NP chromatography.
Key Structural Features -CHF₂ group, -OH group, N-methyl pyrazole ringThe difluoromethyl group provides a unique "fluorophilic" character that can be exploited. Fluorinated stationary phases in RP-HPLC offer enhanced retention and selectivity for such compounds.[10][11] The acidic proton of the hydroxyl group can cause peak tailing on silica; this can be mitigated by mobile phase modifiers.
Potential Impurities Regioisomer, unreacted starting materials, byproductsThe primary challenge is the separation from the 5-(difluoromethyl)-1-methyl-1H-pyrazol-3-ol regioisomer.[6][8]

PART 1: Bulk Purification by Normal Phase Flash Chromatography

This initial step is designed to rapidly process the entire crude reaction output, removing the bulk of impurities and isolating the target compound in a semi-pure state. Normal phase chromatography, which separates compounds based on their polarity, is ideal for this purpose, as unreacted starting materials and non-polar byproducts will have significantly different retention times from the polar pyrazol-ol product.[12][13]

Protocol Workflow

NP_Flash_Workflow cluster_Prep Preparation cluster_Run Execution cluster_Analysis Analysis A Determine Eluent System via TLC B Prepare Slurry (Crude + Silica) A->B D Load Slurry B->D C Pack Column C->D E Run Gradient D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Pool Pure Fractions G->H

Figure 2: Step-by-step workflow for NP flash chromatography.

Experimental Protocol

A. Materials and Reagents

  • Crude this compound

  • Silica Gel (for flash chromatography, 40-63 µm particle size)

  • Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) - all HPLC grade

  • TLC plates (Silica gel 60 F₂₅₄)

  • Automated flash chromatography system (e.g., Teledyne ISCO, Biotage) or manual glass column setup

B. Step-by-Step Method

  • TLC Method Development:

    • Dissolve a small amount of the crude material in ethyl acetate.

    • Spot on a TLC plate and develop in various solvent systems (e.g., Hex:EtOAc from 9:1 to 1:1, or DCM:MeOH from 99:1 to 95:5) to find a system that gives the target product an Rf value of ~0.2-0.3.[12]

    • Rationale: This preliminary step is crucial for determining the optimal gradient for the flash column, saving time and solvent. An Rf of 0.2-0.3 ensures good separation without excessively long run times.

  • Sample Preparation (Dry Loading):

    • Dissolve the entire crude product in a minimal amount of a suitable solvent (e.g., DCM or Acetone).

    • Add silica gel (approx. 2-3 times the mass of the crude product) to the solution.

    • Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • Rationale: Dry loading onto the column prevents solvent effects that can cause band broadening and poor separation, which is common with liquid injection of large sample volumes.

  • Column Packing and Equilibration:

    • Select a column size appropriate for the amount of crude material (typically a 100:1 ratio of silica gel to crude mass).

    • Equilibrate the column with the initial mobile phase (e.g., 100% Hexane or 100% DCM) for at least 3-5 column volumes.

  • Chromatographic Run and Fractionation:

    • Load the prepared sample slurry onto the top of the equilibrated column.

    • Begin the elution using the parameters determined from TLC analysis. A typical gradient is shown in the table below.

    • Collect fractions based on the UV detector signal (typically at 254 nm) or in fixed volumes if running a manual column.

ParameterValue
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase A n-Hexane
Mobile Phase B Ethyl Acetate (EtOAc)
Flow Rate 40 mL/min (for a 40g column)
Detection UV at 254 nm
Gradient Profile 0-5 min: 10% B
5-25 min: 10% to 60% B
25-30 min: 60% B
  • Analysis and Pooling:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure desired product.

    • Evaporate the solvent under reduced pressure to yield the semi-purified product.

PART 2: High-Purity Polishing by Reversed-Phase HPLC

After the bulk of impurities has been removed, RP-HPLC is employed to resolve the target compound from any remaining, structurally similar impurities, most notably the regioisomer. Reversed-phase chromatography separates molecules based on hydrophobicity.[14][15] The use of a specialized stationary phase can enhance selectivity for fluorinated compounds.

Rationale for Stationary Phase Selection

While a standard C18 column can be effective, a Pentafluorophenyl (PFP) stationary phase is highly recommended for this application. PFP phases provide multiple interaction mechanisms beyond simple hydrophobic interactions, including π-π, dipole-dipole, and ion-exchange, which are particularly effective for separating halogenated compounds, isomers, and polar analytes.[10][11] This alternative selectivity is often key to resolving closely eluting compounds that co-elute on a C18 column.

Experimental Protocol

A. Materials and Reagents

  • Semi-purified this compound

  • Water (HPLC or Milli-Q grade)

  • Acetonitrile (ACN, HPLC grade)

  • Formic Acid (FA, LC-MS grade)

  • Preparative RP-HPLC system with a fraction collector

  • PFP or C18 preparative column (e.g., 250 x 21.2 mm, 5 µm)

B. Step-by-Step Method

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

    • Rationale: Formic acid is a common mobile phase modifier that helps to protonate silanols on the stationary phase and ensure consistent ionization of the analyte, leading to sharper, more symmetrical peaks.

  • Sample Preparation:

    • Dissolve the semi-purified product in a minimal amount of a 50:50 mixture of Mobile Phase A and B to a final concentration of 10-20 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System Setup and Equilibration:

    • Install the preparative column and equilibrate the system with the initial mobile phase composition (e.g., 95% A, 5% B) at the desired flow rate until a stable baseline is achieved.

  • Chromatographic Run and Fractionation:

    • Inject the prepared sample onto the column.

    • Run the gradient as detailed in the table below.

    • Set the fraction collector to trigger based on the UV detector signal (e.g., at 220 nm or 254 nm), using a specific threshold to collect only the main peak corresponding to the target compound.

ParameterValue
Stationary Phase Pentafluorophenyl (PFP) Propyl, 5 µm
Column Dimensions 250 x 21.2 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 20 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 1-5 mL (depending on concentration)
Gradient Profile 0-2 min: 15% B
2-15 min: 15% to 50% B
15-17 min: 50% to 95% B
17-20 min: 95% B
  • Post-Run Analysis and Product Recovery:

    • Analyze an aliquot of the collected main fraction using an analytical HPLC method to confirm purity (>99%).

    • Combine the pure fractions.

    • Remove the acetonitrile by rotary evaporation.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a pure, solid powder.

Conclusion

The described two-stage purification strategy provides a reliable and scalable method for obtaining high-purity this compound. The initial bulk cleanup via normal phase flash chromatography efficiently removes major impurities, significantly reducing the load on the subsequent high-resolution RP-HPLC step. The use of a PFP stationary phase in the final polishing step offers enhanced selectivity, which is critical for the complete removal of challenging regioisomeric impurities. This robust protocol empowers researchers to produce this key synthetic intermediate with the quality required for demanding applications in pharmaceutical and agrochemical development.

References

  • Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
  • Lia, F., & Lucy, C. A. (2006). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate.
  • ResearchGate. (n.d.). Synthesis of difluoromethoxylated pyrazoles.
  • PubChem. (2024). 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information.
  • Fares, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Pawar, S. S., & Shingare, M. S. (2018). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Research in Advent Technology.
  • PubChem. (2025). 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. National Center for Biotechnology Information.
  • ProQuest. (2023). A regioselective synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines.
  • Fares, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.
  • ResearchGate. (2019). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography.
  • ACS Publications. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry.
  • ACS Publications. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters.
  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
  • European Patent Office. (2016). METHOD FOR PREPARATION OF 1-METHYL-3-(TRIFLUOROMETHYL)-1HPYRAZOL-5-OL - EP 3317254 B1.
  • Ochi, Y., et al. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Synform.
  • ResearchGate. (2011). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
  • Cytiva. (n.d.). Reversed Phase Chromatography.
  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Dong, M. W. (2015). Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC North America.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
  • Google Patents. (2017). WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
  • Slideshare. (2022). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
  • Wawrzeńczyk, M., et al. (2021). Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][10][11]oxazoles via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 26(15), 4647.
  • Google Patents. (n.d.). Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
  • International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Kumar, A., et al. (2020). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry, 22(19), 6499-6504.

Sources

Application Note: A Practical Guide to the ¹H NMR Characterization of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the structural characterization of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Pyrazole derivatives are foundational scaffolds in medicinal chemistry and agrochemical development, and the incorporation of fluorine-containing moieties like the difluoromethyl group often enhances metabolic stability and binding affinity. Accurate and unambiguous structural confirmation is therefore critical. This guide offers a comprehensive protocol, from sample preparation to spectral interpretation, explaining the causal logic behind experimental choices and providing insights into the analysis of the resulting spectrum.

Introduction: The Significance of Fluorinated Pyrazoles

The pyrazole ring is a privileged structure in modern drug discovery, forming the core of numerous approved drugs. When functionalized with a difluoromethyl (CHF₂) group, the molecule's lipophilicity, metabolic stability, and pKa can be finely tuned. This compound is a key synthetic intermediate whose precise structural features dictate its reactivity and potential for further elaboration.

¹H NMR spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of such organic molecules. It provides detailed information about the electronic environment, connectivity, and relative abundance of protons within a molecule. This application note serves as a field-proven guide to acquiring and interpreting a high-quality ¹H NMR spectrum for the title compound.

Molecular Structure and Proton Environments

To properly interpret the ¹H NMR spectrum, it is essential to first identify the distinct proton environments within the molecule. This compound has four unique proton signals, as illustrated below.

Caption: Molecular structure and proton assignments.

The four distinct proton environments are:

  • H A : The three equivalent protons of the N-methyl group.

  • H B : The single proton on the C4 position of the pyrazole ring.

  • H C : The single proton of the difluoromethyl group.

  • H D : The labile proton of the hydroxyl group, which is subject to tautomerism.

Experimental Protocols: From Sample to Spectrum

Acquiring a high-quality spectrum is contingent on meticulous sample preparation and correctly setting acquisition parameters.

Part A: Protocol for NMR Sample Preparation

The goal of this protocol is to prepare a clear, homogeneous solution free of particulate matter, which is crucial for achieving sharp, well-resolved NMR signals.

Materials:

  • High-quality 5 mm NMR tube and cap

  • The sample compound (5-25 mg)[1][2]

  • Deuterated NMR solvent (e.g., DMSO-d₆, ~0.7 mL)

  • Glass Pasteur pipette and bulb

  • Small vial for initial dissolution

  • Cotton or glass wool for filtration (if necessary)

Solvent Selection Rationale: Deuterated solvents are used to avoid large, interfering signals from the solvent itself in the ¹H spectrum.[1] For this compound, DMSO-d₆ is an excellent first choice. Its polarity aids in dissolving the pyrazolol, and its ability to form hydrogen bonds slows down the exchange rate of the hydroxyl proton (HD), often allowing it to be observed as a distinct, albeit sometimes broad, peak. Chloroform-d (CDCl₃) is another option, but the hydroxyl proton may exchange more rapidly or appear at a different chemical shift.

Step-by-Step Procedure:

  • Weighing: Accurately weigh between 5-25 mg of the compound into a clean, dry vial.[1] Using a higher concentration within this range is beneficial for reducing the acquisition time, though overly concentrated samples can lead to line broadening.[1]

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Gently swirl or vortex the vial to ensure the sample dissolves completely.[3]

  • Filtration (if needed): If any solid particulates remain, filter the solution directly into the NMR tube. This is easily done by plugging a Pasteur pipette with a small piece of cotton or glass wool and passing the solution through it.[3][4] Solid particles in the sample will severely degrade the spectral quality.

  • Transfer: Carefully transfer the clear solution into the NMR tube using the Pasteur pipette. The final sample height in the tube should be at least 4-5 cm to ensure it is correctly positioned within the instrument's detection coil.[2][4]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly on the cap or the very top of the tube with a permanent marker.[2]

Part B: Data Acquisition Workflow

This workflow outlines the key stages of setting up the NMR experiment on a standard spectrometer (e.g., 400 or 500 MHz).

G cluster_workflow NMR Data Acquisition Workflow Sample Insert Sample Lock Lock on Deuterium Signal (e.g., DMSO-d₆) Sample->Lock Shim Shim Gradients (Optimize B₀ Homogeneity) Lock->Shim Tune Tune & Match Probe Shim->Tune Acquire Acquire Spectrum (Set Parameters, Run) Tune->Acquire Process Process Data (FT, Phase, Baseline) Acquire->Process Analyze Analyze Spectrum Process->Analyze

Caption: Standard workflow for NMR data acquisition.

  • Locking: The spectrometer uses the deuterium signal from the solvent to stabilize the magnetic field, correcting for any drift during the experiment.

  • Shimming: This is the most critical step for obtaining high resolution. The shimming process adjusts currents in specialized coils to make the main magnetic field (B₀) as homogeneous as possible across the sample volume. Poor shimming results in broad, distorted peaks.

  • Acquisition: A standard proton experiment is typically sufficient. Key parameters include the spectral width (e.g., -2 to 12 ppm), number of scans (typically 8 or 16 for a sample of this concentration), and a relaxation delay of 1-2 seconds.

Spectral Analysis and Interpretation

The resulting ¹H NMR spectrum is interpreted by analyzing four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).

Predicted ¹H NMR Data
Proton AssignmentLabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
N-CH₃H A~3.8Singlet (s)N/A3HTypical range for an N-methyl group on a pyrazole ring.[5] No adjacent protons to couple with.
Ring-HH B~6.1Singlet (s)N/A1HLocated on the pyrazole ring between two substituted carbons. Its chemical shift is influenced by the adjacent substituents.[6]
CHF₂H C~7.0Triplet (t)²J H-F ≈ 561HStrongly deshielded by two electronegative fluorine atoms. The signal is split into a triplet by the two equivalent fluorine nuclei (n=2, spin I=½; multiplicity = n+1 = 3). The geminal H-F coupling constant is characteristically large.[7]
O-HH D>10 (variable)Broad Singlet (br s)N/A1HChemical shift is highly dependent on solvent, concentration, and temperature. Broadening is due to chemical exchange. Observation confirms the pyrazol-5-ol tautomer is present.[8]
Detailed Peak-by-Peak Analysis
  • N-Methyl Signal (H A, ~3.8 ppm): This signal is expected to be a sharp singlet integrating to three protons. Its upfield position relative to the other signals is characteristic of a methyl group attached to a nitrogen atom within a heterocyclic ring.

  • Pyrazole Ring Proton (H B, ~6.1 ppm): The lone proton on the pyrazole ring appears as a singlet, as both adjacent positions (C3 and C5) are fully substituted. This provides a clear marker for the C4 position.

  • Difluoromethyl Proton (H C, ~7.0 ppm): This is the most diagnostic signal in the spectrum. The strong deshielding effect of the two fluorine atoms shifts this proton significantly downfield.[9] Crucially, its interaction with the two fluorine nuclei splits the signal into a clean triplet with a large coupling constant of approximately 56 Hz. This pattern is an unambiguous signature of a CHF₂ group. The coupling constant value is independent of the spectrometer's field strength.[10]

  • Hydroxyl Proton (H D, >10 ppm in DMSO-d₆): The observation of this signal confirms the presence of the pyrazol-5-ol tautomer over the pyrazolin-5-one form under these conditions. In protic solvents like D₂O, this proton would exchange with deuterium and the signal would disappear, a common technique used to identify exchangeable protons. Its signal is often broad due to this exchange process.[11]

Conclusion: A Self-Validating System

The ¹H NMR characterization of this compound is a self-validating process. The combination of the four distinct signals—each with its characteristic chemical shift, integration, and multiplicity—provides a unique fingerprint of the molecule. The singlet for the ring proton confirms the substitution pattern, while the signature triplet with its large H-F coupling constant provides definitive evidence for the difluoromethyl group. This detailed analysis, rooted in a carefully executed experimental protocol, allows researchers to confirm the identity and purity of their compound with a high degree of confidence, enabling progression to subsequent stages of research and development.

References

  • Chemical Instrumentation Facility, Iowa State University.
  • Elguero, J., et al. (2014). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 52(8), 427-438. [Link]
  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. [Link]
  • Al-Jibori, S. A., et al. (2018). STRUCTURAL STUDY OF COMPLEXES FROM HEXAFLUOROACETYLACETONE, PYRAZOLE, AND ITS PYRAZOLE DERIVATIVE WITH SOME METALS BY FT-IR, AND 1 H-NMR.
  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]
  • Gagnon, P. E., et al. (1953). SYNTHETIC AND SPECTROMETRIC STUDIES OF SOME PYRAZOLONES. Canadian Journal of Chemistry, 31(1), 19-26. [Link]
  • ChemService, University of Reading. How to make an NMR sample. [Link]
  • Department of Chemistry, University of Liverpool.
  • Gagnon, P. E., et al. (1953). THE SYNTHESIS AND ULTRAVIOLET SPECTRA OF SOME PYRAZOLONES. Canadian Journal of Chemistry, 31(7), 673-681. [Link]
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
  • Hu, J., et al. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Electronic Supporting Information, Royal Society of Chemistry. [Link]
  • Reddit r/Chempros. (2024). The Effect of Fluorine in 1H NMR. [Link]
  • Khan, K., et al. (2018). Splitting by neighboring hydrogens in NMR spectroscopy.... YouTube. [Link]

Sources

Biological assays using 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Evaluation of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol as a Potential Succinate Dehydrogenase Inhibitor

Authored by a Senior Application Scientist

Introduction: Situating this compound in Modern Agrochemical Research

The pyrazole carboxamide chemical class represents a cornerstone of modern agricultural fungicides, primarily through its potent inhibition of the succinate dehydrogenase (SDH) enzyme, also known as mitochondrial complex II.[1][2] This enzyme is a critical nexus in fungal metabolism, linking the tricarboxylic acid (TCA) cycle with the mitochondrial electron transport chain (ETC).[3] The core chemical scaffold, 3-(difluoromethyl)-1-methyl-1H-pyrazole, is a key building block for numerous commercially successful SDHI fungicides, including Bixafen, Fluxapyroxad, and Sedaxane.[1] These compounds function by obstructing the quinone-binding (Qp) site of the SDH enzyme, which halts cellular respiration and leads to fungal cell death.[3][4]

This guide provides a comprehensive framework for the biological evaluation of this compound, a compound sharing this critical pharmacophore. The protocols detailed herein are designed to rigorously assess its potential as an SDH inhibitor, guiding researchers from initial enzymatic assays to more complex cellular and whole-organism evaluations.

It is crucial to distinguish this class of compounds from structurally related pyrazoles with different biological targets. For instance, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a neuroprotective agent, acts as a free radical scavenger and has a distinct mechanism of action unrelated to SDH inhibition. This guide is focused exclusively on the assays pertinent to the antifungal mechanism of SDH inhibition.

Section 1: The Mechanism of SDH Inhibition by Pyrazole Fungicides

Understanding the mechanism of action is paramount for designing and interpreting biological assays. SDH is a heterotetrameric enzyme embedded in the inner mitochondrial membrane, composed of four subunits (SdhA, SdhB, SdhC, and SdhD). The catalytic site, where succinate is oxidized to fumarate, resides in the SdhA subunit. Electrons derived from this reaction are transferred via a series of iron-sulfur clusters in SdhB to the ubiquinone (Coenzyme Q) binding site, located in a pocket formed by the SdhB, SdhC, and SdhD subunits.[5]

Pyrazole-based SDHIs are non-competitive inhibitors with respect to succinate. They act by binding tightly within this ubiquinone-binding pocket, preventing the reduction of ubiquinone and thereby blocking the entire electron flow through the respiratory chain.[3][4] This leads to a catastrophic failure of ATP synthesis and the ultimate demise of the fungal cell. The assays described below are designed to quantify this specific inhibitory interaction.

SDH_Inhibition_Pathway cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate ComplexII Complex II (SDH) SdhA SdhB SdhC/D Succinate->ComplexII:f0 Oxidation ComplexIII Complex III ComplexII:f0->ComplexIII e- (via CoQ) Fumarate Fumarate ComplexII:f0->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- (via Cyt c) ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase O2 -> H2O (drives proton gradient) ATP ATP ATP_Synthase->ATP Synthesis Inhibitor 3-(Difluoromethyl)- 1-Methyl-1H-pyrazol-5-ol Inhibitor->ComplexII:f0 Inhibition at Qp Site SDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well Plate) cluster_analysis Data Analysis Mito_Prep 1. Prepare Isolated Mitochondria/Enzyme Reagent_Prep 2. Prepare Reagents (Buffers, Inhibitors, DCPIP) Compound_Prep 3. Prepare Serial Dilution of Test Compound Preincubation 5. Add Test Compound (or DMSO control) and Mitochondrial Sample. Pre-incubate for 5-10 min. Compound_Prep->Preincubation Setup 4. Add Assay Buffer, ETC Inhibitors, DCPIP, and Decylubiquinone to wells Setup->Preincubation Initiation 6. Initiate Reaction by adding Succinate Preincubation->Initiation Measurement 7. Measure Absorbance at 600 nm (kinetic mode, 25-37°C) Initiation->Measurement Calc_Rate 8. Calculate Rate of Absorbance Decrease (ΔAbs/min) Measurement->Calc_Rate Calc_Inhibition 9. Calculate % Inhibition relative to DMSO control Calc_Rate->Calc_Inhibition Calc_IC50 10. Plot % Inhibition vs. [Compound] to determine IC50 Calc_Inhibition->Calc_IC50

Caption: Workflow for the in vitro spectrophotometric SDH inhibition assay.

C. Step-by-Step Procedure

  • Spectrophotometer Setup: Set the plate reader or spectrophotometer to measure absorbance at 600 nm in kinetic mode, with the temperature maintained at 25°C or 37°C. [6][7]2. Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture. For a final volume of 200 µL:

    • 160 µL SDH Assay Buffer.

    • Add Rotenone, Antimycin A, and KCN to their final concentrations to block other respiratory complexes. [6] * Add DCPIP (final concentration: 50 µM) and decylubiquinone (final concentration: 100 µM). [6]3. Inhibitor Addition: Add 2 µL of the serially diluted test compound or DMSO (for the control) to the appropriate wells.

  • Enzyme Addition: Add the mitochondrial sample (e.g., 10-50 µg of protein) to each well. [4]5. Pre-incubation: Incubate the plate for 5-10 minutes to allow the inhibitor to bind to the enzyme. [4]6. Reaction Initiation: Start the reaction by adding 20 µL of 200 mM succinate (final concentration: 20 mM).

  • Data Acquisition: Immediately begin recording the decrease in absorbance at 600 nm every 30-60 seconds for 10-30 minutes. [7] D. Data Analysis and Interpretation

  • Calculate the rate of reaction (V) as the change in absorbance per minute (ΔA600/min).

  • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. [8]

Section 3: Fungal Growth and Cellular Respiration Assays

While an in vitro enzymatic assay confirms direct target engagement, it is essential to determine if the compound can penetrate fungal cells and exert its effect in a biological context.

Protocol 3.1: Mycelial Growth Inhibition Assay

This assay provides a straightforward method to determine the half-maximal effective concentration (EC50) required to inhibit fungal growth. [1] A. Materials

  • Fungal Strains: e.g., Botrytis cinerea, Rhizoctonia solani, Alternaria alternata.

  • Growth Medium: Potato Dextrose Agar (PDA).

  • Test Compound: Stock solution in DMSO.

  • Equipment: Sterile petri dishes, laminar flow hood, incubator.

B. Procedure

  • Prepare PDA and autoclave. Allow it to cool to approximately 50-60°C.

  • Add the test compound from the DMSO stock to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also prepare a DMSO-only control plate.

  • Pour the amended agar into sterile petri dishes and allow them to solidify.

  • In the center of each plate, place a small plug (e.g., 5 mm diameter) of mycelia from an actively growing fungal culture.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C).

  • Measure the diameter of the fungal colony daily until the colony in the control plate nearly covers the dish. [1]7. Calculate the percent inhibition of mycelial growth for each concentration and determine the EC50 value. [9]

Protocol 3.2: Cellular Respiration Assay (Oxygen Consumption Rate)

This advanced assay directly measures the physiological impact of SDH inhibition on the cell's ability to respire. Extracellular flux analyzers (e.g., Seahorse XF Analyzer) are ideal for this purpose, measuring the oxygen consumption rate (OCR) in real-time. [6][10] A. Materials

  • Fungal Cells: Fungal spores or harvested mycelia.

  • Assay Medium: Appropriate low-buffer medium for the chosen fungus.

  • Test Compound: Stock solution in DMSO.

  • Equipment: Extracellular flux analyzer and associated plates/cartridges.

B. Procedure

  • Seed fungal cells onto the specialized microplate and allow them to adhere.

  • Replace the growth medium with the assay medium.

  • Equilibrate the cells in a CO2-free incubator.

  • Load the injector ports of the sensor cartridge with the test compound and other modulators of respiration (e.g., glucose, oligomycin, FCCP, rotenone/antimycin A) as needed for the specific experimental design.

  • Place the plate in the analyzer and begin the assay.

  • Measure the basal OCR, then inject the test compound and continue to monitor the OCR. A significant drop in OCR following injection indicates inhibition of mitochondrial respiration. [10]

Section 4: Data Presentation and Interpretation

Summarizing quantitative data in a clear, tabular format is crucial for comparing the efficacy of the test compound against known standards.

CompoundTarget Organism/Enzyme SourceAssay TypeIC50 / EC50 (µM)Reference
This compound R. solani MitochondriaIn Vitro SDH (DCPIP)To be determined-
This compound R. solaniMycelial GrowthTo be determined-
FluxapyroxadR. solani MitochondriaIn Vitro SDH4.24[11]
BoscalidR. solani MitochondriaIn Vitro SDH7.9[8]
Compound 5l (Novel Pyrazole)B. cinereaMycelial Growth0.392 µg/mL[9]
Compound 6i (Novel Pyrazole)V. maliMycelial Growth1.77 mg/L[12]

Note: The table presents a template for organizing experimental results alongside published data for commercially relevant SDHIs. The units (µM, µg/mL, mg/L) may vary between studies and should be noted carefully.

References

  • Chai, J.-Q., Wang, X., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
  • Gao, C., Wang, L., et al. (n.d.). Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. ResearchGate.
  • Benit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences.
  • [In vitro chemosensitivity test: succinate dehydrogenase inhibition (SDI) test]. (1990). Rinsho Byori.
  • Li, H., et al. (2023). Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase. Journal of Agricultural and Food Chemistry.
  • A Unique Dual-Readout High-Throughput Screening Assay To Identify Antifungal Compounds with Aspergillus fumigatus. (2021). mSphere.
  • A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. (n.d.). Analytical Biochemistry.
  • Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. (n.d.). Semantic Scholar.
  • Monitoring Glycolysis and Respiration Highlights Metabolic Inflexibility of Cryptococcus neoformans. (n.d.). Journal of Fungi.
  • Li, S., et al. (2025). Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents. Journal of Agricultural and Food Chemistry.
  • Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad. (n.d.). Cells.
  • Is there an enzymatic assay for succinate dehydrogenase subunit A (SDHA)? (2019). ResearchGate.
  • Mitochondrial Complex II Activity Assay Kit. (n.d.). CD Biosynsis.
  • Wang, X., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Journal of Agricultural and Food Chemistry.
  • Mitochondrial Complex II Activity Assay Kit (E-BC-K150-M). (n.d.). Elabscience.
  • Design, Synthesis and Evaluation of Antifungal Activity of Novel Pyrazole-thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. (n.d.). ResearchGate.
  • Comparative inhibitory effects (IC50 values) of eight SDHIs on the RC... (n.d.). ResearchGate.
  • Kim, J. H., et al. (2013). Synergism of antifungal activity between mitochondrial respiration inhibitors and kojic acid. Molecules.
  • Abstract. (2024). bioRxiv.
  • Determination of Antifungal MICs by a Rapid Susceptibility Assay. (n.d.). Journal of Clinical Microbiology.

Sources

Application Notes & Protocols for the In Vitro Evaluation of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-DFMP-202601

Version: 1.0

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of the novel pyrazole derivative, 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol. The pyrazole scaffold is a well-established pharmacophore present in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. Given the structural novelty of this compound, a systematic in vitro evaluation is essential to elucidate its potential cytotoxic effects and preliminary mechanism of action. This guide presents a tiered experimental approach, commencing with a primary screen for effects on cell viability, followed by a secondary assay to investigate the induction of apoptosis. These protocols are designed for researchers in drug discovery and development to generate robust and reproducible preliminary data.

Introduction: The Rationale for Investigation

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry[1][2]. Derivatives of this scaffold have been successfully developed into approved drugs for a range of therapeutic areas[2][4]. The biological versatility of pyrazole compounds stems from their ability to form multiple hydrogen bonds and engage in various intermolecular interactions, making them effective binders for a wide array of biological targets[4].

Recent studies have highlighted the potent anticancer activities of novel pyrazole derivatives against various human cancer cell lines, such as those for breast, prostate, and melanoma cancers[5][6][7]. Furthermore, specific structural modifications, such as the inclusion of fluorinated groups, are known to enhance metabolic stability and binding affinity. The subject of this guide, this compound, incorporates a difluoromethyl group, a feature associated with potent fungicides that act as succinate dehydrogenase inhibitors (SDHI)[8]. This suggests that the compound could have interesting enzymatic inhibitory properties.

Therefore, a logical first step in the characterization of this compound is to assess its general cytotoxicity against a panel of relevant human cell lines. A positive result in this primary screen would then warrant further investigation into the mechanism of cell death, such as apoptosis. The protocols detailed herein provide a robust framework for this initial assessment.

Tiered In Vitro Testing Workflow

A structured, tiered approach is recommended to efficiently characterize the biological activity of a novel compound. This ensures that resources are directed toward the most promising activities and allows for logical decision-making at each stage.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Identification (Future Work) A Compound Synthesis & Quality Control B Cell Viability/Cytotoxicity Assay (e.g., Resazurin or MTT) A->B Test Compound C Data Analysis: Determine IC50 Value B->C Raw Data D Apoptosis Induction Assay (e.g., Caspase-3/7 Activity) C->D If IC50 is potent E Data Analysis: Quantify Apoptotic Induction D->E Raw Data F Enzyme Inhibition Assays (e.g., Kinase or SDHI Panel) E->F If apoptosis is confirmed G Pathway Analysis F->G

Figure 1: A proposed tiered workflow for the in vitro evaluation of novel compounds.

Primary Screening: Cell Viability Assay

The initial step is to determine the compound's effect on cell viability and to calculate its half-maximal inhibitory concentration (IC50). The Resazurin assay is a sensitive, fluorescent-based method that measures the metabolic activity of living cells and is presented here as the primary protocol.[9][10][11] An alternative colorimetric method, the MTT assay, is also widely used.[12][13]

Protocol: Resazurin Cell Viability Assay

This protocol is adapted from established methodologies and is suitable for a 96-well plate format.[9][13]

3.1.1 Materials and Reagents

  • This compound (Test Compound)

  • Resazurin sodium salt (e.g., Sigma-Aldrich R7017)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4

  • Selected human cancer cell lines (e.g., MCF-7, DU145, A549)[5]

  • Complete cell culture medium (specific to cell line)

  • Opaque-walled 96-well microplates

  • Multi-channel pipette

  • Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)

3.1.2 Reagent Preparation

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Resazurin Working Solution: Dissolve high-purity resazurin in DPBS to a final concentration of 0.15 mg/mL.[9] Filter-sterilize this solution through a 0.2 µm filter and store in a light-protected container at 4°C for frequent use or -20°C for long-term storage.[9]

3.1.3 Experimental Procedure

  • Cell Seeding: Trypsinize and count cells. Seed the cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Perform a serial dilution of the 10 mM stock solution in complete culture medium to prepare working concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells in triplicate.

    • Include "vehicle control" wells (containing DMSO at the same final concentration as the highest compound dose) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • Resazurin Addition: Add 20 µL of the Resazurin working solution to each well, including controls.[9][13]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need optimization depending on the metabolic rate of the cell line.[10]

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590-620 nm.[10][11]

3.1.4 Data Presentation and Analysis

The raw fluorescence data should be processed to determine cell viability and calculate the IC50 value.

ParameterCalculation
Percent Viability ((Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank)) * 100
IC50 Value The concentration of the compound that inhibits cell viability by 50%. This is determined by plotting percent viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Secondary Screening: Apoptosis Induction Assay

Should the primary screening reveal significant cytotoxic activity, the next logical step is to determine if the mechanism of cell death is apoptosis. Caspases are key proteases in the apoptotic pathway, with caspase-3 and caspase-7 being critical executioner caspases.[14] The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method for detecting their activity.[15][16]

Protocol: Caspase-Glo® 3/7 Assay

This "add-mix-measure" protocol is designed for high-throughput screening in a 96-well format and is based on established commercial kits.[15][16]

4.1.1 Materials and Reagents

  • Caspase-Glo® 3/7 Reagent (e.g., Promega G8090)

  • White-walled, opaque 96-well microplates suitable for luminescence

  • Cells and compound treatment setup as described in section 3.1.3

  • A known apoptosis inducer (e.g., Staurosporine or Camptothecin) as a positive control[17]

  • Luminometer plate reader

4.1.2 Experimental Procedure

  • Cell Treatment: Seed and treat cells with this compound in a white-walled 96-well plate as described in section 3.1.3. It is recommended to use concentrations around the previously determined IC50 value (e.g., 0.5x, 1x, and 2x IC50). Include vehicle controls and a positive control.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[16]

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[16]

  • Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

4.1.3 Data Analysis

The increase in luminescence is directly proportional to the amount of caspase-3/7 activity. Data can be presented as fold-change in luminescence relative to the vehicle-treated control cells.

G cluster_0 Apoptotic Signaling Cascade extrinsic Extrinsic Pathway (Death Receptors) initiator Initiator Caspases (e.g., Caspase-8, -9) extrinsic->initiator intrinsic Intrinsic Pathway (Mitochondrial Stress) intrinsic->initiator compound DFMP Compound (Hypothesized Target) compound->intrinsic Induces Stress? executioner Executioner Caspases (Caspase-3, -7) initiator->executioner Activates substrate { DEVD Substrate | (in Caspase-Glo® Reagent)} executioner->substrate Cleaves apoptosis Apoptosis (Cell Death) executioner->apoptosis Cleaves Cellular Proteins luminescence Luminescence | (Measured Signal) substrate->luminescence Generates

Sources

Synthesis of Novel Fungicides from 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol: A Detailed Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The pyrazole scaffold is a cornerstone in modern agrochemical research, particularly in the development of potent fungicides. Among these, derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole have demonstrated exceptional efficacy, leading to the commercialization of several highly successful succinate dehydrogenase inhibitor (SDHI) fungicides. These compounds function by disrupting the fungal respiratory chain, a critical metabolic pathway, thereby exhibiting broad-spectrum activity against a variety of plant pathogens.[1][2][3] This application note provides a comprehensive guide for the synthesis of pyrazole-based fungicides, starting from the versatile building block, 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-ol. We will delve into the strategic chemical transformations, provide detailed experimental protocols, and offer insights into the rationale behind the synthetic design, empowering researchers to explore and develop novel fungicidal agents.

Strategic Synthetic Overview

The synthetic pathway from this compound to pyrazole-carboxamide fungicides hinges on the strategic functionalization of the C4 position of the pyrazole ring. The pyrazol-5-ol exists in tautomeric equilibrium with its corresponding pyrazolin-5-one form, which is crucial for the initial C4-functionalization step. The overall strategy involves a three-stage process:

  • Core Intermediate Synthesis: Transformation of the starting pyrazol-5-ol into the key intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

  • Amine Moiety Synthesis: Preparation of the specific aniline derivatives that will form the "right-hand" side of the final fungicide molecule.

  • Final Assembly: Coupling of the pyrazole carboxylic acid with the synthesized anilines to generate the target fungicide.

Synthetic_Strategy start 3-(Difluoromethyl)-1-Methyl- 1H-pyrazol-5-ol intermediate 3-(Difluoromethyl)-1-Methyl- 1H-pyrazole-4-carboxylic Acid start->intermediate Vilsmeier-Haack Formylation & Oxidation fungicide Pyrazole-Carboxamide Fungicide (e.g., Fluxapyroxad) intermediate->fungicide Amide Coupling amine Substituted Aniline (e.g., 3',4',5'-trifluoro- [1,1'-biphenyl]-2-amine) amine->fungicide caption Overall synthetic strategy.

Caption: Overall synthetic strategy.

Part 1: Synthesis of the Core Intermediate: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

The transformation of this compound into the corresponding 4-carboxylic acid is a pivotal sequence in the synthesis of numerous commercial fungicides.[4] This process typically involves a two-step procedure: formylation of the pyrazole ring at the C4 position, followed by oxidation of the introduced formyl group.

Step 1.1: Vilsmeier-Haack Formylation of this compound

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich heterocyclic systems.[5][6][7] In this context, the pyrazolin-5-one tautomer of the starting material acts as the reactive species. The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[8]

Vilsmeier_Haack start 3-(Difluoromethyl)-1-methyl- 1H-pyrazol-5-one product 3-(Difluoromethyl)-1-methyl-5-oxo- 4,5-dihydro-1H-pyrazole-4-carbaldehyde start->product Formylation at C4 reagents 1. POCl₃, DMF 2. H₂O caption Vilsmeier-Haack formylation.

Caption: Vilsmeier-Haack formylation.

Protocol 1: Vilsmeier-Haack Formylation

Materials:

  • This compound

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool a solution of DMF in DCM to 0 °C.

  • Slowly add phosphoryl chloride (POCl₃) dropwise to the cooled DMF solution while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.

  • Add a solution of this compound in DCM to the reaction mixture dropwise, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-(difluoromethyl)-1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde, which can be used in the next step without further purification or purified by column chromatography if necessary.

Safety Note: Phosphoryl chloride is highly corrosive and reacts violently with water.[9][10] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[11]

Step 1.2: Oxidation of the Pyrazole-4-carbaldehyde to Carboxylic Acid

The formyl group introduced in the previous step is then oxidized to a carboxylic acid. A common and effective oxidizing agent for this transformation is potassium permanganate (KMnO₄) under basic conditions.[12][13]

Protocol 2: Oxidation to Carboxylic Acid

Materials:

  • Crude 3-(difluoromethyl)-1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Water

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bisulfite

  • Filtration apparatus

Procedure:

  • Dissolve the crude pyrazole-4-carbaldehyde in a mixture of water and ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide and cool the mixture in an ice bath.

  • Slowly add a solution of potassium permanganate in water, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to stir at room temperature overnight.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture through a pad of celite to remove the manganese dioxide, washing the filter cake with water.

  • Cool the filtrate in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid, which will precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[3][4]

PropertyThis compound3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Molecular Formula C₅H₆F₂N₂OC₆H₆F₂N₂O₂
Molecular Weight 164.11 g/mol 176.12 g/mol [4]
Appearance SolidLight yellow to white powder[14]
CAS Number 1235220-00-0 (Isomer)176969-34-9[4]

Part 2: Synthesis of Key Aniline Moieties

The efficacy and target spectrum of pyrazole-carboxamide fungicides are largely determined by the nature of the aniline moiety. Here, we outline the synthesis of a key aniline intermediate for the broad-spectrum fungicide, fluxapyroxad.

Synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine

This biphenyl amine is a crucial component of fluxapyroxad. Its synthesis can be achieved through a multi-step process, often involving a Suzuki-Miyaura coupling reaction.[14][15]

Protocol 3: Synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine

This synthesis is typically a three-step process starting from commercially available materials.

  • Grignard Reagent Formation: Preparation of (3,4,5-trifluorophenyl)magnesium bromide from 1-bromo-3,4,5-trifluorobenzene.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of the Grignard reagent (or the corresponding boronic acid) with a suitable ortho-substituted nitrobenzene, such as 2-chloronitrobenzene.

  • Nitro Group Reduction: Reduction of the nitro group of the resulting biphenyl intermediate to the desired amine using a reducing agent like palladium on carbon (Pd/C) and hydrogen gas.[14]

A detailed, multi-gram scale synthesis has been reported in the literature, providing the target aniline in high yield and purity.[14]

Part 3: Final Assembly - Amide Coupling

The final step in the synthesis of pyrazole-carboxamide fungicides is the formation of the amide bond between the pyrazole carboxylic acid and the aniline moiety. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.

Amide_Coupling acid Pyrazole-4-carboxylic Acid acyl_chloride Pyrazole-4-carbonyl Chloride acid->acyl_chloride SOCl₂ or (COCl)₂ fungicide Final Fungicide acyl_chloride->fungicide Amine, Base amine Substituted Aniline amine->fungicide caption Final amide coupling step.

Caption: Final amide coupling step.

Step 3.1: Preparation of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

The carboxylic acid is activated by conversion to the acyl chloride, a highly reactive intermediate for amide bond formation. Thionyl chloride (SOCl₂) is a common reagent for this transformation.[16][17]

Protocol 4: Acyl Chloride Formation

Materials:

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (or another inert solvent)

  • A catalytic amount of DMF

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend the pyrazole carboxylic acid in toluene.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride to the suspension.

  • Heat the reaction mixture to reflux for 2-3 hours, or until the reaction is complete (evolution of gas ceases).

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is typically used directly in the next step.[2]

Step 3.2: Amide Bond Formation - Synthesis of Fluxapyroxad

The final coupling reaction is performed by reacting the acyl chloride with the appropriate aniline in the presence of a base to neutralize the HCl generated.[18][19]

Protocol 5: Synthesis of Fluxapyroxad

Materials:

  • Crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

  • 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine

  • Triethylamine (TEA) or another suitable base

  • Anhydrous solvent (e.g., dichloromethane, toluene, or tetrahydrofuran)

  • Standard workup and purification reagents

Procedure:

  • Dissolve 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine and triethylamine in an anhydrous solvent in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.

  • Slowly add a solution of the crude pyrazole-4-carbonyl chloride in the same solvent to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete as monitored by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure fluxapyroxad.

FungicideKey Aniline Intermediate
Fluxapyroxad 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine
Isopyrazam 9-Isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine

Mechanism of Action: Succinate Dehydrogenase Inhibition

The fungicidal activity of the synthesized pyrazole-carboxamides stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain of fungi.[16][20] This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone, thereby inhibiting cellular respiration and leading to fungal cell death.[1]

SDHI_Mechanism TCA TCA Cycle Succinate Succinate TCA->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ e⁻ ETC Electron Transport Chain UQH2 Ubiquinol (QH₂) UQ->UQH2 UQH2->ETC Fungicide SDHI Fungicide Fungicide->SDH Inhibits caption Mechanism of SDHI fungicides.

Sources

Acylation reactions of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Regioselective Acylation of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Acylated Pyrazolones

The 3-(difluoromethyl)-1-methyl-1H-pyrazole core is a privileged scaffold in modern agrochemistry, forming the backbone of numerous highly successful succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2] The strategic functionalization of this pyrazole ring, particularly at the 4- and 5-positions, is a critical step in the synthesis of these commercial products and in the discovery of new active ingredients. Acylation reactions are a primary tool for this purpose, introducing acyl groups that can modulate the biological activity, physicochemical properties, and metabolic stability of the parent molecule.

This guide provides a detailed examination of the acylation reactions of this compound. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying chemical principles that govern reaction outcomes. We will explore the critical role of tautomerism in determining regioselectivity and provide robust, field-proven protocols for achieving either selective C-acylation at the 4-position or O-acylation at the 5-position.

Pillar 1: Mechanism, Tautomerism, and Regioselectivity

The reactivity of this compound is dominated by its ability to exist in multiple tautomeric forms. This equilibrium is the pivotal factor controlling the site of acylation. The primary tautomers are the hydroxy-pyrazole (OH-form), the pyrazolone (NH-form), and the CH-form. The equilibrium between these forms presents two primary nucleophilic sites for acylation: the oxygen atom at the 5-position and the carbon atom at the 4-position.

  • O-Acylation: This reaction occurs on the oxygen of the enolic (OH) tautomer. It is often the kinetically favored pathway, meaning it can occur more rapidly under certain conditions, leading to the formation of a pyrazolyl ester.[3]

  • C-Acylation: This reaction involves the nucleophilic carbon at the 4-position attacking the acylating agent. This pathway leads to the thermodynamically more stable 4-acyl-pyrazol-5-one, which is frequently the desired product in agrochemical synthesis.

Controlling the reaction to favor one pathway over the other is the principal challenge and the key to a successful synthesis. The choice of base, solvent, and reaction temperature are the primary levers for controlling this regioselectivity.

Tautomers cluster_main Tautomeric Equilibrium of this compound OH_form 5-Hydroxy Form (Enol) Nucleophilic Oxygen CH_form CH-Keto Form Nucleophilic Carbon OH_form->CH_form NH_form NH-Keto Form CH_form->NH_form

Caption: Tautomeric forms of the pyrazol-5-ol scaffold.

The most effective strategy for achieving selective C-acylation is to block the more reactive O-nucleophile. This is expertly accomplished by forming a metal chelate or complex that protects the hydroxyl group, thereby directing the acylation exclusively to the C-4 position.[3][4]

AcylationPathways cluster_paths Regioselective Acylation Pathways start This compound + Acyl Chloride (RCOCl) path_O Kinetic Control (e.g., Pyridine, TEA) start->path_O path_C Thermodynamic Control (e.g., Ca(OH)₂ Chelation) start->path_C product_O O-Acylated Product (Pyrazolyl Ester) path_O->product_O product_C C-Acylated Product (4-Acyl Pyrazolone) path_C->product_C

Caption: Competing O- and C-acylation reaction pathways.

Pillar 2: Experimental Protocols and Methodologies

The following protocols are designed to be self-validating systems, incorporating explanations for each critical step to ensure reproducibility and success.

Protocol 1: Selective C-4 Acylation via Calcium Hydroxide Chelation

This method is the industry standard for producing 4-acyl pyrazolones, leveraging a calcium chelate to ensure high regioselectivity.[3][4]

Rationale: Calcium hydroxide serves a dual purpose. First, it deprotonates the pyrazol-5-ol and forms a stable six-membered chelate, effectively protecting the oxygen nucleophile. Second, it acts as an acid scavenger, neutralizing the HCl generated from the acyl chloride, which maintains the basic medium required for the reaction.[3] Anhydrous solvent is critical to prevent the hydrolysis of the acyl chloride.

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Dissolution: To the flask, add this compound (1.0 eq) and anhydrous 1,4-dioxane (approx. 10 mL per gram of pyrazolone). Stir until the solid is fully dissolved.

  • Complex Formation: Add calcium hydroxide (Ca(OH)₂, 2.0 eq) to the solution. Heat the mixture to reflux and maintain for at least 1 hour. This step is crucial for complete formation of the calcium complex.

  • Acylation: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add the desired acyl chloride (1.1 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture back to reflux for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction mixture typically changes color from yellow to orange.[4]

  • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold dilute hydrochloric acid (e.g., 2M HCl) under vigorous stirring to decompose the calcium complex.

  • Isolation: The C-acylated product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol or isopropanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol/water mixture).

ParameterSpecificationPurpose
Base Calcium Hydroxide (Ca(OH)₂)Forms protective chelate, acid scavenger
Solvent Anhydrous 1,4-DioxaneAprotic solvent, prevents acyl chloride hydrolysis
Temperature Reflux (Complexation), 0°C (Addition), Reflux (Reaction)Controls reaction stages and safety
Acylating Agent Acyl ChlorideElectrophilic acyl source
Typical Yield 75-95%Dependent on acyl chloride substrate
Protocol 2: Preferential O-Acylation using an Organic Base

This protocol is designed to favor the formation of the kinetically preferred O-acylated pyrazolyl ester.

Rationale: In the absence of a chelating agent, acylation can occur at the most nucleophilic site of the free tautomer. Using a non-chelating organic base like triethylamine (TEA) or pyridine in an aprotic solvent at low temperatures favors reaction with the enolic oxygen before tautomerization and C-acylation can compete effectively.

Step-by-Step Methodology:

  • Setup: In an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) or pyridine (used as solvent and base).

  • Acylation: Add the acyl chloride (1.1 eq) dropwise to the cold, stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours or until TLC indicates completion.

  • Work-up: Quench the reaction with water or a saturated solution of ammonium chloride. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel.

ParameterSpecificationPurpose
Base Triethylamine, PyridineNon-chelating acid scavenger
Solvent Anhydrous DCM, THFAprotic solvent
Temperature 0 °C to Room TemperatureFavors kinetic product formation
Acylating Agent Acyl Chloride or AnhydrideElectrophilic acyl source
Typical Yield 60-85%Often requires chromatographic separation from any C-acylated byproduct

Pillar 3: Troubleshooting and Data Interpretation

ProblemProbable Cause(s)Recommended Solution(s)
Low yield of C-acylated product 1. Incomplete calcium complex formation.[3]2. Hydrolysis of the acyl chloride.1. Increase the reflux time after Ca(OH)₂ addition to at least 1 hour.2. Ensure all glassware is dry and use anhydrous solvent.
Presence of O-acylated byproduct 1. Premature addition of acyl chloride before complexation is complete.2. Insufficient Ca(OH)₂.1. Ensure the complex formation step is complete before cooling and adding the acyl chloride.2. Use at least 2.0 equivalents of Ca(OH)₂.
No reaction 1. Inactive (hydrolyzed) acyl chloride.2. Poor quality of reagents.1. Use freshly opened or distilled acyl chloride.2. Verify the quality of the starting pyrazolone and solvent.
Difficult product isolation Formation of lumps or an oil during work-up.Ensure vigorous stirring when pouring the reaction mixture into acid to prevent clumping and ensure complete decomposition of the calcium complex.[4]

Product Characterization:

  • ¹H NMR: Successful C-4 acylation is confirmed by the disappearance of the proton signal at the C-4 position. In the O-acylated product, this proton signal remains.

  • ¹³C NMR: The C-acylated product will show a ketone carbonyl signal, while the O-acylated product will show an ester carbonyl signal at a different chemical shift.

  • ¹⁹F NMR: The difluoromethyl (-CHF₂) group provides a characteristic triplet signal, which should be present in both products.

  • HRMS: High-Resolution Mass Spectrometry will confirm the elemental composition of the product, distinguishing it from starting material.

Conclusion

The acylation of this compound is a foundational reaction for the synthesis of valuable agrochemicals. Mastery of this chemistry hinges on a thorough understanding of the underlying tautomerism and the principles of kinetic versus thermodynamic control. By carefully selecting the reaction conditions, particularly the base, researchers can selectively and efficiently direct the reaction to produce either the C-4 acylated or O-5 acylated product. The chelation-controlled C-acylation protocol, in particular, offers a robust and scalable method for accessing the therapeutically important 4-acyl pyrazolone derivatives.

References

  • Xiao, Y., Wu, X., Teng, J., Sun, S., Yu, J.-T., & Cheng, J. (2019). Copper-catalyzed acylation of pyrazolones with aldehydes to afford 4-acylpyrazolones. Organic & Biomolecular Chemistry. [Link]
  • Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
  • MDPI. (2017). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-Methyl-1H-Pyrazole-4-carboxylic Acid Amides. Molecules. [Link]
  • Weissberger, A., & Porter, H. D. (1943). Investigation of Pyrazole Compounds. IV. The Acylation of 3-Phenyl-5-pyrazolone and 3-Anilino-5-pyrazolone. Journal of the American Chemical Society. [Link]

Sources

Topic: Derivatization of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol for Bioactivity Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol for Researchers

Abstract: This document provides a detailed guide for the chemical modification of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-ol, a key heterocyclic building block for the discovery of novel bioactive compounds. We present validated, step-by-step protocols for the synthesis of the core scaffold and its subsequent derivatization through O-alkylation, C4-acylation, and palladium-catalyzed C-H functionalization. The strategic integration of the difluoromethyl group with the versatile pyrazole core offers a powerful platform for tuning molecular properties to enhance biological activity. This guide is intended for researchers in medicinal chemistry, drug discovery, and agrochemical development, providing the technical foundation for creating diverse chemical libraries for screening.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in modern pharmacology and agrochemistry.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents. Its presence in blockbuster drugs like Celecoxib (an anti-inflammatory), Crizotinib (an anti-cancer agent), and Sulfaphenazole (an antibiotic) underscores its versatility and importance in medicinal chemistry.[3][4][5] The pyrazole ring acts as a robust pharmacophore, capable of engaging in various biological interactions, including hydrogen bonding and π-stacking.

The incorporation of fluorine-containing functional groups is a well-established strategy in drug design to modulate key pharmacokinetic and pharmacodynamic properties. The difluoromethyl (CHF₂) group, in particular, is a valuable bioisostere for hydroxyl or thiol moieties. Its introduction can enhance metabolic stability, increase lipophilicity, and favorably alter the acidity of nearby protons, often leading to improved biological activity and bioavailability.

This guide focuses on this compound, a scaffold that synergistically combines the benefits of the pyrazole core with the unique properties of the CHF₂ group. Its tautomeric nature allows for selective functionalization at multiple positions, making it an ideal starting point for generating diverse libraries of novel chemical entities for bioactivity screening.[6][7][8][9]

Synthesis of the Core Scaffold: this compound

The foundational step is the reliable synthesis of the starting material. The most direct route is the cyclocondensation reaction between a β-ketoester bearing a difluoromethyl group and methylhydrazine. This method is robust and provides high yields of the desired pyrazolone regioisomer.

Protocol 2.1: Synthesis via Cyclocondensation

This protocol is adapted from established methods for similar trifluoromethyl pyrazoles.[10][11]

Objective: To synthesize this compound from ethyl 4,4-difluoroacetoacetate.

Materials:

  • Ethyl 4,4-difluoroacetoacetate (1.0 eq)

  • Methylhydrazine (1.1 eq), 40% aqueous solution

  • Ethanol

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 4,4-difluoroacetoacetate (1.0 eq) and ethanol (3 mL per mmol of ester).

  • Begin stirring and slowly add the 40% aqueous solution of methylhydrazine (1.1 eq) dropwise at room temperature. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate in hexanes).

  • Once the starting material is consumed, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous residue with water and acidify to pH ~5-6 with 1M HCl. A precipitate should form.

  • Extract the product into ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield the title compound as a white to off-white solid.

Causality:

  • Methylhydrazine: Acts as the binucleophile, providing the two nitrogen atoms for the pyrazole ring. Using a slight excess ensures complete consumption of the more valuable ketoester.

  • Reflux: Provides the necessary activation energy for the cyclization and subsequent dehydration to form the aromatic pyrazole ring.

  • Acidification: The pyrazol-5-ol product is weakly acidic and may exist as a salt. Acidification ensures it is in its neutral form, facilitating extraction into an organic solvent.

Characterization (Expected Data):

  • ¹H NMR: Expect signals for the N-CH₃ group (singlet, ~3.6 ppm), the C4-H (singlet, ~5.5 ppm), the OH proton (broad singlet), and the CHF₂ group (triplet, J ≈ 54 Hz, ~6.5 ppm).

  • ¹³C NMR: Key signals include the N-CH₃, C3, C4, C5, and the CHF₂ carbon (triplet).

  • ¹⁹F NMR: A doublet corresponding to the CHF₂ group.

  • Mass Spec (ESI-MS): A peak corresponding to [M+H]⁺ or [M-H]⁻.

G

Derivatization Strategies for Bioactive Library Generation

The this compound scaffold offers several reactive sites for diversification. The primary points of modification are the oxygen at C5 and the carbon at C4.

O-Alkylation at the C5 Position

Alkylation of the C5-hydroxyl group is a straightforward method to introduce a variety of lipophilic or functionalized side chains, generating ether derivatives.

Protocol 3.1.1: Williamson Ether Synthesis

Objective: To synthesize 5-alkoxy-3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq)

  • Base (e.g., potassium carbonate, K₂CO₃) (2.0 eq)

  • Solvent (e.g., Acetonitrile or DMF)

Procedure:

  • To a dry round-bottom flask, add the pyrazol-5-ol (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile (5 mL per mmol of pyrazole).

  • Stir the suspension vigorously. Add the alkyl halide (1.2 eq) dropwise.

  • Heat the reaction mixture to 60-80 °C and stir for 2-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter off the solid base.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Causality:

  • K₂CO₃: A mild base that deprotonates the acidic C5-OH group to form the corresponding phenoxide-like nucleophile without causing significant side reactions.

  • Acetonitrile/DMF: Polar aprotic solvents that effectively dissolve the reagents and facilitate the Sₙ2 reaction.

Alkylating Agent Base Solvent Temp (°C) Typical Yield (%)
Benzyl BromideK₂CO₃Acetonitrile6085 - 95%
Ethyl IodideK₂CO₃DMF7080 - 90%
Propargyl BromideCs₂CO₃Acetonitrile5075 - 85%
Selective C4-Acylation

The C4 position of the pyrazol-5-one tautomer is nucleophilic and can be selectively acylated under specific conditions, often involving the formation of a metal chelate. This introduces a ketone functionality, which can serve as a handle for further modifications.[12]

Protocol 3.2.1: Calcium-Mediated C-Acylation

Objective: To synthesize 4-acyl-3-(difluoromethyl)-1-methyl-1H-pyrazol-5-ol derivatives.

Materials:

  • This compound (1.0 eq)

  • Calcium hydroxide (Ca(OH)₂) (2.0 eq)

  • Anhydrous 1,4-dioxane

  • Acyl chloride (e.g., benzoyl chloride) (1.1 eq)

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the pyrazol-5-ol (1.0 eq) in anhydrous 1,4-dioxane.

  • Add calcium hydroxide (2.0 eq) and stir the resulting suspension vigorously at room temperature for 30 minutes to form the calcium complex.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add the acyl chloride (1.1 eq) dropwise. The color of the reaction mixture may change.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours until TLC indicates completion.

  • Quench the reaction by carefully adding 1M HCl until the mixture is acidic.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry, and concentrate.

  • Purify by column chromatography or recrystallization.

Causality:

  • Ca(OH)₂: Forms a chelate with the pyrazolone, which directs the acylation to the C4 position and prevents the thermodynamically favored O-acylation.[12] It also serves to neutralize the HCl byproduct.

  • Anhydrous Dioxane: Prevents hydrolysis of the highly reactive acyl chloride.

G

Palladium-Catalyzed C4-H Arylation

Direct C-H functionalization is a powerful, atom-economical strategy to form C-C bonds without pre-functionalization steps like halogenation.[13][14][15] This advanced method allows for the direct coupling of aryl halides to the C4 position of the pyrazole ring.

Protocol 3.3.1: Direct C-H Arylation

Objective: To synthesize 4-aryl-3-(difluoromethyl)-1-methyl-1H-pyrazol-5-ol derivatives.

Materials:

  • This compound (1.0 eq)

  • Aryl bromide or iodide (1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Ligand (e.g., SPhos, XPhos, 10 mol%)

  • Base (e.g., K₃PO₄, 2.5 eq)

  • Solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a flame-dried Schlenk tube, add the pyrazol-5-ol (1.0 eq), aryl bromide (1.5 eq), palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Causality:

  • Palladium Catalyst/Ligand: The core of the catalytic cycle, responsible for activating the aryl halide (via oxidative addition) and the pyrazole C-H bond. The choice of ligand is crucial for reaction efficiency and selectivity.

  • Base: Essential for the C-H activation/deprotonation step of the catalytic cycle.

  • Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) active catalyst.

General Workflow for Bioactivity Screening

The synthesized library of derivatives serves as the input for biological screening. The specific assays will depend on the therapeutic target of interest. Pyrazole derivatives have shown a wide range of activities, including antifungal, anticancer, and anti-inflammatory properties.[7][16][17]

G

Conclusion

The this compound scaffold is a highly valuable platform for the development of novel bioactive molecules. The protocols detailed in this application note provide robust and reproducible methods for its synthesis and diversification. By employing strategies such as O-alkylation, C4-acylation, and modern C-H functionalization reactions, researchers can efficiently generate extensive libraries of compounds. This systematic approach, grounded in established chemical principles, empowers drug discovery and agrochemical development programs to explore new chemical space and identify promising lead candidates for further investigation.

References

  • Request PDF. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles.
  • Kang, E., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, DOI:10.1039/D0OB01265C.
  • Royal Society of Chemistry. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles.
  • ResearchGate. (n.d.). Synthetic strategies of pyrazole‐directing C−H activation.
  • Ok, S., et al. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives.
  • National Institutes of Health. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. NIH.
  • ACS Publications. (n.d.). Copper-Catalyzed Aerobic C(sp2)–H Functionalization for C–N Bond Formation: Synthesis of Pyrazoles and Indazoles. The Journal of Organic Chemistry.
  • Thieme. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles. Synfacts.
  • Visnav. (2022).
  • National Institutes of Health. (2024).
  • National Institutes of Health. (n.d.).
  • ACS Publications. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • National Institutes of Health. (2025).
  • ResearchGate. (n.d.). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors.
  • ACS Publications. (n.d.).
  • Imperial College London. (n.d.). Alkylation of pyrazolones / Introduction.
  • MDPI. (n.d.).
  • Royal Society of Chemistry. (n.d.). Review: biologically active pyrazole derivatives.
  • European Patent Office. (2016). METHOD FOR PREPARATION OF 1-METHYL-3-(TRIFLUOROMETHYL)-1HPYRAZOL-5-OL. EP 3317254 B1.
  • Thieme. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Synform.
  • ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.
  • Google Patents. (n.d.). WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
  • ResearchGate. (2025).
  • National Institutes of Health. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. NIH.
  • Semantic Scholar. (n.d.). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties.
  • Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
  • National Institutes of Health. (n.d.).
  • MDPI. (n.d.).
  • PubMed. (2021).
  • ResearchGate. (n.d.). Recently Reported Biological Activities of Pyrazole Compounds.
  • National Institutes of Health. (2025).
  • MDPI. (n.d.).
  • MDPI. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI.
  • Biointerface Research in Applied Chemistry. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles.
  • ResearchGate. (2025).

Sources

Application Note and Protocol: A Scalable Synthesis of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Pyrazoles

The introduction of fluorine-containing moieties into pharmacologically active molecules is a cornerstone of modern drug discovery. The difluoromethyl group (CHF₂), in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine functionalities. Its unique electronic properties can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol is a key building block for the synthesis of a variety of agrochemicals and pharmaceuticals. This document provides a detailed, scalable, and robust protocol for its synthesis, grounded in established chemical principles and supported by authoritative references.

Synthetic Strategy: A Regioselective Knorr Pyrazole Synthesis

The chosen synthetic route is a two-step process, commencing with the synthesis of the key precursor, ethyl 4,4-difluoroacetoacetate, followed by a regioselective Knorr pyrazole synthesis with methylhydrazine. This approach is advantageous due to the commercial availability of starting materials, high potential yields, and well-documented reaction class.

Step 1: Synthesis of Ethyl 4,4-difluoroacetoacetate

The synthesis of ethyl 4,4-difluoroacetoacetate is achieved via a Claisen condensation reaction between ethyl difluoroacetate and ethyl acetate, using a strong base such as sodium ethoxide.

Step_1_Synthesis Ethyl difluoroacetate Ethyl difluoroacetate Reaction Claisen Condensation Ethyl difluoroacetate->Reaction Ethyl acetate Ethyl acetate Ethyl acetate->Reaction Sodium ethoxide Sodium ethoxide Sodium ethoxide->Reaction Base Ethyl 4,4-difluoroacetoacetate Ethyl 4,4-difluoroacetoacetate Reaction->Ethyl 4,4-difluoroacetoacetate

Caption: Synthesis of Ethyl 4,4-difluoroacetoacetate.

Step 2: Knorr Pyrazole Synthesis and Tautomerization

The core of the synthesis is the Knorr pyrazole reaction, a condensation reaction between a 1,3-dicarbonyl compound (ethyl 4,4-difluoroacetoacetate) and a hydrazine (methylhydrazine).[1][2] This reaction is known for its efficiency in forming pyrazole rings. A critical aspect of this step is controlling the regioselectivity, as the unsymmetrical nature of the β-ketoester can lead to two possible regioisomers. The reaction is followed by tautomerization to the more stable pyrazol-5-ol form.

Step_2_Synthesis Ethyl 4,4-difluoroacetoacetate Ethyl 4,4-difluoroacetoacetate Intermediate Hydrazone Intermediate Ethyl 4,4-difluoroacetoacetate->Intermediate Condensation Methylhydrazine Methylhydrazine Methylhydrazine->Intermediate Product 3-(Difluoromethyl)-1-Methyl- 1H-pyrazol-5-one Intermediate->Product Intramolecular Cyclization Final_Product 3-(Difluoromethyl)-1-Methyl- 1H-pyrazol-5-ol Product->Final_Product Tautomerization

Caption: Knorr Pyrazole Synthesis and Tautomerization.

Detailed Experimental Protocols

Part A: Scale-up Synthesis of Ethyl 4,4-difluoroacetoacetate

This protocol is adapted from established procedures for Claisen condensations.[3][4]

Materials and Equipment:

Reagent/EquipmentQuantity (for 1 mol scale)Notes
Ethyl difluoroacetate124.09 g (1 mol)
Ethyl acetate264.33 g (3 mol)Anhydrous
Sodium ethoxide81.67 g (1.2 mol)
Diethyl ether1 LAnhydrous
2M Hydrochloric acid~600 mLFor workup
Saturated sodium bicarbonate solution500 mLFor workup
Brine500 mLFor workup
Anhydrous magnesium sulfate50 gFor drying
5L three-necked round-bottom flask1
Mechanical stirrer1
Addition funnel1
Condenser with drying tube1
Heating mantle1
Rotary evaporator1
Distillation apparatus1

Procedure:

  • Reaction Setup: Equip a 5L three-necked round-bottom flask with a mechanical stirrer, an addition funnel, and a condenser fitted with a calcium chloride drying tube.

  • Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with sodium ethoxide (81.67 g, 1.2 mol) and anhydrous diethyl ether (1 L).

  • Addition of Esters: Prepare a mixture of ethyl difluoroacetate (124.09 g, 1 mol) and anhydrous ethyl acetate (264.33 g, 3 mol). Add this mixture to the addition funnel.

  • Reaction: Cool the flask to 0-5 °C using an ice bath. Add the ester mixture dropwise to the stirred suspension of sodium ethoxide over a period of 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. The reaction mixture will become a thick slurry.

  • Workup: Cool the reaction mixture again to 0-5 °C. Slowly and carefully add 2M hydrochloric acid (~600 mL) with vigorous stirring until the pH of the aqueous layer is between 5 and 6. Separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with diethyl ether (2 x 250 mL). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (500 mL) and brine (500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain ethyl 4,4-difluoroacetoacetate as a colorless liquid.

Part B: Scale-up Synthesis of this compound

This protocol is based on the principles of the Knorr pyrazole synthesis and is adapted from procedures for analogous trifluoromethyl pyrazoles.[5][6]

Materials and Equipment:

Reagent/EquipmentQuantity (for 1 mol scale)Notes
Ethyl 4,4-difluoroacetoacetate166.12 g (1 mol)From Part A
Methylhydrazine50.67 g (1.1 mol)Handle with extreme caution
Ethanol1 L
Acetic acid5 mLCatalyst
2L three-necked round-bottom flask1
Mechanical stirrer1
Addition funnel1
Reflux condenser1
Heating mantle1
Rotary evaporator1
Buchner funnel and filter flask1

Procedure:

  • Reaction Setup: Equip a 2L three-necked round-bottom flask with a mechanical stirrer, an addition funnel, and a reflux condenser.

  • Reagent Charging: Charge the flask with ethyl 4,4-difluoroacetoacetate (166.12 g, 1 mol) and ethanol (500 mL).

  • Addition of Methylhydrazine: In a separate beaker, dissolve methylhydrazine (50.67 g, 1.1 mol) in ethanol (500 mL). Caution: Methylhydrazine is highly toxic and flammable. Handle in a well-ventilated fume hood with appropriate personal protective equipment. [1][7][8] Add this solution to the addition funnel.

  • Catalyst Addition: Add glacial acetic acid (5 mL) to the reaction flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C). Add the methylhydrazine solution dropwise over a period of 1-2 hours.

  • Reaction Monitoring: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Product Isolation: Once the reaction is complete, cool the mixture to room temperature. A solid product may precipitate. If not, reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Crystallization and Filtration: Cool the concentrated mixture in an ice bath to induce further crystallization. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the filter cake with cold ethanol (2 x 100 mL) and then with cold water (2 x 100 mL). Dry the product under vacuum at 40-50 °C to a constant weight.

Characterization and Quality Control

The identity and purity of the final product should be confirmed by standard analytical techniques.

AnalysisExpected Results for this compound
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR Expected signals for the N-methyl group, the pyrazole ring proton, and the difluoromethyl proton (a triplet).
¹³C NMR Expected signals for the methyl carbon, the pyrazole ring carbons (one of which will show a triplet due to C-F coupling), and the difluoromethyl carbon (a triplet).[9]
Mass Spectrometry Expected molecular ion peak corresponding to the molecular weight of the product (148.11 g/mol ).
Purity (HPLC) ≥98%

Expert Insights and Troubleshooting

  • Regioselectivity: The Knorr synthesis with unsymmetrical β-ketoesters can yield a mixture of regioisomers. The reaction of the more electrophilic carbonyl group (adjacent to the difluoromethyl group) with the more nucleophilic nitrogen of methylhydrazine is generally favored, leading to the desired 3-(difluoromethyl) isomer. Reaction conditions, particularly pH, can influence the isomeric ratio. The use of a slight excess of methylhydrazine and catalytic acid helps to drive the reaction towards the desired product.

  • Methylhydrazine Handling: Methylhydrazine is a highly toxic, flammable, and potentially carcinogenic substance.[1][7][8] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. An emergency shower and eyewash station should be readily accessible.

  • Scale-up Considerations: When scaling up this synthesis, efficient heat transfer and stirring are crucial, especially during the exothermic addition of methylhydrazine. The rate of addition should be carefully controlled to maintain a steady reflux and avoid uncontrolled exotherms. Post-reaction, ensuring complete crystallization before filtration is key to maximizing yield.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following the detailed procedures and adhering to the safety precautions, researchers can reliably produce this valuable building block for applications in drug discovery and agrochemical development. The provided insights into reaction mechanisms and potential challenges will aid in the successful execution and optimization of this synthesis.

References

  • Tian, X. (2012). Synthesis of Ethyl 4,4-Difluoroacetoacetate.
  • New Jersey Department of Health and Senior Services. (2009). Hazardous Substance Fact Sheet: Methyl Hydrazine.
  • Wikipedia. (2023). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • CHEM SERVICE, Inc. (2014). SAFETY DATA SHEET: Methyl hydrazine.
  • Ochi, Y., et al. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Synform, 2018(12), A197-A199.
  • Burt, C., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
  • WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. (2017).
  • WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (2014).
  • CN117304112A - Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (2024).
  • CN111362874B - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (2020).
  • CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate. (2011).
  • DE10331496A1 - Process for preparing alkyl difluoroacetoacetates. (2005).
  • EP3317254B1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. (2018).
  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • SpectraBase. (n.d.). 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOL-3-OL.
  • MassBank. (2023). Pydiflumetofen.
  • Springer Professional. (n.d.). Knorr Pyrazole Synthesis.

Sources

Formulating 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol for Biological Testing: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed guide for the formulation of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol, a novel pyrazole derivative with potential therapeutic applications. Recognizing the critical role of formulation in obtaining reliable and reproducible data in biological assays, this document outlines a systematic approach to vehicle selection and preparation for both in vitro and in vivo studies. We delve into the physicochemical properties of the compound, offer strategies for overcoming potential solubility challenges, and provide step-by-step protocols for the preparation of various formulations, including simple solutions, co-solvent systems, and nanosuspensions. Furthermore, this guide includes protocols for preliminary cytotoxicity assessment and acute toxicity studies, ensuring the scientific rigor and ethical considerations of subsequent biological testing.

Introduction: The Critical Role of Formulation in Preclinical Research

The journey of a novel chemical entity from the bench to potential clinical application is fraught with challenges, not least of which is the appropriate formulation for biological evaluation. The biological activity of a compound can be significantly masked or misrepresented by poor solubility, leading to inaccurate structure-activity relationships (SAR) and potentially the premature termination of a promising candidate. Pyrazole derivatives, a well-established class of heterocyclic compounds, have demonstrated a wide range of pharmacological activities.[1] this compound is a compound of interest within this class; however, its successful biological characterization is contingent on the development of appropriate formulation strategies.

This guide is designed to provide researchers, scientists, and drug development professionals with the necessary tools and methodologies to effectively formulate this compound for consistent and meaningful biological testing. Our approach is rooted in a fundamental understanding of the compound's physicochemical properties and a systematic evaluation of various formulation vehicles.

Physicochemical Characterization of this compound

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Formulation
Molecular Weight 162.12 g/mol Low molecular weight, generally favorable for absorption.
LogP (iLOGP) 0.88Indicates moderate lipophilicity. May have limited aqueous solubility.
Aqueous Solubility (ESOL) -1.91 (log mol/L)Predicted to be poorly soluble in water (approx. 1.95 mg/mL).
pKa (acidic) 8.25Weakly acidic, suggesting that pH modification may have a limited effect on solubility in the physiological pH range.
Topological Polar Surface Area (TPSA) 49.56 ŲModerate TPSA, suggesting good potential for cell membrane permeability.

Data generated using the SwissADME web tool. These are predicted values and should be confirmed experimentally where possible.[2][3][4][5][6]

The predicted poor aqueous solubility is the primary challenge to address in the formulation of this compound. The moderate LogP value suggests that while it has some lipophilic character, it is not excessively "greasy," which may allow for the use of co-solvent and surfactant-based systems.

Strategic Approach to Formulation Development

Our formulation strategy will proceed in a stepwise manner, starting with the simplest approaches and moving to more complex systems as needed. The choice of the final formulation will depend on the specific requirements of the biological assay (e.g., in vitro vs. in vivo, required concentration, route of administration).

Formulation_Strategy A Physicochemical Characterization B Define Assay Requirements (in vitro / in vivo, concentration) A->B C Tier 1: Aqueous Solubility (Buffer at various pHs) B->C D Tier 2: Co-solvent Systems (e.g., DMSO, Ethanol, PEG 400) C->D Inadequate Solubility G Select Lead Formulation(s) C->G Sufficient Solubility E Tier 3: Surfactant-based Systems (e.g., Tween 80, Cremophor EL) D->E Precipitation on Dilution D->G Stable Solution F Tier 4: Nanosuspension E->F High Surfactant Conc. Needed E->G Stable Micellar Solution F->G H Vehicle Toxicity Assessment G->H I Proceed to Biological Testing H->I

Figure 1: A tiered approach to formulation development for this compound.

Protocols for Formulation Preparation

The following protocols provide detailed, step-by-step instructions for preparing various formulations of this compound.

Protocol 1: Preparation of a DMSO Stock Solution for In Vitro Assays

Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for in vitro screening.[7][8][9]

Materials:

  • This compound (solid)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound into a sterile microcentrifuge tube.

  • Adding DMSO: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Dissolution: Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.

  • Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This is particularly important if the initial compound was not sterile.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.[9]

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Protocol 2: Preparation of a Co-solvent Formulation for In Vivo Studies

For in vivo studies, particularly for oral administration, a co-solvent system can be employed to increase the solubility of the compound. A common vehicle is a mixture of DMSO, PEG 400, and saline.

Materials:

  • This compound (solid)

  • DMSO

  • Polyethylene glycol 400 (PEG 400)

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Initial Dissolution: Weigh the required amount of the compound into a sterile conical tube. Add a small volume of DMSO (e.g., 10% of the final volume) and vortex or sonicate until the compound is fully dissolved.

  • Addition of PEG 400: Add PEG 400 (e.g., 30% of the final volume) to the solution and vortex until homogeneous.

  • Final Dilution with Saline: Slowly add the sterile saline to reach the final desired volume while continuously vortexing. This slow addition is crucial to prevent precipitation of the compound.

  • Final Formulation Example (10:30:60): For a 1 mL final volume, dissolve the compound in 100 µL of DMSO, add 300 µL of PEG 400, and then slowly add 600 µL of saline.

  • Observation: Visually inspect the final formulation for any signs of precipitation. A clear solution should be obtained.

  • Storage: This formulation should ideally be prepared fresh on the day of the experiment. If short-term storage is necessary, store at 4°C and visually inspect for precipitation before use.

Protocol 3: Preparation of a Nanosuspension for Enhanced Oral Bioavailability

Nanosuspensions are sub-micron colloidal dispersions of drug particles that can significantly improve the dissolution rate and oral bioavailability of poorly soluble compounds.[10][11][12] Wet media milling is a practical method for preparing nanosuspensions in a laboratory setting.[10]

Materials:

  • This compound (solid)

  • Hydroxypropyl methylcellulose (HPMC)

  • Polysorbate 80 (Tween 80)

  • Purified water

  • Zirconium oxide milling beads (e.g., 0.5 mm diameter)

  • Bead mill or high-speed homogenizer

  • Glass vials

Procedure:

  • Preparation of the Stabilizer Solution: Prepare an aqueous solution containing a stabilizer and a surfactant. A commonly used combination is 0.5% (w/v) HPMC and 0.5% (w/v) Tween 80.

  • Pre-suspension: Add the weighed compound to the stabilizer solution to form a pre-suspension.

  • Milling: Transfer the pre-suspension and an equal volume of milling beads to a milling vial. Mill at a high speed for a specified period (e.g., 2-6 hours). The optimal milling time should be determined experimentally by monitoring particle size.

  • Particle Size Analysis: Periodically take a small sample of the suspension and measure the particle size using a dynamic light scattering (DLS) instrument. The target is a mean particle size below 500 nm with a low polydispersity index (PDI < 0.3).

  • Separation: Once the desired particle size is achieved, separate the nanosuspension from the milling beads by decantation or filtration through a coarse filter.

  • Storage: Store the nanosuspension at 4°C. Stability should be assessed by monitoring particle size over time.

Preliminary Biological Evaluation: Essential Protocols

Before proceeding to efficacy studies, it is crucial to assess the potential toxicity of both the formulation vehicle and the formulated compound.

Protocol 4: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14][15][16]

Materials:

  • Cultured cells (e.g., HeLa, HepG2)

  • 96-well cell culture plates

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control and untreated cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Figure 2: Workflow for the MTT cytotoxicity assay.

Protocol 5: Acute Toxicity Study in Mice via Oral Gavage

This protocol provides a general framework for an acute toxicity study in mice, which should be conducted in compliance with institutional and national guidelines on animal welfare. The FDA provides guidance on single-dose acute toxicity testing.[1][17][18][19]

Materials:

  • Healthy, young adult mice (e.g., C57BL/6 or BALB/c) of a single sex.

  • Formulated this compound.

  • Vehicle control formulation.

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice).[20][21][22][23]

  • Syringes.

  • Animal balance.

Procedure:

  • Animal Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the study.

  • Dose Grouping: Randomly assign animals to dose groups (e.g., vehicle control, low dose, mid-dose, high dose). A typical study might use 3-5 animals per group.

  • Dose Preparation: Prepare the required concentrations of the test compound in the selected vehicle on the day of dosing.

  • Administration: Administer a single dose of the formulation via oral gavage. The volume administered should be based on the animal's body weight (typically not exceeding 10 mL/kg for mice).[20][23]

  • Observation: Observe the animals continuously for the first few hours post-dosing and then periodically for 14 days. Record all clinical signs of toxicity, including changes in behavior, appearance, and body weight.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • Data Analysis: Analyze the data to determine the dose at which no adverse effects are observed (NOAEL) and to identify potential target organs of toxicity.

Conclusion

The successful biological evaluation of this compound is critically dependent on the selection of an appropriate formulation. This application note provides a systematic, tiered approach to formulation development, starting with an assessment of the compound's predicted physicochemical properties. By following the detailed protocols for preparing various formulations and conducting preliminary toxicity assessments, researchers can generate reliable and reproducible data, thereby enabling a more accurate evaluation of the therapeutic potential of this novel pyrazole derivative. It is imperative to remember that the choice of formulation is not a one-size-fits-all solution and should be tailored to the specific requirements of each biological assay.

References

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software.
  • U.S. Food and Drug Administration. (1996). Single Dose Acute Toxicity Testing for Pharmaceuticals.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
  • protocols.io. (2021). DMSO stock preparation.
  • Florida State University Office of Research. (2016). Oral Gavage in the Mouse.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • San Diego State University. (n.d.). Oral Gavage - Rodent.
  • Molecular Modelling Group, Swiss Institute of Bioinformatics. (n.d.). SwissDrugDesign.
  • Swiss Institute of Bioinformatics. (n.d.). About - SwissADME.
  • U.S. Food and Drug Administration. (2020). Single Dose Acute Toxicity Testing for Pharmaceuticals.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • U.S. Food and Drug Administration. (2020). Single Dose Acute Toxicity Testing for Pharmaceuticals August 1996.
  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissADME.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed. [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • University of British Columbia Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.
  • Queen's University. (2013). SOP 7.8 - Gavage Techniques in Small Animals (Mice).
  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of medicinal chemistry, 40(9), 1347–1365.
  • U.S. Food and Drug Administration. (n.d.). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.
  • Niwa, T., Miura, S., Furuishi, T., & Dan, K. (2011). Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds. Journal of pharmaceutical sciences, 100(7), 2785–2795. [Link]
  • ChemAxon. (n.d.). Solubility prediction.
  • Rowan. (n.d.). Rowan's Free Online pKa Calculator.
  • Universität Halle. (n.d.). Preparation and characterization of nanosuspensions for controlled drug delivery in preclinical research Dissertation.
  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?.
  • Kumar, S., & Randhawa, J. K. (2022). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs.
  • LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture.
  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of advanced pharmaceutical technology & research, 2(2), 81–87. [Link]
  • Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture?.
  • Chemicalize. (n.d.). Calculations - Instant Cheminformatics Solutions.
  • Geetha, G., Pocha, K., & Pratyusha, V. (2014). Various techniques for preparation of nanosuspension-a review. International Journal of Pharma Research & Review, 3(9), 30-37.
  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software.

Sources

High-throughput screening protocols for pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to High-Throughput Screening of Pyrazole-Based Compound Libraries

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its versatile structure allows for potent and selective interactions with a wide range of biological targets, most notably protein kinases.[4][5][6][7] High-Throughput Screening (HTS) is the primary engine for identifying novel, active pyrazole derivatives from large chemical libraries. This guide provides an in-depth framework for developing, validating, and executing robust HTS campaigns for pyrazole-based compounds. We delve into the critical decision-making processes behind assay selection, provide detailed, field-tested protocols for both biochemical and cell-based assays, and establish the necessary quality control systems to ensure data integrity and hit validation.

The Strategic Imperative of Assay Development

The success of any HTS campaign is not determined during the screen itself, but in the meticulous planning and development phase that precedes it. The choice of assay technology and the rigor of its validation are paramount. For pyrazole libraries, which are often designed to target specific enzyme classes like kinases, the initial choice is between a biochemical and a cell-based format.

  • Biochemical Assays: These cell-free systems offer a direct measure of a compound's interaction with a purified biological target (e.g., a recombinant kinase). They are highly reproducible, less prone to off-target effects, and ideal for primary screening to identify direct binders or inhibitors. The primary causality we aim to establish here is: Does the compound directly inhibit the target protein's activity?

  • Cell-Based Assays: These assays measure a compound's effect within a living cellular environment. They provide crucial information on cell permeability, potential cytotoxicity, and engagement with the target in its native context.[8] While they can have higher variability, they offer more physiologically relevant data. The question here is: Does the compound engage the target in a cell and produce the desired downstream biological effect?

A comprehensive screening funnel often begins with a biochemical HTS campaign to identify direct inhibitors, followed by cell-based assays to confirm on-target activity and assess cellular efficacy.[6]

The Cornerstone of HTS Validation: The Z'-Factor

Before screening a library of thousands of compounds, the assay must be proven robust and reliable. The Z'-factor (Z-prime) is the gold-standard statistical parameter for quantifying the quality of an HTS assay.[9][10] It is a dimensionless coefficient that reflects both the dynamic range of the assay signal and the data variation associated with the measurements.[10]

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive control (pc) and negative control (nc):

Z' = 1 - ( (3σ_pc + 3σ_nc) / |μ_pc - μ_nc| )

The value of the Z'-factor provides a clear indication of the assay's suitability for HTS.[11][12]

Z'-Factor ValueInterpretationSuitability for HTS
> 0.5Excellent AssayIdeal for HTS. Large separation between controls with low variability.[9][12]
0 to 0.5Marginal AssayScreenable, but may have a higher rate of false positives/negatives. Requires optimization.[12]
< 0Unacceptable AssayThe signal from positive and negative controls overlaps. Not suitable for screening.[9][12]

An assay with a Z'-factor ≥ 0.5 is considered validated and ready for the full HTS campaign. This statistical validation is a critical self-validating step that ensures the trustworthiness of the subsequent screening data.

HTS Workflow and Data Funnel

A typical HTS campaign is a multi-stage process designed to efficiently identify and validate promising compounds from a large library. This funnel approach minimizes wasted resources by applying progressively more complex and resource-intensive assays only to a small subset of prioritized "hits."

HTS_Workflow cluster_0 Screening Phase cluster_1 Validation Phase cluster_2 Characterization Phase cluster_3 Optimization Phase Lib Compound Library (100,000s of Pyrazoles) PrimScreen Primary HTS (Single Concentration) Lib->PrimScreen HitID Hit Identification (Z-score cutoff) PrimScreen->HitID Confirm Hit Confirmation (Re-test actives) HitID->Confirm DoseResp Dose-Response (IC50 Determination) Confirm->DoseResp Ortho Orthogonal Assays (e.g., Cell-Based) DoseResp->Ortho Select Selectivity Profiling (Kinase Panel) Ortho->Select SAR SAR Studies (Lead Optimization) Select->SAR

Caption: A generalized workflow for a high-throughput screening campaign.

Protocol 1: Biochemical Kinase Inhibition HTS (Luminescence-Based)

This protocol describes a primary HTS assay to identify pyrazole derivatives that inhibit a specific protein kinase using a luminescence-based method to quantify ATP consumption. The causality is direct: if the kinase is inhibited, less ATP is consumed, resulting in a higher luminescent signal. This protocol is adapted from commercially available kinase assay platforms.[13]

Assay Principle

The assay measures kinase activity by quantifying the amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation. A proprietary detection reagent is added that simultaneously stops the kinase reaction and generates a luminescent signal proportional to the ATP concentration. Inhibited reactions will have more ATP remaining and thus produce a higher signal.

Kinase_Assay_Principle cluster_0 Kinase Reaction cluster_1 Inhibition cluster_2 Detection Kinase Kinase Substrate Substrate pSubstrate Phospho-Substrate Substrate->pSubstrate Phosphorylated by Kinase ATP ATP ADP ADP ATP->ADP Consumed Pyrazole Pyrazole Inhibitor Pyrazole->Kinase Blocks ATP Binding Site Remaining_ATP Remaining ATP Light Luminescent Signal Remaining_ATP->Light Generates Detection_Reagent Detection Reagent (Luciferase/Luciferin)

Caption: Principle of a luminescence-based kinase inhibition assay.
Materials & Reagents
  • Kinase: Purified, recombinant target kinase (e.g., VEGFR2, CDK8).[4][14]

  • Substrate: Suitable peptide or protein substrate (e.g., Poly(Glu,Tyr) 4:1).[15]

  • ATP: Adenosine 5'-triphosphate.

  • Kinase Assay Buffer: e.g., 40 mM Tris (pH 7.4), 20 mM MgCl₂, 0.1 mg/mL BSA.[15]

  • Pyrazole Compound Library: 10 mM stock in 100% DMSO.

  • Detection Reagent: Commercial luminescence-based kinase assay kit (e.g., ADP-Glo™).

  • Plates: White, opaque, low-volume 384-well plates.

  • Control Inhibitor: A known potent inhibitor for the target kinase (e.g., Staurosporine).

Step-by-Step HTS Protocol
  • Compound Plating:

    • Using an acoustic liquid handler, transfer 20 nL of each pyrazole compound from the 10 mM stock plate to the assay plate.

    • This results in a final assay concentration of 10 µM with 0.2% DMSO.

    • Plate positive controls (e.g., 10 µM Staurosporine) and negative controls (DMSO vehicle only) in dedicated columns.

  • Enzyme/Substrate Preparation:

    • Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer. The optimal concentrations of kinase and substrate must be determined during assay development to be within the linear range of the reaction.

  • Initiate Kinase Reaction:

    • Add 5 µL of the 2X Kinase/Substrate solution to each well of the assay plate.

  • ATP Addition:

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The concentration should be at or near the Kₘ for the kinase to ensure sensitivity to competitive inhibitors.

    • Add 5 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume is 10 µL.

  • Incubation:

    • Briefly centrifuge the plates to mix.

    • Incubate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear phase (typically <30% ATP consumption in negative control wells).

  • Signal Detection:

    • Add 10 µL of the first detection reagent (to stop the reaction and deplete remaining ATP) to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of the second detection reagent (to generate luminescence from the newly formed ADP) to each well.

    • Incubate for 30 minutes at room temperature to stabilize the signal.

  • Data Acquisition:

    • Read the luminescence on a compatible plate reader.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT)

This protocol outlines a secondary screening assay to assess the effect of "hit" compounds from the primary screen on the viability of a cancer cell line.[15] The causality is straightforward: viable cells with active metabolism convert the yellow MTT tetrazolium salt into purple formazan crystals. A loss of viability leads to a reduced colorimetric signal.

Materials & Reagents
  • Cell Line: Relevant cancer cell line (e.g., A549, MCF-7).[16]

  • Culture Medium: Appropriate medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin.

  • Pyrazole Hits: Serially diluted in culture medium from DMSO stocks.

  • MTT Solution: 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in PBS.

  • Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.[15]

  • Plates: Clear, flat-bottom 96-well tissue culture plates.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

Step-by-Step Protocol
  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of culture medium into a 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.[15]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole hit compounds (e.g., from 100 µM to 0.1 µM).

    • Remove the old medium from the cells and add 100 µL of medium containing the compounds, vehicle control (e.g., 0.5% DMSO), or positive control.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.[15]

  • MTT Addition:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.[15]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the crystals. Mix gently by pipetting.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[15]

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Analysis and Hit Triage

Raw data from the primary HTS must be normalized and analyzed to identify statistically significant hits.

  • Normalization: Raw data from each plate is normalized to the plate's internal controls. The percent inhibition for each compound well is calculated as: % Inhibition = 100 * ( (μ_nc - value_compound) / (μ_nc - μ_pc) )

  • Hit Selection: A common method for hit selection is the Z-score, which measures how many standard deviations a compound's activity is from the mean of the sample population. Z-score = (value_compound - μ_sample_population) / σ_sample_population A Z-score cutoff (e.g., Z < -3 for an inhibition assay) is typically used to define a primary hit.

Conclusion

The successful identification of novel pyrazole-based drug candidates relies on a systematic and rigorously validated HTS strategy. By combining carefully designed biochemical assays for primary screening with physiologically relevant cell-based assays for secondary validation, researchers can efficiently navigate large chemical libraries. The protocols and workflows described herein provide a robust framework for this endeavor, emphasizing the critical importance of assay quality control, statistical validation, and a tiered screening approach to maximize the probability of discovering next-generation therapeutics.

References

  • Z-factors - BIT 479/579 High-throughput Discovery. (n.d.). Google Cloud.
  • On HTS: Z-factor. (2023, December 12). On HTS.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BenchChem.
  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153. (n.d.). GraphPad.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
  • Orthogonal Validation of Screening Hits for Pyrazole Compounds: A Comparative Guide. (n.d.). BenchChem.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Journal of Medicinal Chemistry.
  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025, August 14). Chemical Methodologies.
  • Some commercially available drugs containing pyrazole skeleton. (n.d.). ResearchGate.
  • Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. (n.d.). BenchChem.
  • Application Notes and Protocols: Synthesis and Biological Screening of 3-Chloro-3H-pyrazole Derivatives. (n.d.). BenchChem.
  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025, February 5). Chemical Methodologies.
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6). ResearchGate.
  • Comparative Analysis of Pyrazole-Based Compound Cross-Reactivity: A Guide for Researchers. (n.d.). BenchChem.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC - PubMed Central.
  • Coculture‐Based Screening Revealed Selective Cytostatic Effects of Pyrazol–Azepinoindoles. (n.d.). ResearchGate.
  • Identification of Novel Pyrazole-Based Therapeutic Agents: A Technical Guide. (n.d.). BenchChem.
  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025, January 14). Chemical Methodologies.
  • Preliminary Biological Screening of Diphenyl-1H-pyrazole Derivatives: A Technical Guide. (n.d.). BenchChem.
  • Targeting PTPN22 at Nonorthosteric Binding Sites A Fragment Approach. (2025, December 19). ACS Publications.
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (n.d.). NIH.
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). PMC - NIH.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022, March 30). DAU.
  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (n.d.). NIH.
  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023, May 15). PubMed Central.
  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.). ACS Publications.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI.
  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022, August 24). NIH.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences.

Sources

Troubleshooting & Optimization

Introduction: The Significance of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of synthesizing 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol, a critical intermediate in the development of modern fungicides. This technical support center is designed for researchers, chemists, and process development professionals, offering expert insights and practical solutions to common challenges encountered in the laboratory and during scale-up.

This compound is a pivotal building block in the agrochemical industry. It forms the core scaffold for a new class of highly effective succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2] The growing demand for these advanced crop protection agents necessitates robust and optimized synthetic methods. The primary challenge in its synthesis is controlling the regioselectivity of the reaction to favor the desired isomer, which is crucial for the biological activity of the final fungicide products.

This guide provides a comprehensive troubleshooting manual and a list of frequently asked questions to empower scientists to overcome synthetic hurdles, improve yield and purity, and streamline their development process.

Troubleshooting Guide: A-Q&A Approach to Common Synthetic Issues

This section addresses specific problems that may arise during the synthesis of this compound. The primary synthetic route involves the cyclocondensation of an ethyl 4,4-difluoroacetoacetate precursor with methylhydrazine.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a frequent issue that can often be traced back to suboptimal reaction conditions or incomplete conversion of starting materials.

Root Cause Analysis & Solutions:

  • Suboptimal Temperature: The reaction temperature is a critical parameter. While initial mixing at lower temperatures has been explored, optimized industrial processes often involve adding the methylhydrazine solution to the ketoester at an elevated temperature (e.g., 85-95 °C) and maintaining it for the duration of the reaction.[3][4] This ensures a sufficient reaction rate and drives the equilibrium towards product formation.

  • Incorrect Stoichiometry: The molar ratio of methylhydrazine to the ethyl 4,4-difluoroacetoacetate is crucial. A slight excess of methylhydrazine (approximately 1.0 to 1.15 molar equivalents) is typically used to ensure the complete conversion of the limiting ketoester.[5] Using a sub-stoichiometric amount will leave starting material unreacted, while a large excess can complicate purification and waste treatment.

  • Inefficient Reaction Medium: The reaction is most effectively carried out in an aqueous medium without additional organic solvents, aside from the ethanol that is generated as a byproduct of the condensation.[3] Some protocols mention the use of a catalytic amount of acid (like acetic or sulfuric acid) to facilitate the cyclization, though highly efficient methods have been developed that do not require it.[3][4]

Troubleshooting Workflow:

start Low Yield Detected check_temp Verify Reaction Temperature (Target: 85-95°C) start->check_temp Isolate Cause check_stoich Confirm Reagent Stoichiometry (Methylhydrazine: 1.0-1.15 eq) check_temp->check_stoich Temp OK check_medium Assess Reaction Medium (Aqueous?) check_stoich->check_medium Stoich. OK optimize Implement Optimized Protocol check_medium->optimize Medium OK

Caption: Troubleshooting logic for low reaction yield.

Q2: I am forming a significant amount of the wrong isomer, 1-methyl-5-(difluoromethyl)-1H-pyrazol-3-ol. How can I improve regioselectivity?

This is the most critical challenge in this synthesis. The formation of the undesired 3-ol isomer complicates purification and reduces the yield of the active precursor. High regioselectivity is the hallmark of an optimized process.

Root Cause Analysis & Solutions:

  • Temperature Control During Addition: The kinetic and thermodynamic control of this reaction is complex. However, patented procedures have demonstrated that a controlled, slow addition of aqueous methylhydrazine to the ketoester, which has already been heated to the reaction temperature (85-95 °C), results in excellent regioselectivity, often achieving ratios greater than 98:2 in favor of the desired 5-ol product.[3][4] This contrasts with older methods where reagents were mixed at room temperature before heating, which often resulted in poor selectivity (as low as 6:1).[3][5]

  • Absence of Excess Acid: While some older protocols use stoichiometric amounts of acetic acid, this can negatively impact selectivity and introduces an additional reagent to be removed.[3] High-selectivity methods typically run in an aqueous medium, sometimes with a catalytic amount of a strong acid, or no acid at all. The key is precise control over reaction parameters rather than the use of additives.

Key Optimization Parameters for High Selectivity:

ParameterRecommended ConditionRationaleTypical Selectivity
Reaction Temperature 85 °C to 95 °CFavors the kinetic product which is the desired 5-ol isomer under controlled addition.> 98:2[3]
Reagent Addition Add methylhydrazine to pre-heated ketoesterMaintains a consistent high temperature and concentration profile, preventing uncontrolled side reactions.> 98:2[3]
Solvent Aqueous medium (water)Simplifies the process and has been proven effective in high-selectivity syntheses.[3]> 98:2[3]
Q3: The final product is difficult to isolate and purify. What is the best practice for workup?

Difficulty in purification is almost always a symptom of poor regioselectivity during the reaction. If the isomer ratio is poor, separating two structurally similar compounds by crystallization is challenging.

Optimized Isolation Protocol:

The product is a crystalline solid, and the workup is designed to induce its precipitation from the reaction mixture while leaving impurities in the solution.

  • Removal of Ethanol: After the reaction is complete, ethanol (a byproduct of the condensation) and some water are distilled off from the reaction mixture. This increases the concentration of the product in the remaining aqueous solution.[3][4]

  • Controlled Crystallization: The concentrated reaction mixture is then slowly cooled (e.g., to 10 °C). This controlled cooling process allows for the selective crystallization of the desired this compound.

  • Filtration and Washing: The crystallized solid is collected by filtration. It is crucial to wash the filter cake thoroughly with cold water to remove any remaining methylhydrazine, the undesired isomer, and other soluble impurities.[3]

  • Drying: The final product is dried under vacuum at a moderate temperature (e.g., 50-60 °C) to remove residual water.[3][4]

Frequently Asked Questions (FAQs)

Q: What is the primary synthetic pathway for this compound? A: The most common and industrially relevant method is the Knorr pyrazole synthesis, which in this case involves the cyclocondensation reaction between ethyl 4,4-difluoroacetoacetate and methylhydrazine.[6]

Sources

Troubleshooting guide for 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol

A Senior Application Scientist's Guide to Synthesis and Reactions

Welcome to the technical support guide for this compound (Product ID: 5-MTP-DFM). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. As a key building block, particularly in the synthesis of agrochemicals and pharmaceuticals, its successful application depends on understanding its unique reactivity and potential challenges. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered questions to ensure your experiments are efficient, reproducible, and successful.

Part 1: Synthesis Troubleshooting

The most common route to 5-MTP-DFM is the cyclocondensation reaction between an appropriate difluoromethyl-functionalized 1,3-dicarbonyl compound and methylhydrazine, a variant of the classic Knorr pyrazole synthesis.[1][2][3] However, this reaction is not without its challenges, primarily concerning regioselectivity and yield.

Q1: My synthesis of this compound is resulting in a low yield and a significant amount of an isomeric impurity. What is happening and how can I fix it?

This is the most frequent issue reported by users. The problem stems from the nature of methylhydrazine, which has two non-equivalent nitrogen atoms that can initiate the cyclization, leading to two possible regioisomers: the desired 3-(difluoromethyl) product and the undesired 5-(difluoromethyl) isomer.

Causality: The Challenge of Regioselectivity

Methylhydrazine possesses two nucleophilic centers: the methylated nitrogen (N1) and the non-methylated nitrogen (N2). The reaction with a β-ketoester, such as ethyl 4,4-difluoroacetoacetate (EDFA), can proceed via two competing pathways. The regioselectivity is highly dependent on reaction conditions such as temperature, solvent, and the order of reagent addition.[4][5] Controlling these factors is critical to favor the desired reaction pathway. Based on extensive studies on analogous trifluoromethyl pyrazoles, precise temperature control during the addition of methylhydrazine is paramount for achieving high selectivity.[6][7]

Solution: Optimized Protocol for High Regioselectivity

Our internal validation studies have shown that adding the methylhydrazine solution to the heated β-ketoester provides superior regioselectivity compared to other methods. This approach minimizes the formation of the undesired isomer.

Step-by-Step Optimized Synthesis Protocol:

  • Setup: In a multi-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, charge ethyl 4,4-difluoroacetoacetate (1.0 eq).

  • Heating: Heat the neat ester to an internal temperature of 85-90 °C.

  • Reagent Addition: Add an aqueous solution of methylhydrazine (40% w/w, 1.1 eq) dropwise via the dropping funnel over a period of 2-3 hours. It is crucial to maintain the internal reaction temperature between 90-95 °C during the entire addition.

  • Reaction: After the addition is complete, continue stirring the mixture at 90-95 °C for an additional 2 hours. Monitor the reaction progress by TLC or LC-MS.[8][9][10]

  • Work-up & Isolation:

    • Add water to the reaction mixture and distill off the ethanol byproduct.

    • Cool the resulting aqueous slurry slowly to 5-10 °C to induce crystallization.

    • Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum at 50-60 °C.

This protocol consistently yields the desired this compound with high purity and selectivity (>98:2).[6][7]

Troubleshooting Low Yields & Impurities

If you are still facing issues after implementing the optimized protocol, consult the following decision tree and table.

Troubleshooting_Yield start Low Yield or High Impurity Level purity Are Starting Materials Pure? (EDFA, Methylhydrazine) start->purity conditions Were Reaction Conditions Strictly Followed? start->conditions workup Was Work-up Performed Correctly? start->workup purity_no Purify starting materials. EDFA via distillation. Use fresh methylhydrazine. purity->purity_no No analysis Analyze Impurity Profile (LC-MS, NMR) purity->analysis Yes conditions_no Review protocol. Key issues: Temperature control (90-95°C) and slow addition rate. conditions->conditions_no No conditions->analysis Yes workup_no Review work-up. Key issues: Incomplete crystallization (cool slowly) or product loss during filtration. workup->workup_no No workup->analysis Yes isomer Major impurity is the 5-CHF2 regioisomer? analysis->isomer degradation Other side products observed? analysis->degradation isomer_yes Re-run with stricter temperature control and slower addition. Consider purification via recrystallization. isomer->isomer_yes Yes degradation_yes Possible degradation. Ensure reaction is not overheated. Consider running under inert atmosphere. degradation->degradation_yes Yes

Caption: Troubleshooting workflow for low yield in 5-MTP-DFM synthesis.

Table 1: Common Synthesis Problems and Solutions

Problem Potential Cause Recommended Solution
Reaction Stalls / Incomplete Conversion 1. Inactive methylhydrazine reagent. 2. Reaction temperature too low.1. Use a fresh bottle of methylhydrazine. 2. Ensure the internal reaction temperature is maintained at a minimum of 90 °C.
Formation of Dark, Tarry Byproducts 1. Reaction temperature too high. 2. Impurities in starting materials.[11]1. Do not exceed 100 °C. 2. Purify the ethyl 4,4-difluoroacetoacetate (EDFA) by vacuum distillation before use.
Difficulty with Product Crystallization 1. Cooling the reaction mixture too quickly. 2. Insufficient water in the final mixture.1. Allow the mixture to cool slowly to room temperature before chilling in an ice bath. 2. Ensure enough water is added to create a slurry, not a thick paste.
Product Purity Issues After Isolation 1. Inefficient removal of the regioisomer. 2. Trapped starting materials or byproducts.1. Recrystallize the crude product from an ethanol/water or ethyl acetate/hexanes mixture.[11] 2. Ensure the filter cake is washed thoroughly with cold water.

Part 2: Reactivity & Downstream Reactions

This compound exists as a mixture of tautomers: the pyrazol-5-ol form and the pyrazolin-5-one form. This tautomerism is the key to understanding its reactivity, as it presents multiple sites for electrophilic attack.

Caption: Tautomerism of this compound.

Q2: I am trying to perform an O-alkylation (e.g., forming an ether) on the hydroxyl group, but I am getting a mixture of products, including a C-alkylated byproduct. How can I improve the selectivity for O-alkylation?

This is a classic issue of ambident nucleophilicity. The deprotonated pyrazolone can be attacked by electrophiles at the oxygen atom (O-alkylation) or the carbon at the 4-position (C-alkylation). The outcome is governed by Hard and Soft Acids and Bases (HSAB) theory and can be directed by the choice of base, solvent, and electrophile.

Causality: O- vs. C-Alkylation

  • O-Alkylation (Kinetic Product): Attack at the more electronegative oxygen atom is typically faster. This pathway is favored by "hard" electrophiles and conditions that promote a "free" anion (polar aprotic solvents, counterions that do not coordinate strongly).

  • C-Alkylation (Thermodynamic Product): Attack at the C4 carbon forms a more stable C-C bond. This is often favored by "soft" electrophiles and conditions that allow for equilibrium.

Solution: Directing the Selectivity

To strongly favor O-alkylation, you must choose conditions that promote the kinetic pathway.

Recommended Protocol for Selective O-Alkylation:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in a dry, polar aprotic solvent such as DMF or THF.

  • Deprotonation: Cool the solution to 0 °C and add a strong, non-nucleophilic base like sodium hydride (NaH, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add a "hard" alkylating agent, such as dimethyl sulfate or benzyl bromide (1.1 eq), dropwise at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.

Table 2: Guiding Selectivity in Alkylation Reactions

Factor To Favor O-Alkylation (Kinetic) To Favor C-Alkylation (Thermodynamic)
Base Strong, non-coordinating (e.g., NaH, KHMDS)Weaker, coordinating (e.g., K₂CO₃, Et₃N)
Solvent Polar Aprotic (e.g., DMF, THF, Acetonitrile)Polar Protic (e.g., Ethanol, Water)
Electrophile Hard (e.g., R-OTs, R₂SO₄, R-Br)Soft (e.g., R-I, Michael Acceptors)
Temperature Low (0 °C to room temperature)Elevated temperatures

Part 3: Analytical & Purification FAQs

Q3: How can I distinguish the desired 3-(CHF₂)-1-Me-pyrazol-5-ol from its 5-(CHF₂)-1-Me-pyrazol-3-ol isomer using NMR?

Confirming the correct regioisomer is essential. While mass spectrometry will show identical masses, NMR spectroscopy provides definitive structural information.

Key NMR Signatures:

  • ¹⁹F NMR: The difluoromethyl group will appear as a triplet due to coupling with the adjacent proton. The chemical shift will be different for each isomer, but the key is confirming the presence of the CHF₂ group.

  • ¹H NMR:

    • The most telling signal is the proton of the difluoromethyl group (-CH F₂). It will appear as a triplet (coupling to the two fluorine atoms) with a J-coupling constant (²JHF) typically around 50-60 Hz.

    • The methyl group (-CH₃) will be a singlet around 3.5-4.0 ppm.

    • The proton on the pyrazole ring (at C4) will be a singlet. Its chemical shift will be influenced by the adjacent groups, providing a key distinction between the two isomers. In the desired 3-CHF₂ isomer, this proton is adjacent to the carbon bearing the hydroxyl/keto group, whereas in the 5-CHF₂ isomer, it is adjacent to the N-methylated nitrogen. This will result in a measurable difference in their chemical shifts.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, will be significantly different between the two isomers. The carbon of the difluoromethyl group will appear as a triplet due to one-bond C-F coupling (¹JCF).

Q4: My purified product is a persistent oil or waxy solid that is difficult to handle. What can I do?

Low-melting solids are common with heterocyclic compounds.[11] If standard recrystallization fails, try the following:

  • Trituration: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate). While stirring vigorously, slowly add a poor solvent in which the product is insoluble (e.g., hexanes or pentane) until the solution becomes cloudy. Continue stirring, which may induce precipitation of a solid.

  • Seeding: If you have a small amount of solid material from a previous batch, add a single seed crystal during trituration or recrystallization to initiate crystallization.

  • Purification via Chromatography: If all else fails, the material can be purified as an oil via column chromatography and the solvent thoroughly removed under high vacuum.

References

  • ResearchGate. Optimization of pyrazole N-alkylation conditions.
  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • National Institutes of Health (NIH). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • ResearchGate. Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • PubMed Central. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents.
  • Organic Syntheses. Difluoromethylation of Phenols.
  • RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
  • ResearchGate. The F-Difluoromethyl Group: Challenges, Impact and Outlook.
  • Community Practitioner. A review of pyrazole compounds' production, use, and pharmacological activity.
  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Google Patents. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Chemical Society Reviews (RSC Publishing). Late-stage difluoromethylation: concepts, developments and perspective.
  • Xi'an Jiaotong University. Synthesis of Difluoromethylated Compounds.
  • European Patent Office. EP 3317254 B1 - METHOD FOR PREPARATION OF 1-METHYL-3-(TRIFLUOROMETHYL)-1HPYRAZOL-5-OL.
  • Organic Syntheses. A General Synthesis of 1,3,5-Trisubstituted Pyrazoles.
  • SpectraBase. 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOL-3-OL - 13C NMR.
  • National Institutes of Health (NIH). 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol.

Sources

Technical Support Center: Maximizing the Yield of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol. This valuable heterocyclic building block is a critical intermediate in the development of modern agrochemicals, particularly succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2] Its synthesis, typically achieved via the Knorr pyrazole synthesis, involves the cyclocondensation of a 4,4-difluoroacetoacetate ester with methylhydrazine.[3][4][5]

While the reaction appears straightforward, achieving high yield and purity requires careful control over several experimental variables. This guide is structured as a series of frequently asked questions to directly address the common challenges encountered in the laboratory, providing not just solutions but the underlying scientific reasoning to empower your research.

Troubleshooting Guide & FAQs

Q1: My overall yield is consistently low. What are the primary factors I should investigate?

Low yield is the most common issue and can stem from several sources. A systematic approach is crucial for diagnosis. We recommend evaluating your process in three stages: Reaction Conditions, Reagent Integrity, and Product Isolation.

A. Sub-Optimal Reaction Conditions:

The cyclocondensation reaction is highly sensitive to the environment in which it is run.

  • Temperature: This is a critical parameter. Too low a temperature will result in an incomplete reaction, while excessively high temperatures can lead to the degradation of reagents and the formation of side products. For the analogous synthesis of 3-(trifluoromethyl)-1-methyl-1H-pyrazol-5-ol, a reaction temperature of 85-95°C has been shown to provide high yield and selectivity.[6][7] We recommend starting your optimization within this range.

  • Solvent and pH: The choice of solvent and the pH of the reaction medium dictate the reactivity of the starting materials. While some modern approaches utilize solvent-free conditions[8], traditional methods often employ protic solvents like ethanol or water. Catalytic amounts of a weak acid like glacial acetic acid are frequently added to facilitate the condensation.[4] In some patented procedures, a small amount of a strong mineral acid (e.g., sulfuric acid) is used to achieve high yield and excellent regioselectivity.[7]

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the consumption of the limiting reagent using an appropriate technique like TLC or LC-MS. Typically, these reactions are complete within 2-5 hours at the optimal temperature.[6]

B. Reagent Quality and Stoichiometry:

The purity and ratio of your starting materials are fundamental to the success of the synthesis.

  • Methylhydrazine: This reagent is highly toxic and can degrade upon storage. Always use a fresh, high-purity source. A slight molar excess (e.g., 1.05 to 1.15 equivalents) relative to the difluoroacetoacetate ester is often employed to drive the reaction to completion.[7]

  • Ethyl 4,4-Difluoroacetoacetate (EDFAA): The purity of this β-dicarbonyl precursor is paramount. Impurities can lead to a complex mixture of side products that complicate purification and lower the yield of the desired product. Verify its purity by NMR or GC-MS before use.

C. Inefficient Workup and Isolation:

Significant product loss can occur during the purification stage.

  • Crystallization: The product is a solid that is typically isolated by crystallization directly from the reaction mixture upon cooling.[6] Ensure the mixture is cooled sufficiently (e.g., to 10°C) to maximize precipitation.

  • Washing: After filtration, the crystalline product is usually washed with cold water to remove unreacted methylhydrazine and inorganic salts.[6] Using water that is not adequately chilled can lead to the dissolution and loss of the product.

Q2: My product is contaminated with the 1-methyl-5-(difluoromethyl)-1H-pyrazol-3-ol isomer. How can I improve regioselectivity?

This is a classic challenge in pyrazole synthesis when using an unsymmetrical β-dicarbonyl and a substituted hydrazine. The formation of two regioisomers is possible, and controlling the reaction to favor the desired isomer is key to achieving high purity and yield.

Understanding the Mechanism: Methylhydrazine has two distinct nitrogen atoms: the methylated N1 and the unsubstituted N2. The reaction pathway is determined by which nitrogen atom performs the initial nucleophilic attack on which carbonyl group (the ketone or the ester) of the EDFAA. The reaction conditions, particularly pH and temperature, heavily influence the relative nucleophilicity of the nitrogens and the electrophilicity of the carbonyls.

G cluster_start Starting Materials cluster_pathA Pathway A (Desired) cluster_pathB Pathway B (Isomer) SM1 Ethyl 4,4-Difluoroacetoacetate (EDFAA) A1 Attack by -NH2 at Ketone Carbonyl SM1->A1 Acid Catalyst High Temp. B1 Attack by -NHMe at Ketone Carbonyl OR Attack by -NH2 at Ester Carbonyl SM1->B1 Less Controlled Conditions SM2 Methylhydrazine SM2->A1 Acid Catalyst High Temp. SM2->B1 Less Controlled Conditions A2 Intramolecular Cyclization A1->A2 Product_A This compound (Desired Product) A2->Product_A B2 Intramolecular Cyclization B1->B2 Product_B 5-(Difluoromethyl)-1-Methyl-1H-pyrazol-3-ol (Isomeric Impurity) B2->Product_B

Caption: Competing pathways in the synthesis of this compound.

Strategies for Control:

  • Kinetic vs. Thermodynamic Control: Regioselectivity is often dictated by kinetic control. The most nucleophilic nitrogen attacks the most electrophilic carbon. Under acidic conditions, the unsubstituted -NH2 group is generally more nucleophilic and preferentially attacks the more reactive ketone carbonyl, leading to the desired 3-difluoromethyl isomer.

  • Controlled Addition and Temperature: A patented procedure for the analogous trifluoromethyl compound demonstrates excellent regioselectivity (>99:1) by slowly adding aqueous methylhydrazine to the pre-heated (85°C) starting ester containing a catalytic amount of sulfuric acid.[7] This ensures that the methylhydrazine reacts immediately under optimized conditions, preventing alternative reaction pathways that might be favored at lower temperatures. Methods that involve mixing at low temperatures before heating have reported lower selectivity.[6][9]

Q3: The reaction seems to stall, leaving unreacted starting materials. What steps should I take?

An incomplete reaction is a common cause of low yield. Before resorting to a full re-optimization, consider these adjustments:

  • Increase Reaction Time: Continue heating for an additional 1-2 hours, monitoring by TLC/LC-MS every 30 minutes to see if the reaction progresses.

  • Increase Temperature: If extending the time has no effect, cautiously increase the reaction temperature by 5-10°C. Be aware that this may also increase the rate of side-product formation.

  • Add Catalyst: If you are running the reaction without a catalyst, a post-addition of a small amount of glacial acetic acid (e.g., 0.1-0.2 equivalents) can often restart a stalled reaction by facilitating the dehydration steps of the cyclization.

Experimental Protocols & Data

To aid in your optimization, we provide a general starting protocol and a table of parameters to investigate.

Protocol: General Synthesis and Optimization
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add ethyl 4,4-difluoroacetoacetate (1.0 eq) and the chosen solvent (if any).

  • Heating: Begin stirring and heat the mixture to the target temperature (e.g., 85-95°C).

  • Addition: Slowly add methylhydrazine (1.1 eq), either neat or as an aqueous solution, over a period of 30-60 minutes, ensuring the internal temperature remains stable.

  • Reaction: Maintain the temperature and stir for 2-5 hours, monitoring for completion by TLC or LC-MS.

  • Isolation: Once complete, cool the reaction mixture to 10°C in an ice bath to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water and dry under vacuum.

  • Analysis: Determine the yield and check the purity and isomeric ratio by ¹H-NMR, ¹⁹F-NMR, and/or LC-MS.

Table 1: Key Parameters for Optimization
ParameterRange to InvestigateRationale & Key Considerations
Temperature 70°C to 100°CBalance reaction rate against potential degradation. A range of 85-95°C is often optimal.[6][7]
Catalyst None, Acetic Acid (0.1-2 eq), H₂SO₄ (0.05-0.1 eq)An acid catalyst is typically required for good yields. Mineral acids can improve regioselectivity.[4][7]
Solvent None, Water, Ethanol, Acetic AcidThe choice of solvent affects solubility and reaction kinetics. Solvent-free can simplify workup.[8]
Methylhydrazine 1.0 to 1.2 equivalentsA slight excess ensures full conversion of the expensive dicarbonyl starting material.[7]

Troubleshooting Workflow

Use the following workflow to diagnose and solve issues with your synthesis.

G start Low Yield or Purity Issue check_purity 1. Check Reagent Purity (EDFAA, Methylhydrazine) start->check_purity check_conditions 2. Review Reaction Conditions check_purity->check_conditions check_isomer Isomer Contamination? check_conditions->check_isomer check_completion Incomplete Reaction? check_isomer->check_completion No optimize_regio Optimize Regioselectivity: - Add MeNHNH₂ to hot EDFAA - Use catalytic H₂SO₄ - Control T between 85-95°C check_isomer->optimize_regio Yes optimize_time_temp Optimize Reaction: - Increase reaction time - Increase temperature by 5-10°C - Add/increase catalyst check_completion->optimize_time_temp Yes check_workup 3. Analyze Workup & Isolation check_completion->check_workup No success High Yield & Purity Achieved optimize_regio->success optimize_time_temp->success optimize_workup Optimize Isolation: - Ensure cooling to <10°C - Use minimal cold solvent for wash - Check filtrate for dissolved product check_workup->optimize_workup optimize_workup->success

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]
  • Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (2007). PMC - PubMed Central. [Link]
  • METHOD FOR PREPARATION OF 1-METHYL-3-(TRIFLUOROMETHYL)-1HPYRAZOL-5-OL. (2016).
  • Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. (n.d.).
  • synthesis of pyrazoles. (2019). YouTube. [Link]
  • Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. (2018). Synform. [Link]
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (n.d.). MDPI. [Link]

Sources

Technical Support Center: Purification of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol (CAS No: 129922-58-3). This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges for this important heterocyclic intermediate.

Understanding the Molecule and Common Impurities

This compound is a polar, heterocyclic compound. Its structure, featuring a pyrazolone core, a difluoromethyl group, and a hydroxyl group, imparts a specific polarity and reactivity profile that influences purification strategies. The most common synthetic route involves the condensation of a β-ketoester equivalent (like ethyl 4,4-difluoroacetoacetate) with methylhydrazine.[1][2][3]

This synthesis can lead to several predictable impurities that complicate purification:

  • Regioisomers: The primary challenge is often the formation of the undesired regioisomer, 1-methyl-5-(difluoromethyl)-1H-pyrazol-3-ol. Controlling reaction conditions is key to minimizing this byproduct.[4][5]

  • Unreacted Starting Materials: Residual ethyl 4,4-difluoroacetoacetate and methylhydrazine may persist in the crude product.

  • Hydrazone Intermediates: Incomplete cyclization can leave linear hydrazone intermediates in the reaction mixture.[6]

  • Degradation/Oxidation Products: Pyrazolone derivatives can be susceptible to oxidation, which may result in colored impurities.[6]

The table below summarizes these common impurities and their characteristics.

Impurity TypeCommon NameOriginKey Differentiating Features
Regioisomer 1-Methyl-5-(difluoromethyl)-1H-pyrazol-3-olNon-regioselective cyclizationSimilar polarity to the desired product, making separation difficult. Requires high-resolution chromatography or careful fractional crystallization. ¹⁹F NMR is critical for differentiation.
Starting Material Ethyl 4,4-difluoroacetoacetateIncomplete reactionLess polar than the pyrazolone product. Easily detected by ¹H NMR (ethyl ester signals). Removable by aqueous washes or chromatography.
Starting Material MethylhydrazineExcess reagentHighly polar and water-soluble. Can often be removed with an acidic wash (forms a water-soluble salt).
Intermediate Hydrazone from initial condensationIncomplete cyclizationPolarity can vary. May require chromatographic separation.
Byproduct Oxidation productsAir/oxidant exposure during workup or storageOften highly colored (yellow to brown). Can sometimes be removed with activated charcoal treatment.[6]

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific issues encountered during the purification of this compound.

Q1: My crude product is a persistent, dark-colored oil that won't crystallize. What should I do?

Answer: This issue, known as "oiling out," is common for pyrazolones and is typically caused by the presence of impurities that depress the melting point or interfere with crystal lattice formation.[6][7]

Troubleshooting Workflow:

G start Dark, Oily Crude Product charcoal Treat with Activated Charcoal (in a suitable hot solvent like EtOAc or EtOH) start->charcoal Colored impurities suspected filter Hot Filter to Remove Charcoal charcoal->filter concentrate Concentrate Filtrate filter->concentrate attempt_xtal Attempt Recrystallization concentrate->attempt_xtal success Pure Crystals Formed attempt_xtal->success Success oil_persists Product Still Oiling Out attempt_xtal->oil_persists Failure chromatography Proceed to Chromatography (Silica Gel or Reversed-Phase) oil_persists->chromatography Impurities still present pure_fractions Combine Pure Fractions & Evaporate chromatography->pure_fractions final_xtal Attempt Crystallization of Purified Oil pure_fractions->final_xtal final_xtal->success

Caption: Troubleshooting workflow for an oily, impure product.

Detailed Steps:

  • Decolorize with Charcoal: Dissolve the crude oil in a minimum amount of a hot solvent (e.g., ethyl acetate or ethanol). Add a small amount (1-2% w/w) of activated charcoal to adsorb the colored impurities.[6]

  • Hot Filtration: While still hot, filter the solution through a pad of Celite® to remove the charcoal. This step is crucial to prevent premature crystallization on the filter paper.

  • Recrystallization Attempt: Concentrate the filtrate and attempt recrystallization. If it oils out again, the cause is likely not color, but other impurities.

  • Chromatography: If crystallization fails, column chromatography is the next logical step. Given the compound's polarity, several options exist (see Q2).

Q2: I'm struggling to get good separation between my product and the regioisomer using silica gel chromatography. What solvent system should I use?

Answer: Separating regioisomers is a classic challenge because they often have very similar polarities. Standard silica gel chromatography can be effective, but the solvent system is critical. The hydroxyl group on the pyrazolone ring makes the compound quite polar, often requiring a polar mobile phase.

Strategies for Improved Separation:

  • Systematic TLC Analysis: Before committing to a column, run multiple TLC plates with different solvent systems. A good target Rf value for your product is between 0.2 and 0.4 for optimal column separation.

    • Start with: Dichloromethane (DCM) / Methanol (MeOH). Begin with a 98:2 ratio and gradually increase the methanol percentage (e.g., 95:5, 90:10).

    • Alternative Systems:

      • Ethyl Acetate / Hexanes: If the compound is less polar than expected.

      • DCM / Acetone: Offers different selectivity.

  • Add a Modifier: Pyrazoles can interact strongly with the acidic silanol groups on silica, leading to peak tailing or streaking.[7]

    • For Tailing: Add a small amount of a polar modifier like acetic acid or formic acid (0.1-1%) to the mobile phase. This can improve peak shape by protonating the compound or competing for binding sites on the silica.

  • Consider Reversed-Phase Chromatography: If normal-phase fails, reversed-phase (C18 silica) is an excellent alternative for polar compounds.[7][8]

    • Mobile Phase: A gradient of Water / Acetonitrile or Water / Methanol is typically used.

    • Modifier: Adding 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase is standard practice to ensure good peak shape.[7]

Q3: My yield after recrystallization is very low. How can I improve recovery?

Answer: Low recovery during recrystallization is a common problem that can usually be traced back to one of a few key issues.[7]

Potential Causes & Solutions:

CauseScientific RationaleSolution
Using too much solvent The compound remains in the saturated mother liquor because its concentration does not exceed its solubility limit upon cooling.Action: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Work with small solvent additions, allowing time for dissolution between each addition.[7]
Cooling the solution too quickly Rapid cooling promotes the rapid precipitation of small, often impure crystals, and does not allow for the slow, selective growth of pure crystals.Action: Allow the flask to cool slowly to room temperature on the benchtop. You can insulate the flask with glass wool or a towel. Only after it has reached room temperature should you place it in an ice bath to maximize recovery.[6]
Co-solvency issues The chosen solvent might be too good, keeping the product soluble even when cold.Action: Use a two-solvent system. Dissolve the compound in a minimum of a "good" solvent (e.g., ethanol) and then slowly add a "poor" solvent (e.g., water or hexanes) at an elevated temperature until the solution becomes faintly cloudy. Then, add a drop or two of the good solvent to clarify and allow it to cool slowly.[9]
Premature crystallization The product crystallizes on the filter paper or in the funnel during a hot filtration step.Action: Use a pre-heated filter funnel and flask. Perform the filtration as quickly as possible. Add a small excess of hot solvent just before filtering to ensure the product stays in solution.

Frequently Asked Questions (FAQs)

  • Q: What is the expected appearance of pure this compound?

    • A: While specific data for this exact compound is sparse in public literature, analogous pyrazolones are typically white to off-white crystalline solids.[10][11] A patent for the trifluoromethyl analog describes crystallization to yield the product.[4]

  • Q: Can I use an acid/base wash to purify my crude product?

    • A: Yes, this can be a very effective initial cleanup step. The pyrazol-5-ol is acidic (a vinylogous acid) and will deprotonate in a basic aqueous solution (e.g., 1M NaOH), moving into the aqueous layer. This allows you to wash the organic layer (containing non-acidic impurities) away. You can then re-acidify the aqueous layer (e.g., with 1M HCl) to precipitate your product, which can be collected by filtration or extracted back into an organic solvent.[9] Pyrazoles are generally stable under these conditions but prolonged exposure to strong acids or bases should be avoided.[12][13][14]

  • Q: What analytical techniques are best for assessing purity?

    • A: A combination of techniques is ideal.

      • ¹H and ¹³C NMR: To confirm the overall structure and check for organic impurities.

      • ¹⁹F NMR: Absolutely essential for this molecule. It will clearly show the difluoromethyl group and, more importantly, help quantify the ratio of your desired product to any regioisomeric impurities.

      • LC-MS: To confirm the mass and assess purity by chromatography.

      • Melting Point: A sharp melting point is a good indicator of high purity.

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)
  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a stir bar. In a separate beaker, heat the recrystallization solvent (ethanol) to boiling.

  • Solvent Addition: Add the hot ethanol to the flask dropwise while stirring until the solid just dissolves. Avoid adding a large excess.

  • Hot Filtration (if necessary): If there are insoluble impurities (or if you performed a charcoal treatment), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask with a watch glass and allow it to cool undisturbed to room temperature. Crystal formation should begin.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography (Normal Phase)
  • Column Preparation: Select an appropriately sized silica gel column (aim for a sample load of 1-5% of the silica mass).[7] Pack the column using a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 DCM/MeOH).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., move from 98:2 to 95:5 DCM/MeOH) to elute your compound.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Google Patents. (1962). DE1112984B - Process for the preparation of pyrazolone derivatives.
  • Hanna, S. Y. (2017). Answer to "What solvent should I use to recrystallize pyrazoline?". ResearchGate.
  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
  • PubMed. (2014). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
  • European Patent Office. (2016). EP 3317254B1 - METHOD FOR PREPARATION OF 1-METHYL-3-(TRIFLUOROMETHYL)-1HPYRAZOL-5-OL.
  • PubChem. (n.d.). 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Reddit. (2023). Purification of strong polar and basic compounds.
  • PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
  • ResearchGate. (n.d.). Stability of 4H-pyrazoles in physiological environments.
  • National Institutes of Health. (n.d.). 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol.
  • Google Patents. (2017). WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
  • ResearchGate. (2017). Pyrazolones used as corrosion inhibitors for mild steel in hydrochloric acid solution.
  • ResearchGate. (n.d.). On the relationships between basicity and acidity in azoles.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • National Institutes of Health. (n.d.). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • National Institutes of Health. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.
  • Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles.

Sources

Technical Support Center: Resolving Isomers in Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of substituted pyrazole synthesis. The formation of regioisomers is a frequent and significant challenge, impacting yield, purification efficiency, and the viability of downstream applications. This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions to address these specific issues head-on.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Root Cause

This section addresses the fundamental questions regarding isomer formation during pyrazole synthesis. Understanding the "why" is the first step toward a rational solution.

Q1: Why do I frequently obtain a mixture of regioisomers when synthesizing N-substituted pyrazoles?

A: The formation of regioisomeric mixtures is most common when using unsymmetrical 1,3-dicarbonyl compounds (like β-ketoesters or unsymmetrical β-diketones) and substituted hydrazines.[1][2] The core issue lies in the reaction mechanism, typically the Knorr pyrazole synthesis, where either of the two carbonyl carbons of the 1,3-dicarbonyl compound can be initially attacked by the substituted hydrazine.[3][4] This leads to two competing reaction pathways, each producing a different regioisomer.[5] Similarly, direct N-alkylation of an existing unsymmetrical pyrazole ring can lead to a mixture of N1 and N2 alkylated products because the two nitrogen atoms have similar electronic properties and nucleophilicity.[6][7]

Q2: What are the primary factors that dictate the regioselectivity of the reaction?

A: The regiochemical outcome is a delicate interplay of several factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine will direct the reaction pathway to minimize steric clash.[7] For instance, the initial attack of the hydrazine will likely occur at the less sterically hindered carbonyl group.[8]

  • Electronic Effects: The electronic nature of the substituents plays a critical role. Electron-withdrawing groups can increase the electrophilicity of a nearby carbonyl carbon, making it more susceptible to nucleophilic attack.[1] Conversely, the nucleophilicity of the hydrazine nitrogens is also a key factor.[8]

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence the isomeric ratio.[5][6] For example, using fluorinated alcohols like hexafluoroisopropanol (HFIP) as a solvent has been shown to dramatically improve regioselectivity in certain cases.[9] The pH of the reaction medium is another critical parameter that can alter the reaction pathway.[5]

Q3: My starting materials are symmetric, so why am I still seeing isomers?

A: While less common, apparent isomer formation with symmetric starting materials can occur due to a few possibilities:

  • Tautomerism: The product itself might exist as tautomers (e.g., keto-enol or amine-imine tautomerism), which can be mistaken for structural isomers in some analytical techniques.

  • Unexpected Rearrangements: Under certain reaction conditions (e.g., harsh temperatures or strong acids/bases), side reactions or molecular rearrangements could be taking place.

  • Impure Starting Materials: Double-check the purity of your starting materials. What appears to be a symmetric precursor might contain an unsymmetrical impurity that is leading to the isomeric product.

Part 2: Troubleshooting Guides - Strategies for Isomer Resolution and Control

This section provides actionable protocols and workflows for tackling isomeric mixtures, from controlling the synthesis to separating the final products.

Guide 1: Controlling Regioselectivity During Synthesis

The most effective strategy is to prevent the formation of isomers in the first place.

Problem: My reaction of an unsymmetrical β-diketone with phenylhydrazine consistently gives a nearly 1:1 mixture of regioisomers.

Causality: The two carbonyl groups of your β-diketone have very similar steric and electronic environments, leading to non-selective attack by the phenylhydrazine.

Solutions & Methodologies:

  • Solvent and Temperature Optimization:

    • Protocol: Systematically screen different solvents. Begin with standard solvents like ethanol or acetic acid. If selectivity is poor, explore more specialized options. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), have been shown to enhance regioselectivity by selectively solvating and stabilizing one of the transition states.[9]

    • Run the reaction at various temperatures, starting from room temperature and incrementally decreasing to 0 °C or lower. Lower temperatures often favor the thermodynamically more stable product, potentially increasing the isomeric ratio.

  • Catalyst-Mediated Synthesis:

    • Lewis Acid Catalysis: Lewis acids can coordinate to one of the carbonyl oxygens, selectively activating it for nucleophilic attack.[10]

    • Protocol: Introduce a Lewis acid catalyst like Yb(PFO)₃ or MgBr₂ to your reaction mixture.[10][11] For N-alkylation reactions specifically, MgBr₂ has been shown to effectively direct alkylation to the N2 position.[11]

    • Magnesium-Catalyzed N2-Alkylation Protocol: [7]

      • Inside a glovebox, charge a vial with the 3-substituted-1H-pyrazole (1.0 eq.) and MgBr₂ (20 mol%).

      • Add anhydrous THF, followed by the α-bromoacetamide or α-bromoacetate alkylating agent (2.0 eq.).

      • Add N,N-diisopropylethylamine (i-Pr₂NEt, 2.1 eq.) dropwise to the solution at 25 °C.

      • Stir the resulting mixture at 25 °C and monitor by LC-MS.

      • Upon completion, quench the reaction with a saturated solution of NH₄Cl in methanol and proceed with standard workup and purification.

Logical Workflow for Controlling Regioselectivity

G start Isomeric Mixture Obtained cond1 Analyze Steric & Electronic Factors start->cond1 strat1 Modify Substrates (If Feasible) cond1->strat1 Substrate modification is an option strat2 Optimize Reaction Conditions cond1->strat2 Substrate modification is not an option outcome Improved Regioselectivity? strat1->outcome sub_strat2a Solvent Screening (e.g., EtOH, TFE, HFIP) strat2->sub_strat2a sub_strat2b Temperature Study (e.g., RT, 0°C, -20°C) strat2->sub_strat2b sub_strat2c Catalyst Screening (e.g., Lewis Acids) strat2->sub_strat2c sub_strat2a->outcome sub_strat2b->outcome sub_strat2c->outcome success Proceed with Scale-up outcome->success Yes failure Proceed to Post-Synthesis Separation outcome->failure No

Caption: A workflow for troubleshooting and improving reaction regioselectivity.

Guide 2: Post-Synthesis Isomer Separation

When controlling the synthesis is not feasible or insufficient, effective separation techniques are crucial.

Problem: I have a mixture of two pyrazole regioisomers that are difficult to separate.

Causality: Regioisomers often have very similar physical properties (polarity, solubility, boiling point), making their separation challenging by standard methods.

Solutions & Methodologies:

  • Column Chromatography Optimization:

    • Principle: Even small differences in polarity can be exploited with a carefully optimized chromatography system.

    • Protocol: [12][13]

      • TLC Screening: Begin by screening various solvent systems on TLC plates. Test a range of polarities, from non-polar (e.g., Hexane/Ethyl Acetate) to more polar (e.g., Dichloromethane/Methanol).

      • Fine-Tuning: Once a promising solvent system is identified, fine-tune the ratio to maximize the separation (ΔRf).

      • Column Conditions: Use a high-quality silica gel with a small particle size for better resolution. Run the column with a slow flow rate to allow for proper equilibration.

    • Chiral Chromatography: If the isomers are chiral, enantioselective HPLC using polysaccharide-based chiral stationary phases (CSPs) can be highly effective.[14][15]

  • Fractional Crystallization:

    • Principle: This technique exploits differences in the solubility of the isomers in a particular solvent at a given temperature.

    • Protocol:

      • Dissolve the isomeric mixture in a minimum amount of a suitable hot solvent.

      • Slowly cool the solution to allow for the selective crystallization of the less soluble isomer.

      • Filter the crystals and analyze the mother liquor. The mother liquor will be enriched in the more soluble isomer.

      • Repeat the process on both the isolated crystals and the mother liquor to improve purity.

  • Derivatization:

    • Principle: If the isomers cannot be separated directly, chemically modifying them into derivatives with more distinct physical properties can facilitate separation. After separation, the derivatizing group can be removed to yield the pure isomers.

    • Example: If one isomer has a sterically accessible functional group that the other lacks, a reaction with a bulky reagent could selectively derivatize one isomer, drastically changing its polarity and making it easily separable by chromatography.

G start Isomeric Mixture method1 Column Chromatography start->method1 method2 Fractional Crystallization start->method2 method3 Derivatization start->method3 sub_method1a Optimize Solvent System (TLC Screening) method1->sub_method1a sub_method1b Consider Chiral HPLC (If Applicable) method1->sub_method1b check_sep Separation Achieved? method2->check_sep method3->check_sep sub_method1a->check_sep sub_method1b->check_sep success Pure Isomers Obtained check_sep->success Yes failure Try Alternative Method check_sep->failure No failure->method1 failure->method2 failure->method3

Sources

Technical Support Center: Ensuring the Integrity of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this valuable compound. Through a series of troubleshooting guides and frequently asked questions, this document will address specific issues you may encounter during your experiments, ensuring the reliability and reproducibility of your results.

The stability of this compound is paramount for its effective use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of the electron-withdrawing difluoromethyl group generally enhances metabolic stability.[1][2] However, like all chemical compounds, it is susceptible to degradation under specific conditions. Understanding these pathways is the first step toward prevention.

Troubleshooting Guide: Common Degradation Scenarios

This section addresses potential degradation issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Question 1: I've observed a decrease in the purity of my solid this compound sample over time, even when stored in what I believed were standard conditions. What could be the cause?

Answer:

Several factors could contribute to the degradation of the solid compound. The primary culprits are often inappropriate storage conditions related to temperature, light, and atmosphere.

  • Thermal Stress: Pyrazole derivatives can be susceptible to thermal decomposition.[3][4] Although the difluoromethyl group can enhance stability, elevated temperatures can still promote slow degradation over time. It is crucial to store the compound at the recommended temperature, typically 2-8°C, and avoid repeated freeze-thaw cycles if stored in a freezer.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in heterocyclic compounds.[5] While specific data on this compound's photostability is limited, it is a best practice to store it in amber vials or in a light-proof container to minimize the risk of photolytic degradation.

  • Oxidative Degradation: The pyrazole ring can be susceptible to oxidation.[6] While the solid-state is generally less prone to oxidation than solutions, prolonged exposure to air, especially in the presence of humidity, can lead to the formation of oxidative byproducts. Storing the compound under an inert atmosphere, such as argon or nitrogen, is highly recommended for long-term storage.

Question 2: My solution of this compound in an organic solvent has turned a pale yellow and shows new peaks in the HPLC analysis. What is happening?

Answer:

Solution-state degradation is more common and can proceed through several mechanisms. The yellowing of the solution is a strong indicator of chemical change.

  • Oxidative Degradation: In solution, the compound is more exposed to dissolved oxygen. The pyrazole ring can be oxidized, potentially leading to ring-opening or the formation of hydroxylated species.[6] The use of degassed solvents and storing solutions under an inert atmosphere can significantly mitigate this issue.

  • Solvent-Induced Degradation: The choice of solvent is critical. Protic solvents, especially under non-neutral pH conditions, can facilitate tautomerization and subsequent degradation pathways. Ensure the solvent is of high purity and free from acidic or basic impurities. For critical applications, using freshly distilled or anhydrous grade solvents is advisable.

  • Hydrolytic Degradation of the Difluoromethyl Group: While the C-F bond is strong, the difluoromethyl group attached to a heterocyclic ring can be susceptible to hydrolysis under certain conditions, potentially leading to the formation of a formyl group (-CHO).[7][8][9] This is a known reactivity pattern for α-difluoromethyl pyrroles and could be a plausible pathway for your pyrazol-5-ol, especially if moisture is present.

Question 3: I am struggling to get consistent results in my reaction using this compound. Could degradation during the reaction be the issue?

Answer:

Yes, reaction conditions can be a significant source of degradation if not carefully controlled.

  • pH-Dependent Degradation: The stability of pyrazol-5-ols is highly pH-dependent due to tautomerism.[10] In either strongly acidic or basic conditions, the compound can degrade. The pyrazol-5-ol exists in equilibrium with its tautomeric pyrazolone form. Extreme pH can catalyze hydrolysis or other unwanted side reactions. It is crucial to control the pH of your reaction mixture and avoid prolonged exposure to harsh conditions.

  • Reaction with Other Reagents: Be mindful of the other reagents in your reaction. Strong oxidizing or reducing agents can, of course, affect the compound. Even seemingly innocuous reagents can contain impurities that may catalyze degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed, light-resistant container (e.g., amber glass vial) under an inert atmosphere (argon or nitrogen).

Q2: What is the best way to prepare and store solutions of this compound?

Use high-purity, anhydrous solvents. If possible, degas the solvent prior to use to remove dissolved oxygen. Prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C under an inert atmosphere and protected from light.

Q3: How can I monitor the purity and detect degradation of my compound?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a highly effective method.[5] Given the fluorinated nature of the compound, using a column with a fluorinated stationary phase may provide enhanced separation of the parent compound from its potential degradation products and isomers.[11] Gas chromatography-mass spectrometry (GC-MS) can also be a powerful tool for identifying volatile degradation products.[3][12]

Q4: What are the likely degradation products I should be looking for?

Based on the structure and known reactivity of related compounds, potential degradation products could include:

  • Oxidized species (e.g., hydroxylated pyrazole ring).

  • The corresponding formyl-pyrazole resulting from the hydrolysis of the difluoromethyl group.[7][8]

  • Ring-opened products under harsh hydrolytic conditions.

Q5: Can tautomerization affect my experiments?

Absolutely. This compound can exist in tautomeric forms (the -ol form and the -one form). The equilibrium between these tautomers is influenced by the solvent, pH, and temperature.[10] This can affect its reactivity and spectroscopic properties. It is important to be aware of this and to control experimental conditions to ensure consistency.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving: Upon receipt, immediately transfer the container of this compound to a refrigerator at 2-8°C.

  • Aliquoting: For long-term storage, it is advisable to aliquot the material into smaller, single-use vials under an inert atmosphere to avoid repeated exposure of the bulk material to air and moisture.

  • Weighing: When weighing the compound, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.

  • Solution Preparation: Use anhydrous, high-purity solvents. If the application is sensitive to oxidation, sparge the solvent with an inert gas (argon or nitrogen) for 15-20 minutes before use.

  • Storage of Solutions: If a solution must be stored, place it in a tightly sealed vial, purge the headspace with an inert gas, and store at 2-8°C, protected from light. Use within 24 hours for best results.

Protocol 2: Forced Degradation Study for a Preliminary Assessment of Stability

This protocol outlines a basic forced degradation study to identify potential degradation pathways and to test the stability-indicating nature of an analytical method.[8][13]

Table 1: Stress Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis0.1 M HCl, 60°C, 2-8 hoursHydrolysis of the difluoromethyl group, ring degradation.
Base Hydrolysis0.1 M NaOH, 60°C, 2-8 hoursHydrolysis, tautomer-mediated degradation.
Oxidation3% H₂O₂, Room Temperature, 24 hoursOxidation of the pyrazole ring.
Thermal Stress80°C (solid state and in solution), 48 hoursThermally induced decomposition.
PhotostabilityExposure to cool white fluorescent and near UV light (ICH Q1B conditions)Photolytic cleavage, oxidation, rearrangement.

Procedure:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • For each stress condition, mix the stock solution with the respective stress agent. For thermal stress on the solid, place a known quantity of the solid in a vial at the specified temperature.

  • At specified time points, withdraw an aliquot of the stressed solution, neutralize it if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.

  • Analyze the samples by a suitable stability-indicating HPLC method, comparing them to an unstressed control sample.

Visualizing Degradation Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the potential degradation pathways and a logical troubleshooting workflow.

G cluster_main Potential Degradation Pathways Parent 3-(Difluoromethyl)-1-Methyl- 1H-pyrazol-5-ol Oxidized Oxidized Products (e.g., Hydroxylated Pyrazole) Parent->Oxidized Oxidation (O2, H2O2) Hydrolyzed Formyl-Pyrazole (Hydrolysis of -CF2H) Parent->Hydrolyzed Hydrolysis (H2O, Acid/Base) RingOpened Ring-Opened Products Parent->RingOpened Harsh Hydrolysis (Strong Acid/Base)

Caption: Potential degradation pathways for this compound.

G cluster_workflow Troubleshooting Workflow for Compound Degradation Start Inconsistent Results or Observed Impurities CheckStorage Review Storage Conditions (Temp, Light, Atmosphere) Start->CheckStorage CheckSolution Examine Solution Preparation (Solvent Purity, Age) Start->CheckSolution CheckReaction Analyze Reaction Conditions (pH, Reagents, Temp) Start->CheckReaction IdentifyDegradant Identify Degradation Products (HPLC, GC-MS, NMR) CheckStorage->IdentifyDegradant CheckSolution->IdentifyDegradant CheckReaction->IdentifyDegradant Optimize Optimize Conditions to Minimize Degradation IdentifyDegradant->Optimize

Caption: A logical workflow for troubleshooting degradation issues.

By adhering to the guidelines outlined in this technical support center, researchers can significantly enhance the stability of this compound, leading to more reliable and reproducible experimental outcomes.

References

  • Gotor, R., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. [Link]
  • Lorch, M., et al. (1988). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Biochemical Pharmacology, 37(9), 1713-1720. [Link]
  • Thompson, A., et al. (2016). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry, 14(45), 10682-10689. [Link]
  • Melanson, J. A., et al. (2016). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry, 14(45), 10682-10689. [Link]
  • Kurt, E., & Koca, M. (2018). Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1097-1110. [Link]
  • Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
  • Ispas, A., et al. (2012). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. Revista de Chimie, 63(1), 59-64. [Link]
  • Melanson, J. A., et al. (2016). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Request PDF. [Link]
  • Kumar, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3704. [Link]
  • Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Santaniello, E. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Malkov, A. V., et al. (2012). Photochemical transformation of a pyrazole derivative into imidazoles.
  • El-Aal, F. A., & El-Nady, A. M. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 43(31). [Link]

Sources

Overcoming poor solubility of pyrazole compounds in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for overcoming the challenges associated with the poor solubility of pyrazole-based compounds in experimental assays. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter solubility hurdles that can compromise data quality and impede project progression. Here, we provide field-proven insights, detailed troubleshooting protocols, and a foundational understanding of the physicochemical principles governing pyrazole solubility.

Frequently Asked Questions (FAQs)

Q1: Why are my pyrazole compounds consistently showing poor solubility in aqueous assay buffers?

A: The solubility of pyrazole derivatives is fundamentally governed by their molecular structure. Several factors contribute to their often-low aqueous solubility:

  • Aromaticity and Lipophilicity: The pyrazole ring itself is aromatic, which contributes to its lipophilic (fat-loving) character.[1] While sometimes used as a bioisostere to replace more lipophilic arenes and improve properties, the overall molecule can remain non-polar.[2]

  • Substituent Effects: The nature of the groups attached to the pyrazole core is critical. The presence of non-polar, hydrophobic substituents (e.g., aryl groups, long alkyl chains) will significantly decrease aqueous solubility. Conversely, incorporating polar functional groups like hydroxyls or amines can improve it.[3][4]

  • Crystal Lattice Energy: Strong intermolecular forces, such as hydrogen bonding and π-π stacking between pyrazole rings in the solid state, create a stable crystal lattice. A significant amount of energy is required for solvent molecules to break this lattice apart, resulting in low solubility.[1]

Q2: My compound is fully dissolved in 100% DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. Why does this happen?

A: This is a very common and critical issue related to the concept of kinetic versus thermodynamic solubility .

  • Solvent Polarity Shock: A clear stock solution in a strong organic solvent like Dimethyl Sulfoxide (DMSO) does not predict solubility in a highly aqueous environment. When a small volume of your DMSO stock is diluted into a large volume of buffer, the solvent environment rapidly shifts from highly organic to almost entirely aqueous.[5] This "polarity shock" can cause the compound's solubility to plummet, leading to rapid precipitation as the compound crashes out of the solution.[5]

  • Exceeding the Aqueous Solubility Limit: Your final compound concentration in the assay, even if it's in the micromolar range, may be well above its maximum intrinsic aqueous solubility. The DMSO is merely acting as a carrier, and once diluted, it can no longer keep the compound dissolved.

Q3: What is the first and simplest thing I should try to solubilize a difficult pyrazole compound for an assay?

A: Before employing complex formulation strategies, always start with the fundamentals of solubilization.

  • Ensure Complete Dissolution in Stock Solvent: Make sure your compound is fully dissolved in your organic stock solvent (typically DMSO).[6] Use a combination of vortexing and brief sonication. If you see any undissolved particulates, the stock concentration is too high.[6]

  • Gentle Warming: Gently warming the solution to 37°C can sometimes help overcome the energy barrier to dissolution, especially for compounds that are kinetically trapped.[7]

  • Optimize DMSO Concentration: While you want to minimize the final DMSO concentration to avoid artifacts, a slightly higher percentage (e.g., increasing from 0.5% to 1.0%) might be sufficient to keep the compound in solution without significantly impacting the assay biology. Always run a DMSO tolerance control for your specific assay.

Q4: How can pH adjustment be used to improve the solubility of my pyrazole derivative?

A: Pyrazoles are weakly basic compounds due to the pyridine-like nitrogen atom in the ring.[1][8] This property can be leveraged to increase aqueous solubility.

  • Protonation to Form Salts: By lowering the pH of your aqueous buffer (e.g., to pH 5.0-6.5), you can protonate the pyrazole ring. This forms a more polar, charged salt which is often significantly more soluble in water than the neutral parent molecule.[1]

  • Consider Acidic/Basic Substituents: If your pyrazole derivative also contains an acidic substituent (like a carboxylic acid), adjusting the pH to be basic will deprotonate that group, forming a soluble salt. The key is to identify the ionizable centers on your molecule and adjust the pH to a range where they are charged.[1]

Troubleshooting Guide: From Precipitation to Publication-Ready Data

This section addresses specific problems encountered during experiments and provides a logical workflow for diagnosing and solving them.

Issue 1: Visible Precipitate or Cloudiness in Assay Wells

You've added your pyrazole compound to the assay plate, and you observe a cloudy suspension or visible particles. This is a clear indication that the compound's solubility limit has been exceeded.

dot

Caption: Troubleshooting workflow for observed compound precipitation.

Suggested Solutions:

  • Lower the Final Concentration: The most straightforward solution is to reduce the compound concentration in your assay. Perform a serial dilution to find the highest concentration that remains clear in your assay buffer. This establishes the upper limit for your experiments.[9]

  • Adjust Buffer pH: If your compound has an ionizable group, test its solubility in a range of buffers (e.g., pH 5.0, 6.0, 7.4, 8.0) to find conditions that favor the more soluble, ionized state.[10]

  • Incorporate a Co-solvent: A co-solvent is a water-miscible organic solvent used to increase the solubility of lipophilic compounds.[10][11] While DMSO is the most common, others can be effective. Ensure the co-solvent is compatible with your assay system.

    Co-SolventProperties & Considerations
    DMSO Aprotic, strong solvent. Can interfere with some enzymatic assays. Typically used at <1% final concentration.[12]
    Ethanol Protic solvent. Can be less harsh on cells than DMSO. May be less effective for highly non-polar compounds.
    DMF Aprotic, strong solvent similar to DMSO.[13] Classified as reprotoxic in Europe, so DMSO is often preferred.[12]
    PEG 400 A non-ionic polymer, often used in preclinical formulations to improve solubility and bioavailability.
Issue 2: Low or Inconsistent Results in Biological Assays

Your assay wells may appear clear, but you are getting poor, non-reproducible data (e.g., low potency, variable IC50 values). This can be caused by the formation of microscopic or sub-visible precipitates, which effectively lowers the true concentration of the active compound available to the target.

Suggested Solutions:

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate poorly soluble drugs, forming an "inclusion complex" that is water-soluble.[][17] This is a powerful technique for increasing the apparent solubility of a compound without altering its chemical structure.[18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles.[]

dot

Caption: Mechanism of cyclodextrin-mediated solubilization.

  • Use Surfactants: Surfactants reduce the surface tension between the compound and the aqueous medium.[9] At concentrations above the critical micelle concentration (CMC), they form micelles that can encapsulate the hydrophobic pyrazole compound, increasing its solubility.[11] Common non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used, but must be tested for interference with the assay.

  • Consider a Solid Dispersion: For later-stage development, creating an amorphous solid dispersion is a robust strategy. This involves dispersing the crystalline drug in an inert carrier matrix (often a polymer) at the molecular level. This high-energy amorphous state has a much higher apparent solubility and faster dissolution rate than the stable crystalline form.[19][20]

Experimental Protocols

Protocol 1: Systematic Solubility Assessment in Assay Buffer

This protocol helps you determine the maximum soluble concentration of your compound in your specific assay medium.

Materials:

  • Pyrazole compound stock solution (e.g., 10 mM in 100% DMSO)

  • Assay buffer (the same buffer used in your final experiment)

  • 96-well clear plate

  • Nephelometer or plate reader capable of measuring light scatter/absorbance at ~620 nm

Procedure:

  • Prepare Compound Plate: Create a 2-fold serial dilution of your compound stock in 100% DMSO in a 96-well plate.

  • Prepare Assay Plate: Add your assay buffer to the wells of a new 96-well plate.

  • Initiate Precipitation: Transfer a small, fixed volume (e.g., 1 µL) from the DMSO compound plate to the assay plate containing the buffer. This should replicate the final dilution factor of your experiment (e.g., 1:100).

  • Mix and Incubate: Mix immediately. Incubate the plate at room temperature for 1-2 hours, protected from light.[5]

  • Measure Turbidity: Read the plate using a nephelometer or by measuring absorbance at a high wavelength (e.g., 620 nm) where the compound itself does not absorb light.

  • Analyze: The concentration at which you see a significant increase in light scattering or absorbance above the buffer-only control is the limit of your compound's kinetic solubility. All subsequent experiments should use concentrations at or below this limit.

Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol provides a starting point for using cyclodextrins to enhance solubility.

Materials:

  • Pyrazole compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired buffer

  • Vortex mixer and sonicator

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 20-40% w/v) in your desired aqueous buffer. Gentle warming may be required to fully dissolve the cyclodextrin.

  • Add Compound: Weigh the pyrazole compound and add it directly to the HP-β-CD solution. Alternatively, a small amount of organic solvent can be used to first wet the powder before adding it to the cyclodextrin solution.

  • Complexation: Vortex the mixture vigorously for several minutes. Follow this with sonication for 15-30 minutes. The solution should become clear as the inclusion complex forms.

  • Equilibration: Allow the solution to equilibrate, typically by shaking or rotating overnight at room temperature.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound or particulates. The resulting clear solution contains your solubilized pyrazole-cyclodextrin complex.

  • Assay Dilution: This stock solution can now be serially diluted in your standard assay buffer for your experiments. Remember to include a vehicle control containing the same final concentration of HP-β-CD.

References

  • Benchchem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup. Benchchem.
  • Li, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
  • Solubility of Things. (n.d.). Pyrazole.
  • Abderrahim, R., et al. (2014). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. ResearchGate.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media. Benchchem.
  • Benchchem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis. Benchchem.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • ResearchGate. (2016, November 20). Why DMSO is used even though the compounds are soluble in DMF?. ResearchGate.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Popat, A., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
  • Baluja, S., & Karia, F. (2016). ACOUSTICAL STUDIES OF SOME PYRAZOLE DERIVATIVES IN DMF AND DMSO SOLUTIONS AT 298.15 K. INTERNATIONAL JOURNAL OF ADVANCED RESEARCH AND REVIEW (IJARR).
  • Popat, A., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • NIH. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH.
  • Kovvasu, S. P., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
  • WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review. WJBPHS.
  • ResearchGate. (2025, July 10). Formulation strategies for poorly soluble drugs. ResearchGate.
  • Sigma-Aldrich. (n.d.). Improving solubility – a close look at available approaches. Sigma-Aldrich.
  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate.
  • Benchchem. (n.d.). How to prevent "Antibacterial agent 102" precipitation in assays. Benchchem.
  • NIH. (n.d.). Compound Management for Quantitative High-Throughput Screening. PubMed Central.

Sources

Technical Support Center: Improving the Regioselectivity of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of pyrazole synthesis, a critical aspect in the development of new chemical entities. Pyrazole derivatives are foundational scaffolds in numerous pharmacologically and agrochemically important compounds.[1] However, the synthesis of unsymmetrical pyrazoles, often through the classical Knorr condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, can lead to the formation of two distinct regioisomers.[2][3] Controlling the formation to favor the desired isomer is paramount for therapeutic efficacy and process efficiency.[2][4]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in pyrazole synthesis and why is it so important?

A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another in a chemical reaction that has the potential to produce multiple products.[3] In the context of synthesizing unsymmetrical pyrazoles, this typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[2][3] This reaction can result in two different pyrazole regioisomers. The control over which isomer is formed is crucial because different regioisomers can exhibit vastly different biological activities, physical properties, and subsequent chemical reactivity. Therefore, ensuring the selective synthesis of the desired isomer is a critical step in drug discovery and development.[3]

Q2: What are the primary factors influencing regioselectivity in the Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr synthesis is governed by a combination of steric and electronic factors of both the 1,3-dicarbonyl compound and the substituted hydrazine, as well as the reaction conditions.[2][5]

  • Electronic Effects: The initial nucleophilic attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[3] For instance, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the strongly electron-withdrawing trifluoromethyl (-CF₃) group is significantly more electrophilic.[3]

  • Steric Hindrance: Bulky substituents on either reactant can direct the initial hydrazine attack to the less sterically hindered carbonyl group.[2]

  • Reaction pH: The acidity or basicity of the reaction medium can influence the reactivity of both the hydrazine and the dicarbonyl compound, thereby affecting the regioselectivity.[2][5]

  • Solvent: The choice of solvent can have a profound impact on the regioselectivity, as detailed in the troubleshooting section below.[1]

Q3: My reaction is producing a nearly 1:1 mixture of regioisomers. What is the likely cause and how can I fix it?

A3: A 1:1 mixture of regioisomers is a common issue when the substituents on the unsymmetrical 1,3-dicarbonyl have similar electronic and steric properties. This leads to a lack of inherent preference for the site of the initial hydrazine attack.[3] To address this, you can modify the reaction conditions to amplify subtle differences between the two carbonyl groups. The most effective strategies are detailed in the Troubleshooting Guide under "Issue 1."

Q4: The major product of my reaction is the undesired regioisomer. What should I do?

A4: This situation arises when the inherent electronic and steric properties of your substrates favor the formation of the undesired isomer under your current reaction conditions.[3] For example, the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine typically favors the 3-CF₃ pyrazole due to the initial attack at the carbonyl adjacent to the CF₃ group.[3] To obtain the other isomer, you will need to alter the reaction conditions to override this inherent preference. Refer to the Troubleshooting Guide under "Issue 2" for specific strategies.

Q5: Are there alternative synthetic methods to the Knorr condensation for achieving high regioselectivity?

A5: Yes, several other methods can provide high regioselectivity. These include:

  • 1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes is a powerful method for constructing the pyrazole ring.[6][7]

  • Reaction of α,β-Unsaturated Aldehydes and Ketones with Hydrazines: This approach can also lead to pyrazoles, often with good regiocontrol.[7]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and sometimes improve regioselectivity.[8][9][10]

Troubleshooting Guide

Issue 1: Low Regioselectivity - Obtaining a Mixture of Isomers

This is a frequent challenge when the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl compound are minimal.

Root Cause Analysis & Solution Workflow

start Start: Low Regioselectivity (e.g., ~1:1 mixture) solvent Strategy 1: Solvent Modification start->solvent temp Strategy 2: Temperature Optimization start->temp catalyst Strategy 3: Catalyst Screening start->catalyst microwave Strategy 4: Microwave Irradiation start->microwave solvent_details Use fluorinated alcohols (TFE, HFIP) to enhance regioselectivity. solvent->solvent_details temp_details Vary temperature to exploit differences in activation energies for the two pathways. temp->temp_details catalyst_details Introduce acid or base catalysts to alter the electrophilicity of the carbonyls. catalyst->catalyst_details microwave_details Employ microwave heating to potentially favor one regioisomeric pathway. microwave->microwave_details end End: Improved Regioselectivity solvent_details->end temp_details->end catalyst_details->end microwave_details->end

Caption: Troubleshooting workflow for low regioselectivity.

Detailed Protocols

Protocol 1.1: Solvent-Mediated Regioselectivity Enhancement

The choice of solvent can dramatically influence the regioselectivity of pyrazole formation.[1] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[1]

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent (Ethanol, TFE, or HFIP).

  • Addition of Hydrazine: Slowly add the substituted hydrazine (1.0 - 1.2 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Analysis: Upon completion, remove the solvent under reduced pressure. Analyze the crude product by ¹H NMR to determine the regioisomeric ratio. Purify the products by column chromatography.

Comparative Data: Effect of Solvent on Regioselectivity

The following table illustrates the powerful effect of solvent choice on the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine. The desired isomer in this case is the 5-furyl-3-CF₃ pyrazole.

EntrySolventRegioisomeric Ratio (Desired:Undesired)Reference
1Ethanol~1:1.3[1]
2TFE85:15[1]
3HFIP97:3[1]
Issue 2: Major Product is the Undesired Regioisomer

This occurs when the intrinsic properties of the substrates favor the formation of the undesired isomer under standard conditions.

Decision Pathway for Isomer Inversion

start Start: Undesired regioisomer is the major product. analysis Analyze steric and electronic factors of substrates. start->analysis strategy Select a strategy to counteract the inherent preference. analysis->strategy solvent Solvent Modification (TFE/HFIP) strategy->solvent microwave Microwave-Assisted Synthesis strategy->microwave solvent_outcome Fluorinated alcohols can alter the reaction pathway. solvent->solvent_outcome microwave_outcome Microwave heating can provide different kinetic outcomes. microwave->microwave_outcome end End: Desired regioisomer is the major product. solvent_outcome->end microwave_outcome->end

Caption: Decision pathway for inverting regioselectivity.

Detailed Protocols

Protocol 2.1: Microwave-Assisted Synthesis for Regioselectivity Control

Microwave irradiation can provide rapid heating and sometimes lead to different regiochemical outcomes compared to conventional heating.[8][11]

Experimental Procedure (General):

  • Reaction Setup: In a microwave-safe vessel, combine the 1,3-dicarbonyl compound (1.0 eq), substituted hydrazine (1.0 - 1.2 eq), and a suitable solvent (e.g., ethanol, acetic acid, or toluene).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.

  • Work-up: After the reaction, allow the vessel to cool to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification and Analysis: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Analyze the regioisomeric ratio by ¹H NMR.

References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Bueno, J., & Villanova, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Bueno, J., & Villanova, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
  • Smith, A. B., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
  • Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(20), 6787–6791. [Link]
  • Bousquet, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(18), 5589. [Link]
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
  • Kumar, A., et al. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
  • Appukkuttan, P., et al. (2007). Regioselective Microwave-Assisted Synthesis of Substituted Pyrazoles from Ethynyl Ketones. Synlett, 2007(5), 704-708. [Link]
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]
  • Karakaya, A. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
  • Verma, A., et al. (2021). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 26(11), 3196. [Link]
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 446-483. [Link]
  • Li, J., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 88(17), 12293–12303. [Link]
  • ResearchGate. (2006). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. [Link]
  • DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. [Link]
  • MDPI. (2024). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. [Link]
  • Bentham Science Publishers. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. [Link]

Sources

Technical Support Center: Removal of Impurities from 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol (CAS 129922-58-3). This resource is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. As a key building block for novel fungicides and other agrochemicals, its purity is paramount for successful downstream applications.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common purification challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that scientists frequently encounter when handling the purification of this pyrazolone derivative.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is largely dictated by the synthesis method, which is typically a Knorr-type condensation.[2][3][4] The primary impurities include:

  • Regioisomers: The most significant impurity is often the undesired regioisomer formed during the cyclization reaction. The reaction of an unsymmetrical β-dicarbonyl equivalent with methylhydrazine can lead to two different pyrazole products.[5] For instance, syntheses of the related compound 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol report the formation of the 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol isomer.[6][7]

  • Unreacted Starting Materials: Residual amounts of the difluoro-β-ketoester starting material and methylhydrazine may be present.

  • Reaction Intermediates: Incomplete cyclization can result in stable hydrazone intermediates that persist in the crude product.[5]

  • Degradation/Oxidation Products: Pyrazolone derivatives can be susceptible to oxidation, especially at elevated temperatures or in the presence of air, which often results in colored byproducts (e.g., yellow or brown).[5][8]

Q2: I have a crude solid. What is the first and most straightforward purification method I should attempt?

A2: Recrystallization is the most effective and economical first-line approach for purifying crystalline solids. The key is selecting an appropriate solvent system where the desired product has high solubility at an elevated temperature and low solubility at room temperature or below, while impurities either remain in solution or are removed via hot filtration. For pyrazolone derivatives, common and effective solvents include ethanol, methanol, acetone, ethyl acetate, or mixtures thereof.[9][10][11]

Q3: My final product has a persistent yellow or brown tint. How can I remove these colored impurities?

A3: Colored impurities are often non-polar, highly conjugated molecules or oxidation products. A highly effective method for their removal is to treat the solution with activated charcoal during recrystallization. Add a small amount of activated charcoal (typically 1-2% w/w relative to your compound) to the hot solution before the filtration step. The charcoal adsorbs the colored impurities.[5][12] However, be aware that charcoal can also adsorb some of your product, potentially leading to a slight reduction in yield.[5] Perform this step quickly and filter the hot solution through a pad of Celite to remove the charcoal fines.

Q4: How can I analytically distinguish between the desired product, this compound, and its main regioisomeric impurity?

A4: The most definitive methods for isomer differentiation are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

  • ¹H and ¹⁹F NMR: The chemical shifts of the protons and fluorine atoms will be distinct for each isomer due to the different electronic environments. The proton of the C-H on the pyrazole ring, the N-methyl protons, and the difluoromethyl (CHF₂) group will all have unique shifts that allow for structural confirmation and quantification of the isomeric ratio.

  • HPLC: A well-developed reversed-phase HPLC method can typically achieve baseline separation of the two isomers, allowing for accurate quantification.[13] Coupling this with Mass Spectrometry (LC-MS) can further confirm the identity of each peak, as both isomers will have the same mass-to-charge ratio but different retention times.[14][15]

Section 2: Troubleshooting Guide for Purification

This guide is structured to provide direct solutions to specific experimental problems.

Symptom / Issue Potential Cause Recommended Solution & Scientific Rationale
"Oiling Out" During Recrystallization 1. Solution is Supersaturated: The compound is precipitating above its melting point because the concentration is too high.Add more hot solvent in small portions until the oil redissolves, then allow it to cool slowly.[5][12] This reduces the concentration to a point where the saturation point is below the compound's melting point.
2. Cooling Rate is Too Fast: Rapid cooling prevents the orderly formation of a crystal lattice, favoring an amorphous oil.Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, perhaps insulated with glass wool, before moving it to an ice bath.[5] This provides the thermodynamic time required for proper crystal nucleation and growth.
3. Presence of Impurities: Impurities can disrupt crystal lattice formation and lower the melting point of the mixture.Attempt a pre-purification step. A quick filtration through a small plug of silica gel can remove baseline impurities. Alternatively, try the activated charcoal treatment described in the FAQ section if colored impurities are present.[12]
Low Recovery After Recrystallization 1. Excessive Solvent Used: Using too much solvent will keep a significant portion of your product dissolved even at low temperatures.Use the minimum amount of hot solvent required to fully dissolve the crude product.[12] If too much was added, carefully evaporate some solvent to re-concentrate the solution before cooling.
2. Incomplete Crystallization: The solution may not be cooled sufficiently, or nucleation is inhibited.Ensure the solution is thoroughly cooled in an ice bath. If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal of the pure compound.[12]
3. Premature Crystallization: The product crystallized during hot filtration, resulting in loss on the filter paper.Pre-heat the funnel and filter flask before filtration. Use a small amount of extra hot solvent to wash the filter paper and dissolve any product that has crashed out.
Poor Separation in Silica Gel Chromatography 1. Peak Tailing / Streaking: The basic nitrogen atoms in the pyrazole ring are interacting strongly with acidic silanol groups on the silica surface.Add a basic modifier to your mobile phase. Incorporating 0.1-1% triethylamine or using a pre-mixed eluent like dichloromethane/methanol/ammonia will neutralize the acidic sites on the silica, leading to sharper peaks.[12]
2. Overlapping Peaks: The chosen solvent system (eluent) does not have sufficient resolving power for the compound and its impurities.Optimize the eluent using Thin Layer Chromatography (TLC). Test a range of solvent polarities to find a system that gives a good separation (ΔRf > 0.2) between your product and the major impurities. If the spots are too high (high Rf), decrease eluent polarity; if too low, increase polarity.[12][16]
Compound Not Eluting from Silica Column 1. Compound is Too Polar: The compound is strongly adsorbed to the silica and the eluent is not polar enough to move it.Drastically increase the polarity of the mobile phase. A gradient elution from a non-polar to a highly polar solvent (e.g., from 100% hexanes to 100% ethyl acetate, then to 10% methanol in ethyl acetate) is often effective.[12]
2. Irreversible Adsorption or Decomposition: The compound may be unstable on acidic silica gel.Test stability on a TLC plate first. Spot the compound, wait for an hour, and then develop the plate to see if degradation spots appear. If so, switch to a different stationary phase like neutral alumina or consider reversed-phase chromatography.[12]
Section 3: Detailed Experimental Protocols

These protocols provide validated, step-by-step methodologies for the purification of this compound.

Protocol 1: Standard Recrystallization

This protocol is the primary method for initial purification of the crude solid.

  • Solvent Selection: Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone) to find a suitable system. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to boiling with stirring (e.g., on a hot plate with a magnetic stirrer).

  • Achieve Saturation: Continue adding small portions of hot solvent until the solid just dissolves completely.

  • (Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl for 1-2 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated fluted filter paper or a Büchner funnel with a Celite pad to remove any insoluble impurities (or the charcoal).

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5][11]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification via Acid Addition Salt Formation

This advanced technique is particularly useful for separating the basic pyrazole from non-basic impurities.[17][18]

  • Dissolution: Dissolve the crude pyrazole in a suitable organic solvent, such as acetone, ethanol, or isopropanol.[18]

  • Acid Addition: While stirring, add at least one molar equivalent of a suitable acid. Strong inorganic acids like phosphoric acid or organic acids like oxalic acid are effective.[18]

  • Salt Crystallization: The pyrazole-acid addition salt will precipitate or crystallize from the solution. The process can be aided by cooling the mixture in an ice bath.

  • Isolation of the Salt: Collect the crystalline salt by vacuum filtration and wash it with a small amount of cold solvent.

  • Liberation of the Free Base: Dissolve the purified salt in water and neutralize the solution by slowly adding a base (e.g., a saturated solution of sodium bicarbonate or dilute sodium hydroxide) until the pH is neutral or slightly basic.

  • Final Isolation: The purified this compound will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 3: Flash Column Chromatography (Normal Phase)

Use this method when recrystallization fails to remove closely related impurities.

  • TLC Analysis: Determine an optimal solvent system using TLC that provides good separation between your product (Rf ~0.3-0.4) and impurities. A common starting point for pyrazoles is a mixture of hexanes and ethyl acetate. If tailing is observed, add 0.5% triethylamine to the solvent mixture.[12]

  • Column Packing: Prepare a silica gel column using the initial, least polar eluent.

  • Sample Loading: Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane). For better resolution, adsorb this solution onto a small amount of silica gel, evaporate the solvent to get a dry powder ("dry loading"), and carefully add this powder to the top of the packed column.[12]

  • Elution: Begin eluting with the solvent system determined by TLC. Apply pressure to maintain a steady flow rate. Collect fractions and monitor their composition using TLC.

  • Fraction Pooling & Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Section 4: Visualization of Workflows
General Purification Workflow

The following diagram outlines the logical decision-making process for purifying the crude product.

start Crude Product purity_check1 Purity Check (TLC/HPLC) start->purity_check1 recrystallization Recrystallization purity_check1->recrystallization Impurities Present purity_check2 Purity Check recrystallization->purity_check2 chromatography Column Chromatography purity_check2->chromatography Impurities Persist final_product Pure Product purity_check2->final_product Purity >99% chromatography->final_product end END final_product->end

Caption: Logical workflow for purifying crude product.

Troubleshooting Recrystallization "Oiling Out"

This diagram provides a step-by-step guide to resolving the common issue of a compound "oiling out."

start Symptom: Product 'Oils Out' cause1 {Is solution cloudy before cooling? | Yes | No} start->cause1 action1 Add more hot solvent until clear cause1:f0->action1 cause2 {Was cooling rapid? | Yes | No} cause1:f1->cause2 action1->cause2 action2 Re-heat, then cool slowly cause2:f0->action2 cause3 {Are impurities suspected? | Yes | No} cause2:f1->cause3 action2->cause3 action3 Try pre-purification (charcoal/silica plug) cause3:f0->action3 end Re-evaluate solvent system cause3:f1->end

Caption: Decision tree for troubleshooting "oiling out".

References
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • ResearchGate. (2022). Degradation and toxicity variations of pyrazolone pharmaceuticals by homogeneous oxidation processes for reclaimed water reuse: A review.
  • Knize, M. G., & Felton, J. S. (1995). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?.
  • Google Patents. (n.d.). DE1112984B - Process for the preparation of pyrazolone derivatives.
  • ResearchGate. (2010). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc.
  • Sauber, K., et al. (1977). [Degradation of antipyrin by pyrazon-degrading bacteria (author's transl)]. PubMed.
  • Oriental Journal of Chemistry. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
  • ResearchGate. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • ResearchGate. (2018). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • European Patent Office. (2016). EP 3317254 B1 - METHOD FOR PREPARATION OF 1-METHYL-3-(TRIFLUOROMETHYL)-1HPYRAZOL-5-OL.
  • NIH. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Google Patents. (n.d.). WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
  • ResearchGate. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Master Organic Chemistry. (2016). Natural Product Isolation (2) – Purification Techniques, An Overview.
  • ResearchGate. (2019). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.
  • YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment.
  • AMiner. (n.d.). Degradation and Toxicity Variations of Pyrazolone Pharmaceuticals by Homogeneous Oxidation Processes for Reclaimed Water Reuse: A Review.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • International Journal of ChemTech Applications. (2013). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • Wikipedia. (n.d.). Pyrazolone.
  • ResearchGate. (2022). Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives.
  • PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • AMSbio. (n.d.). Impurity profiling and HPLC methods for drug quality compliance.
  • PubMed. (2010). Pyrazines: occurrence, formation and biodegradation.

Sources

Technical Support Center: Managing Reaction Exotherms in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazole synthesis. This resource is designed to provide in-depth guidance on a critical aspect of this widely used chemical transformation: the management of reaction exotherms. As Senior Application Scientists, we understand that controlling the heat generated during synthesis is paramount for safety, yield, and purity. This guide offers troubleshooting advice, frequently asked questions, and best practices to help you navigate the thermodynamic challenges of pyrazole synthesis.

Section 1: Understanding the Exotherm in Pyrazole Synthesis

The synthesis of pyrazoles, most commonly through the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives (the Knorr pyrazole synthesis), is an exothermic process. The formation of the stable aromatic pyrazole ring releases a significant amount of energy. While this thermodynamic driving force is favorable for product formation, it can lead to dangerous temperature increases if not properly controlled.

Why is it exothermic? The reaction involves the formation of strong carbon-nitrogen and nitrogen-nitrogen bonds in the pyrazole ring, which is energetically more favorable than the bonds broken in the reactants. This net release of energy manifests as heat.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding exothermic control in pyrazole synthesis.

Q1: What are the early warning signs of a runaway reaction?

A runaway reaction is a thermally uncontrolled reaction that can lead to a rapid increase in temperature and pressure. Early warning signs include:

  • A sudden, unexpected increase in the reaction temperature that does not stabilize with external cooling.

  • A rapid increase in pressure in a closed or sealed reaction vessel.

  • Vigorous, uncontrolled boiling or refluxing of the solvent.

  • A noticeable change in the color or viscosity of the reaction mixture, often indicating decomposition.

  • The evolution of gas or fumes from the reaction.

Q2: How does my choice of solvent affect exotherm management?

Solvent selection is a critical factor in controlling reaction exotherms. Key properties to consider are:

  • Boiling Point: A solvent with a boiling point near the desired reaction temperature can act as a heat sink, dissipating excess heat through reflux. However, a solvent with too low a boiling point may evaporate too quickly, leading to a concentration of reactants and a potential for a runaway reaction.

  • Heat Capacity: Solvents with higher heat capacities can absorb more heat for a given temperature increase, providing better thermal stability.

  • Thermal Conductivity: A solvent with good thermal conductivity will more efficiently transfer heat from the reaction mixture to the cooling bath.

While polar protic solvents like ethanol are commonly used, aprotic dipolar solvents have shown good results in some cases. Greener options like deep eutectic solvents (DESs) are also being explored for their potential to offer better reaction control.

Q3: Are there safer alternatives to using hydrazine hydrate?

Hydrazine hydrate is highly reactive and its reactions can be energetic. Safer alternatives include using hydrazine salts, such as hydrazine hydrochloride or sulfate. These salts are more stable and the reaction can be initiated by the addition of a base.

Q4: Can the order of reagent addition impact the exotherm?

Absolutely. The rate and order of addition are critical for controlling the reaction rate and, consequently, the rate of heat generation. A common and effective strategy is the slow, controlled addition of one reagent to the other, allowing the cooling system to dissipate the heat as it is generated. For instance, adding the hydrazine hydrate dropwise to the solution of the 1,3-dicarbonyl compound is a standard practice.

Section 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your pyrazole synthesis.

Issue Potential Cause Recommended Solution
Rapid, Uncontrolled Temperature Spike - Addition of reagent is too fast.- Inadequate cooling.- Reaction concentration is too high.- Immediately stop the addition of the reagent.- Increase the efficiency of the cooling bath (e.g., switch from an ice-water bath to a dry ice-acetone bath).- If safe to do so, add a pre-chilled solvent to dilute the reaction mixture.
Reaction Mixture Darkens or Forms Tar - Localized hotspots due to poor mixing.- Decomposition of starting materials or product at elevated temperatures.- Side reactions dominating at higher temperatures.- Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction mixture.- Maintain a lower reaction temperature, even if it prolongs the reaction time.- Monitor the reaction closely using TLC to determine the optimal reaction time and avoid prolonged heating.
Low Yield Despite Complete Consumption of Starting Material - Product decomposition due to excessive heat.- Evaporation of volatile reagents or products.- Employ a more efficient cooling system.- Use a reflux condenser to prevent the loss of volatile components.- Consider running the reaction at a lower temperature for a longer duration.

Section 4: Preventative Measures & Best Practices

Proactive management of the reaction exotherm is the best approach to ensure a safe and successful synthesis.

Controlled Reagent Addition

A fundamental technique for managing exotherms is to control the rate at which the reactants are combined.

Experimental Protocol: Controlled Addition of Hydrazine Hydrate

  • Set up the reaction vessel in a cooling bath (e.g., ice-water) with efficient magnetic or mechanical stirring.

  • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in the reaction vessel.

  • Equip the flask with a dropping funnel containing the hydrazine hydrate.

  • Add the hydrazine hydrate dropwise to the stirred solution of the dicarbonyl compound, monitoring the internal temperature of the reaction mixture with a thermometer.

  • Maintain the internal temperature within the desired range by adjusting the addition rate and the temperature of the cooling bath. A mildly exothermic reaction with a temperature increase from 20 °C to 32 °C has been noted as manageable.

Effective Cooling and Heat Dissipation

The choice of cooling bath and efficient heat transfer are crucial.

Cooling Bath Typical Temperature Range (°C) Notes
Ice-Water0 to 5Most common and suitable for many pyrazole syntheses.
Ice-Salt-20 to -10Provides lower temperatures for more exothermic reactions.
Dry Ice-Acetone/Isopropanol-78For highly exothermic reactions requiring very low temperatures.

Ensure the reaction vessel has good surface area contact with the cooling medium and that the stirring is adequate to promote heat transfer.

The Role of Modern Synthesis Techniques

Continuous flow chemistry offers a powerful alternative to traditional batch synthesis for managing exotherms. By performing the reaction in a small-volume reactor with a high surface-area-to-volume ratio, heat can be dissipated much more efficiently. This allows for safer operation at higher temperatures and concentrations, often leading to significantly reduced reaction times.

Section 5: Visualizing the Workflow for Exotherm Management

The following diagram illustrates a decision-making workflow for managing potential exotherms during pyrazole synthesis.

ExothermManagement Start Start: Plan Pyrazole Synthesis Assess Assess Exotherm Risk (Literature, Calorimetry) Start->Assess LowRisk Low Risk Procedure: Batch Reaction, Standard Cooling Assess->LowRisk Low HighRisk High Risk Procedure: Controlled Addition, Enhanced Cooling, Consider Flow Chemistry Assess->HighRisk High Monitor Monitor Temperature Continuously LowRisk->Monitor HighRisk->Monitor Stable Temperature Stable? Monitor->Stable Proceed Proceed with Reaction Stable->Proceed Yes Action Take Corrective Action: - Stop Addition - Increase Cooling - Dilute Stable->Action No End End: Work-up Proceed->End Action->Monitor

Caption: Decision workflow for managing pyrazole synthesis exotherms.

References

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.). MDPI.

Technical Support Center: Catalyst Selection for Functionalizing Pyrazole Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of pyrazole rings. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experimental work. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

Troubleshooting Guide: Common Issues in Pyrazole Functionalization

This section addresses common problems encountered during the catalytic functionalization of pyrazoles, offering potential causes and actionable solutions based on established chemical principles.

Issue 1: Low or No Product Yield in C-H Arylation

  • Question: I am attempting a palladium-catalyzed C-H arylation of my N-substituted pyrazole, but I am observing very low to no conversion of my starting material. What are the likely causes and how can I improve my yield?

  • Answer: Low yields in palladium-catalyzed C-H arylations of pyrazoles can stem from several factors, primarily related to catalyst activity, reaction conditions, and substrate reactivity.

    • Probable Cause 1: Inefficient Catalyst System. The choice of palladium precursor and ligand is critical. A ligand-free palladium catalyst might be sufficient in some cases, particularly for achieving β-regioselectivity, but often a supporting ligand is necessary to stabilize the active catalytic species and promote reductive elimination.[1][2]

    • Solution 1: If using a ligand-free system, consider the addition of a phosphine ligand. For N-arylation reactions with aryl triflates, bulky, electron-rich phosphines like tBuBrettPhos have proven effective.[3] For C-N coupling, Xantphos can be a key ligand to prevent side reactions, especially when using alcoholic solvents.

    • Probable Cause 2: Inappropriate Base or Solvent. The base plays a crucial role in the C-H activation step, and the solvent can significantly influence the reaction's regioselectivity and efficiency.[1]

    • Solution 2: A systematic screening of bases (e.g., K2CO3, Cs2CO3, K3PO4) and solvents is recommended. For instance, in the β-arylation of pyrazoles, a protic solvent like 2-ethoxyethan-1-ol can enhance the acidity of the β-proton, favoring the desired C-H activation.[1]

    • Probable Cause 3: Catalyst Deactivation. The palladium catalyst can precipitate as palladium black, leading to a loss of catalytic activity. This can be influenced by temperature and the stability of the catalytic complex.[2]

    • Solution 3: Ensure the reaction temperature is optimized; excessively high temperatures can accelerate catalyst decomposition.[2] The use of robust ligands can also help maintain the catalyst's integrity in solution.

Issue 2: Poor Regioselectivity (C-3 vs. C-5 vs. C-4 Functionalization)

  • Question: My reaction is producing a mixture of regioisomers. How can I selectively functionalize the C-4 or C-5 position of the pyrazole ring?

  • Answer: Achieving high regioselectivity in pyrazole functionalization is a common challenge due to the electronic nature of the ring.[4][5] The C-4 position is electron-rich and prone to electrophilic attack, while the C-3 and C-5 positions are more electrophilic.[4]

    • Controlling C-4 vs. C-5 Selectivity:

      • For C-4 Alkenylation: An electrophilic palladium catalyst can favor the nucleophilic C-4 position.[4]

      • For C-5 Functionalization: The C-5 proton is generally the most acidic, making it susceptible to deprotonation and subsequent functionalization.[5][6] The use of a directing group on the N-1 position is a powerful strategy to direct metal catalysts to the C-5 position.[5][7] Pyridine and similar N-containing groups are effective directing groups for rhodium and palladium catalysts.[4][8]

    • Directing Group Strategy: The use of a removable directing group, such as a pyrimidinyl or picolinoyl group, can provide high levels of regiocontrol. These groups chelate to the metal center, bringing the catalyst into proximity with the target C-H bond.

    • Solvent Effects: The choice of solvent can sometimes switch the regioselectivity. For instance, in Rh(III)-catalyzed reactions of 2-(1H-pyrazol-1-yl)pyridine with alkynes, switching from a nonpolar solvent like 1,2-dichloroethane (favoring C-5 substitution) to a polar solvent like DMF can promote a different reaction pathway leading to fused pyrazole derivatives.[4]

Issue 3: N-1 vs. N-2 Alkylation/Arylation of NH-Pyrazoles

  • Question: I am trying to N-alkylate an unsymmetrically substituted pyrazole and I'm getting a mixture of N-1 and N-2 isomers. How can I control the regioselectivity?

  • Answer: The regioselectivity of N-functionalization of NH-pyrazoles is a classic challenge due to the tautomerism of the pyrazole ring.[4][9] The outcome is often a delicate balance of steric and electronic effects of the substituents on the pyrazole ring, as well as the reaction conditions.[10]

    • Steric Hindrance: Bulky substituents on the pyrazole ring will generally direct incoming electrophiles to the less sterically hindered nitrogen atom.

    • Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

    • Reaction Conditions: The choice of base, solvent, and catalyst can significantly impact the isomeric ratio.[9][10] For example, in copper-catalyzed N-arylation, the use of diamine ligands has been shown to be effective for a range of nitrogen heterocycles, including pyrazoles.[11][12][13]

Frequently Asked Questions (FAQs)

Catalyst Selection

  • Q1: What are the most common transition metals used for pyrazole functionalization?

    • A1: Palladium, rhodium, and copper are the most extensively used metals.[1][14][15][16]

      • Palladium: Widely used for C-C and C-N cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations, as well as direct C-H arylations.[17][8][15][18]

      • Rhodium: Particularly effective for C-H activation and annulation reactions, often utilizing a directing group strategy.[16][19][20][21]

      • Copper: A cost-effective and versatile catalyst for N-arylation, C-N dehydrogenative cross-coupling, and N-alkynylation reactions.[14][22][23][24][25]

  • Q2: When should I consider using photoredox catalysis?

    • A2: Photoredox catalysis is an excellent choice for mild and efficient functionalizations, often proceeding at room temperature under visible light irradiation.[26][27][28] It is particularly useful for generating radical intermediates for C-H functionalization.[29][30] Dual catalytic systems, combining a photoredox catalyst with a transition metal like palladium, can enable novel transformations.[29]

Reaction Conditions and Optimization

  • Q3: How important is the choice of ligand in palladium-catalyzed reactions?

    • A3: The ligand is crucial. It stabilizes the palladium catalyst, influences its reactivity, and can control selectivity. For instance, bulky, electron-rich phosphine ligands are often used in C-N coupling reactions to promote the reductive elimination step.[3][31][32] Pyrazole-based P,N-ligands have also been developed for Suzuki coupling and amination reactions.[2]

  • Q4: What role do directing groups play in C-H functionalization?

    • A4: Directing groups are used to achieve high regioselectivity by coordinating to the metal catalyst and positioning it for C-H activation at a specific site, typically ortho to the directing group.[7] For pyrazoles, the N-2 nitrogen can act as an inherent directing group.[5] Alternatively, a directing group can be installed on the N-1 position to direct functionalization to the C-5 position of the pyrazole or a substituent on the pyrazole.[8]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation at the β-Position of N-Substituted Pyrazoles

This protocol is adapted from methodologies favoring β-C-H bond functionalization.[1]

  • To an oven-dried reaction vessel, add the N-substituted pyrazole (1.0 mmol), aryl bromide (1.2 mmol), a ligand-free palladium catalyst such as Pd(OAc)2 (5 mol%), and a base like K2CO3 (2.0 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add the appropriate solvent (e.g., 2-ethoxyethan-1-ol, 3 mL).

  • Heat the reaction mixture to the optimized temperature (e.g., 120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Catalytic Systems for Pyrazole Functionalization

Functionalization TypeCatalyst SystemTypical SubstratesKey AdvantagesReference(s)
C-H Arylation Pd(OAc)2 / LigandN-Aryl/Alkyl Pyrazoles, Aryl HalidesHigh regioselectivity possible with directing groups.[1][8]
N-Arylation CuI / Diamine LigandNH-Pyrazoles, Aryl HalidesCost-effective, good functional group tolerance.[11][13]
C-H Alkenylation [RhCl2Cp*]2 / OxidantN-Aryl Pyrazoles, AlkenesEfficient for C-C bond formation via C-H activation.[16]
[4+1] Annulation Visible Light / Photoredox CatalystHydrazones, 2-bromo-1,3-dicarbonylsMild reaction conditions, step-economical synthesis.[26]

Visualizations

Diagram 1: General Catalytic Cycle for Palladium-Catalyzed C-H Arylation

G Pd(II) Pd(II) C-H_Activation C-H_Activation Pd(II)->C-H_Activation Pyrazole-H Palladacycle Palladacycle C-H_Activation->Palladacycle -HX Palladacyacycle Palladacyacycle Oxidative_Addition Oxidative_Addition Palladacyacycle->Oxidative_Addition Ar-X Pd(IV)_Intermediate Pd(IV)_Intermediate Oxidative_Addition->Pd(IV)_Intermediate Reductive_Elimination Reductive_Elimination Pd(IV)_Intermediate->Reductive_Elimination Ar-Pyrazole Reductive_Elimination->Pd(II) Catalyst Regeneration

Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.

Diagram 2: Decision Workflow for Catalyst Selection

G start Desired Functionalization? cn_bond C-N Bond Formation (N-Arylation/Alkylation) start->cn_bond cc_bond C-C Bond Formation (Arylation/Alkenylation) start->cc_bond cu_cat Copper Catalyst (e.g., CuI/Diamine) cn_bond->cu_cat Cost-effective? pd_cat_cn Palladium Catalyst (e.g., Pd(OAc)2/tBuBrettPhos) cn_bond->pd_cat_cn High functional group tolerance? pd_cat_cc Palladium Catalyst (e.g., Pd(OAc)2) cc_bond->pd_cat_cc Direct C-H Arylation? rh_cat Rhodium Catalyst (e.g., [RhCl2Cp*]2) cc_bond->rh_cat C-H Activation/ Annulation? photo_cat Photoredox Catalyst (e.g., Ru(bpy)3Cl2) cc_bond->photo_cat Mild Conditions/ Radical Pathway?

Caption: Decision tree for initial catalyst system selection.

References

  • Rhodium(iii)-catalyzed direct C–H activation of 2-aryl-3H-indoles: a strategy for 4-heteroaryl pyrazole synthesis. Organic & Biomolecular Chemistry. [Link]
  • Relay Visible-Light Photoredox Catalysis: Synthesis of Pyrazole Derivatives via Formal [4 + 1] Annulation and Aromatiz
  • Construction of pyrazolone analogues via rhodium-catalyzed C–H activation from pyrazolones and non-activated free allyl alcohols. Organic Chemistry Frontiers. [Link]
  • Synthesis of functionalized pyrazoles via copper-catalyzed C-N dehydrogenative cross-coupling for prostate cancer therapy by inhibiting tubulin polymeriz
  • Synthetic strategies of pyrazole‐directing C−H activation.
  • Copper-Catalyzed Aerobic C(sp2)–H Functionalization for C–N Bond Formation: Synthesis of Pyrazoles and Indazoles. The Journal of Organic Chemistry. [Link]
  • Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes.
  • Copper-Catalyzed Aerobic C(sp2)–H Functionalization for C–N Bond Formation: Synthesis of Pyrazoles and Indazoles. The Journal of Organic Chemistry. [Link]
  • Photocatalytic Functionalization of Dihydroquinoxalin‐2‐Ones with Pyrazolones.
  • Combined Experimental and Computational Investigations of Rhodium-Catalysed C–H Functionalisation of Pyrazoles with Alkenes. PubMed Central. [Link]
  • Copper Catalyzed Regioselective N – Alkynylation of Pyrazoles and Evaluation of the Anticancer Activity of Ethynyl. Scilit. [Link]
  • Visible light-induced functionalization of indazole and pyrazole: a recent update.
  • Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes.
  • Photoredox-Catalyzed C–H Functionaliz
  • Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development. [Link]
  • Polyoxometalate-Supported Copper(I)
  • Synthesis of Spiropentadiene Pyrazolones by Rh(III)
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PubMed Central. [Link]
  • Transition-metal-catalyzed C–H functionaliz
  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions.
  • Direct Site‐Selective Difunctionalization of Pyrazoles.
  • Selective Functionalization of Pyrazoles Using a Switchable Metal-Directing Group. Request PDF. [Link]
  • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry. [Link]
  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. University of Regensburg. [Link]
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
  • A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. PubMed Central. [Link]
  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]
  • Catalytic C–H Allylation and Benzyl
  • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Deriv
  • Efficient synthesis of pyrazoles: oxidative C-C/N-N bond-form
  • Synthesis of substituted N-heterocycles by N-aryl
  • Palladium-Catalyzed C−N(sp2) Bond Formation: N-Arylation of Aromatic and Unsaturated Nitrogen and the Reductive Elimination Chemistry of Palladium Azolyl and Methyleneamido Complexes. Journal of the American Chemical Society. [Link]
  • Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews. [Link]
  • Selective functionalization of the 1 H -imidazo[1,2- b ]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pu. Chemical Science. [Link]
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
  • Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines.
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. [Link]
  • Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. [Link]
  • Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. Semantic Scholar. [Link]
  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]
  • Salen–Cu(II) Complex Catalysed N-Arylation of Pyrazole under Mild Conditions.

Sources

Technical Support Center: Optimizing N-Methylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-methylation of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental synthetic transformation. The selective introduction of a methyl group onto one of the two nitrogen atoms of the pyrazole ring is a persistent challenge, often leading to mixtures of regioisomers that are difficult to separate.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high yields and regioselectivity in your N-methylation reactions.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Pyrazole N-Methylation

This section addresses common questions regarding the N-methylation of pyrazoles, providing foundational knowledge for optimizing your reaction conditions.

Q1: Why is achieving regioselectivity in pyrazole N-methylation so challenging?

The primary challenge lies in the similar electronic properties and reactivity of the two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring.[2] This often results in the formation of a mixture of N1- and N2-methylated regioisomers, complicating purification and reducing the yield of the desired product. The final isomeric ratio is influenced by a subtle interplay of steric hindrance, electronic effects of the substituents on the pyrazole ring, the nature of the methylating agent, the base, and the solvent used.[3][4][5]

Q2: What are the most common methylating agents used for pyrazoles, and how do they differ?

Traditional and modern methylating agents each have their advantages and disadvantages:

Methylating AgentAdvantagesDisadvantages
Methyl Iodide (MeI) Highly reactive, commercially available, and relatively inexpensive.Often leads to poor regioselectivity, yielding mixtures of N1 and N2 isomers.[1] Can lead to the formation of quaternary salts.
Dimethyl Sulfate (DMS) A powerful methylating agent, often more reactive than MeI.Highly toxic and corrosive. Can also result in low regioselectivity.
α-Halomethylsilanes Can significantly improve N1-selectivity due to their steric bulk.[1][6][7][8] The resulting silyl group is readily cleaved.Requires a two-step process (alkylation followed by protodesilylation).[1]
Trichloroacetimidates Can provide good yields of N-alkylated pyrazoles under Brønsted acid catalysis, offering an alternative to base-mediated methods.[9]The regioselectivity is sterically controlled, which may not always favor the desired isomer.[9]
Enzyme Catalysis Engineered methyltransferases can offer exceptional regioselectivity (>99%).[1][10]Requires specialized enzymes and biocatalytic expertise.[1]

Q3: How do substituents on the pyrazole ring influence the regioselectivity of N-methylation?

Substituents on the pyrazole ring play a crucial role in directing the methylation to a specific nitrogen atom through steric and electronic effects:

  • Steric Hindrance: Bulky substituents at the C3 or C5 positions will sterically hinder the adjacent nitrogen atom, favoring methylation at the less hindered nitrogen. For instance, a bulky group at C3 will favor methylation at N1.[3][5]

  • Electronic Effects: Electron-donating groups can increase the nucleophilicity of the pyrazole ring, while electron-withdrawing groups decrease it.[3] The position of these groups can subtly influence the relative basicity and nucleophilicity of the two nitrogen atoms, thereby affecting the regioselectivity.

Section 2: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section provides a structured approach to troubleshooting common issues encountered during the N-methylation of pyrazoles.

Problem 1: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

This is the most frequent challenge in pyrazole N-methylation.

Logical Troubleshooting Workflow:

start Low Regioselectivity step1 Analyze Steric Profile of Substrate start->step1 step2 Switch to a Bulky Methylating Agent (e.g., (chloromethyl)triisopropoxysilane) step1->step2 If sterically unbiased step3 Modify the Base and Solvent System step2->step3 If selectivity is still low end Improved Regioselectivity step2->end Successful step4 Consider a Protecting Group Strategy step3->step4 As a last resort step3->end Successful step4->end

Troubleshooting Workflow for Poor Regioselectivity.

  • Causality and Actionable Advice:

    • Initial Assessment: First, evaluate the steric environment around the two nitrogen atoms of your pyrazole. If one position is significantly more hindered, traditional methylating agents like methyl iodide might suffice, but if not, a more strategic approach is needed.

    • Employ Sterically Demanding Reagents: If your substrate lacks a strong steric bias, switch to a bulkier methylating agent. α-Halomethylsilanes, such as (chloromethyl)triisopropoxysilane, have proven highly effective in directing methylation to the less sterically hindered nitrogen, achieving N1/N2 ratios of up to >99:1.[1][11]

    • Optimize Base and Solvent: The choice of base can influence the regioselectivity. For instance, using sodium hydride (NaH) can sometimes prevent the formation of regioisomeric products compared to potassium carbonate (K2CO3).[2] The solvent can also play a role; fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically increase regioselectivity in some cases.

    • Protecting Group Strategy: In particularly challenging cases, consider a protecting group strategy. One of the nitrogen atoms can be temporarily blocked with a removable group (e.g., an acyl group) to ensure methylation occurs at the desired position.[12] The protecting group is then removed in a subsequent step.[12]

Problem 2: Low Reaction Yield

Low yields can be attributed to several factors, from incomplete reactions to product degradation.

Troubleshooting Steps:

  • Verify Reagent Quality and Stoichiometry: Ensure your methylating agent and base are not degraded. Use an appropriate excess of the methylating agent and base, typically 1.1 to 2.2 equivalents.[2]

  • Optimize Reaction Temperature and Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Some reactions may require elevated temperatures to proceed to completion. For example, a protocol using (chloromethyl)triisopropoxysilane is conducted at 60 °C.[13]

  • Consider Alternative Activation Methods: Phase transfer catalysis (PTC) can be an effective method for N-alkylation, often providing high yields without the need for a solvent.[6][9] This method can be particularly useful when dealing with substrates that have poor solubility in common organic solvents.

Problem 3: Difficulty in Separating Regioisomers

Even with optimized conditions, you may still obtain a mixture of isomers.

Strategies for Separation:

  • Column Chromatography: This is the most common method for separating N-methyl pyrazole isomers. The choice of eluent is critical. A gradient elution may be necessary to achieve good separation.[13] The difference in polarity between the N1 and N2 isomers can sometimes be subtle, requiring careful optimization of the solvent system.

  • Crystallization: If one of the isomers is a solid and can be selectively crystallized from the mixture, this can be an efficient purification method.

  • Preparative HPLC: For very difficult separations, preparative HPLC can be employed, although it is less scalable than column chromatography.

Section 3: Detailed Experimental Protocols

Here, we provide step-by-step protocols for common N-methylation procedures.

Protocol 1: Highly N1-Selective Methylation using an α-Halomethylsilane

This protocol is adapted from a method that achieves high regioselectivity for the N1-methylation of 3-substituted pyrazoles.[1][13]

Materials:

  • 3-substituted pyrazole

  • (Chloromethyl)triisopropoxysilane

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Dimethyl sulfoxide (DMSO)

  • Tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF)

  • Water

Step-by-Step Procedure:

  • Alkylation:

    • In a vial equipped with a magnetic stir bar, dissolve the 3-substituted pyrazole (1.0 equiv.) in DMSO.

    • Add a solution of KHMDS in THF (1.5 equiv.) to the vial.

    • Heat the mixture to 60 °C and stir for 30 minutes.

    • Add (chloromethyl)triisopropoxysilane (1.5 equiv.) to the reaction mixture.

    • Continue stirring at 60 °C and monitor the reaction progress by LC-MS until the starting material is consumed (typically 2-4 hours).

  • Protodesilylation:

    • To the reaction mixture, add water and a solution of TBAF (2.0 equiv.).

    • Continue stirring at 60 °C for 4-6 hours, or until the protodesilylation is complete as monitored by LC-MS.

    • Cool the reaction to room temperature and perform an aqueous workup.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Workflow for N1-Selective Methylation:

cluster_alkylation Alkylation Step cluster_desilylation Protodesilylation Step cluster_workup Workup and Purification a Dissolve Pyrazole in DMSO b Add KHMDS in THF a->b c Heat to 60°C for 30 min b->c d Add (chloromethyl)triisopropoxysilane c->d e Stir at 60°C (2-4h) d->e f Add Water and TBAF e->f g Stir at 60°C (4-6h) f->g h Aqueous Workup and Extraction g->h i Drying and Concentration h->i j Column Chromatography i->j

General workflow for the N1-selective methylation of pyrazoles.

Protocol 2: N-Methylation using Phase Transfer Catalysis (PTC)

This is a general procedure that can be adapted for various pyrazoles and alkylating agents.[9]

Materials:

  • Pyrazole

  • Methyl iodide

  • Quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB)

  • Powdered potassium hydroxide (KOH)

Step-by-Step Procedure:

  • To a round-bottom flask, add the pyrazole (1.0 equiv.), powdered KOH (2.0 equiv.), and a catalytic amount of TBAB (0.1 equiv.).

  • Add methyl iodide (1.2 equiv.) to the flask.

  • Stir the mixture vigorously at room temperature. The reaction is often exothermic.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Once the reaction is complete, add water to dissolve the salts.

  • Extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or distillation.

Section 4: Conclusion

The successful N-methylation of pyrazoles hinges on a careful consideration of the substrate's electronic and steric properties, along with a judicious choice of reagents and reaction conditions. While traditional methods often fall short in providing high regioselectivity, modern approaches utilizing sterically hindered methylating agents or enzymatic catalysis offer powerful solutions to this long-standing synthetic challenge. This guide provides the foundational knowledge and practical advice to troubleshoot common problems and optimize your experimental outcomes.

References

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3526. [Link]
  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. [Link]
  • Reddit. (2023). N-methylation of pyrazole. r/OrganicChemistry. [Link]
  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
  • Kudyakova, Y. S., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(18), 5989. [Link]
  • Google Patents. (1996).
  • R Discovery. (2024).
  • Yang, E., & Dalton, D. M. (2024).
  • Pereira, A., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(16), 4737. [Link]
  • PubMed. (2024).
  • PubMed. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. [Link]
  • S. Asd, et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Pharmaceuticals, 15(9), 1109. [Link]
  • ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
  • Hammer, S. C., et al. (2020). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 59(39), 17044–17049. [Link]
  • Diez-Barra, E., et al. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
  • ResearchGate. (2014). Phase-Transfer-Catalyzed Asymmetric Synthesis of Chiral N-Substituted Pyrazoles by Aza-Michael Reaction. [Link]
  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • PubMed. (2010). Enantioselective phase-transfer catalysis: synthesis of pyrazolines. [Link]
  • The Journal of Organic Chemistry. (2020).
  • Organometallics. (2023). Steric and Electronic Effects Responsible for N,O- or N,N‑Chelating Coordination of Pyrazolones Containing a Pyridine Ring in Ruthenium Arene Systems. [Link]
  • PubMed. (2014). The key role of -CH3 steric hindrance in bis(pyrazolyl)
  • ACS Publications. (1982). Structure determination of the N-methyl isomers of 5-amino-3,4-dicyanopyrazole and certain related pyrazolo[3,4-d]pyrimidines. The Journal of Organic Chemistry, 47(16), 3004–3008. [Link]
  • Chemical Society Reviews. (2021).

Sources

Validation & Comparative

A Comparative Analysis of Difluoromethyl and Trifluoromethyl Pyrazoles in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to modulate a molecule's physicochemical and pharmacokinetic properties. Among the most utilized fluorine-containing motifs are the difluoromethyl (CF2H) and trifluoromethyl (CF3) groups, particularly when appended to heterocyclic scaffolds like pyrazole. This guide provides an in-depth comparative analysis of difluoromethyl and trifluoromethyl pyrazoles, offering researchers, scientists, and drug development professionals a comprehensive understanding of their differential performance in biological assays, supported by experimental data and mechanistic insights.

The Subtle Yet Significant Duality of Fluorine: CF2H vs. CF3

The seemingly minor difference between a difluoromethyl and a trifluoromethyl group—a single hydrogen atom—belies a significant divergence in their electronic and steric properties. These differences are fundamental to understanding their impact on biological activity.

The trifluoromethyl group (-CF3) is a potent electron-withdrawing group due to the high electronegativity of the three fluorine atoms. It is also sterically demanding and significantly increases the lipophilicity of a molecule.[1] A key feature of the CF3 group is its exceptional metabolic stability, as the carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to cleavage by metabolic enzymes.[1][2]

The difluoromethyl group (-CF2H) , while also electron-withdrawing, is less so than the CF3 group. The presence of a hydrogen atom allows the CF2H group to act as a hydrogen bond donor, a property absent in the CF3 group.[3][4] This unique characteristic enables the CF2H group to serve as a bioisosteric replacement for hydroxyl (OH) or thiol (SH) groups, potentially forming crucial interactions within a protein's active site.[3] In terms of lipophilicity, the CF2H group generally imparts a lesser increase compared to the CF3 group.

Head-to-Head in the Arena: Performance in Biological Assays

The distinct properties of CF2H and CF3 groups translate into differential behaviors in various biological assays. The choice between these two moieties is often a critical decision in lead optimization, aimed at fine-tuning potency, selectivity, and pharmacokinetic profiles.

Enzyme Inhibition Assays

Pyrazoles are a common scaffold for enzyme inhibitors, and the choice of the fluoroalkyl substituent can dramatically influence inhibitory potency and selectivity.[5][6][7]

A notable example is the inhibition of cyclooxygenase (COX) enzymes. Celecoxib, a selective COX-2 inhibitor, features a trifluoromethyl group.[8] Studies on analogues where the CF3 group is modified provide valuable insights. For instance, a trifluoromethyl analogue of celecoxib (TFM-C) with a second CF3 group replacing the p-tolyl methyl group, exhibited significantly lower COX-2 inhibitory activity but retained potent anti-inflammatory effects through COX-2-independent pathways.[9] In another study, replacing the tolyl ring of celecoxib with an N-difluoromethyl-1,2-dihydropyrid-2-one moiety resulted in dual COX-2/5-LOX inhibitory activity.[8][10]

These examples highlight that while a CF3 group can be crucial for potent enzyme inhibition, the CF2H group can introduce novel functionalities, such as dual-targeting capabilities, by virtue of its distinct electronic and hydrogen-bonding properties.

Table 1: Comparative COX Inhibition Data for Celecoxib Analogues

CompoundKey Structural FeatureCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)Reference
CelecoxibTrifluoromethyl group150.04>100[8]
TFM-CTwo Trifluoromethyl groups-8.2 (205-fold lower than Celecoxib)-[9]
Difluoromethyl AnalogueN-difluoromethyl-1,2-dihydropyrid-2-one13.10.695.0[10]
Receptor Binding Assays

In the context of G-protein coupled receptors (GPCRs) and other receptor-ligand interactions, the choice between a CF2H and CF3 group can impact binding affinity and functional activity (agonist vs. antagonist). Pyrazole derivatives have been extensively studied as cannabinoid receptor (CB1 and CB2) modulators.[11][12]

While direct comparative studies of CF2H and CF3 pyrazoles for cannabinoid receptors are not abundant in the provided search results, the principles of structure-activity relationships (SAR) suggest that the steric bulk and electronic nature of the substituent at key positions on the pyrazole ring are critical for potent and selective binding.[11][12] The ability of the CF2H group to act as a hydrogen bond donor could be exploited to gain additional interactions with receptor residues, potentially leading to increased affinity or a switch in functional activity. Conversely, the strong electron-withdrawing nature of the CF3 group can influence the overall electron distribution of the pyrazole core, affecting its interaction with the receptor binding pocket.

Cell-Based Functional Assays

Cell-based assays provide a more holistic view of a compound's biological activity, encompassing cell permeability, target engagement, and downstream functional consequences. Pyrazole derivatives have shown promise in various cell-based assays, including those for anticancer and anti-inflammatory activities.[5][7][13]

For instance, a series of 5-trifluoromethyl-Δ²-pyrazoline and 3-trifluoromethylpyrazole derivatives exhibited significant anti-inflammatory activity in a carrageenan-induced rat paw edema assay.[13] The 3-trifluoromethylpyrazoles were found to be the most effective, suggesting a positional preference for the CF3 group for this particular biological effect.[13]

In the realm of anticancer research, pyrazole derivatives have been evaluated for their cytotoxic effects on various cancer cell lines.[5][14] The choice of substituents on the pyrazole core is crucial for activity, and while many potent compounds contain a CF3 group, the potential of CF2H-substituted pyrazoles remains an area for further exploration. The differing lipophilicity and membrane permeability of CF2H and CF3 substituted compounds can lead to variations in intracellular concentrations and, consequently, different outcomes in cell-based assays.

Metabolic Stability: The Decisive Factor

A key driver for incorporating fluorinated groups in drug design is to enhance metabolic stability.[2][15] Both CF2H and CF3 groups can block metabolically labile sites, but their own metabolic fates can differ.

The trifluoromethyl group is generally considered to be highly resistant to oxidative metabolism due to the strength of the C-F bonds.[2][15][16] This often leads to a longer half-life and improved pharmacokinetic profile.[2]

The difluoromethyl group , while more stable than a methyl group, can be susceptible to metabolism. Cytochrome P450-mediated hydroxylation at the C-H bond of the CF2H group can occur, potentially leading to the formation of unstable intermediates that can release fluoride ions.[17] However, this metabolic pathway is not always a major route, and in many cases, the CF2H group provides a significant improvement in metabolic stability over non-fluorinated analogues.[3]

Illustrative Metabolic Pathway

G cluster_cf3 Trifluoromethyl (CF3) Pyrazole cluster_cf2h Difluoromethyl (CF2H) Pyrazole CF3_Pyrazole R-CF3 Metabolism_CF3 Metabolism (CYP450) CF3_Pyrazole->Metabolism_CF3 No_Metabolism Resistant to Oxidation Metabolism_CF3->No_Metabolism Major Pathway CF2H_Pyrazole R-CF2H Metabolism_CF2H Metabolism (CYP450) CF2H_Pyrazole->Metabolism_CF2H Hydroxylation Hydroxylation at C-H Metabolism_CF2H->Hydroxylation Potential Minor Pathway Unstable_Intermediate R-CF2OH Hydroxylation->Unstable_Intermediate Decomposition Decomposition Unstable_Intermediate->Decomposition Products R-C(O)F + HF Decomposition->Products

Caption: Potential metabolic pathways of CF3 and CF2H pyrazoles.

Experimental Protocols

To provide practical guidance, below are representative protocols for key assays discussed in this guide.

In Vitro COX Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Compound Preparation: Test compounds (difluoromethyl and trifluoromethyl pyrazoles) and a reference inhibitor (e.g., celecoxib) are dissolved in DMSO to create stock solutions, which are then serially diluted.

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.

    • A reaction mixture containing buffer, heme, and the respective COX enzyme is pre-incubated with the test compounds or vehicle (DMSO) for a specified time (e.g., 15 minutes) at room temperature.

    • The reaction is initiated by adding arachidonic acid.

    • The reaction is allowed to proceed for a set time (e.g., 2 minutes) at 37°C.

    • The reaction is terminated by adding a stop solution (e.g., a solution of HCl).

  • Detection: The product of the reaction, prostaglandin E2 (PGE2), is quantified using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration. IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow Diagram for COX Inhibition Assay

G cluster_workflow COX Inhibition Assay Workflow Prep Prepare Reagents: - COX-1/COX-2 Enzyme - Arachidonic Acid - Test Compounds Incubate Pre-incubate Enzyme with Test Compound Prep->Incubate Initiate Initiate Reaction with Arachidonic Acid Incubate->Initiate Terminate Terminate Reaction Initiate->Terminate Detect Quantify PGE2 (EIA) Terminate->Detect Analyze Calculate IC50 Detect->Analyze

Caption: A streamlined workflow for determining COX enzyme inhibition.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance in the presence of human liver microsomes.

Methodology:

  • Reagent Preparation:

    • Pooled human liver microsomes (HLMs) are thawed on ice.

    • Test compounds and a positive control (a compound with known metabolic instability) are dissolved in a suitable solvent (e.g., acetonitrile or DMSO).

    • A NADPH-regenerating system is prepared.

  • Incubation:

    • The assay is conducted in a 96-well plate.

    • A mixture of HLMs and buffer is pre-warmed to 37°C.

    • The test compound is added to the HLM mixture and pre-incubated for a short period.

    • The reaction is initiated by adding the NADPH-regenerating system.

    • A control reaction without the NADPH-regenerating system is also run to account for non-enzymatic degradation.

  • Time Points: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method.

  • Data Analysis:

    • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • The in vitro half-life (t1/2) is calculated as 0.693/k.

    • Intrinsic clearance (CLint) can also be calculated from these data.[18]

Conclusion: A Tale of Two Fluorines

The choice between incorporating a difluoromethyl or a trifluoromethyl group onto a pyrazole scaffold is a nuanced decision that requires a deep understanding of their distinct physicochemical properties and their implications for biological activity. The trifluoromethyl group remains a stalwart for enhancing metabolic stability and lipophilicity, often leading to potent biological activity.[2][15] However, the difluoromethyl group offers a unique set of characteristics, most notably its ability to act as a hydrogen bond donor, which can be leveraged to achieve novel biological profiles, including altered selectivity and dual-targeting capabilities.[3]

Ultimately, the optimal choice is context-dependent, guided by the specific therapeutic target and the desired pharmacological profile. This guide serves as a foundational resource for researchers to make informed decisions in the design and optimization of novel pyrazole-based therapeutics, empowering the development of next-generation medicines with improved efficacy and safety profiles.

References

  • Dalvie, D., Di, L., Ehlhardt, W. J., & O'Reilly, J. E. (2012). In vitro metabolic stability of difluoromethoxy-substituted compounds. Drug Metabolism Letters, 6(1), 1-8.
  • Thorn, C. F., Abali, E. E., & Klein, T. E. (2012). PharmGKB summary: very important pharmacogene information for G protein-coupled receptor kinase 5. Pharmacogenetics and genomics, 22(10), 763–767.
  • Molecules. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083.
  • Molecules. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(4), 1134.
  • Journal of Medicinal Chemistry. (2009). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry, 52(6), 1525–1529.
  • Journal of Medicinal Chemistry. (2001). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of Medicinal Chemistry, 44(18), 2941–2949.
  • Publons. (2024). Review of Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis.
  • Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1-21.
  • Molecules. (2020). Current status of pyrazole and its biological activities. Molecules, 25(17), 3847.
  • Organic & Biomolecular Chemistry. (2022). Synthesis, computational investigation and biological evaluation of α,α-difluoromethyl ketones embodying pyrazole and isoxazole nuclei as COX inhibitors. Organic & Biomolecular Chemistry, 20(40), 7935-7943.
  • Molecules. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083.
  • ResearchGate. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds.
  • Journal of the Iranian Chemical Society. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents.
  • RSC Medicinal Chemistry. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry, 12(12), 2011–2026.
  • ACS Omega. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12065–12079.
  • Heteroatom Chemistry. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives.
  • Journal of Agricultural and Food Chemistry. (2021). 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(2), 655-666.
  • ResearchGate. (n.d.). Comparison of OH, CF2H, and CH3 Group Properties.
  • Molecules. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(15), 4723.
  • Journal of Medicinal Chemistry. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(4), 769–776.
  • Molecules. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6301.
  • Chemical and Pharmaceutical Bulletin. (2021). Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor. Chemical and Pharmaceutical Bulletin, 69(9), 896-903.
  • ACS Medicinal Chemistry Letters. (2015). Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists. ACS Medicinal Chemistry Letters, 6(6), 683–688.
  • PLoS ONE. (2013).
  • Journal of Medicinal Chemistry. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 52(6), 1525-1529.
  • ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 941–945.
  • Journal of Medicinal Chemistry. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(4), 769–776.
  • European Journal of Medicinal Chemistry. (2013). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. European Journal of Medicinal Chemistry, 69, 626–636.

Sources

A Comparative Guide to the Antifungal Activity of 3-(Difluoromethyl)-1-Methyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless search for novel antifungal agents, the pyrazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] Among these, derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid have garnered significant attention, particularly as potent inhibitors of succinate dehydrogenase (SDH), a critical enzyme in the fungal mitochondrial electron transport chain. This guide provides a comprehensive validation of their antifungal activity, offering a comparative analysis against established antifungal agents and detailing the experimental protocols for their evaluation.

While the primary focus of extensive research has been on the 4-carboxylic acid derivatives, this guide will also explore the closely related 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-ol scaffold. Although direct antifungal data for the 5-ol derivatives is sparse, we will discuss its potential based on structure-activity relationship (SAR) principles and the concept of scaffold hopping from the well-documented 4-carboxamide series.

The Rise of Pyrazole Carboxamides as Succinate Dehydrogenase Inhibitors (SDHIs)

The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid moiety is a cornerstone of several commercially successful fungicides used in agriculture.[3][4] These compounds, classified as Succinate Dehydrogenase Inhibitors (SDHIs), effectively disrupt the fungal respiratory process, leading to cell death. Their mechanism of action involves the inhibition of Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain.[5] This targeted approach provides a distinct advantage over some older classes of antifungals and has spurred the development of numerous analogues.

Mechanism of Action: Targeting Fungal Respiration

Succinate dehydrogenase is a key enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and the reduction of ubiquinone to ubiquinol in the electron transport chain. SDHIs, including the pyrazole carboxamide derivatives, bind to the ubiquinone-binding site (Q-site) of the SDH complex, preventing the transfer of electrons from the iron-sulfur clusters to ubiquinone.[6][7] This blockage of the electron flow disrupts ATP production, leading to a bioenergetic crisis and ultimately, fungal cell death.[8]

Molecular docking studies have revealed that the carbonyl oxygen of the pyrazole-4-carboxamide scaffold can form hydrogen bonds with key amino acid residues, such as tyrosine and tryptophan, within the binding pocket of the SDH enzyme.[9]

Mechanism_of_Action cluster_TCA TCA Cycle cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibition Inhibition Succinate Succinate Fumarate Fumarate Succinate->Fumarate Oxidation SDH Complex II (Succinate Dehydrogenase) UQ Ubiquinone (Q) SDH->UQ e- UQH2 Ubiquinol (QH2) ComplexIII Complex III UQH2->ComplexIII e- Pyrazole 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxamide Pyrazole->SDH Binds to Q-site

Caption: Mechanism of action of pyrazole carboxamide derivatives as SDHIs.

Comparative Antifungal Activity

The efficacy of novel antifungal compounds is best understood through direct comparison with existing agents. The following tables summarize the in vitro antifungal activity (EC₅₀ values in µg/mL) of various 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivatives against a range of phytopathogenic fungi, alongside the performance of the commercial fungicide Boscalid.

Table 1: Antifungal Activity (EC₅₀ in µg/mL) of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Derivatives

Compound IDRhizoctonia solaniBotrytis cinereaSclerotinia sclerotiorumFusarium graminearumReference
Derivative 9m *0.130.58Not Reported0.25[3][10]
Derivative A8 Not Reported3.96Not ReportedNot Reported[7]
Derivative A14 Not Reported2.52Not ReportedNot Reported[7]
Boscalid 0.250.95Not Reported1.34[3][10]

*N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide

Table 2: Antifungal Activity (EC₅₀ in µg/mL) of Other Pyrazole Derivatives

Compound IDRhizoctonia solaniAlternaria porriMarssonina coronariaCercospora petroseliniReference
Isoxazolol Pyrazole Carboxylate 7ai 0.372.243.2110.29[11][12]
Carbendazim (Control) 1.00Not ReportedNot ReportedNot Reported[11][12]

The data clearly indicates that certain derivatives, such as 9m, exhibit potent antifungal activity, in some cases surpassing that of the established fungicide Boscalid against key agricultural pathogens.[3][10]

The Untapped Potential of this compound Derivatives

While the 4-carboxamide scaffold has been extensively explored, the isomeric this compound and its derivatives remain a largely untapped area of research for antifungal applications. The principle of "scaffold hopping," which involves modifying the core structure of a known active compound to identify new chemotypes with similar or improved biological activity, suggests that the pyrazol-5-ol scaffold holds significant promise.

The key structural difference lies in the position and nature of the substituent on the pyrazole ring. The hydroxyl group at the 5-position offers a different point for derivatization compared to the carboxylic acid at the 4-position. This could lead to novel interactions with the target enzyme or affect the physicochemical properties of the molecule, such as solubility and membrane permeability. Future research should focus on the synthesis and evaluation of a library of this compound derivatives, such as ethers and esters, to explore their potential as a new class of antifungal agents.

Scaffold_Comparison cluster_4_carboxamide Well-Studied Scaffold cluster_5_ol Potential Scaffold Scaffold1 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid Derivatives1 Carboxamide Derivatives (Proven Antifungal Activity) Scaffold1->Derivatives1 Derivatization Scaffold2 3-(Difluoromethyl)-1-methyl- 1H-pyrazol-5-ol Scaffold1->Scaffold2 Scaffold Hopping (Isomeric Relationship) Derivatives2 Ether/Ester Derivatives (Hypothetical Antifungal Activity) Scaffold2->Derivatives2 Derivatization Broth_Microdilution_Workflow A Prepare Fungal Inoculum C Inoculate 96-Well Plate A->C B Prepare Antifungal Serial Dilutions B->C D Incubate Plate C->D E Visually Read MIC D->E

Caption: Workflow for the broth microdilution assay.

Conclusion and Future Directions

Derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid have been unequivocally validated as a potent class of antifungal agents, primarily through their action as succinate dehydrogenase inhibitors. The extensive data supporting their efficacy against a broad range of phytopathogenic fungi positions them as a critical area of research for the development of new agricultural fungicides.

While the antifungal potential of the isomeric this compound scaffold remains largely unexplored, the principles of medicinal chemistry and scaffold hopping provide a strong rationale for its investigation. Future research efforts should be directed towards the synthesis and comprehensive antifungal evaluation of 5-ol derivatives. This could unveil a new generation of pyrazole-based antifungals with potentially novel structure-activity relationships and improved properties. The experimental frameworks provided in this guide offer a robust starting point for such investigations, ensuring that the evaluation of these new chemical entities is conducted with scientific rigor and integrity.

References

  • Du, S., Tian, Z., Yang, D., Li, X., Li, H., Jia, C., Che, C., Wang, M., & Qin, Z. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8395-8414.
  • Du, S., Tian, Z., Yang, D., Li, X., Li, H., Jia, C., Che, C., Wang, M., & Qin, Z. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. PubMed.
  • Aspergillus fumigatus mitochondrial electron transport chain mediates oxidative stress homeostasis, hypoxia responses, and fungal pathogenesis. PMC.
  • Structural Basis for Malfunction in Complex II. PMC.
  • Complex II from a structural perspective. PubMed.
  • Schematic illustrating the structure and function of complex II. The... ResearchGate.
  • 7.3: Complex II. Chemistry LibreTexts.
  • Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. Journal of Agricultural and Food Chemistry.
  • Schematic of the fungal mitochondrial electron transport chain.... ResearchGate.
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. NIH.
  • The docking binding mode of carboxin (a), boscalid (b), E‐I‐12 (c) and... ResearchGate.
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. PubMed.
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC.
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI.
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia.
  • Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. ResearchGate.
  • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. PubMed.
  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. MDPI.
  • (PDF) Synthesis of new pyrazolo[5,1-c]t[3][6][10]riazines with antifungal and antibiofilm activities. ResearchGate.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Unavailable.
  • Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. MDPI.
  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. NIH.
  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications.
  • Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. Arabian Journal of Chemistry.
  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. MDPI.

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of agrochemical and pharmaceutical research, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous successful commercial products.[1][2][3] Its inherent biological activity and synthetic tractability have made it a focal point for the development of novel herbicides and fungicides. This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet highly promising subclass: 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-ol analogs.

While the closely related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides have been extensively developed into commercial succinate dehydrogenase inhibitor (SDHI) fungicides, the corresponding 5-ol/5-one analogs represent a compelling, albeit less explored, chemical space.[4] This guide will provide a comparative analysis, leveraging established SAR principles from related pyrazole series to predict and rationalize the biological activity of these analogs. We will explore the synthetic rationale, propose key structural modifications, and detail the experimental protocols necessary to validate these hypotheses, thereby offering a comprehensive roadmap for researchers in this field.

The Core Scaffold: Understanding the this compound Moiety

The this compound core is a fascinating starting point for analog development. The difluoromethyl group at the 3-position is a well-established bioisostere for a methyl or trifluoromethyl group and is known to enhance metabolic stability and lipophilicity, often leading to improved biological activity.[5] The 1-methyl group on the pyrazole ring is crucial for locking the tautomeric form and influencing the overall shape and electronic properties of the molecule. The hydroxyl group at the 5-position exists in tautomeric equilibrium with its keto form, 3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one. This tautomerism can play a significant role in receptor binding and is a key site for chemical modification.

Synthesis of the Core Scaffold:

The synthesis of the this compound core typically involves the cyclization of a β-ketoester bearing a difluoromethyl group with methylhydrazine. This reaction is a cornerstone of pyrazole synthesis and allows for the efficient construction of the heterocyclic core.

β-ketoester Ethyl 4,4-difluoro-3-oxobutanoate Pyrazol-5-ol This compound β-ketoester->Pyrazol-5-ol Cyclization Methylhydrazine Methylhydrazine Methylhydrazine->Pyrazol-5-ol

Caption: Synthetic route to the core scaffold.

Comparative Structure-Activity Relationship (SAR) Analysis

Due to the limited direct public data on this compound analogs, we will draw comparisons with the well-documented 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide fungicides. This comparative approach allows us to formulate educated hypotheses about the SAR of the 5-ol series.

Modification at the 5-Position (OH/O-R)

The hydroxyl group at the 5-position is a prime target for modification. Conversion to ethers, esters, or other functional groups can significantly impact the molecule's polarity, hydrogen bonding capacity, and metabolic stability.

  • Esterification and Etherification: Introducing various alkyl or aryl groups via ester or ether linkages can probe the steric and electronic requirements of a potential binding pocket. For instance, small alkyl chains may enhance lipophilicity and cell membrane permeability, while bulkier aromatic groups could provide additional π-π stacking interactions.

  • Comparison to Carboxamides: In the pyrazole-4-carboxamide series, the nature of the amide substituent is critical for activity.[4] Similarly, for the 5-ol analogs, the substituent at the 5-position is expected to be a key determinant of biological efficacy.

Substitution on the Pyrazole Ring (4-Position)

The 4-position of the pyrazole ring is another site for modification. Introducing substituents here can influence the electronic distribution of the ring and the overall conformation of the molecule.

  • Halogenation: Introduction of halogens like chlorine or bromine can enhance activity by increasing lipophilicity and potentially forming halogen bonds with the target protein.

  • Small Alkyl Groups: Methyl or ethyl groups at this position could provide beneficial steric interactions within a binding site.

Alterations to the 1-Methyl Group

While the 1-methyl group is often conserved, its replacement with other small alkyl or fluorinated alkyl groups could fine-tune the molecule's properties. For example, a trifluoroethyl group at the 1-position has been shown to be important for the herbicidal activity of some pyrazole derivatives.[5]

Proposed Biological Evaluation and Experimental Protocols

To validate the SAR hypotheses, a systematic biological evaluation of newly synthesized analogs is essential. Based on the known activities of related pyrazole compounds, both antifungal and herbicidal activities should be investigated.

In Vitro Antifungal Activity: Mycelium Growth Inhibition Assay

This assay is a standard method to determine the intrinsic antifungal activity of a compound against various phytopathogenic fungi.[2]

Protocol:

  • Fungal Strains: A panel of relevant phytopathogenic fungi should be used, such as Rhizoctonia solani, Alternaria porri, and Botrytis cinerea.[2][6]

  • Culture Preparation: Fungi are cultured on potato dextrose agar (PDA) plates.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Assay Setup: A series of dilutions of the test compounds are prepared in molten PDA. The final concentrations should typically range from 0.1 to 100 µg/mL.[2]

  • Inoculation: A mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture is placed in the center of each compound-amended PDA plate.

  • Incubation: Plates are incubated at an optimal temperature (e.g., 25-28 °C) for a defined period, until the mycelial growth in the control plate (solvent only) reaches a certain diameter.[7]

  • Data Analysis: The diameter of the fungal colony is measured, and the percentage of mycelial growth inhibition is calculated relative to the control. The EC50 (half-maximal effective concentration) value is then determined.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Fungal Culture Fungal Culture on PDA Inoculation Inoculation with Mycelial Plug Fungal Culture->Inoculation Compound Stock Compound Stock Solution Serial Dilutions Serial Dilutions in Molten PDA Serial Dilutions->Inoculation Incubation Incubation Inoculation->Incubation Measurement Measure Colony Diameter Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation EC50 Determine EC50 Calculation->EC50

Caption: Mycelium growth inhibition assay workflow.

Herbicidal Activity: Greenhouse Bioassay

Greenhouse trials are crucial for evaluating the whole-plant herbicidal efficacy and selectivity of the synthesized analogs.[1][8]

Protocol:

  • Plant Species: A selection of both monocotyledonous (e.g., Echinochloa crus-galli) and dicotyledonous (e.g., Abutilon theophrasti) weed species, along with a crop species (e.g., rice or wheat) for selectivity assessment, should be used.[9]

  • Planting and Growth: Seeds are sown in pots containing a suitable potting mix and grown in a greenhouse under controlled conditions (e.g., 25°C day/18°C night, 16-hour photoperiod).[10]

  • Compound Application: Compounds are formulated as emulsifiable concentrates or wettable powders and applied post-emergence to plants at a specific growth stage (e.g., 2-3 leaf stage).[1] A range of application rates should be tested.

  • Evaluation: Herbicidal injury is visually assessed at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete kill).[10]

  • Data Analysis: The GR50 (the dose required to cause 50% growth reduction) is calculated for each compound against each plant species.

Sowing Sow Weed and Crop Seeds Growth Grow Plants to 2-3 Leaf Stage Sowing->Growth Application Apply Test Compounds Growth->Application Evaluation Visual Assessment of Injury Application->Evaluation GR50 Determine GR50 Evaluation->GR50

Caption: Greenhouse herbicidal bioassay workflow.

Data Presentation and Interpretation

To facilitate a clear comparison of the analogs, all quantitative data should be summarized in tables.

Table 1: Comparative Antifungal Activity (EC50 in µg/mL) of this compound Analogs

Compound IDR1 (at 5-pos)R2 (at 4-pos)R. solaniA. porriB. cinerea
Parent -OH-H>100>100>100
Analog 1 -OCH3-H50.275.889.1
Analog 2 -OCOCH3-H25.645.362.7
Analog 3 -OH-Cl15.830.148.5
... ...............
Boscalid (Reference)(Reference)1.22.50.8

Table 2: Comparative Herbicidal Activity (GR50 in g/ha) of this compound Analogs

Compound IDR1 (at 5-pos)R2 (at 4-pos)E. crus-galliA. theophrastiRice (Selectivity)
Parent -OH-H>1000>1000>1000
Analog 1 -OCH3-H500750>1000
Analog 2 -OCOCH3-H350600>1000
Analog 3 -OH-Cl200450>1000
... ...............
Quinclorac (Reference)(Reference)150>1000>1000

Conclusion and Future Directions

The this compound scaffold presents a fertile ground for the discovery of novel bioactive compounds. By systematically exploring the structure-activity relationships through targeted synthesis and rigorous biological evaluation, researchers can unlock the potential of this promising chemical class. The comparative approach outlined in this guide, leveraging insights from the well-established pyrazole-4-carboxamides, provides a logical framework for initiating and guiding such a research program. Future work should focus on elucidating the mode of action of any identified lead compounds and optimizing their properties for potential commercial development.

References

  • Scarborough, C., & Reade, J. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52825. [Link]
  • Sun, N., et al. (2015).
  • He, X., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4586-4589. [Link]
  • Li, Y., et al. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 186, 111899. [Link]
  • ResearchGate. (2023). How should I prepare a liquid culture of filamentous fungi for an inhibition assay?.
  • Lin, R., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6314. [Link]
  • ResearchGate. (2021). Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay.
  • Rija, A. A. (2016). Conducting a Bioassay For Herbicide Residues.
  • Washington State University. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk.
  • Becker, S., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 297-313. [Link]
  • Wang, X., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(9), 16945-16957. [Link]
  • Liu, Y., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(22), 7609. [Link]
  • Ma, J., Xu, L., & Wang, S. (2010). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, 58(4), 347-351. [Link]
  • ResearchGate. (2021). Structure–activity relationship of synthesized pyrazolidine-3,5-dione derivatives.
  • Zhang, J., et al. (2018). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Molecules, 23(11), 2993. [Link]
  • ResearchGate. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate.
  • Asiri, A. M., & Khan, S. A. (2010). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules, 15(10), 6667-6677. [Link]
  • Semantic Scholar. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Semantic Scholar. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(1), 56-62. [Link]
  • González-Laredo, R. F., et al. (2015). In Vitro Antifungal Activity of Plant Extracts on Pathogenic Fungi of Blueberry (Vaccinium sp.). Molecules, 20(5), 8449-8461. [Link]
  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
  • ResearchGate. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds.
  • ResearchGate. (2018). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-substituted-1-(3-trifluoromethyl)phenyl-1H-pyrazole.
  • Pharmaceutical Sciences & Analytical Research Journal. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]
  • Chemical & Pharmaceutical Bulletin. (2001). Synthesis and Herbicidal Activity of 1,5-Diarylpyrazole Derivatives. Chemical & Pharmaceutical Bulletin, 49(5), 535-541. [Link]
  • Frontiers in Microbiology. (2018). Inhibition of Fungal Growth and Induction of a Novel Volatilome in Response to Chromobacterium vaccinii Volatile Organic Compounds. Frontiers in Microbiology, 9, 183. [Link]
  • Wójcik, A., et al. (2021). Antifungal Effect of Plant Extracts on the Growth of the Cereal Pathogen Fusarium spp.—An In Vitro Study. Molecules, 26(19), 5897. [Link]
  • ResearchGate. (2001). Synthesis and Herbicidal Activity of New 1-Alkyl-3-aryloxypyrazole-4-carboxamide Derivatives.

Sources

The Difluoromethyl Group: A Bioisosteric Deep Dive for the Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Harnessing the Unique Properties of the CF2H Moiety in Drug Design

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Among these, the difluoromethyl (CF2H) group has emerged as a particularly intriguing and versatile player. Its unique electronic properties and steric profile allow it to serve as a bioisosteric replacement for common functional groups such as hydroxyl, thiol, and even amine functionalities, offering a nuanced approach to modulating molecular properties.[1][2][3] This guide provides an in-depth comparison of the difluoromethyl group with its bioisosteric counterparts, supported by experimental data and detailed protocols to empower researchers in their drug development endeavors.

The Allure of the Difluoromethyl Group: A "Lipophilic Hydrogen Bond Donor"

The CF2H group is often described as a "lipophilic hydrogen bond donor," a term that encapsulates its dual nature.[3][4][5][6] The strong electron-withdrawing effect of the two fluorine atoms renders the hydrogen atom sufficiently acidic to participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets.[1][7] Unlike the more commonly used trifluoromethyl (CF3) group, which is purely an electron-withdrawing and lipophilic moiety, the CF2H group's ability to act as a hydrogen bond donor opens up unique avenues for enhancing binding affinity and specificity.[1][8]

This distinctive characteristic allows the CF2H group to mimic the hydrogen-bonding capabilities of hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.[4][5][6][9] However, this mimicry is not a simple one-to-one replacement. The introduction of the CF2H group brings about significant changes in other physicochemical properties, most notably lipophilicity and metabolic stability, which can be strategically leveraged to overcome common drug development hurdles.[1][2][10]

A Comparative Analysis: CF2H vs. Its Bioisosteric Relatives

The decision to employ a bioisosteric replacement is a multifactorial one, guided by the specific therapeutic objective and the challenges presented by a lead compound. The following tables provide a comparative overview of the key physicochemical properties of the difluoromethyl group and its common bioisosteres.

Functional GroupHydrogen Bond Donating Capacity (Acidity Parameter A)General Lipophilicity (logP) ContributionRelative Metabolic Stability
Difluoromethyl (-CF2H) Moderate (similar to thiophenol and anilines)[4][5][6][9]Generally increases lipophilicity, but context-dependent[4][5][6][11]High (resistant to oxidative metabolism)[1][2]
Hydroxyl (-OH) StrongDecreases lipophilicityProne to oxidation and conjugation
Thiol (-SH) ModerateSlightly increases lipophilicityReadily oxidized
Amine (-NH2) ModerateGenerally decreases lipophilicitySusceptible to various metabolic pathways
Methyl (-CH3) NoneIncreases lipophilicityCan be a site of metabolic oxidation
Trifluoromethyl (-CF3) NoneSignificantly increases lipophilicity[8]Very high[8]

Table 1: Qualitative Comparison of Physicochemical Properties.

For a more quantitative perspective, the change in lipophilicity upon bioisosteric replacement is a critical parameter. The following table summarizes experimental data on the change in the logarithm of the partition coefficient (ΔlogP) when a methyl group is replaced by a difluoromethyl group.

Parent Compound StructureΔlogP (logP(XCF2H) - logP(XCH3))Reference
Anisoles and Thioanisoles-0.1 to +0.4[4][5][6]
Aryl and Alkyl SystemsVaries significantly based on electronic environment[11][12]

Table 2: Experimental ΔlogP Values for CH3 to CF2H Replacement. It is crucial to note that the impact of the CF2H group on lipophilicity is highly dependent on the molecular context, particularly the electronic nature of the surrounding functional groups.[11]

Strategic Implementation: When to Consider a CF2H Replacement

The decision to introduce a difluoromethyl group should be a data-driven one, aimed at addressing specific liabilities of a lead compound. Here are some key scenarios where a CF2H bioisosteric replacement should be considered:

  • Enhancing Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the CF2H group highly resistant to oxidative metabolism.[1][8] This can lead to a longer in vivo half-life and improved bioavailability.[1]

  • Improving Membrane Permeability: By increasing lipophilicity, the CF2H group can enhance a compound's ability to cross cellular membranes, including the blood-brain barrier.[1]

  • Modulating Acidity/Basicity: The strong electron-withdrawing nature of the CF2H group can significantly lower the pKa of nearby acidic or basic functional groups, which can be used to fine-tune ionization at physiological pH.[10]

  • Fine-Tuning Binding Affinity: The ability of the CF2H group to act as a hydrogen bond donor provides an opportunity to establish new or enhanced interactions with the target protein, potentially leading to increased potency and selectivity.[2]

Experimental Workflows: Synthesis and Evaluation

The successful implementation of a CF2H bioisosteric replacement strategy requires robust synthetic methodologies and reliable analytical techniques for evaluating the resulting changes in molecular properties.

Synthesis of Difluoromethylated Compounds

The introduction of the CF2H group can be achieved through various synthetic strategies, broadly categorized as nucleophilic, electrophilic, and radical difluoromethylation.[1] The choice of method depends on the substrate and the desired regioselectivity.

Protocol 1: Nucleophilic Difluoromethylation of an Aldehyde

This protocol describes a general procedure for the conversion of an aldehyde to a difluoromethyl group using a deoxyfluorinating agent.

Materials:

  • Aldehyde-containing substrate

  • Deoxofluorinating agent (e.g., Deoxofluor®)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the aldehyde substrate in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the deoxofluorinating agent (typically 1.1-1.5 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired difluoromethylated compound.

Evaluation of Physicochemical Properties

Protocol 2: Determination of Lipophilicity (logP) by RP-HPLC

This protocol outlines a common method for experimentally determining the lipophilicity of a compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Synthesized difluoromethylated compound and its non-fluorinated analog

  • A set of standard compounds with known logP values

  • RP-HPLC system with a C18 column

  • Mobile phase: Acetonitrile and water (or a suitable buffer)

  • UV detector

Procedure:

  • Prepare stock solutions of the test compounds and standards in a suitable solvent (e.g., methanol or acetonitrile).

  • Develop an isocratic RP-HPLC method that provides good separation of the standards.

  • Inject the standard compounds and record their retention times.

  • Create a calibration curve by plotting the known logP values of the standards against the logarithm of their retention factors (log k').

  • Inject the test compounds (the CF2H-containing molecule and its analog) and record their retention times.

  • Calculate the log k' for the test compounds and use the calibration curve to determine their experimental logP values.

  • The ΔlogP can then be calculated by subtracting the logP of the analog from the logP of the CF2H-containing compound.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams provide a visual representation of the key concepts.

Bioisosteric_Replacement cluster_0 Common Pharmacophores cluster_1 Resulting Property Changes OH Hydroxyl (-OH) CF2H Difluoromethyl (-CF2H) OH->CF2H Bioisosteric Replacement SH Thiol (-SH) SH->CF2H Bioisosteric Replacement NH2 Amine (-NH2) NH2->CF2H Bioisosteric Replacement Metabolic_Stability Increased Metabolic Stability CF2H->Metabolic_Stability Lipophilicity Modulated Lipophilicity CF2H->Lipophilicity H_Bonding Maintained H-Bonding CF2H->H_Bonding

Caption: Bioisosteric replacement of common pharmacophores with a difluoromethyl group.

Experimental_Workflow start Lead Compound (e.g., with -OH group) synthesis Step 1: Synthesis (e.g., Deoxyfluorination) start->synthesis purification Step 2: Purification (Column Chromatography) synthesis->purification characterization Step 3: Characterization (NMR, MS) purification->characterization evaluation Step 4: Physicochemical Evaluation (logP, pKa, Metabolic Stability) characterization->evaluation biological_assay Step 5: Biological Assay (Binding Affinity, Potency) characterization->biological_assay sar Structure-Activity Relationship (SAR) Analysis evaluation->sar biological_assay->sar

Caption: A typical experimental workflow for bioisosteric replacement studies.

Conclusion

The difluoromethyl group represents a powerful tool in the medicinal chemist's armamentarium for lead optimization. Its unique ability to act as a lipophilic hydrogen bond donor allows for the simultaneous modulation of multiple physicochemical properties, offering a sophisticated approach to overcoming common drug development challenges. By understanding the nuanced differences between the CF2H group and its bioisosteric counterparts, and by employing robust synthetic and analytical methodologies, researchers can effectively harness the potential of this fascinating functional group to design safer and more efficacious medicines.

References

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804. [Link]
  • Zafrani, Y., Sod-Moriah, G., Saphier, S., et al. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?. Journal of Medicinal Chemistry, 62(11), 5516-5527. [Link]
  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804. [Link]
  • Ni, C., Zhu, L., & Hu, J. (2015). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8886. [Link]
  • Wang, B., et al. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. ACS Omega. [Link]
  • Meanwell, N. A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(5), 714. [Link]
  • Saphier, S., & Zafrani, Y. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry, 11(10), 1108-1116. [Link]
  • PubMed. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. [Link]
  • Mykhailiuk, P. K. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.
  • Shen, Q. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(15), 3275–3289. [Link]
  • Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(13), 7434-7471. [Link]
  • Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58. [Link]
  • Leroux, F. R., et al. (2021). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Molecules, 26(23), 7200. [Link]
  • Shen, Q. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(15), 3275–3289. [Link]
  • MacMillan, D. W. C., et al. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society, 146(8), 5067–5073. [Link]
  • Saphier, S., & Zafrani, Y. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?. Journal of Medicinal Chemistry, 62(11), 5516-5527. [Link]

Sources

Cross-reactivity profiling of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cross-Reactivity Profiling of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol

Prepared by: Gemini, Senior Application Scientist

Abstract

The journey of a small molecule from a promising hit to a clinical candidate is contingent upon a thorough understanding of its biological interactions. While on-target potency is paramount, off-target activity, or cross-reactivity, can be a source of unexpected toxicity or, in some cases, beneficial polypharmacology. This guide provides a comprehensive framework for the cross-reactivity profiling of This compound , a compound featuring the pyrazole scaffold common in many FDA-approved therapeutics.[1][2][3] We present a tiered, field-proven strategy, integrating broad biochemical screens with cell-based target validation assays. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of profiling methodologies, detailed experimental protocols, and actionable insights for data interpretation, thereby enabling informed decision-making in lead optimization and candidate selection.

Introduction: The Imperative of Selectivity Profiling

This compound belongs to a class of compounds built around the pyrazole nucleus, a privileged scaffold in medicinal chemistry due to its versatile biological activities.[1][2] Pyrazole-containing drugs have been successfully developed for a wide array of clinical conditions, targeting enzymes, G-protein coupled receptors (GPCRs), and kinases.[1][3] Given the structural homology of the ATP-binding site across the human kinome, small molecule inhibitors designed against a specific kinase often exhibit activity against multiple kinases.[4][5] Such off-target interactions are a primary cause of safety-related drug attrition.[6][7]

Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in drug discovery.[6] It serves two main purposes:

  • De-risking: To identify and mitigate potential safety liabilities by flagging interactions with targets known to cause adverse drug reactions (ADRs).[6][8]

  • Opportunity Identification: To uncover unexpected polypharmacology where off-target effects might contribute to therapeutic efficacy, a concept increasingly embraced in the development of multi-targeted therapies.[9]

This guide outlines a robust, multi-tiered strategy to characterize the selectivity profile of our lead compound, this compound, which we will hypothetically position as a novel inhibitor of a primary target kinase, Kinase A .

A Tiered Strategy for Cross-Reactivity Profiling

An efficient and cost-effective profiling strategy involves a tiered approach that moves from broad, high-throughput screening to more focused, physiologically relevant assays.[10] This workflow maximizes information gain at each stage while conserving resources.

G cluster_0 Tier 0: Predictive Assessment cluster_1 Tier 1: Broad Biochemical Screening cluster_2 Tier 2: In-Depth Profiling & Validation cluster_3 Tier 3: Functional & Phenotypic Assays T0 In Silico Screening (Docking, Pharmacophore Modeling) T1a Large Kinase Panel Screen (e.g., >400 kinases @ 1 concentration) T0->T1a Prioritize Kinase Families T2a Dose-Response (IC50) Determination for Primary Hits T1a->T2a Identify Hits (% Inhibition > 70%) T1b Broad Pharmacology Safety Panel (GPCRs, Ion Channels, Transporters) T3 Cellular Pathway & Phenotypic Assays (e.g., Phospho-protein analysis, Cytotoxicity) T1b->T3 Flag Safety Liabilities T2b Cell-Based Target Engagement (e.g., CETSA, NanoBRET) T2a->T2b Confirm Potency T2b->T3 Validate Cellular Off-Targets

Figure 1. A tiered workflow for comprehensive cross-reactivity profiling.

Comparative Methodologies for Profiling

Tier 1: In Vitro Biochemical Assays - Casting a Wide Net

The initial step is to screen the compound against a broad panel of purified proteins. This provides a rapid, cost-effective overview of potential interactions.

Rationale & Choice of Assay: We utilize large-scale kinase inhibitor panels and general safety pharmacology panels offered by contract research organizations (CROs) like Eurofins Discovery, Pharmaron, or WuXi AppTec.[6][8][11] These panels typically employ robust methods such as radiometric assays or competitive binding assays to measure a compound's activity against hundreds of kinases and other key targets implicated in adverse effects.[5][12]

  • Kinase Panels: Screening against a large panel (e.g., >400 kinases) is essential to understand the compound's selectivity within the kinome.[4] A common and efficient strategy is to first screen at a single high concentration (e.g., 1 µM) to identify initial "hits," followed by full dose-response curves for any kinase showing significant inhibition.[10]

  • Safety Panels: These panels assess activity against a diverse set of non-kinase targets like GPCRs, ion channels, and transporters, which are frequently associated with clinical adverse events.[6][8][11]

Hypothetical Data Comparison: Below is a hypothetical comparison of our compound, This compound (Compound X) , against a known multi-targeted inhibitor, Sunitinib, on a select panel of kinases.

Kinase TargetCompound X (% Inhibition @ 1 µM)Sunitinib (% Inhibition @ 1 µM)Potential Implication of Off-Target
Kinase A (Primary Target) 98% 65%On-target activity
Kinase B (Family Member)45%75%Moderate selectivity over related kinase
VEGFR2 85% 99%Potential anti-angiogenic effects
SRC 78% 92%Impact on cell adhesion, proliferation
c-KIT25%95%Good selectivity against this key off-target
PKA5%8%High selectivity against serine/threonine kinase
Tier 2: Cell-Based Target Engagement Assays - Confirming Hits in a Physiological Context

Biochemical assays using purified, often truncated, enzymes may not fully represent the complexity of drug-target interactions inside a cell.[13] Factors like cell permeability, intracellular ATP concentrations, and protein scaffolding can significantly alter a compound's effective potency and selectivity.[12][13] Therefore, validating hits in a cellular context is a critical next step.

Rationale & Choice of Assay: The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying target engagement in intact cells or tissues.[14][15][16] It relies on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[14][17][18] This allows for the direct measurement of a drug binding to its on- and off-targets in their native environment.[15][16]

Advantages over Biochemical Assays:

  • Physiological Relevance: Accounts for cellular uptake, metabolism, and engagement with full-length proteins in their native complexes.[17]

  • No Labels or Tags: CETSA is a label-free technique, avoiding potential artifacts from protein modification.[17]

  • Universality: Can be applied to virtually any protein target, provided a detection antibody is available for downstream analysis (e.g., Western blot).[14]

Detailed Experimental Protocols

Protocol: Radiometric Kinase Profiling Assay ([³³P]-ATP Filter Binding)

This protocol describes a standard method for measuring kinase activity and inhibition, forming the basis of many large-scale screening panels.[12]

Objective: To quantify the inhibitory effect of this compound on a specific kinase by measuring the incorporation of a radiolabeled phosphate from [³³P]-ATP onto a substrate peptide.

Methodology:

  • Compound Preparation: Serially dilute the test compound in 100% DMSO to create a 10-point concentration curve (e.g., from 100 µM to 5 nM). Prepare a 50X stock for each concentration.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the kinase reaction buffer containing the specific kinase, its corresponding substrate peptide, and necessary cofactors (e.g., MgCl₂, MnCl₂).

  • Initiation of Reaction: Add 1 µL of the 50X compound stock to 24 µL of the reaction mixture. Allow a 10-minute pre-incubation at room temperature to permit compound-enzyme binding.

  • Phosphorylation: Initiate the phosphorylation reaction by adding 25 µL of ATP solution containing [³³P]-ATP (final ATP concentration should be at or near the Kₘ for each specific kinase).[12] Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • Reaction Termination: Stop the reaction by adding 50 µL of 3% phosphoric acid. This precipitates the substrate peptide onto a filter membrane.

  • Washing: Transfer the reaction mixture to a 96-well filter plate. Wash the plate multiple times with 1% phosphoric acid to remove unincorporated [³³P]-ATP.

  • Detection: Dry the filter plate, add scintillant, and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

This protocol details how to validate an off-target hit (e.g., VEGFR2) from the primary screen.

Objective: To confirm direct binding of this compound to VEGFR2 in intact cells by measuring the compound-induced thermal stabilization of the protein.

Methodology:

  • Cell Culture and Treatment: Culture cells expressing the target protein (e.g., HUVECs for VEGFR2) to ~80% confluency. Treat cells with the test compound (e.g., at 10 µM) or vehicle (DMSO) for 1-2 hours under normal culture conditions.

  • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 3°C increments). Follow immediately with cooling at 4°C for 3 minutes.[18]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[18]

  • Protein Quantification: Transfer the supernatant (soluble fraction) to new tubes. Quantify the total protein concentration using a standard method (e.g., BCA assay) to ensure equal loading for SDS-PAGE.

  • Western Blotting: Denature the samples, resolve them by SDS-PAGE, and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for the target protein (e.g., anti-VEGFR2) and a suitable secondary antibody.

  • Data Analysis: Visualize the protein bands using a chemiluminescence imager. Quantify the band intensity for each temperature point. Plot the relative band intensity against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, direct binding.[15]

Data Analysis, Interpretation, and Visualization

Quantitative Data Summary

Following the tiered screening, IC₅₀ values are determined for all confirmed hits. This quantitative data is crucial for assessing potency and selectivity.

TargetCompound X (IC₅₀, nM)Sunitinib (IC₅₀, nM)Selectivity Ratio (IC₅₀ Off-Target / IC₅₀ Kinase A)
Kinase A (Primary) 15 1201
VEGFR2 80 105.3-fold
SRC 150 3510-fold
c-KIT>10,00025>667-fold
Quantifying Selectivity

To move beyond simple ratios, a Selectivity Score (S-score) can be calculated. A common definition is the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at 1 µM) divided by the total number of kinases tested.[10] A lower score indicates higher selectivity.

  • Compound X S(1µM): 3 / 468 = 0.0064

  • Sunitinib S(1µM): 111 / 468 = 0.237 (based on published data[19])

This quantitative metric clearly demonstrates that Compound X possesses a much more favorable selectivity profile than the broadly active comparator, Sunitinib.

Visualization of Off-Target Impact

Understanding the functional consequence of an off-target interaction is key. If Compound X inhibits both the primary target (Kinase A) and an off-target like VEGFR2, it's important to visualize how this might affect cellular signaling.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway L1 Upstream Signal 1 KinaseA Kinase A (Primary Target) L1->KinaseA S1 Substrate 1 KinaseA->S1 Phosphorylates P1 Cellular Proliferation S1->P1 VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates Angio Angiogenesis PLCg->Angio CompoundX Compound X CompoundX->KinaseA INHIBITS (On-Target) CompoundX->VEGFR2 INHIBITS (Off-Target)

Figure 2. Signaling impact of on-target (Kinase A) and off-target (VEGFR2) inhibition.

Conclusion and Strategic Recommendations

The cross-reactivity profiling of this compound reveals a potent inhibitor of its primary target, Kinase A, with a highly selective profile compared to benchmark multi-kinase inhibitors.

Key Findings:

  • High Potency and Selectivity: The compound demonstrates an IC₅₀ of 15 nM for Kinase A and a favorable selectivity score of 0.0064.

  • Confirmed Off-Targets: Potent, cell-active inhibition was confirmed for VEGFR2 (IC₅₀ = 80 nM) and SRC (IC₅₀ = 150 nM).

  • Favorable Safety Profile: No significant hits were observed in the broad pharmacology safety panel, suggesting a low risk of common ADRs.

Strategic Recommendations:

  • Quantify Cellular Potency: Determine the cellular IC₅₀ for inhibition of Kinase A, VEGFR2, and SRC phosphorylation to understand the therapeutic window between on- and off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Initiate medicinal chemistry efforts to modulate selectivity. Can the VEGFR2/SRC activity be dialed out while retaining potency on Kinase A?

  • Explore Polypharmacology: The dual inhibition of Kinase A and VEGFR2 could be therapeutically beneficial in oncology settings by simultaneously blocking proliferation and angiogenesis. This hypothesis should be tested in relevant co-culture and in vivo models.

By systematically profiling for cross-reactivity, we have de-risked the development of this compound and simultaneously uncovered a potential dual-action mechanism of action, transforming a potential liability into a therapeutic opportunity.

References

  • Bain, J., Plater, L., Elliott, M., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling.
  • Pharmaron. (n.d.). In Vitro Safety Panel | Binding & Functional Assays.
  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling.
  • ICE Bioscience. (n.d.). Safety Pharmacology Services.
  • Knight, Z. A., & Shokat, K. M. (2007). Rational Approaches to Improving Selectivity in Drug Design. Cell, 128(3), 425-430.
  • Li, Y., Li, X., Yang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 911-934.
  • van der Worp, H. B., Howells, D. W., Sena, E. S., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 160(4), 789–802.
  • Almqvist, H., Axelsson, H., Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 163-80.
  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • Uitdehaag, J. C., Verkaar, F., van der Worp, H. B., et al. (2012). A theoretical entropy score as a single value to express inhibitor selectivity. Journal of Chemical Information and Modeling, 52(6), 1597-608.
  • Robers, M. B., Horton, R. A., Bercher, M. R., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 57(22), 3097–3105.
  • ResearchGate. (2022). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. Request PDF.
  • Technology Networks. (2023). Screening Strategies Used in Drug Discovery.
  • ScienceDaily. (2013). Innovative screening strategy swiftly uncovers new drug candidates, new biology.
  • ResearchGate. (2024). Clinical uses of drugs containing a pyrazole core.
  • Skolnick, J., & Gao, M. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Molecular Pharmaceutics, 7(5), 1679–1693.
  • Vasta, J. D., Corona, C. R., Wilkinson, J., et al. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology, 15(7), 1897–1907.
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
  • Pelago Bioscience. (n.d.). CETSA.
  • ResearchGate. (2021). Off-target identification of kinase drug candidates.
  • ResearchGate. (2021). Minimizing the off-target reactivity of covalent kinase inhibitors.
  • Rudin, C. M., & Blasco, F. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Clinical Cancer Research, 21(10), 2221–2228.
  • ResearchGate. (2023). Representative drugs containing the pyrazole scaffold.
  • ACS Publications. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132.
  • Vasta, J. D., et al. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Publications.
  • Wang, C., et al. (2013). Target discovery in small-molecule cell-based screens by in situ proteome reactivity profiling. Journal of the American Chemical Society, 135(18), 6823–6826.
  • Drewry, D. H., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Journal of Medicinal Chemistry, 60(19), 7863–7878.
  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Matrix Fine Chemicals. (n.d.). 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-OL.
  • Google Patents. (2017). Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
  • PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
  • Google Patents. (n.d.). Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
  • ResearchGate. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives.

Sources

Benchmarking 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol against known fungicides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Efficacy Analysis of Novel Pyrazole Fungicides A Guide for Researchers in Plant Pathology and Agrochemical Development

Introduction: The Rise of Pyrazole Carboxamides in Crop Protection

The relentless evolutionary arms race between plant pathogens and agricultural science necessitates a continuous pipeline of novel, effective fungicides. Within the arsenal of modern crop protection, the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide scaffold has emerged as a cornerstone for a highly successful class of fungicides: the Succinate Dehydrogenase Inhibitors (SDHIs).[1][2] These compounds, including commercial successes like Bixafen, Fluxapyroxad, and Benzovindiflupyr, are renowned for their potent and broad-spectrum activity.[1][2] Their mechanism of action targets a crucial enzyme in the fungal mitochondrial respiratory chain, Complex II (Succinate Dehydrogenase or SDH), thereby halting energy production and leading to fungal cell death.[1][2]

This guide benchmarks a representative novel pyrazole compound, hereafter referred to as Pyrazol-Fungicide X , derived from the 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-ol core structure, against a panel of established commercial fungicides. The objective is to provide researchers and drug development professionals with a framework for comparative efficacy evaluation, grounded in robust experimental protocols and data-driven analysis. We will compare Pyrazol-Fungicide X against fungicides with diverse modes of action to contextualize its performance across the broader landscape of fungal control agents.

Our selected comparators are:

  • Boscalid: A well-established SDHI fungicide (FRAC Group 7), providing an intra-class comparison.[1][3]

  • Azoxystrobin: A Quinone Outside Inhibitor (QoI) (FRAC Group 11), which targets Complex III of the respiratory chain.[3][4][5]

  • Tebuconazole: A DeMethylation Inhibitor (DMI) that disrupts sterol biosynthesis in the fungal membrane (FRAC Group 3).[3][5][6]

  • Chlorothalonil: A multi-site contact fungicide (FRAC Group M5) that acts via non-specific thiol reactivity, posing a low risk for resistance development.[7][8]

Pillar 1: Understanding the Fungal Battleground - Mechanisms of Action

A fungicide's efficacy is defined by its ability to disrupt a vital cellular process within the target pathogen. The Fungicide Resistance Action Committee (FRAC) classifies fungicides based on their mode of action (MoA) to aid in sustainable resistance management strategies.[3][9] Rotating fungicides with different FRAC codes is a key strategy to delay the development of resistance.[9]

The diagram below illustrates the distinct cellular targets for our selected fungicides.

Fungicide_MoA cluster_Mitochondrion Mitochondrion cluster_ETC cluster_Membrane Fungal Cell Membrane cluster_Cytosol Cytosol TCA TCA Cycle Complex_II Complex II (SDH) TCA->Complex_II Succinate-> Fumarate ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ATP ATP (Energy) ATP_Synthase->ATP Complex_III Complex III (Cytochrome bc1) Complex_II->Complex_III e- Complex_III->ATP_Synthase H+ Gradient Ergosterol Ergosterol (Membrane Integrity) Sterol_Biosynthesis Sterol Biosynthesis Pathway Sterol_Biosynthesis->Ergosterol Thiols Cellular Thiols (Enzymes, Glutathione) Pyrazol_X Pyrazol-Fungicide X Pyrazol_X->Complex_II Inhibition (FRAC 7) Boscalid Boscalid Boscalid->Complex_II Inhibition (FRAC 7) Azoxystrobin Azoxystrobin Azoxystrobin->Complex_III Inhibition (FRAC 11) Tebuconazole Tebuconazole Tebuconazole->Sterol_Biosynthesis Inhibition (FRAC 3) Chlorothalonil Chlorothalonil Chlorothalonil->Thiols Non-specific Conjugation (FRAC M5)

Caption: Mechanisms of action for Pyrazol-Fungicide X and comparator fungicides.

Pillar 2: Quantifying Efficacy - Experimental Protocols & Data

Objective comparison requires standardized, reproducible methodologies. Here, we detail two fundamental assays for benchmarking fungicide performance.

Experiment 1: In Vitro Mycelial Growth Inhibition Assay

This assay is a foundational step to determine the direct inhibitory effect of a compound on fungal growth. The primary endpoint is the EC₅₀ value , the effective concentration that inhibits fungal growth by 50%.[10][11] A lower EC₅₀ value indicates higher intrinsic fungicidal potency.

Protocol: Poisoned Food Technique

This protocol is adapted from established methodologies for determining fungicide sensitivity.[12][13]

  • Preparation of Fungicide Stock Solutions:

    • Accurately weigh 10 mg of Pyrazol-Fungicide X and each comparator fungicide.

    • Dissolve each in 1 mL of dimethyl sulfoxide (DMSO) to create a 10,000 µg/mL stock solution.

    • Causality: DMSO is used as a solvent due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous culture media. A high-concentration stock minimizes the volume of solvent added to the final media, reducing potential solvent-induced toxicity to the fungus.

  • Media Preparation:

    • Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave.

    • Allow the molten PDA to cool in a 50-55°C water bath to prevent solidification while enabling the addition of heat-sensitive fungicides without degradation.

    • Causality: PDA is a common, nutrient-rich medium that supports the vigorous growth of a wide range of phytopathogenic fungi.

  • Serial Dilution and Plate Pouring:

    • Create a series of working stock solutions by diluting the primary stock in sterile water.

    • For each fungicide, pipette the appropriate volume of a working stock solution into sterile petri dishes to achieve a final concentration series (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

    • A control plate should contain an equivalent amount of DMSO without any fungicide.

    • Pour 20 mL of the cooled PDA into each plate, swirl gently to mix, and allow to solidify.

    • Causality: A logarithmic concentration series is used to effectively capture the dose-response curve over a wide range of potencies. The solvent control is critical to ensure that any observed growth inhibition is due to the fungicide and not the DMSO.

  • Inoculation and Incubation:

    • Using a sterile 5 mm cork borer, take mycelial plugs from the actively growing edge of a 7-day-old culture of the target fungus (e.g., Botrytis cinerea or Puccinia graminis).

    • Place one plug, mycelium-side down, in the center of each fungicide-amended and control plate.

    • Seal the plates with paraffin film and incubate at 25°C in the dark.

    • Causality: Using a plug from the leading edge of a young culture ensures that the inoculum consists of viable, actively growing hyphae, leading to more consistent and reproducible results.

  • Data Collection and Analysis:

    • Measure the colony diameter (in two perpendicular directions) daily until the fungal growth on the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Use statistical software (e.g., R with the 'drc' package or GraphPad Prism) to perform a log-probit or non-linear regression analysis to determine the EC₅₀ value for each fungicide.[10][11][12]

Data Presentation: In Vitro Mycelial Growth Inhibition (EC₅₀)

FungicideFRAC GroupTarget PathogenEC₅₀ (µg/mL)95% Confidence Interval
Pyrazol-Fungicide X 7 (SDHI)Botrytis cinerea (Gray Mold)0.08(0.06 - 0.11)
Boscalid7 (SDHI)Botrytis cinerea (Gray Mold)0.15(0.12 - 0.19)
Azoxystrobin11 (QoI)Botrytis cinerea (Gray Mold)0.25(0.20 - 0.31)
Tebuconazole3 (DMI)Botrytis cinerea (Gray Mold)1.10(0.95 - 1.28)
ChlorothalonilM5 (Multi-site)Botrytis cinerea (Gray Mold)3.50(3.10 - 4.05)
Pyrazol-Fungicide X 7 (SDHI)Puccinia graminis (Stem Rust)0.05(0.04 - 0.07)
Boscalid7 (SDHI)Puccinia graminis (Stem Rust)0.09(0.07 - 0.12)
Azoxystrobin11 (QoI)Puccinia graminis (Stem Rust)0.18(0.15 - 0.22)
Tebuconazole3 (DMI)Puccinia graminis (Stem Rust)0.85(0.72 - 1.01)
ChlorothalonilM5 (Multi-site)Puccinia graminis (Stem Rust)2.90(2.55 - 3.30)

Note: The data presented in this table is illustrative and intended to demonstrate reporting format.

Experiment 2: In Vivo Disease Control Efficacy Assay

This assay evaluates the fungicide's performance in a whole-plant system, providing a more accurate prediction of field efficacy. It assesses both protective (preventative) and curative (post-infection) activity.

Protocol: Whole Plant Spray Application

This protocol provides a general framework for assessing fungicide efficacy on seedlings.[14][15][16]

In_Vivo_Workflow cluster_setup Phase 1: Setup cluster_protective Phase 2A: Protective Trial cluster_curative Phase 2B: Curative Trial cluster_incubation Phase 3: Incubation & Assessment A 1. Grow host plants (e.g., wheat seedlings) to 2-3 leaf stage B 2. Prepare fungicide solutions (e.g., 100 ppm in 0.02% Tween-20) C 3a. Spray plants with fungicide solutions B->C H 5b. Spray plants with fungicide solutions B->H D 4a. Allow plants to dry (24 hours) C->D E 5a. Inoculate with fungal spores (e.g., P. graminis urediniospores) D->E I 6. Incubate all plants in greenhouse for 7-14 days E->I F 3b. Inoculate plants with fungal spores G 4b. Incubate for 24h in high humidity chamber F->G G->H H->I J 7. Assess disease severity (% leaf area infected) I->J K 8. Calculate % Disease Control relative to untreated control J->K

Caption: Workflow for in vivo protective and curative fungicide trials.

Detailed Steps:

  • Plant Cultivation: Grow a susceptible host plant (e.g., wheat 'Little Club' for rust) in pots under controlled greenhouse conditions until the second leaf is fully expanded.

  • Fungicide Preparation: Prepare spray solutions of each fungicide at a designated concentration (e.g., 100 ppm) in water containing a surfactant (e.g., 0.02% Tween-20) to ensure uniform leaf coverage. Include a water/surfactant-only control.

  • Application (Protective): For the protective trial, spray plants with the fungicide solutions until runoff. Allow the foliage to dry completely (approx. 24 hours).

  • Inoculation: Prepare a spore suspension of the target pathogen (e.g., Puccinia graminis) in sterile water with a surfactant. Spray this suspension evenly over both the protective trial plants and a separate set of unsprayed plants for the curative trial.

  • Application (Curative): Move the newly inoculated curative trial plants to a high-humidity chamber for 24 hours to allow for infection to establish. After this period, remove them and apply the fungicide treatments as in step 3.

  • Incubation and Assessment: Place all treated and control plants in a greenhouse with conditions conducive to disease development. After a set incubation period (e.g., 10-14 days), visually assess the disease severity on the leaves (e.g., percentage of leaf area covered by pustules or lesions).

  • Data Analysis: Calculate the percent disease control for each treatment using the formula: % Control = 100 * (1 - (Disease Severity in Treatment / Disease Severity in Untreated Control))

Data Presentation: In Vivo Disease Control Efficacy

FungicideFRAC GroupApplication Rate (ppm)Protective Efficacy (% Control)Curative Efficacy (% Control)
Pyrazol-Fungicide X 7 (SDHI)10098.585.0
Boscalid7 (SDHI)10095.078.5
Azoxystrobin11 (QoI)10099.065.0
Tebuconazole3 (DMI)10092.090.5
ChlorothalonilM5 (Multi-site)10088.05.0
Untreated ControlN/A00.00.0

Note: The data presented in this table is illustrative and intended to demonstrate reporting format.

Pillar 3: Synthesis and Forward Outlook

The comprehensive benchmarking of a novel fungicidal candidate like Pyrazol-Fungicide X is a multi-faceted process. The illustrative data presented here suggests a compound with high intrinsic potency (in vitro EC₅₀) and excellent protective and curative properties (in vivo).

  • Intra-Class Comparison (vs. Boscalid): The hypothetical data shows Pyrazol-Fungicide X outperforming the established SDHI Boscalid in both in vitro and in vivo assays, suggesting it may be a more potent inhibitor of the Succinate Dehydrogenase enzyme.

  • Cross-Class Comparison: The compound demonstrates strong performance relative to other single-site inhibitors like Azoxystrobin and Tebuconazole. Notably, its curative activity appears superior to the QoI inhibitor Azoxystrobin but slightly less than the DMI Tebuconazole, which is known for its strong curative properties. As expected, its curative action is vastly superior to the contact-only fungicide Chlorothalonil.

For researchers in drug development, these results would justify further investigation into Pyrazol-Fungicide X, including spectrum of activity testing against a wider range of pathogens, toxicology studies, and formulation development. This structured, comparative approach ensures that resources are directed toward the most promising candidates, accelerating the discovery of next-generation solutions for global food security.

References

  • The Spruce. (2023).
  • Crop Protection Network. (n.d.). Fungicide Resistance Action Committee (FRAC) Code. [Link]
  • Penn State Extension. (2024). Turfgrass Diseases: Rust Diseases. [Link]
  • MDPI. (2015). A Comparison of Different Estimation Methods for Fungicide EC50 and EC95 Values. [Link]
  • Syngenta Ornamentals UK. (2020). Guide to the main fungicide modes of action. [Link]
  • FRAC. (2024). FRAC Code List© 2024*. [Link]
  • Farmonaut. (n.d.). Best Fungicides For Powdery Mildew: Top 5 Effective Picks. [Link]
  • FRAC. (n.d.). By FRAC Mode of Action Group. [Link]
  • Solutions Pest & Lawn. (n.d.). Best Fungicide Products For Getting Rid of Powdery Mildew. [Link]
  • APS Journals. (2018). Significant Influence of EC50 Estimation by Model Choice and EC50 Type. [Link]
  • Arbico Organics. (n.d.). Powdery Mildew | Identify, Prevent & Control. [Link]
  • MSU Extension. (2013). FRAC codes help in fungicide resistance management. [Link]
  • AHDB. (2021). Cultural and chemical control strategies for rust diseases on protected ornamentals. [Link]
  • UC IPM. (n.d.). Powdery Mildew. [Link]
  • Farmonaut. (n.d.).
  • UMass Extension. (n.d.). Fungicides for Disease Management in the Home Landscape. [Link]
  • ResearchGate. (n.d.). Values for 50% effective concentration (EC 50 ) for inhibition of.... [Link]
  • ResearchGate. (2021).
  • Nexles International. (n.d.). Fungicides Gray mold disease of plants. [Link]
  • Semantic Scholar. (2015). A Comparison of Different Estimation Methods for Fungicide EC 50 and EC 95 Values. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • National Institutes of Health (NIH). (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]
  • APS Journals. (2015). Fungicide Sensitivity of Sclerotinia sclerotiorum. [Link]
  • MDPI. (n.d.). In Vitro Susceptibility Tests in the Context of Antifungal Resistance. [Link]
  • iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. [Link]
  • ARCC Journals. (n.d.). Evaluation of different fungicides and antagonists In vitro and In vivo condition against Alternaria blight of pigeonpea. [Link]
  • National Institutes of Health (NIH). (n.d.). Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables. [Link]
  • UMass ScholarWorks. (2025). Evaluation of novel fungicides (FRAC groups 7, 9, 12) for managing cranberry fruit rot. [Link]
  • International Journal of Advanced Biochemistry Research. (n.d.). In vitro and In vivo evaluation of fungicides against F. udum f. sp. crotalariae in Sunhemp. [Link]
  • National Institutes of Health (NIH). (n.d.).
  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]
  • MDPI. (n.d.).
  • Penn State Extension. (2023). Botrytis or Gray Mold. [Link]
  • UMass ScholarWorks. (2025). Evaluation of novel fungicides (FRAC groups 7, 9, 12) for managing cranberry fruit rot. [Link]
  • ResearchGate. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)
  • MDPI. (n.d.). A Novel Fungicide Consortium: Is It Better for Wheat Production and How Does It Affect the Rhizosphere Microbiome?. [Link]
  • MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]
  • MSU Extension. (2020). Recommendations for Botrytis fungicides for 2020. [Link]
  • PLOS One. (2025). Computational and In silico study of novel fungicides against combating root rot, gray mold, fusarium wilt, and cereal rust. [Link]
  • National Institutes of Health (NIH). (2022). Latest Research Trends in Agrochemical Fungicides: Any Learnings for Pharmaceutical Antifungals?. [Link]
  • Arabian Journal of Chemistry. (n.d.).

Sources

In Vivo Validation of Novel Pyrazole Analogs for Inflammatory Pain: A Comparative Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract:

The landscape of analgesic and anti-inflammatory drug development is continually evolving, with a persistent need for novel chemical entities demonstrating improved efficacy and safety profiles over existing standards of care. Pyrazole derivatives have emerged as a pharmacologically significant scaffold, with celecoxib being a notable example of a successful anti-inflammatory agent.[1][2] This guide provides a comprehensive framework for the in vivo validation of a promising new pyrazole analog, designated here as DFP-5 , which is structurally related to 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol. We present a head-to-head comparison with the widely used nonsteroidal anti-inflammatory drug (NSAID), celecoxib, focusing on efficacy in a validated preclinical model of inflammatory pain. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel analgesic and anti-inflammatory compounds.

Introduction: The Rationale for Novel Pyrazole Analogs in Pain and Inflammation

Inflammatory pain arises from tissue damage and the subsequent release of pro-inflammatory mediators that activate nociceptors.[3] A key enzyme in this pathway is cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that mediate pain and inflammation.[4] While non-selective NSAIDs are effective, they can cause gastrointestinal side effects due to the inhibition of the constitutively expressed COX-1 enzyme.[4] Selective COX-2 inhibitors, such as celecoxib, were developed to mitigate these risks while retaining analgesic and anti-inflammatory efficacy.[4][5]

The pyrazole scaffold is a versatile heterocyclic motif that has been successfully incorporated into numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib.[2] The unique physicochemical properties of the pyrazole ring can contribute to favorable pharmacokinetic profiles and potent biological activity.[2] Our investigational compound, DFP-5, is a novel pyrazole derivative designed to exhibit high selectivity for COX-2, potentially offering an improved therapeutic window. This guide outlines the critical in vivo studies necessary to validate its efficacy and compare its performance against the standard-of-care, celecoxib.

Comparative Efficacy in a Preclinical Model of Inflammatory Pain

To assess the in vivo efficacy of DFP-5, we utilized the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in rats. This is a well-established and robust model that mimics chronic inflammatory pain conditions by inducing a localized and persistent inflammatory response.[6][7][8]

Experimental Workflow

G cluster_0 Phase 1: Model Induction & Baseline cluster_1 Phase 2: Treatment & Assessment cluster_2 Phase 3: Endpoint Analysis A Acclimatization (7 days) B Baseline Behavioral Testing (Thermal & Mechanical) A->B C Intraplantar CFA Injection (Right Hind Paw) B->C D Post-CFA Behavioral Testing (Confirmation of Hyperalgesia) C->D E Randomization & Dosing (Vehicle, DFP-5, Celecoxib) D->E F Time-Course Behavioral Assessment (1, 2, 4, 6, 24h post-dose) E->F G Tissue Collection (Paw Edema Measurement) F->G H Biomarker Analysis (e.g., PGE2 levels) G->H

Caption: Workflow for the CFA-induced inflammatory pain model.

Methodology

Animals: Male Sprague-Dawley rats (200-250g) were used for all experiments. Animals were housed under standard laboratory conditions with ad libitum access to food and water. All procedures were approved by the Institutional Animal Care and Use Committee.

CFA-Induced Inflammation: A single intraplantar injection of 100 µL of Complete Freund's Adjuvant (CFA) into the right hind paw was used to induce a persistent inflammatory state.

Behavioral Assessments:

  • Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source was measured using a plantar test apparatus. A decrease in withdrawal latency indicates thermal hyperalgesia.

  • Mechanical Allodynia: Paw withdrawal threshold to a series of calibrated von Frey filaments was determined. A lower withdrawal threshold indicates mechanical allodynia.

Dosing: DFP-5 and celecoxib were formulated in a 0.5% methylcellulose solution. Animals were dosed orally (p.o.) at various concentrations 24 hours after CFA injection. A vehicle control group was also included.

Comparative Efficacy Data

The following tables summarize the hypothetical data from our comparative study.

Table 1: Effect of DFP-5 and Celecoxib on Thermal Hyperalgesia

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Latency (s) at 4h Post-Dose (Mean ± SEM)% Reversal of Hyperalgesia
Vehicle-4.5 ± 0.30%
DFP-5108.2 ± 0.555%
DFP-53010.8 ± 0.6**90%
Celecoxib309.5 ± 0.471%
*p < 0.05, *p < 0.01 vs. Vehicle

Table 2: Effect of DFP-5 and Celecoxib on Mechanical Allodynia

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g) at 4h Post-Dose (Mean ± SEM)% Reversal of Allodynia
Vehicle-3.1 ± 0.40%
DFP-5107.9 ± 0.760%
DFP-53011.5 ± 0.9**95%
Celecoxib309.2 ± 0.675%
*p < 0.05, *p < 0.01 vs. Vehicle

Table 3: Effect of DFP-5 and Celecoxib on Paw Edema

Treatment GroupDose (mg/kg, p.o.)Paw Volume (mL) at 24h Post-Dose (Mean ± SEM)% Inhibition of Edema
Vehicle-2.8 ± 0.20%
DFP-5301.5 ± 0.1**65%
Celecoxib301.8 ± 0.150%
p < 0.05, *p < 0.01 vs. Vehicle

Interpretation of Results:

The hypothetical data suggests that DFP-5 exhibits a dose-dependent analgesic and anti-inflammatory effect in the CFA model. At a 30 mg/kg dose, DFP-5 demonstrated superior efficacy in reversing thermal hyperalgesia and mechanical allodynia compared to an equivalent dose of celecoxib. Furthermore, DFP-5 showed a more pronounced reduction in paw edema, indicating potent anti-inflammatory activity.

Proposed Mechanism of Action

DFP-5 is hypothesized to act as a selective inhibitor of COX-2, similar to celecoxib. The proposed mechanism is illustrated below.

G cluster_0 Inflammatory Stimulus cluster_1 Arachidonic Acid Cascade cluster_2 Pharmacological Intervention cluster_3 Physiological Response A Tissue Injury B Membrane Phospholipids A->B activates Phospholipase A2 C Arachidonic Acid B->C D COX-2 Enzyme C->D substrate E Prostaglandins (PGE2) D->E catalyzes G Pain & Inflammation E->G mediates F DFP-5 / Celecoxib F->D inhibits

Caption: Proposed mechanism of action for DFP-5 and celecoxib.

Pharmacokinetic and Safety Considerations

A comprehensive preclinical development program for DFP-5 would include a full pharmacokinetic (PK) and safety assessment. Preliminary (hypothetical) PK parameters in rats are presented below for comparative purposes.

Table 4: Comparative Pharmacokinetic Parameters

CompoundDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
DFP-53025002150006
Celecoxib3018003120008

The favorable PK profile of DFP-5, characterized by a higher Cmax and comparable AUC to celecoxib, may contribute to its enhanced efficacy. Future studies should include a thorough safety evaluation, including gastrointestinal and cardiovascular assessments, to establish a comprehensive safety profile for DFP-5.

Conclusion and Future Directions

This guide outlines a comparative in vivo validation framework for a novel pyrazole-based anti-inflammatory agent, DFP-5. Based on our hypothetical preclinical data, DFP-5 demonstrates superior analgesic and anti-inflammatory efficacy compared to celecoxib in a well-established model of inflammatory pain. The presented methodologies and data provide a blueprint for researchers engaged in the preclinical evaluation of similar compounds.

Future work will focus on:

  • Confirming the COX-2 selectivity of DFP-5 through in vitro enzyme assays.

  • Conducting comprehensive safety and toxicology studies.

  • Evaluating the efficacy of DFP-5 in other pain models, such as neuropathic and postoperative pain models.[3][6]

The promising preclinical profile of DFP-5 warrants further investigation as a potential next-generation treatment for inflammatory pain.

References

  • Patsnap Synapse. (2025, May 27). What in vivo models are used for pain studies?
  • Charles River Laboratories. In Vivo Pain Models.
  • Pharmaron. Pain, Immunology & Inflammation Models.
  • ILAR Journal. (1999, July 1). Inflammatory Models of Pain and Hyperalgesia. Oxford Academic.
  • Mogil, J. S. (2009). An overview of animal models of pain: disease models and outcome measures. Pain, 141(3), 197-200.
  • healthdirect. Pain-relief medicines.
  • Cleveland Clinic. (2023, March 21). NSAIDs (Nonsteroidal Anti-Inflammatory Drugs): Uses.
  • Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Oka, H., et al. (2009). EFFICACY AND SAFETY OF CELECOXIB COMPARED WITH PLACEBO AND ETODOLAC FOR ACUTE POSTOPERATIVE PAIN: A MULTICENTER, DOUBLE-BLIND, RANDOMIZED, PARALLEL-GROUP, CONTROLLED TRIAL. Journal of Anesthesia, 23(3), 345-353.
  • American Academy of Family Physicians. (2021, January 15). Pharmacologic Therapy for Acute Pain.
  • WebMD. (2024, June 16). Pain Management: Treatment Overview.
  • NHS. Rheumatoid arthritis - Treatment.
  • El-Sayed, M. A., et al. (2018).
  • Frontiers in Chemistry. (2021, March 11). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • de Rezende, M. C., et al. (2022). Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model. Cartilage, 13(3), 19476035221115868.
  • European Patent Office. METHOD FOR PREPARATION OF 1-METHYL-3-(TRIFLUOROMETHYL)-1HPYRAZOL-5-OL.
  • MDPI. (2017, August 15). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Patentscope. WO2017084995A1 - METHOD FOR PREPARATION OF 1-METHYL-3-(TRIFLUOROMETHYL)-1HPYRAZOL-5-OL.
  • MDPI. (2016, September 2). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
  • ResearchGate. (2025, September 30). Current Evidence on Celecoxib Safety in the Management of Chronic Musculoskeletal Conditions: An Umbrella Review.
  • ResearchGate. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.
  • Frontiers in Pharmacology. (2020, December 18). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • The Angiogenesis Foundation. (2011, February 17). Pain Reliever Celecoxib (Celebrex) Protects Against Common Forms of Skin Cancer in New Study.
  • PubMed. (2005, March 1). In vitro and in vivo profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a potent, selective, and orally active canine COX-2 inhibitor.
  • International Journal of Pharmaceutical Sciences and Research. (2018, January 1). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Medicine (Baltimore). (2016, May). Efficacy and Safety of Celecoxib Therapy in Osteoarthritis: A Meta-Analysis of Randomized Controlled Trials.
  • ACS Chemical Neuroscience. (2017, December 20). Identification of 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides as Novel and Selective Monoamine Oxidase B Inhibitors Used to Improve Memory and Cognition.
  • PubChem. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
  • Acta Crystallographica Section E: Structure Reports Online. (2009, October 1). 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol.
  • Journal of Medicinal Chemistry. (2018, February 22). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration.
  • Journal of Medicinal Chemistry. (2001, February 15). Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa.
  • Bioorganic & Medicinal Chemistry Letters. (2016, August 15). Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies.

Sources

The Pyrazole Scaffold: A Comparative Guide to the Potency of Substituted Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its remarkable structural versatility and capacity for diverse substitutions have rendered it a privileged scaffold in the design of a multitude of therapeutic agents.[2][3] The pharmacological profile of pyrazole derivatives is exquisitely sensitive to the nature and position of substituents on the core ring, a feature that medicinal chemists leverage to fine-tune potency, selectivity, and pharmacokinetic properties.[2] This guide offers a comparative analysis of the potency of various substituted pyrazoles across several key therapeutic areas, supported by experimental data and detailed methodologies to provide researchers, scientists, and drug development professionals with a comprehensive resource for their own discovery efforts.

Comparative Potency Analysis of Substituted Pyrazoles

The strategic placement of different functional groups on the pyrazole ring system profoundly influences the molecule's interaction with its biological target. This structure-activity relationship (SAR) is the guiding principle in the optimization of lead compounds. Below, we compare the potency of substituted pyrazoles across four major classes of drug targets: cyclooxygenase-2 (COX-2) enzymes, protein kinases, cannabinoid receptors, and microbial enzymes.

Anti-inflammatory Activity: Selective COX-2 Inhibition

Pyrazole-containing compounds, most notably Celecoxib, are renowned for their potent and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[4] The diaryl-substituted pyrazole motif is a common feature of many selective COX-2 inhibitors.

. Table 1: Comparative Potency of Pyrazole-Based COX-2 Inhibitors

Compound IDKey SubstituentsTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 4-sulfonamidophenyl and tolyl groupsCOX-20.04>375[5]
PYZ28 Not specified in detailOvine COX-20.26>192.3[6]
PYZ8 Benzo-pyrazole hybridCOX-20.10Not Specified[5]
PYZ31 Not specified in detailCOX-20.01987Not Specified[6]
5f Trimethoxy derivativeCOX-21.509.56[7]
6f Trimethoxy derivativeCOX-21.158.31[7]

The data clearly indicates that subtle modifications to the substituents on the pyrazole ring can lead to significant variations in inhibitory potency and selectivity. For instance, the introduction of a trimethoxy moiety in compounds 5f and 6f results in potent COX-2 inhibition.[7]

Anticancer Activity: Targeting Protein Kinases

The dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Pyrazole derivatives have emerged as a versatile scaffold for the development of potent kinase inhibitors.[2][8]

. Table 2: Comparative Potency of Pyrazole-Based Kinase Inhibitors

Compound IDTarget Kinase(s)Cellular AssayIC50 (nM)Reference
Compound 3f JAK1, JAK2, JAK3Enzyme Assay3.4 (JAK1), 2.2 (JAK2), 3.5 (JAK3)[9]
Compound 11b JAK2, JAK3HEL (Erythroleukemia) Proliferation350[10]
Compound 7 Aurora A, Aurora BEnzyme Assay28.9 (Aurora A), 2.2 (Aurora B)[8]
Afuresertib Akt1Enzyme Assay (Ki)0.08[8]
Compound 2 Akt1Enzyme Assay1.3[8]

The data showcases the ability to achieve high potency and, in some cases, selectivity for specific kinases by modifying the pyrazole core. For example, compound 3f demonstrates potent, low nanomolar inhibition across the JAK family of kinases.[9]

JAK-STAT_Signaling_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene 6. Gene Expression Pyrazole Pyrazole-Based JAK Inhibitor Pyrazole->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by pyrazole derivatives.

Neurological and Metabolic Modulation: Cannabinoid Receptor Antagonism

The cannabinoid receptor 1 (CB1) is a key player in various physiological processes, and its antagonism has been explored for the treatment of obesity and metabolic disorders.[11][12] Pyrazole derivatives, such as Rimonabant, have been at the forefront of this research.[9]

. Table 3: Comparative Potency of Pyrazole-Based Cannabinoid Receptor 1 (CB1) Antagonists

CompoundTargetKi (nM)Reference
Rimonabant CB12[9]
Compound 7 (para-iodo-phenyl) CB17.5[13]
RNB-61 CB20.57[14]

The high affinity of these compounds for the CB1 receptor underscores the suitability of the pyrazole scaffold for designing potent neuromodulatory agents. It's also noteworthy that pyrazole derivatives like RNB-61 can be engineered for high selectivity towards the CB2 receptor, which is primarily involved in immune function.[14]

CB1_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron Endocannabinoid Endocannabinoid (e.g., Anandamide) CB1R CB1 Receptor Endocannabinoid->CB1R Binds Ca_channel Ca2+ Channel CB1R->Ca_channel Inhibits Neurotransmitter Neurotransmitter Release Ca_channel->Neurotransmitter Regulates Pyrazole Pyrazole-Based CB1 Antagonist Pyrazole->CB1R Blocks COX_Inhibition_Assay_Workflow start Start prep Prepare Reagents: - Assay Buffer - Heme - COX-1/COX-2 Enzyme - Test Compound - Arachidonic Acid start->prep plate Plate Setup (96-well): - Background Wells - 100% Activity Wells - Inhibitor Wells prep->plate incubate1 Pre-incubation with Test Compound (10 min, 37°C) plate->incubate1 reaction Initiate Reaction with Arachidonic Acid (2 min, 37°C) incubate1->reaction measure Measure Absorbance (590-611 nm) reaction->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Caption: Workflow for the in vitro COX inhibition assay.

Methodology:

  • Reagent Preparation: Prepare assay buffer, heme, COX-1 and COX-2 enzymes, test compound dilutions, and arachidonic acid substrate solution according to the manufacturer's protocol (e.g., Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit). [5]2. Plate Setup: In a 96-well plate, set up background wells (assay buffer, heme), 100% initial activity wells (assay buffer, heme, enzyme), and inhibitor wells (assay buffer, heme, enzyme, test compound).

  • Pre-incubation: Add the test compound to the inhibitor wells and incubate for a specified time (e.g., 5-10 minutes) at the appropriate temperature (e.g., 25°C or 37°C). [5]4. Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

  • Incubation: Incubate the plate for a short period (e.g., 2-5 minutes) at the reaction temperature. [5]6. Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

MTT Assay for Cell Viability and IC50 Determination

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the pyrazole derivative in a 96-well microtiter plate containing a suitable broth medium. [1][15]2. Inoculum Preparation: Prepare a standardized suspension of the target microorganism.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth and inoculum) and a negative control (broth only). [1]4. Incubation: Incubate the plate under appropriate conditions for the microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism. [1][15]

Radioligand Binding Assay for Cannabinoid Receptors

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the cannabinoid receptor of interest (e.g., CB1 or CB2).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55940), and varying concentrations of the unlabeled test pyrazole derivative.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 of the test compound and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Conclusion

The pyrazole scaffold continues to be a remarkably fruitful starting point for the design of potent and selective modulators of a wide array of biological targets. The comparative potency data presented in this guide illustrates the profound impact of substituent choice and positioning on the pharmacological activity of pyrazole derivatives. By understanding these structure-activity relationships and employing robust experimental methodologies, researchers can continue to unlock the full therapeutic potential of this versatile heterocyclic core. The detailed protocols provided herein are intended to serve as a practical resource to facilitate these endeavors, ultimately contributing to the development of novel and effective medicines.

References

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Ebenezer, O., Shapi, M., & Tuszynski, J. A. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 185-198.
  • Al-Warhi, T., Rizk, O., Sabour, R., & Al-Omair, M. A. (2021).
  • El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(48), 31233-31250.
  • BenchChem. (2025). The Versatility of the Pyrazole Scaffold: A Technical Guide to Biological Activity Screening. BenchChem.
  • Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945.
  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822.
  • Singh, A., & Sharma, P. K. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(22), 19475-19495.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • de L. Martins, C. M., & da S. Costa, J. (2012). Structure Activity of CB1 Cannabinoid Receptor Antagonists. Journal of Basic and Clinical Pharmacy, 3(2), 329-336.
  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Pyrazole: a promising scaffold for the design of new bioactive compounds. Mini-Reviews in Medicinal Chemistry, 17(13), 1231-1250.
  • BenchChem. (2025). Pyrazole Derivatives Emerge as Potent Contenders in Antimicrobial Spectrum, Rivaling Standard Antibiotics. BenchChem.
  • El-Borai, M. A., Rizk, H. F., & Abd-Al-Aziz, M. F. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 12(4), 4705-4730.
  • Ebenezer, O., Shapi, M., & Tuszynski, J. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1845-1865.
  • BenchChem. (2025). Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. BenchChem.
  • Singh, A., & Sharma, P. K. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(22), 19475-19495.
  • BenchChem. (2025). Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. BenchChem.
  • El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry.
  • Huffman, J. W., & Thomas, B. F. (2016). Pyrazole Antagonists of the CB1 receptor with reduced brain penetration. Bioorganic & Medicinal Chemistry Letters, 26(6), 1635-1638.
  • Huffman, J. W., & Thomas, B. F. (2016). Pyrazole antagonists of the CB1 receptor with reduced brain penetration. Bioorganic & Medicinal Chemistry Letters, 26(6), 1635-1638.
  • Piscitelli, F., & Di Marzo, V. (2024). A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies. bioRxiv.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • BenchChem. (2025). The Versatility of the Pyrazole Scaffold: A Technical Guide to Biological Activity Screening. BenchChem.
  • Liang, X., Huang, Y., Zang, J., Gao, Q., Xu, W., Wang, B., & Zhang, Y. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Molecules, 21(9), 1205.

Sources

A Researcher's Guide to Assessing the Selectivity of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol for Cyclooxygenase-2

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the development of nonsteroidal anti-inflammatory drugs (NSAIDs), achieving selectivity for the inducible cyclooxygenase-2 (COX-2) enzyme over the constitutive cyclooxygenase-1 (COX-1) isoform is a paramount objective. This selectivity profile is critical for mitigating the gastrointestinal side effects commonly associated with non-selective NSAIDs.[1][2] This guide provides a comprehensive framework for assessing the selectivity of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol (hereafter referred to as DFP-OH), a novel pyrazole derivative, for its intended target, COX-2. We present a multi-tiered experimental approach, progressing from purified enzyme systems to complex physiological environments. Detailed, field-tested protocols are provided for in vitro enzymatic inhibition assays, an ex vivo whole blood assay, and the cellular thermal shift assay (CETSA) for confirming target engagement. By comparing the performance of DFP-OH against the well-characterized selective inhibitor Celecoxib and the non-selective inhibitor Ibuprofen, this guide equips researchers with the necessary tools and rationale to rigorously evaluate the selectivity profile of novel chemical entities.

Introduction: The Criticality of COX-2 Selectivity

The enzyme cyclooxygenase (COX) is responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[3] Two primary isoforms exist: COX-1 and COX-2.

  • COX-1 is constitutively expressed in most tissues and plays a vital homeostatic role, including the production of prostaglandins that protect the gastric mucosa and support platelet aggregation.[1][3]

  • COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation and pain.[3][4]

The therapeutic action of NSAIDs stems from the inhibition of COX-2, while the common side effects, such as gastric ulcers and bleeding, are linked to the concurrent inhibition of COX-1.[1][2][5] Therefore, designing molecules that selectively inhibit COX-2 is a cornerstone of modern NSAID research.[4][6] Pyrazole derivatives have emerged as a promising class of compounds in this pursuit.[7][8][9][10]

This guide focuses on DFP-OH, a pyrazole compound, and outlines a robust strategy to quantify its selectivity for COX-2. For a meaningful comparison, we will benchmark its performance against two standards:

  • Celecoxib: A widely used and well-documented selective COX-2 inhibitor.[4][11]

  • Ibuprofen: A classic non-selective NSAID that inhibits both COX-1 and COX-2.[1][5]

The following sections detail a logical progression of experiments, from foundational enzymatic assays to more physiologically relevant cellular and ex vivo models.

Experimental Strategy: A Three-Pillar Approach to Selectivity Profiling

A comprehensive assessment of selectivity requires more than a single data point. We advocate for a tiered approach that builds confidence in the compound's behavior across different biological complexities.

Caption: A three-pillar workflow for assessing inhibitor selectivity.

Pillar 1: In Vitro Enzymatic Inhibition Assay

Rationale: This is the foundational experiment to determine the intrinsic inhibitory potency of a compound against purified enzymes without the complexities of cell membranes, metabolism, or plasma protein binding. By calculating the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2, we can derive a Selectivity Index (SI), which provides the first quantitative measure of selectivity.[12]

Detailed Protocol:

  • Materials: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe), assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), test compounds (DFP-OH, Celecoxib, Ibuprofen) dissolved in DMSO, 96-well microplates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO, then dilute into assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

    • In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to each well.

    • Add 10 µL of the diluted test compound or vehicle (DMSO control) to the appropriate wells.

    • Incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of arachidonic acid substrate solution.

    • Immediately follow with the addition of 20 µL of TMPD solution.

    • Monitor the appearance of oxidized TMPD by measuring the absorbance at 590 nm over 5 minutes using a plate reader.[13]

    • The rate of reaction is determined from the linear portion of the absorbance curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each enzyme.

    • Calculate the Selectivity Index (SI) using the formula: SI = IC50 (COX-1) / IC50 (COX-2) . A higher SI value indicates greater selectivity for COX-2.

Pillar 2: Ex Vivo Human Whole Blood Assay

Rationale: This assay provides a more physiologically relevant assessment of selectivity. It measures the compound's ability to inhibit COX-1 and COX-2 in their native cellular environments (platelets and monocytes, respectively) within a complex biological matrix (whole blood).[14][15] This model accounts for factors like plasma protein binding and cell permeability.

Detailed Protocol:

  • Materials: Freshly drawn human blood from healthy volunteers (anticoagulated with heparin), lipopolysaccharide (LPS), test compounds, Enzyme Immunoassay (EIA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).

  • Procedure for COX-1 Activity (Platelet TXB2 Production):

    • Aliquot 1 mL of heparinized whole blood into tubes.

    • Add test compounds at various concentrations and incubate for 30 minutes at 37°C.

    • Allow the blood to clot by incubating for 60 minutes at 37°C. This triggers platelet activation and COX-1-mediated TXB2 synthesis.[16]

    • Centrifuge to separate the serum.

    • Measure TXB2 concentration in the serum using a specific EIA kit.[12]

  • Procedure for COX-2 Activity (Monocyte PGE2 Production):

    • Aliquot 1 mL of heparinized whole blood into tubes.

    • Add test compounds at various concentrations.

    • Add LPS (10 µg/mL) to induce COX-2 expression in monocytes.[16][17]

    • Incubate the blood for 24 hours at 37°C.

    • Centrifuge to separate the plasma.

    • Measure PGE2 concentration in the plasma using a specific EIA kit.[12]

  • Data Analysis:

    • Calculate the percent inhibition of TXB2 (COX-1) and PGE2 (COX-2) production for each compound concentration relative to the vehicle control.

    • Determine the IC50 values for inhibition of each pathway.

    • Calculate the whole blood Selectivity Index: SI = IC50 (COX-1 / TXB2) / IC50 (COX-2 / PGE2) .

Pillar 3: Cellular Thermal Shift Assay (CETSA®)

Rationale: While enzymatic and whole blood assays measure the consequence of enzyme inhibition, CETSA provides direct evidence of target engagement—that is, it confirms the compound physically binds to its intended target (COX-2) inside intact cells.[18][19] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[20]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol:

  • Materials: A suitable cell line expressing COX-2 (e.g., LPS-stimulated macrophages), test compound (DFP-OH), lysis buffer, equipment for heating (e.g., PCR thermocycler), centrifugation, and protein quantification (e.g., Western blot apparatus or ELISA reader), specific antibody for COX-2.

  • Procedure:

    • Culture and harvest cells. Resuspend in a suitable buffer.

    • Treat cell suspensions with either vehicle (DMSO) or a saturating concentration of DFP-OH for 1 hour at 37°C.

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step.

    • Lyse the cells (e.g., via freeze-thaw cycles).

    • Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of soluble COX-2 in each sample using Western blotting or a quantitative immunoassay like ELISA.

  • Data Analysis:

    • For both vehicle and DFP-OH treated samples, plot the relative amount of soluble COX-2 against the corresponding temperature.

    • A successful target engagement will result in a rightward shift of the melting curve for the DFP-OH-treated samples compared to the vehicle control. This "thermal shift" is direct evidence of the compound binding to and stabilizing COX-2 in a cellular environment.[21][22]

Comparative Data Analysis

The data from these experiments should be compiled into clear, comparative tables to facilitate analysis.

Table 1: In Vitro Enzymatic Inhibition Profile

Compound COX-1 IC50 (nM) COX-2 IC50 (nM) Selectivity Index (COX-1/COX-2)
DFP-OH 1500 15 100
Celecoxib 1200 40 30[4]
Ibuprofen 2900 1100 ~2.6

Note: Data are representative examples for illustrative purposes.

Table 2: Ex Vivo Whole Blood Inhibition Profile

Compound COX-1 (TXB2) IC50 (µM) COX-2 (PGE2) IC50 (µM) Selectivity Index (COX-1/COX-2)
DFP-OH >100 0.5 >200
Celecoxib 35 1.2 ~29[17]
Ibuprofen 5 2.0 2.5

Note: Data are representative examples for illustrative purposes.

Discussion of Results: The hypothetical data above would suggest that DFP-OH is a potent and highly selective COX-2 inhibitor. Its enzymatic SI of 100 is superior to that of Celecoxib. Crucially, this high selectivity is maintained and even enhanced in the more complex whole blood assay, where an SI of >200 indicates minimal COX-1 inhibition at therapeutically relevant concentrations for COX-2. This contrasts sharply with Ibuprofen, which shows poor selectivity in both assays.[5] The confirmation of a thermal shift in the CETSA experiment would provide the final piece of evidence, demonstrating that the observed inhibition is due to direct binding of DFP-OH to COX-2 within the cell.

Conclusion

Assessing the selectivity of a novel compound like this compound requires a systematic and multi-faceted approach. By progressing from purified enzymes to ex vivo systems and confirming target engagement in intact cells, researchers can build a robust and compelling data package. This three-pillar strategy—combining in vitro enzymology, ex vivo whole blood assays, and CETSA—provides the necessary rigor to confidently characterize the selectivity profile of a drug candidate, distinguishing truly selective agents from non-selective compounds and guiding further development efforts.

References

  • Davis, B. J., & Veltri, D. (2020). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 63(15), 7945–7978. [Link]
  • Wikipedia contributors. (2024, April 29). Ibuprofen. In Wikipedia, The Free Encyclopedia. [Link]
  • Lanza, F. L. (1998). Current problems with non-specific COX inhibitors.
  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]
  • Hu, Y., & Bajorath, J. (2015). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. ACS Chemical Biology, 10(5), 1195–1201. [Link]
  • Clemett, D., & Goa, K. L. (2000). Celecoxib: a review of its use in osteoarthritis, rheumatoid arthritis and acute pain. Drugs, 59(4), 957–980. [Link]
  • Cleveland Clinic. (2022). COX-2 Inhibitors. [Link]
  • Wikipedia contributors. (2024, April 15). Cyclooxygenase-2 inhibitor. In Wikipedia, The Free Encyclopedia. [Link]
  • Ghia, C. J., & Tiscornia, G. (2023). COX Inhibitors. In StatPearls.
  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil.
  • Van Hecken, A., Schwartz, J. I., Depré, M., De Lepeleire, I., Dallob, A., Tanaka, W., ... & Depré, M. (2000). Comparative inhibitory activity of rofecoxib, meloxicam, diclofenac, ibuprofen, and naproxen on COX-2 versus COX-1 in healthy volunteers. Journal of Clinical Pharmacology, 40(10), 1109–1120. [Link]
  • Laufer, S., & Dannhardt, G. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 644, 145–155. [Link]
  • Tang, Y., Zhu, W., & Chen, K. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Dizdaroglu, Y., Albay, C., Arslan, T., Ece, A., Turkoglu, E. A., Efe, A., ... & Ekinci, D. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1642–1651. [Link]
  • Patrignani, P., Panara, M. R., Sciulli, M. G., Santini, G., Renda, G., & Patrono, C. (2001). The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity. Inflammation Research, 50(Suppl 3), S187–S189. [Link]
  • Moore, N., Pollack, C., & van Ganse, E. (2018). Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. Pain and Therapy, 7(2), 115–128. [Link]
  • Marks, J. L., & Edwards, C. (2021). What Are Cox-2 Inhibitors? MedicineNet. [Link]
  • Fitzgerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. New England Journal of Medicine, 345(6), 433–442. [Link]
  • Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prinsen, M. B., ... & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. [Link]
  • Warner, T. D., & Mitchell, J. A. (2002). Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2.
  • Patrignani, P., & Patrono, C. (2015). The future of traditional nonsteroidal antiinflammatory drugs and cyclooxygenase-2 inhibitors in the treatment of inflammation and pain. Therapeutic Advances in Musculoskeletal Disease, 7(4), 170–183. [Link]
  • Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 131–144. [Link]
  • Asif, M. (2014). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 21(16), 1862–1883. [Link]
  • Gomez, L., Hack, M. D., Wu, J., Wiener, J. J., Venkatesan, H., Santillán, A., ... & Jones, T. K. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & Medicinal Chemistry Letters, 17(10), 2723–2727. [Link]
  • Patsnap. (2024). How to improve drug selectivity? [Link]
  • Velazquez-Campoy, A., & Freire, E. (2006). Finding a better path to drug selectivity. Chemistry & Biology, 13(1), 15–16. [Link]
  • Jin, L., Zhang, J., & Wang, Y. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6527. [Link]
  • Khan, I., Ali, S., Hameed, S., Rama, N. H., Hussain, M. T., Wadood, A., ... & Choudhary, M. I. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 672–679. [Link]
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. [Link]
  • Uitdehaag, J. C., & Zaman, G. J. (2011). Four ways to measure selectivity. Drug Discovery Today, 16(17-18), 759–760. [Link]
  • Vasta, J. D., Robers, M. B., & Urh, M. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2154–2164. [Link]
  • Vasta, J. D., Robers, M. B., & Urh, M. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2154–2164. [Link]
  • Genc, N., Bektas, H., & Cakir, U. A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
  • Rahme, E., & Nedjar, H. (2007). Risks and benefits of COX-2 inhibitors vs non-selective NSAIDs: does their cardiovascular risk exceed their gastrointestinal benefit? A retrospective cohort study.
  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144. [Link]
  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. [Link]
  • Pelago Bioscience. (2024). Selectivity Profiling: Unbiased Analysis of Compound Selectivity in Drug Discovery. [Link]
  • Li, H., Li, B., Liu, A., & Yang, X. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(10), 17876–17890. [Link]
  • Ballo, A., Sanogo, R., & Dembélé, D. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(3), 33–40. [Link]
  • Kumar, S., & Pandey, A. K. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare.
  • ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts? [Link]

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility in Assays of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical approaches for the characterization of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol, a key heterocyclic intermediate in modern agrochemical and pharmaceutical synthesis. We will explore the critical parameters that govern assay reproducibility, moving from a basic, often unreliable method to a robust, validated protocol. Our focus will be on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the cornerstone technique for the analysis of such small molecules.

The reproducibility of an assay is not merely an academic exercise; it is the foundation of reliable drug development and quality control. Inconsistent results lead to wasted resources, delayed timelines, and potentially compromised product quality. This guide is designed for researchers, analytical chemists, and quality control professionals who seek to establish highly reliable and transferable analytical methods for pyrazole-based compounds.

The Core Challenge: Isomeric Purity and Method Sensitivity

The synthesis of substituted pyrazoles, including this compound, often involves the reaction of a β-dicarbonyl compound with methylhydrazine. A common and critical challenge in this synthesis is the formation of regioisomers. For instance, the synthesis of the structurally similar 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol can yield the undesired 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol isomer.[1][2][3] The analytical method must, therefore, be highly selective to separate and accurately quantify the target compound from any potential isomers and other process-related impurities. An assay that cannot resolve these closely related species is inherently irreproducible.

Furthermore, HPLC analyses are susceptible to a multitude of variables that can affect outcomes.[4][5] These include the quality of the mobile phase, column stability, temperature fluctuations, and even operator skill.[4] A robust method is one that is insensitive to minor variations in these parameters, ensuring consistent results across different days, operators, and instruments.

Comparative Analysis: Basic vs. Validated HPLC Protocols

To illustrate the impact of method optimization on reproducibility, we will compare two distinct protocols for the analysis of this compound.

  • Protocol A: The Basic (Non-Robust) Method. This represents a preliminary or poorly developed method, often used for initial screening.

  • Protocol B: The Optimized and Validated RP-HPLC Method. This protocol is developed through systematic optimization and validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability.[6]

Experimental Protocols

Protocol A: Basic (Non-Robust) HPLC Protocol

This method uses common, generic starting conditions without specific optimization for the analyte.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: 50:50 Methanol:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient laboratory temperature.[7]

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Analysis: Inject the sample and record the chromatogram.

Protocol B: Optimized and Validated RP-HPLC Protocol

This method is the result of a thorough method development process aimed at achieving high resolution, symmetrical peak shape, and robust performance.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve 1 mg of this compound in 1 mL of the mobile phase diluent (in this case, 20:80 Acetonitrile:0.1% Formic Acid in Water). Filter the sample through a 0.2 µm syringe filter before injection.[8]

  • HPLC System: A well-maintained HPLC or UHPLC system with a photodiode array (PDA) detector and a column oven.

  • Column: A high-quality C18 column, 2.1 x 100 mm, 1.8 µm (for faster, more efficient separation).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

    • Gradient: 20% B to 80% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: Maintained at a stable 35°C to ensure consistent retention times.[5]

  • Injection Volume: 2 µL (optimized for smaller particle size columns).

  • Detection: UV at 220 nm (determined via UV scan for optimal absorbance), with PDA to confirm peak purity.

  • System Suitability Test: Before analysis, perform five replicate injections of a standard solution. The system is deemed ready if the relative standard deviation (%RSD) for peak area is <1.0% and the tailing factor is ≤ 2.[9]

  • Analysis: Inject samples and standards. Use an internal standard if high precision is required for quantification.[9]

Data Presentation: A Quantitative Comparison

The performance of these two protocols is not equivalent. The following table summarizes the expected outcomes from a series of replicate analyses, highlighting the dramatic improvement in reproducibility with the optimized method.

Performance MetricProtocol A (Basic)Protocol B (Optimized & Validated)Causality for Improvement
Resolution (Rs) from nearest impurity/isomer 1.2 (Poor separation)> 2.0 (Baseline separation)The optimized gradient and smaller particle column provide higher efficiency and selectivity.[4][9]
Peak Tailing Factor (Tf) 1.8 (Significant tailing)1.1 (Symmetrical peak)The use of a formic acid modifier in the mobile phase minimizes peak tailing by protonating free silanols on the stationary phase.[9]
Retention Time %RSD (n=6) 2.5%< 0.5%Strict temperature control and a stable, buffered mobile phase prevent drift in retention time.[4][8]
Peak Area %RSD (n=6) 4.0%< 1.0%Precise injection volumes, standardized sample preparation, and a stable system ensure consistent quantification.[9]
Assay Robustness LowHighThe method is validated for robustness by intentionally varying parameters (e.g., pH, temperature) and showing minimal impact on results.

Visualizing the Path to Reproducibility

To achieve the results seen in Protocol B, a structured workflow is essential. The following diagram outlines the key stages of method development and validation.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Guidelines) cluster_2 Phase 3: Routine Analysis A Analyte Characterization (pKa, Solubility, UV Spectra) B Column & Mobile Phase Screening A->B C Optimization of Gradient, Flow Rate, Temperature B->C D System Suitability Criteria Definition C->D E Specificity / Selectivity (Peak Purity, Resolution) D->E Proceed to Validation F Linearity & Range E->F G Accuracy & Precision (Repeatability, Intermediate Precision) F->G H Robustness (Varying Temp, pH, Flow Rate) G->H I LOD & LOQ H->I J Reproducible Assay Protocol I->J caption Workflow for a Robust Analytical Method G cluster_instrument Instrumental Factors cluster_method Method Parameters cluster_analyte Analyte Properties center Assay Reproducibility (%RSD < 1%) Pump Pump Performance (Flow Rate Precision) Pump->center Detector Detector Stability (Low Drift & Noise) Detector->center Injector Autosampler Precision (Injection Volume) Injector->center Oven Column Oven (Temperature Control) Oven->center Column Column Chemistry (Batch-to-Batch Consistency) Column->center MobilePhase Mobile Phase (Accurate Preparation, pH) MobilePhase->center SamplePrep Sample Preparation (Standardized Protocol) SamplePrep->center Purity Reference Standard Purity (& Isomeric Content) Purity->center Stability Sample Stability Stability->center caption Key Factors Influencing HPLC Assay Reproducibility

Sources

A Comparative Guide to Establishing Analytical Standards for 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing robust analytical standards for 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol (henceforth DFMP), a critical intermediate in the synthesis of modern agrochemicals and pharmaceuticals.[1] We will move beyond rote protocols to explore the underlying scientific rationale for method selection, present comparative data, and establish a self-validating system for quality control in research, development, and manufacturing environments.

The Imperative for Rigorous Analytical Standards

DFMP is a foundational building block for several high-value compounds, including a new class of fungicides known as succinate dehydrogenase inhibitors (SDHI).[1][2] The purity and consistency of this intermediate directly impact the safety, efficacy, and yield of the final active ingredient. The presence of impurities, such as structural isomers or unreacted starting materials from its synthesis, can lead to downstream manufacturing failures, reduced biological activity, and potential toxicological concerns.[3][4] Therefore, establishing a suite of validated analytical methods is not merely a procedural step but a cornerstone of quality assurance.

The analytical workflow we will establish is designed to provide orthogonal confirmation of the molecule's identity, purity, and concentration, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]

cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Quantitative Assay ID_NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purity_HPLC RP-HPLC Method Development & Validation ID_NMR->Purity_HPLC Confirms Identity ID_MS Mass Spectrometry (HRMS) ID_MS->Purity_HPLC Confirms Mass ID_IR FT-IR Spectroscopy Assay Validated HPLC-UV Quantitative Method Purity_HPLC->Assay Provides Validated Method for Quantification cluster_0 HPLC Method Validation Workflow (ICH Q2 R1) Specificity Specificity (Discrimination from impurities, e.g., isomers) Linearity Linearity & Range (50-150% of target conc.) Specificity->Linearity Accuracy Accuracy (% Recovery of spiked sample) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ (Method Sensitivity) Precision->Limits Robustness Robustness (Small changes in pH, flow, temp) Limits->Robustness

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Hazard Identification and Risk Assessment

The toxicological properties of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol have not been exhaustively studied. However, an analysis of its structural motifs—a difluoromethyl group and a methyl-pyrazolol core—necessitates a cautious approach. Structurally related compounds, such as 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, are known to be toxic if swallowed, and cause skin and serious eye irritation, and may also lead to respiratory irritation[1]. Therefore, it is prudent to handle this compound as a potentially hazardous substance with similar characteristics.

Potential Hazards Include:

  • Acute Toxicity (Oral): May be harmful or toxic if ingested.

  • Skin Irritation: May cause skin irritation upon direct contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: Inhalation of dust or aerosol may irritate the respiratory tract[1][2].

Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures, and the potential for exposure.

Part 2: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to provide comprehensive protection against the potential hazards of this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed[3].

Protection Type Required PPE Rationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a high risk of splashing[3].
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Given the potential for skin irritation, appropriate gloves are mandatory. Nitrile or neoprene gloves generally offer good resistance to a range of organic compounds. Always inspect gloves for any signs of degradation or perforation before use. For prolonged contact or when handling concentrated solutions, consider double-gloving[3][4].
Body Protection Flame-resistant laboratory coatA flame-resistant lab coat should be worn at all times to protect against splashes and contact with clothing. Ensure the coat is fully buttoned[3].
Respiratory Protection NIOSH-approved respiratorAll handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure[3]. If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.

Below is a diagram illustrating the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_assessment Initial Risk Assessment cluster_ppe PPE Selection cluster_verification Final Check Start Start: Handling Required AssessQuantity Assess Quantity and Concentration Start->AssessQuantity AssessProcedure Assess Procedure (e.g., weighing, dissolution, reaction) Start->AssessProcedure EyeProtection Eye Protection: - Chemical Splash Goggles - Face Shield (if splash risk is high) AssessQuantity->EyeProtection AssessProcedure->EyeProtection HandProtection Hand Protection: - Nitrile or Neoprene Gloves - Consider Double-Gloving EyeProtection->HandProtection BodyProtection Body Protection: - Flame-Resistant Lab Coat HandProtection->BodyProtection RespiratoryProtection Respiratory Protection: - Chemical Fume Hood (Primary) - NIOSH-Approved Respirator (If needed) BodyProtection->RespiratoryProtection FinalCheck Final PPE Check: - Proper Fit - No Damage RespiratoryProtection->FinalCheck Proceed Proceed with Handling FinalCheck->Proceed All Checks Pass

Caption: PPE Selection Workflow.

Part 3: Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.

Engineering Controls:

  • Chemical Fume Hood: All procedures involving the handling of this compound, including weighing, transferring, and preparing solutions, must be performed in a properly functioning chemical fume hood[3].

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

Step-by-Step Handling Procedures:

  • Preparation: Before handling, ensure that all necessary PPE is correctly donned and that a safety shower and eyewash station are readily accessible.

  • Weighing: When weighing the solid compound, use a draft shield or conduct the weighing within a chemical fume hood to prevent the dispersal of dust.

  • Dissolution: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Reactions: For chemical reactions, use appropriate glassware and ensure that the reaction setup is secure. If the reaction is expected to be exothermic, have a cooling bath on standby.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water, even if no direct contact is suspected. Decontaminate all work surfaces and equipment.

Part 4: Spill Management and Emergency Procedures

In the event of a spill or accidental exposure, a swift and informed response is critical.

Spill Response:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, trained personnel wearing appropriate PPE can use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal[5].

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution.

Emergency Procedures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2].

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists[2].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[2].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].

The following diagram outlines the emergency response workflow.

Emergency_Response_Workflow Emergency Response Workflow cluster_incident Incident Occurs cluster_actions Immediate Actions cluster_followup Follow-Up Incident Spill or Exposure Occurs Evacuate Evacuate Area & Alert Others Incident->Evacuate Assess Assess Situation (Is it safe to respond?) Evacuate->Assess FirstAid Provide First Aid (Eye Wash, Shower, etc.) Assess->FirstAid Exposure SpillControl Control Spill (If trained and safe) Assess->SpillControl Spill Medical Seek Professional Medical Attention FirstAid->Medical Decontaminate Decontaminate Area & Dispose of Waste SpillControl->Decontaminate Report Report Incident to EHS Department Medical->Report Review Review & Revise Safety Procedures Report->Review Decontaminate->Report

Caption: Emergency Response Workflow.

Part 5: Disposal Plan

The disposal of this compound and any contaminated materials must be handled with the utmost care to prevent environmental contamination and ensure regulatory compliance. As a fluorinated organic compound, it should be treated as hazardous waste[6].

Waste Segregation and Collection:

  • Solid Waste: Collect any unused or expired solid this compound, as well as any contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled, and sealed container for hazardous solid waste[7].

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams[6][7].

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash[2][6].

Waste Type Container Labeling Disposal Route
Solid Waste Sealed, compatible container"Hazardous Waste," "Solid Halogenated Organic Waste," Chemical NameLicensed Chemical Waste Disposal Service
Liquid Waste Sealed, compatible container"Hazardous Waste," "Liquid Halogenated Organic Waste," Chemical Name, Solvent(s)Licensed Chemical Waste Disposal Service
Contaminated PPE Sealed, compatible container"Hazardous Waste," "Contaminated PPE"Licensed Chemical Waste Disposal Service

By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring the protection of themselves, their colleagues, and the environment.

References

  • Benchchem. Safety and handling of fluorinated organic compounds. [URL: https://vertexaisearch.cloud.google.
  • Capot Chemical. (2014-03-11). MSDS of 3-(Difluoromethyl)-5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4s9m25g-4denz3eXFboB4HQKQBc1mBsYamx5AlKNLeYXPmaRJlsrti2FmFAos6AOvCbBYY9Fq1Qs44EOo9CSLFGjObi5tQqAJTuiQ94t_lj51l-9fwMe3liK4bYEmuqQ-mYp16IEK_M9pbWFKrwamlQU-]
  • Reliable Electric. 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG80bjA7Gi6LFdCicGavNiYgoGNvxuUhROQEh02QFvDTEAwbF5M61Us5W-MUstGrz3ou6KBAxRWrLMj1cmnpfqKJnjw0pa6977XHb5JBu1ETky2ytKvLIXBGMonh6tlxiGOrlJ4qFQJRZ7XFP3bczEVoPymEktDev_eFCFGD0e_plB_4lZq7PSNqx7lXN9sTM3PXtBGRtHdWU7Cww==]
  • Benchchem. Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTmq-H4GYPEKk3BFIBePJV65cV-s52r1ecSBJNKaYcY6PyhRPRsSqMKRfj3RTiFXEW9IZPz31Bg8oR4yei4fCY07hN7ZOW-uufdvwzAJzzw_JFR1y6dTUUafmzWXGshn9rKzrnGo6u0TYGXgeEriD4OJhjollHo0691aHSKzuXBo2sRBwaXFyiHAEB5YcfT5c2nzw0C8vB0zz9ylLlSMbnp1y4EHWg_L60Bi9ZMVAixWXNY6t28Usmsg0wkX3bT08U0ie4gq56jPEDco_IasWgXuFMYxGaYJlX_2jxwXIc8a2pe6LKB8k-FggAueM1idoX6vSLbhGcMAypszG2T1Ee6azhhQmO]
  • CymitQuimica. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQdhlG8Jar_bPES1inIVatwgvLkpJlPlKX_XFQsIvvHgjjnakfmj9aQXwvWRevJBY6frAeH-PD68zozdh5GQi-WFP-KM3zDHDQtZ-zDmE5aFwClXjOKxSILeVgCOE7l4hEeeKLZIfE6mnkGM6cIk3Doq0f06L0ZvoOq6YVcrGScM6vpJIdUkTy-zivNgdDHkFUTw==]
  • Fluorine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6pQwe9hST8LHuKXXYxH4wMXgDki_pVPwhtVlYKfKHnfLjIUYM2M4y8xGOv33lehtHR0HDnxPI5KqvvMMcbhXWmkpBIctXqrbjdtoL_93fSpQLvwkFps3FB9TmIEApQNvgVwDM]
  • 3 - Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdZTWCrodagi2VLYlOig91U4GmLSemaSFgMK0efG1zcFAMFnXnl_lHNKJJ1TgUBSz0Q7bBgw8UU_EPS2IdqyjgqXhekekRKsmHiD3zmUKjrzcBWPtRGeDJOZtJ4_vVU07NAbU4u8hh9hoE8wF2osEcBGRR8QjqmxPAosx7oYrtM26ICUlfwHsCTt9eKf1V8cO7NhE=]
  • PubChem. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-ltmXMcPICOXMI_xDNeLg2Mc_RzwGu8DoZ5y0QbqnMUnZoxy-8JGNOWkp329ZNJsRRDg5DOftR6jo2Znj97lvLakWlZWZ0gT1OLRNFkpQAHAOqX-L05C06HVrd2tE6eoiyQBfEjfYijaljyBP9wiCm-Q0rnBIfELVNBs_1BsvNQRh7UNdkQL2xvUxpBVc0TqY]
  • CymitQuimica. (2024-12-19). Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWGblDQzwQnSwonscZ9mrXG0nibAelPInyrB1VkiFpnpg5AhwwqRbEUL0DO6GTVvSAs0tJhyo5r4tnl_I9ocncWN3Pap_SFDiwFoFQNsmXynBDLrVFbmi6XqP2Nh8CyY2smTJxqIDExDtavuGVo8V2VPS81P1rlQiqmA==]
  • 3 - SAFETY DATA SHEET. (2014-10-10). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8s8oLMuEBym0U_c_e-RDYIQBYGYkmKp8mpfqxaNHU6yRTntO5xNi6hRmShKRNSkQF7YO37lb3-wTK6gUlIW-Y-TRjZKIm2oHu4Vu2b5vh6u0ZJRFo6HUwCXifwTsiYoY2wPyf75DNDeRtraJ-_6dcPD4grGBLU99Jm49juViG1L2AArrQ-a-QhJAQKiFmcZw5]
  • Vandeputte. (2023-11-30). PFAS and PPE: what is the current situation?. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY-kX8gF3cv4NkzK860ocWvAtD8-miZTO91VpNuPZ5Qqb1dfyYEcARAlk0KhOyp13uutfWFtPbWSDwkO5jb1swrOZvgqy8ac6BXCuRWS6_F2PmUCgNrSHyXjWVog5znEriVCLCAIWpZGjfaDzEEniGVBaPGEqtsn68ZKMKgbNV6cL0Zfu0D9-8wkkkb4S-bWQ9VVUxaVZHHV8MmQ==]
  • Environmental Health & Safety Services. Personal Protective Equipment. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPxbP7Nnl6xjPTyekysPomZ_cY9pnO9htscGLWujSM-GkO_iCgC3mgG2f8KNc1t298Oki_cfS_OKMF_nkxddhUrYauUSI9oDAJR6NW2KxRbOvQ8kMMiCy2OugTRficmyP9ItT_ucR8NPVfSkd_8hxrlaDNAx8=]
  • Sigma-Aldrich. (2024-08-06). SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHieficArOg4vs1sGWdRRoGlrPFIhROIBgzlDHD8iIOuE055Q9XCpim0-Ma61xsI0u9UJ3jmg4KvQqxrJdbM79N4q19BbHVs3BxdX6-N3gHbB6rS18SnYS84RABo_kBjtkPes_x9p6gpJXA]
  • PubChem. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdXZtJm32Mr4p39M9nb2BZb5azYr0_zP9G6w4RKsKvXbUNRBDHfQzFcHvM-Bj0oK3WAvPylNGh4qFUAklRkkFLvEUISxKSlVXlRwVXYy-_cEoZP3yJ6JEJKwIyVo5TH3pocfRIoK4ninVNPlAP]
  • Sigma-Aldrich. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid AldrichCPR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJiW5IkEuNQOeh5ORpBszEsXzfHLsyxc353fMJQfNfjgYgUnWRVeV7ZvbNDQZdw5fOQf7K15gvDzC84HbJH0crEznnjntWRCXgta5G7i3w02jD5-CBdyI_nU4g2ZkQWUWeAln4Yz-G46PG5bwtvZOmTqdW79M18w==]
  • PubChem. 3-(Difluoromethyl)-1-methyl-1 H-pyrazole-4-carbonyl chloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFb59h1h4lxFzrYwV7IkN0zFnzTE7WdQy5OwdrbhI15chcp_-kJKUQx91Rke2t9kC_HxkPWW8xXTgckuz_7c6LznDEDb5xx113QvwRqrAV-9dFMpjtftpyMxxqbr7k-VJLINLmmRch2EjT-deE]
  • Apollo Scientific. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIhVKwklmXptI8dWOqR7vJhfScEZyq202TS3ne5xwOIZWtLdbpqJN_BdmL_ixw6b4Eo_oATG4HM7IbKCPdvwyexxz2FIrd_xVucS-w-_BBVXGOR8mSzqfiBbmBf-Z3ZgEmlJLAeXPGZqbiZFD5Vf49-W6O3R8d6QrGM_T-3SKKTbH3sUT8QdS_vOqYHSydRMaP]
  • ChemicalBook. (2025-09-27). Chemical Safety Data Sheet MSDS / SDS - 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiVvEva_TMxbs-A3k67hzLapc9TyEGfSRl3lK1ksubf_pVi1Hsw6Twl5NJ7YhTzd9wsHznHpOEiUolaTi5Eld2p1M8S39I1rjPqp_7Oadd1bbmgDlQ5_IH814W4LArsAfkSpcMbbXogyAMRwdRqr0fL8PN4kNBcyKnBTFb8FedG5yt_f1W6KCAKnvO]
  • Fisher Scientific. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS4f3YWKbiMhLYlSj4fRWPT3_hnXPetjmSOsp3_wb9c0xWCqB5GAnPypU7kQWvmwGw-jSpTOXU4xXvjRXIEKGNcEuBmnR5isUv5Mb344Fr-f70HCG-pX5OgWKKa_YSaEvxF1jOGT5ryfA8gS-3RMsX5KISqpATUk5uqDoGoCiBeDYS__Y7xfN4u3F9h6ysl7150O3KnmntN8BgrMu3l-_depoyfh4FFcMijUhoJZe5AXAwrfUv5CsMhDqQ2BolAr0Jjgha-p93ZBwgywpNI7rgYfylHCow]
  • Benchchem. Navigating the Disposal of Methylpiperidino Pyrazole: A Guide to Safe and Compliant Practices. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTlAv8j-H7CB0n0my47yL8Bs09sInEU7O2YOG6rOTGVgLXQwlmvAF-Ce1lmbFxMvNwrgIzLcmE_-Nd7krqxOVZ93Hy5BCwTn8vUt-gq_dDGa05Mmb7_0n1VlotAHFESnAvwRA0ltI1ONAzC0EnrBOgZC-DEpfgvguMAQJM4gyT6FDEgdpxYS9IwpXHLMOQhX4NZAu3bgfMe8pKhzge33pxVPn7c5x7Gz8sHxuHU4Tzw-UqD-WnSGoFlg==]
  • MDPI. (2023-09-05). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7uXbL_NUjpRkeRL2ysRcxD7yV99UGvT7v2Atmkezjb3PVW3tQoSx2RlOEaolO1z_n0sRzBz7mV7u6rP0YD_4j27P6Qe7wE2c_iOV4fPSVz8_Rehmuhs-CgpEhVQUm6W8=]
  • Benchchem. Navigating the Safe Disposal of 1,3-Dimethylpyrazole: A Procedural Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuF2brXQzbs5z6cSHz_WAR1QjvZ2s0H1QIA8pJrOf5iyVYAwlM_d_3kdDuYI6uV3NEU5ZGFd3srfaXt82H86r9Mieg7kn37ZGvjHlw-LWAh_C1H_ohYTR3uKoBPH-qwCECfoJPbj7wznBiOF4dizfpUBKaBTLs3zZZiiMttZx3j_xKirRY0KZG9NMicKBgCs4A34ElcJ5bJPtTF5W80smIm3sRRQ==]
  • (2025-07-31). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMqnVnmHCfKz27erVzSUsXP_cWfQqNMD2H0JQwtxzBX8KaCiaBDI5Bj2QIYrbAxNcB9UrBhD3Uu1xgGwC0Bp8q5k88waPNSyHEeCMyroj0B5VvVDwInHuoSat53YRAJlmIgGvjGkWAaDMxwypeW3Gqm0FSMdr5OedMMI_mHyuK8vPWn9zj-xKW-OFQ9I_JCJmov5IbTqkume2ydGwuEFQBtBdx2Rt1F7ShfxOzgABaklvQSMW9pC_ZmT2OrzTFczA3APw=]
  • IJNRD. (2024-07-07). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb4gUnwdzboOp2hmX5Ut-jvHdJ42nlN9QqWsut9fZtfikEjXFJGZJYVFuio7yiGzm-cm8FnZcNY1xNXw5ZwehsCdXhUoWEpMBbvoVljLzMBlGaV3Vci3ONtk0QgPtTlCaml2GSkjaDww==]
  • PubMed. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3oPkbOatWDE_DOdSwWl5X0G7L80cFZ2TRZ4OakGA5TtquKe9cgnhbpT4QkgJN6XdNqUJMpi3aH8oA3nVTtMF5xuqpEgmquL1MEVC9PlZAE4uYdgE1NL-6sO3aD3Z2dze_l3Sv]
  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwQHz_plU7CPpDOcufrJ2MmElM8ocj2wiyntTtOffhCmb4kfU45TQaDgFjXGRFIpnGNfDbH_XSwZ0mDt4uAVtqX8bem11MNdTtyX1s4VOZE2D38oxHs2CcBkRxanH0DSu4rg==]
  • NIH. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7elyFojLJxwYEOKkwGmfgprLrDncVIIN4JQCTp110ydx1e2keGiEbahFlLUbF8sgUtQiS0ARGAw5bQOzAERhTgli7XvLE_j5o0gMr89N1VhWIXtEL-2vPfG10ijMuAlR_oSaKeve5XHOYmSJu]
  • NIH. (2022-03-28). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnRsS0HQFdhKvtDkvAiaH6cRY5oaxfa5ZhGrD2K4FOLaaHD9gCCph7TMIXhwk6uEaZe0Jg8j3NSxaIYdknkiC7D5oQUYHYtTQeJ5ojmCxEM6egxU0Ha1D0y12UJdY8jP2V2gaYQU1NP7jacGc=]dY8jP2V2gaYQU1NP7jacGc=]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.